molecular formula C11H9FN2O2 B1346395 1-(2-Fluorophenyl)-3-methyl-1h-pyrazole-5-carboxylic acid CAS No. 948293-26-3

1-(2-Fluorophenyl)-3-methyl-1h-pyrazole-5-carboxylic acid

Cat. No.: B1346395
CAS No.: 948293-26-3
M. Wt: 220.2 g/mol
InChI Key: XHKBTXNLXBMUBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Fluorophenyl)-3-methyl-1h-pyrazole-5-carboxylic acid is a useful research compound. Its molecular formula is C11H9FN2O2 and its molecular weight is 220.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(2-fluorophenyl)-5-methylpyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN2O2/c1-7-6-10(11(15)16)14(13-7)9-5-3-2-4-8(9)12/h2-6H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHKBTXNLXBMUBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C(=O)O)C2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101197811
Record name 1-(2-Fluorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101197811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

948293-26-3
Record name 1-(2-Fluorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=948293-26-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Fluorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101197811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to the Structure Elucidation of 1-(2-Fluorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(2-Fluorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid is a member of the pyrazole class of heterocyclic compounds, which are a cornerstone in medicinal chemistry and materials science.[1] Pyrazole derivatives exhibit a wide array of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[2][3] The introduction of a fluorophenyl group can significantly modulate a molecule's biological activity, metabolic stability, and pharmacokinetic profile.[4][5] Therefore, the unambiguous confirmation of the molecular structure of novel derivatives like this is a critical, non-negotiable step in the research and development pipeline.

This guide provides an in-depth, multi-technique approach to the structural elucidation of this compound. It is designed for researchers, medicinal chemists, and analytical scientists, offering not just protocols, but the strategic reasoning behind the application of each analytical technique. We will proceed from foundational spectroscopic methods that reveal key functional groups and connectivity to the definitive determination of three-dimensional structure.

The Strategic Analytical Workflow

The structural confirmation of a novel chemical entity is a process of accumulating and integrating evidence from multiple, orthogonal analytical techniques. Each method provides a unique piece of the puzzle. The overall strategy is to first confirm the molecular formula and identify key functional groups, then to piece together the molecular backbone and substituent placement, and finally, if required, to determine the exact spatial arrangement of atoms.

G cluster_start Initiation cluster_nmr NMR Suite cluster_secondary Definitive Analysis (If Required) cluster_end Conclusion start Synthesized & Purified Compound MS Mass Spectrometry (MS) - Molecular Weight - Formula Confirmation start->MS IR Infrared (IR) Spectroscopy - Functional Group ID (C=O, O-H, C-F) start->IR NMR NMR Spectroscopy - Connectivity Map - Isomer Confirmation start->NMR XRAY Single Crystal X-Ray Crystallography - Absolute Structure - Solid-State Conformation start->XRAY Crystal Formation INTEGRATE Data Integration & Analysis MS->INTEGRATE IR->INTEGRATE H_NMR ¹H NMR NMR->INTEGRATE C_NMR ¹³C NMR F_NMR ¹⁹F NMR TwoD_NMR 2D NMR (COSY, HSQC) XRAY->INTEGRATE CONFIRM Unambiguous Structure Elucidation INTEGRATE->CONFIRM

Caption: Integrated workflow for structure elucidation.

Mass Spectrometry (MS): The First Step

Expertise & Experience: Mass spectrometry is the first essential analysis. Its primary purpose is to determine the mass-to-charge ratio (m/z) of the parent molecule, which provides the molecular weight. High-Resolution Mass Spectrometry (HRMS) is particularly powerful as it provides a highly accurate mass measurement, allowing for the confident determination of the compound's elemental formula (C₁₁H₉FN₂O₂). Furthermore, the fragmentation pattern observed in the mass spectrum offers corroborating evidence for the proposed structure.[6]

Experimental Protocol (HRMS - ESI):

  • Sample Preparation: Dissolve approximately 0.1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a ~0.1 mg/mL solution.

  • Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.

  • Ionization Mode: Run the analysis in both positive and negative ion modes. The carboxylic acid makes it particularly sensitive to negative ion mode detection ([M-H]⁻).

  • Infusion: Infuse the sample solution into the source at a flow rate of 5-10 µL/min.

  • Data Acquisition: Acquire data over a mass range of m/z 50-500. Ensure the instrument is properly calibrated to achieve mass accuracy within 5 ppm.

Data Interpretation: The key is to identify the molecular ion peak and analyze its fragmentation. For carboxylic acids, characteristic losses of H₂O (M-18), CO (M-28), and COOH (M-45) are common.[7] The pyrazole ring can also undergo characteristic cleavage.[8]

Data Point Expected Value Significance
Molecular FormulaC₁₁H₉FN₂O₂Confirms elemental composition.
Exact Mass220.0648The primary target for HRMS identification.
[M-H]⁻ Ion (ESI Neg)219.0576Expected base peak in negative mode.
[M+H]⁺ Ion (ESI Pos)221.0720Expected peak in positive mode.
Key Fragment (Loss of COOH)m/z 175.07Corresponds to the 1-(2-fluorophenyl)-3-methylpyrazole cation.[9]

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Expertise & Experience: IR spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups.[10] For this molecule, we are looking for definitive evidence of the carboxylic acid (both the O-H and C=O stretches) and features of the aromatic rings. The C-F bond also has a characteristic absorption. The presence and characteristics of these bands provide strong, direct evidence for the major structural components.

Experimental Protocol (ATR-FTIR):

  • Sample Preparation: Place a small amount (1-2 mg) of the solid, dry compound directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Background Scan: Perform a background scan with a clean ATR crystal to subtract atmospheric H₂O and CO₂ signals.

  • Sample Scan: Lower the ATR anvil to ensure good contact with the sample.

  • Data Acquisition: Co-add 16-32 scans over a range of 4000-600 cm⁻¹ with a resolution of 4 cm⁻¹.

Data Interpretation: The spectrum is analyzed for characteristic absorption bands. The O-H stretch of a carboxylic acid is exceptionally broad due to hydrogen bonding, making it one of the most recognizable features in an IR spectrum.[11][12]

Functional Group Expected Absorption Range (cm⁻¹) Causality & Interpretation
Carboxylic Acid O-H3300 - 2500 (very broad)The broadness is due to strong intermolecular hydrogen bonding (dimerization), a hallmark of carboxylic acids.[13]
Aromatic C-H3100 - 3000 (sharp)Stretching vibrations of the H atoms attached to the phenyl and pyrazole rings.
Aliphatic C-H2980 - 2850 (sharp)Stretching vibrations of the methyl group at the C3 position.
Carboxylic Acid C=O1725 - 1680 (strong, sharp)The carbonyl stretch. Its position can be slightly lowered if conjugated with the pyrazole ring.[12]
Aromatic C=C1600 - 1450 (multiple bands)Skeletal vibrations of the aromatic rings.
C-O Stretch1320 - 1210Stretching of the carbon-oxygen single bond in the carboxylic acid group.[11]
C-F Stretch1250 - 1000 (strong)A strong absorption characteristic of the aryl-fluoride bond.
O-H Bend960 - 900 (broad)Out-of-plane bend of the hydrogen-bonded OH group, another key indicator for a carboxylic acid dimer.[13]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Connectivity Blueprint

Expertise & Experience: NMR is the most powerful technique for determining the precise connectivity of atoms in a molecule in solution. For this compound, a suite of NMR experiments is required. ¹H NMR identifies the number and environment of protons, ¹³C NMR does the same for carbon atoms, and crucially, ¹⁹F NMR provides direct information about the fluorine-containing moiety.[14] The large chemical shift dispersion and high sensitivity of the ¹⁹F nucleus make it an excellent probe.[4][15] 2D experiments like COSY and HSQC are then used to map out which protons are coupled to each other and which protons are attached to which carbons, respectively, allowing for the unambiguous assembly of the molecular structure.

Caption: Key NMR correlations for structure assembly.

Experimental Protocol (Multinuclear NMR):

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for carboxylic acids as it can exchange with the acidic proton, which can be observed.

  • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer equipped with a multinuclear probe.

  • ¹H NMR: Acquire a standard 1D proton spectrum. Typical parameters include a 30° pulse angle, 1-2 second relaxation delay, and 16 scans.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are needed due to the low natural abundance and longer relaxation times of ¹³C.[1]

  • ¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum. This is a highly sensitive nucleus, so fewer scans are needed.

  • 2D NMR (COSY, HSQC): Acquire standard gradient-selected COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) spectra to establish H-H and C-H (one-bond) correlations.

Data Interpretation:

¹H NMR Data Expected δ (ppm) Multiplicity Assignment
Carboxylic Acid> 12.0broad singlet-COOH
Aromatic7.2 - 7.8multiplet4H, 2-Fluorophenyl group
Pyrazole~6.8singlet1H, H-4 of pyrazole
Methyl~2.4singlet3H, -CH₃
¹³C NMR Data Expected δ (ppm) Assignment
Carboxylic Acid~165-C OOH
Aromatic/Pyrazole110 - 160C-atoms of rings (note C-F coupling)
Methyl~14-C H₃
¹⁹F NMR Data Expected δ (ppm) Interpretation
Aryl Fluoride-110 to -140Chemical shift confirms the F is attached to an aromatic ring. Couplings to aromatic protons will confirm its position.

Single Crystal X-Ray Crystallography: The Definitive Structure

Expertise & Experience: While the combination of MS and NMR provides a highly confident structural assignment, single-crystal X-ray crystallography provides the ultimate, unambiguous proof.[2] It determines the precise three-dimensional arrangement of atoms in the solid state, confirming connectivity, isomerism, and conformation. This technique is the gold standard for structure determination.[16]

Experimental Protocol (Single-Crystal X-Ray Diffraction):

  • Crystal Growth: Grow a suitable single crystal of the compound. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Crystal Mounting: Select a high-quality, defect-free crystal and mount it on a goniometer head.[2]

  • Data Collection: Place the mounted crystal in a stream of cold nitrogen (~100 K) to minimize thermal motion. Collect diffraction data using a diffractometer with a suitable X-ray source (e.g., Mo Kα radiation).[2]

  • Structure Solution & Refinement: Process the diffraction data to obtain a set of structure factors. Solve the structure using direct methods or Patterson methods to get an initial model of the electron density. Refine this model against the experimental data to determine the final atomic positions with high precision.

Data Interpretation: The final output is a crystallographic information file (CIF) containing the precise coordinates of every non-hydrogen atom, along with bond lengths, bond angles, and torsion angles. This data confirms the 1-(2-Fluorophenyl) substitution pattern, the 3-methyl and 5-carboxylic acid positions on the pyrazole ring, and reveals intermolecular interactions, such as the hydrogen-bonded dimer formation of the carboxylic acid groups in the crystal lattice.[17]

Conclusion: An Integrated Approach

The structure elucidation of this compound is a systematic process of evidence gathering and integration. Mass spectrometry confirms the molecular formula C₁₁H₉FN₂O₂. IR spectroscopy provides clear evidence for the key carboxylic acid, aromatic, and C-F functional groups. A comprehensive suite of NMR experiments (¹H, ¹³C, ¹⁹F, 2D) maps the atomic connectivity, confirming the substitution pattern on both the pyrazole and phenyl rings. Finally, single-crystal X-ray crystallography can provide absolute, unambiguous proof of the structure in the solid state. By logically combining the data from these orthogonal techniques, researchers can achieve a high degree of confidence in the identity and purity of their target compound, a critical prerequisite for any further study in drug development or materials science.

References

  • Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. New Journal of Chemistry (RSC Publishing). Available at: [Link]

  • New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. National Institutes of Health (NIH). Available at: [Link]

  • Structure Elucidation of Fluorinated Compounds by NMR. JEOL Ltd. Available at: [Link]

  • New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Semantic Scholar. Available at: [Link]

  • 19F-centred NMR analysis of mono-fluorinated compounds. RSC Publishing. Available at: [Link]

  • Synthesis and spectroscopic study of two new pyrazole derivatives with detailed computational evaluation of their reactivity and pharmaceutical potential. ResearchGate. Available at: [Link]

  • Multinuclear and Fluorine NMR Spectroscopy. University of Southampton. Available at: [Link]

  • Efficient Synthesis and Comprehensive Characterization of bis-Pyrazole Derivatives: Including X-Ray Crystallography and Hirshfeld Surface Analysis. ResearchGate. Available at: [Link]

  • Synthesis and X-ray Crystal Structure of New Substituted 3-4′-Bipyrazole Derivatives. Hirshfeld Analysis, DFT and NBO Studies. MDPI. Available at: [Link]

  • Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives. National Institutes of Health (NIH). Available at: [Link]

  • Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. National Institutes of Health (NIH). Available at: [Link]

  • IR: carboxylic acids. University of Calgary. Available at: [Link]

  • Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI. Available at: [Link]

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. National Institutes of Health (NIH). Available at: [Link]

  • Detecting Structural Environments of Carboxyl Groups in Dissolved Natural Organic Molecules. ACS Publications. Available at: [Link]

  • Infrared spectra and structure of molecular complexes of aromatic acids. ResearchGate. Available at: [Link]

  • The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. Available at: [Link]

  • 20.8 Spectroscopy of Carboxylic Acids and Nitriles. OpenStax. Available at: [Link]

  • 3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid. PubChem. Available at: [Link]

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. Available at: [Link]

  • Pyrazoles database - synthesis, physical properties. ChemSynthesis. Available at: [Link]

  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Fragmentation of the [M - NO2]+ of methyl-1-nitropyrazoles... ResearchGate. Available at: [Link]

  • Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. DergiPark. Available at: [Link]

  • 8.10: Spectroscopy of Carboxylic Acid Derivatives. Chemistry LibreTexts. Available at: [Link]

  • Mass Spectrometry Fragmentation Patterns. Science Ready. Available at: [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

  • 1-(2-FLUOROPHENYL)-3-PHENYL-1H-PYRAZOLE-5-CARBOXYLIC ACID. 773 Discovery Chemistry & Services. Available at: [Link]

  • 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid. ResearchGate. Available at: [Link]

  • Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. MDPI. Available at: [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 1-(2-Fluorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Molecule of Interest

1-(2-Fluorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid, with a CAS Number of 948293-26-3, emerges from the pyrazole class of heterocyclic compounds, a scaffold of significant interest in medicinal and agricultural chemistry. The strategic incorporation of a fluorophenyl group and a carboxylic acid moiety suggests a molecule designed with purpose, potentially influencing its pharmacokinetic and pharmacodynamic profiles. This guide provides a comprehensive overview of its known physicochemical properties and, critically, details the robust experimental methodologies required to fully characterize this promising compound. Understanding these properties is paramount for predicting its behavior in biological systems and for its rational development into a therapeutic or agrochemical agent.

Structural and Fundamental Properties

A foundational understanding of a compound begins with its structural and basic physical characteristics.

Chemical Structure:

G cluster_0 Preparation cluster_1 Titration cluster_2 Analysis A Dissolve compound in water C Titrate with standardized NaOH A->C B Calibrate pH meter B->C D Record pH after each addition C->D E Plot pH vs. volume of titrant D->E F Determine pKa at half-equivalence point E->F

Synthesis pathway of 1-(2-Fluorophenyl)-3-methyl-1h-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 1-(2-Fluorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid

Foreword: The Significance of Substituted Pyrazoles in Modern Drug Discovery

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. Its unique electronic properties and ability to engage in various non-covalent interactions have made it a cornerstone in the design of targeted therapies. Several blockbuster drugs, including the COX-2 inhibitor Celecoxib® and the erectile dysfunction treatment Sildenafil (Viagra®), feature a pyrazole core, highlighting its profound impact on pharmaceutical development[1][2].

This compound is a key building block and a significant intermediate in the synthesis of a new generation of pharmaceuticals, particularly in the development of inhibitors for various enzymes and receptors. The presence of the 2-fluorophenyl group can enhance metabolic stability and modulate binding affinity through specific fluorine-protein interactions. This guide, intended for researchers and drug development professionals, provides a detailed exploration of its synthesis, focusing on a robust and widely adopted pathway. We will delve into the strategic rationale behind the chosen methodology, provide a detailed experimental protocol, and explore the underlying reaction mechanisms.

Part 1: Retrosynthetic Analysis and Strategic Planning

A logical retrosynthetic analysis is the first step in designing an efficient synthesis. For our target molecule, the most logical disconnections involve breaking the bonds that form the pyrazole ring and the carboxylic acid functional group.

G Target 1-(2-Fluorophenyl)-3-methyl- 1H-pyrazole-5-carboxylic acid Ester Ethyl 1-(2-Fluorophenyl)-3-methyl- 1H-pyrazole-5-carboxylate Target->Ester Functional Group Interconversion (Hydrolysis) Hydrazine 2-Fluorophenylhydrazine Ester->Hydrazine C-N Disconnection (Knorr Synthesis) Diketone Ethyl 2,4-dioxovalerate (β-ketoester) Ester->Diketone C-N & C=C Disconnection (Knorr Synthesis)

Caption: Retrosynthetic analysis of the target molecule.

  • Functional Group Interconversion: The carboxylic acid at the C5 position can be readily obtained via the hydrolysis of a more stable ester precursor, such as an ethyl ester. This is a standard and high-yielding final step that avoids potential complications of carrying a free carboxylic acid through the main reaction sequence[3][4].

  • Pyrazole Ring Disconnection: The core pyrazole ring is most classically formed via the Knorr pyrazole synthesis, which involves the cyclocondensation of a 1,3-dielectrophilic species (like a β-diketone or β-ketoester) with a hydrazine derivative[1][2]. This disconnection leads us to two key starting materials: 2-fluorophenylhydrazine and a suitable β-ketoester, specifically ethyl 2,4-dioxovalerate.

This analysis establishes our forward synthetic strategy: a two-step process involving a Knorr cyclocondensation followed by ester hydrolysis.

Part 2: The Core Synthesis Pathway

The most reliable and scalable approach for synthesizing this compound is the Knorr pyrazole synthesis. This method is renowned for its efficiency and predictability[5][6].

G cluster_mech Simplified Cyclocondensation Mechanism Hydrazine 2-F-Ph-NH-NH2 InitialAttack Initial Adduct Hydrazine->InitialAttack Attack at more electrophilic keto-carbonyl Diketone EtOOC-C(=O)-CH2-C(=O)-Me Diketone->InitialAttack Cyclized Cyclized Intermediate InitialAttack->Cyclized Intramolecular Condensation Dehydrated Pyrazole Ring Cyclized->Dehydrated Dehydration & Aromatization

Caption: Key steps in the cyclocondensation mechanism.

In the case of ethyl 2,4-dioxovalerate, the ketone carbonyl is generally more electrophilic and sterically accessible than the ester carbonyl. The more nucleophilic terminal nitrogen (-NH2) of the hydrazine preferentially attacks this more reactive ketone carbonyl. Subsequent intramolecular condensation and dehydration lead regiospecifically to the desired ethyl 1-(2-fluorophenyl)-3-methyl-1H-pyrazole-5-carboxylate.

Step 2: Hydrolysis to the Carboxylic Acid

The final step is the conversion of the ethyl ester to the carboxylic acid.

Causality Behind Experimental Choices:

  • Method: Saponification, or base-catalyzed hydrolysis, is the method of choice. It is highly effective for converting esters to carboxylates. A strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or mixed aqueous/alcoholic solvent is used.

  • Mechanism: The hydroxide ion directly attacks the electrophilic carbonyl carbon of the ester. This is followed by the elimination of the ethoxide leaving group. The reaction is irreversible because the resulting carboxylic acid is immediately deprotonated by the strong base to form the carboxylate salt, which is unreactive towards further nucleophilic attack.

  • Work-up: A final acidification step (e.g., with HCl) is required to protonate the carboxylate salt, causing the final carboxylic acid product to precipitate out of the aqueous solution, allowing for its isolation.

Part 3: Detailed Experimental Protocol

Disclaimer: This protocol is for informational purposes only. All laboratory work should be conducted by trained professionals in a controlled environment with appropriate safety precautions.

Synthesis of Ethyl 1-(2-fluorophenyl)-3-methyl-1H-pyrazole-5-carboxylate
  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl 2,4-dioxovalerate (1.0 eq).

  • Reagents: Dissolve the ketoester in absolute ethanol (approx. 5 mL per 1 g of ketoester). Add 2-fluorophenylhydrazine hydrochloride (1.05 eq) followed by a catalytic amount of glacial acetic acid (0.1 eq).

  • Reaction: Heat the reaction mixture to reflux (approx. 80°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Reduce the solvent volume under reduced pressure.

  • Isolation: Add cold water to the residue. The product, being organic, will often precipitate as a solid or an oil. If an oil forms, extract the aqueous mixture with ethyl acetate (3x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the pure ester.

Synthesis of this compound
  • Setup: In a 100 mL round-bottom flask, dissolve the synthesized ethyl ester (1.0 eq) in a mixture of ethanol and water (e.g., 1:1 ratio).

  • Hydrolysis: Add sodium hydroxide pellets (2.0-3.0 eq) to the solution. Heat the mixture to reflux for 2-4 hours, until TLC analysis indicates the complete consumption of the starting ester.

  • Work-up: Cool the reaction mixture in an ice bath. Carefully acidify the solution to a pH of ~2-3 by the dropwise addition of concentrated hydrochloric acid. A precipitate should form.

  • Isolation: Stir the cold suspension for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration.

  • Purification: Wash the filter cake thoroughly with cold water to remove inorganic salts. Dry the solid under vacuum to obtain the final product, this compound. Further purification can be achieved by recrystallization if necessary.

Part 4: Data Summary

StepReactionKey ReagentsSolventConditionsExpected Yield
1Cyclocondensation2-Fluorophenylhydrazine, Ethyl 2,4-dioxovalerate, Acetic AcidEthanolReflux, 4-6 h75-90%
2SaponificationSodium Hydroxide, Hydrochloric AcidEthanol/WaterReflux, 2-4 h90-98%

References

  • E. M. D. S. Gomes, M. V. de Almeida, M. C. B. V. de Souza, and V. F. Ferreira, "Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review," PMC - NIH. [Link]

  • A. A. Aly, A. M. Shaker, and M. A. M. Abdel-Hamed, "Recent Advances in the Synthesis of Pyrazole Derivatives: A Review," MDPI, 2023. [Link]

  • T. J. J. Müller, "Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps," NIH. [Link]

  • Y. V. Girish, S. A. Khan, and P. S. S. Prasad, "Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids," RSC Publishing, 2016. [Link]

  • T. J. J. Müller, "Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps," Beilstein Journals, 2021. [Link]

  • A. C. Götzinger, F. A. Theßeling, C. Hoppe, and T. J. J. Müller, "One-Pot Coupling–Coupling–Cyclocondensation Synthesis of Fluorescent Pyrazoles," ACS Publications, 2016. [Link]

  • E. M. D. S. Gomes, M. V. de Almeida, M. C. B. V. de Souza, and V. F. Ferreira, "Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review," MDPI, 2021. [Link]

  • J. Elguero, "Synthetic Accesses to 3/5-Pyrazole Carboxylic Acids," ResearchGate, 2014. [Link]

  • M. A. El-Hashash, S. I. El-Naas, and N. A. El-Hady, "Synthesis of some substituted pyrazole-3-carboxylic acids with possible hypoglycemic and antimicrobial activity," PubMed. [Link]

  • S. N. Shelke, S. K. Shingate, and R. S. Shingare, "Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole," Journal of Chemical and Pharmaceutical Research, 2012. [Link]

  • A. K. Macholl, S. F. O. Bach, C. U. T. H. Constant, et al., "Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β," Taylor & Francis Online, 2023. [Link]

Sources

Unraveling the Molecular Mechanisms of Pyrazole Carboxylic Acid Derivatives: A Guide to Core Targets and Actions

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole carboxylic acid scaffold represents a cornerstone in modern medicinal chemistry and agrochemical development.[1][2][3] Its remarkable versatility allows for the synthesis of derivatives with a wide spectrum of biological activities, including antifungal, insecticidal, anticancer, anti-inflammatory, and antiviral properties.[1][2][3][4] This guide provides an in-depth exploration of the primary mechanisms of action underpinning the efficacy of these compounds. We will dissect their interactions with key molecular targets, elucidate the structure-activity relationships (SAR) that govern their potency and selectivity, and provide detailed experimental protocols for researchers to investigate these mechanisms in their own work. The primary focus will be on their well-established role as Succinate Dehydrogenase Inhibitors (SDHIs), with subsequent sections detailing their action on other significant enzyme and receptor systems.

The Pyrazole Scaffold: A Privileged Structure

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms.[5][6] This structure is not merely a passive framework; its unique physicochemical properties are critical to the biological activity of its derivatives. The N-1 atom can act as a hydrogen bond donor, while the N-2 atom serves as a hydrogen bond acceptor, enabling diverse interactions with biological targets.[5] Furthermore, the pyrazole ring acts as a stable, lipophilic bioisostere for other aromatic systems, often improving a compound's pharmacokinetic profile.[5] The addition of a carboxylic acid or, more commonly, a carboxamide group, provides another crucial point for interaction and is a shared feature among many of the most potent derivatives.[7][8][9]

Primary Mechanism of Action: Succinate Dehydrogenase (SDH) Inhibition

The most extensively studied and commercially significant mechanism of action for pyrazole carboxamide derivatives is the inhibition of Succinate Dehydrogenase (SDH), also known as mitochondrial Complex II.[7][10][11][12] This enzyme is a critical component of both the tricarboxylic acid (TCA) cycle and the mitochondrial electron transport chain (ETC), making it an essential hub for cellular energy metabolism in aerobic organisms.[11][12]

The Role of SDH in Cellular Respiration

SDH catalyzes the oxidation of succinate to fumarate in the TCA cycle, simultaneously reducing a flavin adenine dinucleotide (FAD) cofactor. The electrons from this reaction are then passed through a series of iron-sulfur clusters within the enzyme to the ubiquinone (Coenzyme Q) binding site, where ubiquinone is reduced to ubiquinol. This electron transfer directly links the TCA cycle to the ETC.[12] Inhibition of SDH disrupts this entire process, leading to a halt in cellular respiration, depletion of ATP, and ultimately, cell death. This mode of action is particularly effective for fungicides, as many phytopathogenic fungi are highly dependent on aerobic respiration.[11][12]

Molecular Interaction and Binding Mode

Pyrazole carboxamide SDHIs act as potent, specific inhibitors by targeting the ubiquinone binding site (Q-site) of the enzyme.[12][13] Though the exact binding conformations vary between derivatives, a conserved interaction model has emerged from structural and computational studies.[14][15]

  • The Pyrazole Ring: The core pyrazole ring often engages in π-π stacking interactions with aromatic residues within the Q-site.

  • The Carboxamide Linker: The highly conserved amide group is crucial for activity, forming key hydrogen bonds with amino acid residues (such as serine or tyrosine) in the binding pocket, anchoring the inhibitor in place.[7]

  • Hydrophobic Tail: A lipophilic group, often a substituted phenyl or biphenyl moiety, occupies a hydrophobic pocket, contributing significantly to binding affinity.[7][14]

The structural diversity of commercial SDHIs like Fluxapyroxad, Bixafen, and Pydiflumetofen demonstrates how modifications to the pyrazole ring and the hydrophobic tail can fine-tune the fungicidal spectrum and potency.[7][11]

SDH_Inhibition cluster_ETC Electron Transport Chain (Inner Mitochondrial Membrane) Succinate Succinate SDH Complex II (Succinate Dehydrogenase) Succinate->SDH Oxidation Fumarate Fumarate SDH->Fumarate UQ Ubiquinone (Q) SDH->UQ e- transfer UQH2 Ubiquinol (QH2) UQ->UQH2 Reduction ComplexIII Complex III UQH2->ComplexIII ATP_Synthase ATP Synthase ComplexIII->ATP_Synthase Proton Gradient ATP ATP ATP_Synthase->ATP Inhibitor Pyrazole Carboxamide Derivative Inhibitor->SDH Binds to Q-site & INHIBITS

Caption: Mechanism of SDH inhibition by pyrazole carboxamide derivatives.

Structure-Activity Relationship (SAR) Insights

Systematic modification of the pyrazole carboxamide scaffold has yielded key insights into the structural requirements for potent SDH inhibition.

  • Substituents on the Pyrazole Ring: Small, electron-withdrawing groups, such as difluoromethyl or trifluoromethyl, at the 3-position of the pyrazole ring often enhance activity.[14][16] The N-methyl group is also a common feature.

  • The Amide Bridge: The amide functional group is considered essential for binding and is highly conserved across different SDHI families.[7]

  • The "Tail" Moiety: The nature of the substituent attached to the amide nitrogen (the "tail") is a primary determinant of potency and spectrum. Biphenyl, phenethyl, and other aromatic systems are commonly employed to optimize hydrophobic interactions.[11][14]

Compound ClassKey Structural FeatureTarget Pathogen ExampleReference
Benzothiazolylpyrazole-4-carboxamidesBenzothiazole tailBotrytis cinerea[7]
N-methoxy-(biphenyl-ethyl)-pyrazole-carboxamidesBiphenyl-ethyl tail with N-methoxy groupBroad-spectrum fungi[11][14]
Diarylamine-containing pyrazole carboxamidesDiarylamine scaffoldRhizoctonia solani[17]

Other Important Mechanisms of Action

While SDH inhibition is the most prominent, pyrazole carboxylic acid derivatives have been shown to modulate a variety of other biological targets.

Carbonic Anhydrase (CA) Inhibition

Certain pyrazole carboxylic acid derivatives act as effective inhibitors of human carbonic anhydrase isozymes (hCA I and II).[1][18][19] These zinc-containing enzymes are involved in numerous physiological processes, including pH regulation and CO2 transport. Inhibition of CAs is a therapeutic strategy for conditions like glaucoma and epilepsy. The inhibitory mechanism typically involves the coordination of the pyrazole nitrogen atoms or a sulfonamide moiety to the zinc ion in the enzyme's active site, displacing a water molecule.[18][19]

Cannabinoid Receptor (CB1) Antagonism

A distinct class of diarylpyrazole carboxamides, exemplified by SR141716A (Rimonabant), function as potent and specific antagonists or inverse agonists of the brain cannabinoid receptor (CB1).[8][9] The structural requirements for this activity are highly specific, including a para-substituted phenyl ring at the 5-position, a carboxamide at the 3-position, and a 2,4-dichlorophenyl substituent at the 1-position of the pyrazole ring.[8][9] These compounds block the signaling of endogenous cannabinoids, a mechanism explored for treating obesity and related metabolic disorders.

Viral Protease Inhibition

Researchers have identified pyrazole-3-carboxylic acid derivatives as novel inhibitors of the dengue virus (DENV) NS2B-NS3 protease, an enzyme essential for viral replication.[20] These compounds bind to the active site of the protease, preventing the cleavage of the viral polyprotein. Structure-activity relationship studies have shown that modifications to the scaffold can yield inhibitors with low micromolar antiviral activity and favorable pharmacokinetic properties.[20]

Additional Targets

The versatility of the pyrazole scaffold has led to the discovery of derivatives that inhibit a range of other targets, including:

  • ALKBH1 Demethylase: 1H-pyrazole-4-carboxylic acid derivatives have been developed as potent inhibitors of this DNA 6mA demethylase, with potential applications in gastric cancer therapy.[21]

  • Long Chain L-2-hydroxy acid oxidase (Hao2): Pyrazole carboxylic acids have been identified as selective inhibitors of this peroxisomal enzyme, which is a candidate gene for blood pressure regulation.[22]

  • Mitochondrial Complex I: Some pyrazole carboxamides, such as tolfenpyrad, are known to inhibit NADH:ubiquinone oxidoreductase (Complex I), a mechanism primarily associated with insecticidal activity.[23]

Experimental Protocols for Mechanistic Elucidation

To validate the mechanism of action of a novel pyrazole carboxylic acid derivative, a series of well-defined experiments is required. The following protocols provide a foundation for these investigations.

Workflow for MoA Elucidation

MoA_Workflow A Compound Synthesis & Characterization B Primary Screening (e.g., In vitro whole-cell assay) A->B C Hit Identification (Potent Compounds) B->C D Target-Based Enzymatic Assay (e.g., SDH, CA, Protease) C->D Hypothesis-driven E Determine IC50 / Ki D->E F SAR & Lead Optimization E->F G Molecular Docking & Structural Studies E->G H Secondary Assays (e.g., Mitochondrial Respiration) E->H Confirm cellular effect F->A Iterative Design I In vivo Efficacy Studies F->I G->F

Caption: A typical workflow for identifying and validating the mechanism of action.

Protocol: In Vitro Succinate Dehydrogenase (SDH) Inhibition Assay
  • Causality: This assay directly measures the enzymatic activity of SDH to determine if the test compound is a direct inhibitor. It isolates the enzyme from other cellular processes. The reduction of an artificial electron acceptor, DCPIP (2,6-dichlorophenolindophenol), is monitored spectrophotometrically. As SDH passes electrons from succinate, DCPIP is reduced and changes from blue to colorless, allowing for quantification of enzyme activity.

  • Methodology:

    • Enzyme Preparation: Isolate mitochondria from a relevant source (e.g., fungal mycelia, bovine heart, or insect tissue) via differential centrifugation. Solubilize mitochondrial membranes with a mild detergent (e.g., Triton X-100) to release SDH.

    • Reaction Buffer: Prepare a phosphate buffer (e.g., 50 mM potassium phosphate, pH 7.4) containing potassium cyanide (KCN) to inhibit Complex IV and prevent re-oxidation of the electron acceptor.

    • Assay Setup (96-well plate):

      • To each well, add: 150 µL of reaction buffer.

      • Add 10 µL of the test compound dissolved in DMSO at various concentrations (final DMSO concentration <1%). Include a DMSO-only control (no inhibition) and a known SDHI like carboxin as a positive control.

      • Add 10 µL of the mitochondrial enzyme preparation.

      • Pre-incubate for 10 minutes at room temperature to allow the inhibitor to bind.

      • Add 10 µL of DCPIP solution.

      • Add 10 µL of phenazine methosulfate (PMS) as an intermediate electron carrier.

    • Initiation and Measurement:

      • Initiate the reaction by adding 10 µL of succinate substrate (e.g., 200 mM sodium succinate).

      • Immediately measure the decrease in absorbance at 600 nm every 30 seconds for 10-15 minutes using a plate reader.

    • Data Analysis:

      • Calculate the rate of reaction (V) from the linear portion of the absorbance vs. time plot for each concentration.

      • Normalize the rates relative to the DMSO control (100% activity).

      • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol: In Vitro Carbonic Anhydrase (CA) Inhibition Assay
  • Causality: This assay measures the esterase activity of CA, a well-established surrogate for its physiological hydratase activity. The enzyme catalyzes the hydrolysis of p-nitrophenyl acetate (p-NPA) to p-nitrophenolate, a yellow product. The rate of color formation is directly proportional to CA activity, and its reduction in the presence of a test compound indicates inhibition.

  • Methodology:

    • Enzyme and Reagents: Use purified human carbonic anhydrase I or II (commercially available). Prepare a Tris-SO4 buffer (pH 7.4). The substrate is p-NPA dissolved in acetonitrile.

    • Assay Setup (96-well plate):

      • To each well, add 140 µL of Tris-SO4 buffer.

      • Add 20 µL of the test compound dissolved in DMSO at various concentrations. Include a DMSO-only control and a known CA inhibitor like acetazolamide as a positive control.

      • Add 20 µL of the CA enzyme solution.

      • Pre-incubate for 10 minutes at room temperature.

    • Initiation and Measurement:

      • Initiate the reaction by adding 20 µL of the p-NPA substrate solution.

      • Immediately measure the increase in absorbance at 400 nm every 30 seconds for 10-15 minutes.

    • Data Analysis:

      • Calculate the reaction rate from the slope of the absorbance vs. time plot.

      • Determine the IC50 value as described in the SDH assay protocol.

      • To determine the inhibition constant (Ki), perform the assay at multiple substrate concentrations and analyze the data using a Lineweaver-Burk or Dixon plot.

References

  • Synthesis and Activity of Novel Pyrazole/Pyrrole Carboxamides Containing a Dinitrogen Six-Membered Heterocyclic as Succinate Dehydrogenase and Ergosterol Biosynthesis Inhibitors against Colletotrichum camelliae.
  • Discovery of pyrazole carboxylic acids as potent inhibitors of rat long chain L-2-hydroxy acid oxidase. PubMed.
  • Discovery of Benzothiazolylpyrazole-4-Carboxamides as Potent Succinate Dehydrogenase Inhibitors through Active Fragment Exchange and Link Approach. Journal of Agricultural and Food Chemistry.
  • Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of Medicinal Chemistry.
  • Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of Medicinal Chemistry.
  • Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications.
  • Discovery of Pyrazole-3-Carboxylic Acid Derivatives as Dengue Virus Protease Inhibitors with Antiviral Activity. ACS Medicinal Chemistry Letters.
  • Structural Optimization and Structure–Activity Relationship of 1H-Pyrazole-4-carboxylic Acid Derivatives as DNA 6mA Demethylase ALKBH1 Inhibitors and Their Antigastric Cancer Activity.
  • Discovery of N-Methoxy-(biphenyl-ethyl)
  • Discovery of N-Methoxy-(biphenyl-ethyl)-pyrazole-carboxamides as Novel Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry.
  • Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid deriv
  • Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani. PubMed.
  • Fungicidal Succinate-Dehydrogenase-Inhibiting Carboxamides.
  • Inhibitory effect of novel pyrazole carboxamide derivatives on human carbonic anhydrase enzyme. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflamm
  • Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Mini-Reviews in Organic Chemistry.
  • Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. RSC Medicinal Chemistry.
  • Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors: Synthesis and investigation of inhibitory effects. Taylor & Francis Online.
  • Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxyl
  • Discovery of Novel Pyrazole Carboxylate Derivatives Containing Thiazole as Potential Fungicides. PubMed.
  • Synthesis of pyrazole-4-carboxamides as potential fungicide candid
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry.
  • Synthesis of novel pyrazole derivatives and neuroprotective effect investig
  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research.
  • Synthesis and insecticidal activities of novel 1H-pyrazole-5-carboxylic acid deriv
  • Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module. PubMed.

Sources

Spectroscopic Characterization of 1-(2-Fluorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and materials science, nitrogen-containing heterocyclic compounds are of paramount importance. Among these, pyrazole derivatives stand out for their diverse biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. The compound 1-(2-Fluorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid is a subject of significant interest due to its potential as a scaffold in medicinal chemistry. The precise elucidation of its molecular structure is a critical prerequisite for understanding its structure-activity relationships and for ensuring its quality and purity in any application.

Molecular Structure and Atom Numbering

A clear understanding of the molecular structure is essential for the assignment of spectroscopic signals. The structure of this compound with the atom numbering scheme used for NMR spectral assignments is presented below.

Caption: Molecular structure of this compound with atom numbering for NMR assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Experimental Protocol (¹H and ¹³C NMR)
  • Sample Preparation: Weigh 5-10 mg of this compound.

  • Dissolution: Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical as the acidic proton of the carboxylic acid may exchange with protic solvents, leading to signal broadening or disappearance. DMSO-d₆ is often preferred for carboxylic acids as it can slow down this exchange.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a spectral width of 12-16 ppm, a pulse angle of 45°, a relaxation delay of 2-5 seconds, and an accumulation of 16-64 scans to ensure a good signal-to-noise ratio.

    • ¹³C NMR: Acquire the spectrum on the same instrument at the corresponding frequency (e.g., 100 MHz for a 400 MHz ¹H instrument). Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (5-10 seconds) are typically required.

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~13.5br s1HCOOH
~7.7 - 7.6m1HH6'
~7.5 - 7.4m2HH3', H4'
~7.3 - 7.2m1HH5'
~6.8s1HH4
~2.3s3HCH₃
Interpretation of the ¹H NMR Spectrum
  • Carboxylic Acid Proton (COOH): A broad singlet is expected at a downfield chemical shift, typically above 12 ppm, due to the acidic nature of the proton and hydrogen bonding. In DMSO-d₆, this peak is usually well-resolved.

  • Aromatic Protons (H3', H4', H5', H6'): The four protons of the 2-fluorophenyl ring will appear as a complex multiplet in the aromatic region (7.2-7.7 ppm). The fluorine atom will introduce additional complexity through ¹H-¹⁹F coupling. The proton ortho to the fluorine (H3') and the proton ortho to the pyrazole ring (H6') will be the most deshielded.

  • Pyrazole Proton (H4): A sharp singlet is predicted around 6.8 ppm. The chemical shift of this proton is influenced by the substituents on the pyrazole ring.

  • Methyl Protons (CH₃): A singlet integrating to three protons is expected around 2.3 ppm, which is a typical chemical shift for a methyl group attached to an sp²-hybridized carbon of a heterocyclic ring.

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)Assignment
~162COOH
~159 (d, J ≈ 250 Hz)C2'
~148C5
~145C3
~132 (d, J ≈ 8 Hz)C4'
~130 (d, J ≈ 2 Hz)C6'
~125 (d, J ≈ 4 Hz)C5'
~124 (d, J ≈ 12 Hz)C1'
~117 (d, J ≈ 21 Hz)C3'
~110C4
~14CH₃
Interpretation of the ¹³C NMR Spectrum
  • Carbonyl Carbon (COOH): The carboxylic acid carbonyl carbon is expected to resonate at a downfield chemical shift, around 162 ppm.

  • Fluorinated Aromatic Carbon (C2'): The carbon directly attached to the fluorine atom will appear as a doublet with a large one-bond C-F coupling constant (¹JCF) of approximately 250 Hz.

  • Other Aromatic Carbons: The remaining carbons of the 2-fluorophenyl ring will also exhibit smaller two- and three-bond C-F couplings, appearing as doublets.

  • Pyrazole Carbons (C3, C4, C5): The chemical shifts of the pyrazole ring carbons are influenced by the nitrogen atoms and the substituents. C3 and C5, being attached to nitrogen, will be more downfield than C4.

  • Methyl Carbon (CH₃): The methyl carbon will appear at an upfield chemical shift, around 14 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.

Experimental Protocol (FT-IR)
  • Sample Preparation:

    • KBr Pellet: Grind 1-2 mg of the solid sample with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Predicted IR Data
Wavenumber (cm⁻¹)IntensityAssignment
3300-2500Broad, StrongO-H stretch (Carboxylic acid)
~1710StrongC=O stretch (Carboxylic acid)
~1600, ~1500MediumC=C and C=N stretch (Aromatic and pyrazole rings)
~1250StrongC-O stretch (Carboxylic acid)
~1100StrongC-F stretch
950-910Medium, BroadO-H bend (Carboxylic acid)
Interpretation of the IR Spectrum
  • O-H Stretch: A very broad and strong absorption band is expected in the region of 3300-2500 cm⁻¹ due to the hydrogen-bonded O-H stretching of the carboxylic acid dimer.[1]

  • C=O Stretch: A strong, sharp absorption around 1710 cm⁻¹ is characteristic of the carbonyl group of a carboxylic acid.[1]

  • C=C and C=N Stretches: Medium intensity bands in the 1600-1500 cm⁻¹ region are indicative of the stretching vibrations of the aromatic and pyrazole rings.

  • C-O Stretch and O-H Bend: A strong C-O stretching vibration is expected around 1250 cm⁻¹, and a broad O-H bending vibration may appear around 930 cm⁻¹.[1]

  • C-F Stretch: A strong absorption band around 1100 cm⁻¹ is characteristic of the C-F stretching vibration.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Experimental Protocol (Electron Ionization - Mass Spectrometry)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (if the compound is sufficiently volatile and thermally stable).

  • Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).

  • Detection: Detect the ions to generate the mass spectrum.

Predicted Mass Spectrum Data
  • Molecular Ion (M⁺): m/z = 234

  • Major Fragments: m/z = 217, 189, 119, 95

Interpretation of the Mass Spectrum

The expected fragmentation pattern for this compound is as follows:

M [M]⁺˙ m/z = 234 M_minus_OH [M-OH]⁺ m/z = 217 M->M_minus_OH -OH M_minus_COOH [M-COOH]⁺ m/z = 189 M->M_minus_COOH -COOH Fluorophenyl [C₆H₄F]⁺ m/z = 95 M_minus_COOH->Fluorophenyl Pyrazole [C₅H₅N₂]⁺ m/z = 119 M_minus_COOH->Pyrazole

Caption: Proposed mass spectral fragmentation pathway for this compound.

  • Molecular Ion Peak: The molecular ion peak (M⁺) should be observed at m/z = 234, corresponding to the molecular weight of the compound.

  • Loss of Hydroxyl Radical: A peak at m/z = 217 would correspond to the loss of a hydroxyl radical (•OH) from the carboxylic acid group.

  • Loss of Carboxyl Radical: A significant fragment at m/z = 189 is expected due to the loss of the entire carboxyl group (•COOH). This is a common fragmentation pathway for carboxylic acids.

  • Fluorophenyl Cation: A peak at m/z = 95 would correspond to the 2-fluorophenyl cation.

  • Methylpyrazole Cation: A fragment at m/z = 119 could be attributed to the methylpyrazole radical cation.

Conclusion

This technical guide has provided a comprehensive overview of the expected spectroscopic data for this compound. By combining high-quality predicted data with insights from experimentally characterized analogous compounds, we have established a robust framework for the structural elucidation of this molecule. The detailed interpretation of the predicted ¹H NMR, ¹³C NMR, IR, and Mass spectra, along with standardized experimental protocols, will serve as a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and materials science. The accurate characterization of such molecules is a cornerstone of scientific integrity and is essential for the advancement of these disciplines.

References

  • Synthesis of 1-(2-Fluorophenyl)pyrazoles by 1,3-Dipolar Cycloaddition of the Corresponding Sydnones. PMC. [Link]

  • Synthesis, crystal structure, density functional theory and vibration analysis of 5-(4-fluorophenyl)-1H-pyrazol-3-amine. Taylor & Francis Online. [Link]

  • Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents. PMC. [Link]

  • Synthesis and Characterization of Some Pyrazole Derivatives. Oriental Journal of Chemistry. [Link]

  • Synthesis, characterization and biological activity of certain Pyrazole derivatives. Journal of Chemical and Pharmaceutical Research. [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

Sources

CAS number 948293-26-3 properties and literature

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Dabrafenib (GSK2118436), a Targeted BRAF Inhibitor

Executive Summary

The discovery of activating mutations within the BRAF gene, particularly the V600E substitution, marked a pivotal moment in oncology, revealing a key driver in a significant subset of melanomas and other solid tumors. This guide provides a comprehensive technical overview of Dabrafenib (formerly GSK2118436), a potent and selective ATP-competitive inhibitor of mutated BRAF kinases. Developed for researchers, scientists, and drug development professionals, this document synthesizes the core pharmacology, mechanism of action, experimental applications, and clinical significance of Dabrafenib. We delve into the causality behind its therapeutic strategy, detail robust protocols for its preclinical evaluation, and explore the molecular underpinnings of therapeutic resistance, offering a foundational resource for advancing cancer research and development.

The Scientific Rationale: Targeting the Aberrant MAPK Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a cornerstone of cellular regulation, governing fundamental processes such as proliferation, differentiation, and survival.[1] Normally, this pathway is tightly controlled, activated by extracellular signals via receptor tyrosine kinases (RTKs) that trigger a phosphorylation cascade from RAS to RAF, then to MEK, and finally to ERK.[1]

In approximately 50% of metastatic melanomas and a range of other cancers, this pathway is hijacked by a single point mutation in the BRAF gene.[2][3] The most common of these, a valine-to-glutamic acid substitution at codon 600 (V600E), results in a constitutively active BRAF kinase.[1][2] This oncogenic driver uncouples the pathway from its normal regulatory inputs, leading to persistent MEK/ERK signaling and uncontrolled tumor cell proliferation and survival.[1] Dabrafenib was rationally designed to selectively target this molecular vulnerability, offering a precision medicine approach to cancer therapy.

Mechanism of Action: Selective Inhibition of Mutant BRAF

Dabrafenib functions as a reversible, ATP-competitive inhibitor with high selectivity for the active conformation of mutant BRAF kinases.[4][5] By binding to the ATP pocket of BRAF V600E, V600K, and V600D, Dabrafenib effectively blocks their catalytic activity.[6][7][8] This leads to a rapid and potent suppression of downstream signaling, evidenced by decreased phosphorylation of MEK and ERK.[5][9] The ultimate cellular consequences are cell cycle arrest at the G1 phase and the induction of apoptosis, leading to tumor regression in BRAF-mutant models.[5]

The diagram below illustrates the canonical MAPK pathway and the specific inhibitory action of Dabrafenib.

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK RTK RAS RAS RTK->RAS BRAF_mut Mutant BRAF (V600E) RAS->BRAF_mut MEK MEK1/2 BRAF_mut->MEK Constitutively Active ERK ERK1/2 MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation Dabrafenib Dabrafenib Dabrafenib->BRAF_mut Inhibition

Caption: Dabrafenib inhibits the constitutively active mutant BRAF kinase.

Core Properties of Dabrafenib

A thorough understanding of a compound's physicochemical and pharmacological properties is critical for experimental design and interpretation of results.

Table 1: Physicochemical and Pharmacological Profile of Dabrafenib
PropertyValueSource
IUPAC Name N-{3-[5-(2-Amino-4-pyrimidinyl)-2-(1,1-dimethylethyl)-1,3-thiazol-4-yl]-2-fluorophenyl}-2,6-difluorobenzenesulfonamide[10]
Synonyms GSK2118436, Tafinlar®[4][11]
CAS Number 1195765-45-7 (Mesylate Salt)[6]
Molecular Formula C₂₃H₂₀F₃N₅O₂S₂[4][6]
Molecular Weight 519.6 g/mol (Free Base)[4][6]
Solubility Soluble in DMSO (≥26 mg/mL), slightly soluble in ethanol with warming. Insoluble in water.[6][8]
Purity >98% (Commercially available)[6]
In Vitro Potency (IC₅₀) BRAFV600E: 0.6 nMBRAFV600K: 0.5 nMWild-Type BRAF: 3.2 nMCRAF: 5.0 nM[6][7]
Formulation Supplied as a lyophilized powder for research; clinically available as oral capsules (mesylate salt).[6][10]
Storage Store lyophilized powder at -20°C, desiccated. Reconstituted stock solutions in DMSO should be stored at -20°C and used within 3 months.[6]

Essential Experimental Protocols for Preclinical Evaluation

To rigorously assess the biological effects of Dabrafenib, standardized and validated protocols are essential. The following workflows represent core methodologies for its preclinical characterization.

Workflow for In Vitro Efficacy Assessment

The logical flow for testing Dabrafenib's efficacy in a cancer cell line starts with determining its cytotoxic/cytostatic potency, followed by confirming its on-target effect on the MAPK pathway.

Experimental_Workflow start Select BRAF V600E Mutant and Wild-Type Cell Lines cell_culture Cell Seeding & Culture start->cell_culture treatment Treat with Dabrafenib (Dose-Response Gradient) cell_culture->treatment viability_assay Cell Viability Assay (e.g., CTG, MTT) treatment->viability_assay protein_lysis Protein Lysate Preparation treatment->protein_lysis ic50 Calculate IC50 Value viability_assay->ic50 conclusion Correlate Potency with Target Inhibition ic50->conclusion western_blot Western Blot Analysis protein_lysis->western_blot analysis Analyze pERK/tERK Levels western_blot->analysis analysis->conclusion

Caption: A standard workflow for evaluating Dabrafenib's in vitro efficacy.

Protocol: Cell Viability Assay (CTG)

Causality: This assay quantifies the amount of ATP present, which is proportional to the number of metabolically active, viable cells. A decrease in ATP upon Dabrafenib treatment indicates either cytotoxic (cell death) or cytostatic (inhibition of proliferation) effects.

  • Cell Seeding: Seed BRAF V600E mutant (e.g., A375) and BRAF wild-type (e.g., SK-MEL-2) melanoma cells in 96-well, opaque-walled plates at a pre-optimized density (e.g., 3,000-5,000 cells/well) and allow them to adhere overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of Dabrafenib in DMSO.[6] Create a serial dilution series (e.g., 10 µM to 0.1 nM) in appropriate cell culture medium.

  • Treatment: Remove the old medium from the cells and add 100 µL of the Dabrafenib dilutions. Include a vehicle control (DMSO-only medium).

  • Incubation: Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO₂).

  • Lysis and Signal Generation: Equilibrate the plate and CellTiter-Glo® Luminescent Cell Viability Assay reagent to room temperature. Add reagent to each well according to the manufacturer's protocol, mix on an orbital shaker for 2 minutes to induce lysis, and incubate for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Read luminescence on a plate reader.

  • Analysis: Normalize the data to the vehicle control and plot the dose-response curve using non-linear regression to determine the IC₅₀ value.

Protocol: Western Blot for MAPK Pathway Modulation

Causality: This protocol provides direct evidence of on-target activity. A reduction in the ratio of phosphorylated ERK (pERK) to total ERK (tERK) confirms that Dabrafenib is inhibiting the BRAF kinase upstream in the pathway.

  • Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with Dabrafenib at relevant concentrations (e.g., 1x, 5x, and 10x the IC₅₀) for a short duration (e.g., 2-6 hours) to observe direct signaling effects.

  • Protein Extraction: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) onto a polyacrylamide gel. Separate proteins by electrophoresis and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibodies against pERK1/2 (e.g., Thr202/Tyr204) and total ERK1/2 overnight at 4°C. A loading control (e.g., β-actin) should also be used.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensities using densitometry software. Calculate the pERK/tERK ratio for each condition and normalize to the vehicle control.

The Challenge of Therapeutic Resistance

Despite high initial response rates, the majority of patients treated with Dabrafenib monotherapy eventually develop acquired resistance.[12] This is a critical area of investigation for drug development professionals. Resistance is predominantly driven by the reactivation of the MAPK pathway or the activation of parallel survival pathways.

Key Mechanisms of Acquired Resistance
  • Reactivation of MAPK Signaling:

    • NRAS Mutations: Activating mutations in NRAS (e.g., Q61K) can reactivate the pathway downstream of RAS but upstream of RAF, bypassing the need for BRAF signaling.[13][14]

    • BRAF Amplification/Splicing: Overexpression of the mutant BRAF target or the emergence of alternative splice variants can overcome the inhibitory concentration of the drug.[3][12][13]

    • MEK Mutations: Mutations in MEK1/2 can render it constitutively active, independent of upstream BRAF signaling.[12][13]

  • Activation of Bypass Pathways:

    • PI3K/Akt Pathway Activation: Loss of the tumor suppressor PTEN or activating mutations in PI3K/Akt can provide an alternative survival signal that circumvents the MAPK blockade.[3][12][15]

    • Receptor Tyrosine Kinase (RTK) Upregulation: Increased expression or activation of RTKs like PDGFRβ, IGF-1R, or MET can drive signaling through both MAPK and other pathways like PI3K.[12][15]

Resistance_Mechanisms cluster_mapk MAPK Pathway Reactivation cluster_bypass Bypass Pathway Activation NRAS NRAS Mutation Dabrafenib_Res Dabrafenib Resistance NRAS->Dabrafenib_Res BRAF_amp BRAF Amplification or Splicing BRAF_amp->Dabrafenib_Res MEK_mut MEK1/2 Mutation MEK_mut->Dabrafenib_Res RTK RTK Upregulation (PDGFRβ, IGF-1R) RTK->Dabrafenib_Res PI3K PI3K/Akt Activation (e.g., PTEN Loss) PI3K->Dabrafenib_Res

Caption: Major mechanisms driving acquired resistance to Dabrafenib.

Clinical Significance and The Rise of Combination Therapy

Dabrafenib received FDA approval in 2013 for the treatment of BRAF V600E/K mutation-positive metastatic melanoma.[4][11] Clinical trials demonstrated significant improvements in progression-free survival (PFS) compared to chemotherapy.[16] However, the challenge of acquired resistance led to the logical next step in development: dual pathway blockade.

The combination of Dabrafenib with Trametinib, a MEK inhibitor, was shown to be superior to Dabrafenib monotherapy.[2] This combination strategy provides a more profound and durable inhibition of the MAPK pathway, which not only improves PFS and overall survival but also mitigates some of the side effects associated with BRAF inhibitor monotherapy, such as the development of cutaneous squamous cell carcinomas.[2] This combination is now a standard of care for BRAF-mutant melanoma and has been approved for other indications, including non-small cell lung cancer and anaplastic thyroid cancer.[4][17][18]

Conclusion and Future Directions

Dabrafenib stands as a testament to the power of targeted therapy in oncology. By exploiting a specific genetic vulnerability, it has fundamentally changed the treatment paradigm for BRAF-mutant cancers. For the research and drug development community, Dabrafenib serves as both a powerful tool and an instructive case study. The insights gained from its clinical application and the elucidation of resistance mechanisms continue to fuel the next generation of therapeutic strategies. Future work will likely focus on triplet therapies, overcoming resistance through novel drug combinations, and identifying biomarkers to better predict patient response and guide treatment sequencing.

References

  • MedKoo Biosciences. Dabrafenib Synthetic Routes.

  • National Center for Biotechnology Information. Dabrafenib - PubChem.

  • Cell Signaling Technology. Dabrafenib (GSK2118436) Datasheet.

  • Cell Signaling Technology. Dabrafenib (GSK2118436).

  • MedSchool. Dabrafenib | Drug Guide.

  • U.S. Food and Drug Administration. FDA grants accelerated approval to dabrafenib in combination with trametinib for unresectable or metastatic solid tumors with BRAF V600E mutation.

  • DermNet. Key clinical-trial evidence for dabrafenib.

  • Conquer Magazine. Dabrafenib Mesylate – Application in Therapy and Current Clinical Research.

  • Value-Based Cancer Care. Dabrafenib plus Trametinib: Two Kinase Inhibitors Used in Combination to Target Different Parts of the MAPK Pathway.

  • Google Patents. Preparation method of dabrafenib - CN103588767A.

  • Menzies AM, et al. Dabrafenib and its use in the treatment of metastatic melanoma. Drug Des Devel Ther. 2013;7:639-647.

  • Kakadia S, et al. Mechanisms of resistance to BRAF and MEK inhibitors and clinical update of US Food and Drug Administration-approved targeted therapy in advanced melanoma. Onco Targets Ther. 2018;11:7095-7107.

  • ClinicalTrials.gov. Dabrafenib With Trametinib in the Adjuvant Treatment of High-risk BRAF V600 Mutation-positive Melanoma (COMBI-AD).

  • ResearchGate. Mechanism of action of dabrafenib and trametinib.

  • KISHIDA CHEMICAL CO., LTD. Safety Data Sheet: 1-(2-Fluorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid.

  • ChemicalBook. Dabrafenib synthesis.

  • Johnson DB, et al. BRAF Inhibitor Resistance Mechanisms in Metastatic Melanoma: Spectrum and Clinical Impact. Clin Cancer Res. 2014;20(7):1965-1977.

  • Falchook GS, et al. Phase I/II study of GSK2118436, a selective inhibitor of oncogenic mutant BRAF kinase, in patients with metastatic melanoma and other solid tumors. J Clin Oncol. 2010;28(15_suppl):8503.

  • Zimmer L, et al. Phase II Clinical Trial of Trametinib and Low-Dose Dabrafenib in Advanced, Previously Treated BRAFV600/NRASQ61 Wild-Type Melanoma (TraMel-WT). Clin Cancer Res. 2022;28(1):65-74.

  • Girard L, et al. Diverse Mechanisms of BRAF Inhibitor Resistance in Melanoma Identified in Clinical and Preclinical Studies. Front Oncol. 2020;10:119.

  • Der Pharma Chemica. Identification and synthesis of impurity formed during Dabrafenib Mesylate preparation.

  • APExBIO. Dabrafenib (GSK2118436) - BRAF(V600) Mutant Inhibitor.

  • U.S. Food and Drug Administration. Tafinlar (dabrafenib) Capsules Chemistry Review(s).

  • Varkaris A, et al. Tumor Cell Resistance to the Inhibition of BRAF and MEK1/2. Cancers (Basel). 2022;14(19):4667.

  • Manzano JL, et al. Resistant mechanisms to BRAF inhibitors in melanoma. Ann Transl Med. 2016;4(12):237.

Sources

A Researcher's Guide to Biological Activity Screening of Novel Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Potential of the Pyrazole Scaffold

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2][3][4] Its remarkable structural versatility and ability to participate in hydrogen bonding have made it a privileged scaffold in the design of novel therapeutic agents.[1][2] Pyrazole derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory effects.[2][3][4] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to effectively screen novel pyrazole compounds for their biological activities. We will delve into the rationale behind experimental choices, provide detailed protocols for key assays, and explore the underlying mechanisms of action.

Strategic Screening Cascade: A Multi-Tiered Approach

A successful screening campaign for novel pyrazole compounds necessitates a logical and tiered approach. This strategy, often referred to as a screening cascade, prioritizes high-throughput, cost-effective assays in the initial stages to identify promising candidates, followed by more complex and targeted assays to elucidate their mechanisms of action.

Screening_Cascade cluster_0 Tier 1: Primary Screening (High-Throughput) cluster_1 Tier 2: Secondary Screening (Hit Confirmation & Prioritization) cluster_2 Tier 3: Tertiary Screening (Mechanism of Action & Lead Optimization) A Library of Novel Pyrazole Compounds B Cytotoxicity/Viability Assays (e.g., MTT, Resazurin) A->B Initial toxicity assessment C Broad-Spectrum Antimicrobial Assays (e.g., Agar Diffusion) A->C General antimicrobial potential D Dose-Response Cytotoxicity (IC50 Determination) B->D Quantify potency E Minimum Inhibitory Concentration (MIC) Assays C->E Quantify antimicrobial efficacy F Preliminary Anti-inflammatory Assays (e.g., Protein Denaturation) D->F Explore other activities H Cell-Based Mechanistic Assays (e.g., Apoptosis, Cell Cycle Analysis) D->H Elucidate cellular effects G Enzyme Inhibition Assays (e.g., Kinase, COX, Urease) E->G Identify specific targets F->G I In Vivo Model Studies (e.g., Paw Edema) G->I Validate in a biological system H->I

Caption: A tiered approach to screening novel pyrazole compounds.

Part 1: Foundational Cytotoxicity and Antiproliferative Screening

The initial step in evaluating any new chemical entity is to assess its effect on cell viability. This provides a fundamental understanding of the compound's potential toxicity and forms the basis for determining appropriate concentrations for subsequent, more specific assays.

The MTT Assay: A Workhorse for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5][6] The principle lies in the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[5][7] The amount of formazan produced is directly proportional to the number of viable cells.[5]

Objective: To determine the cytotoxic effects of novel pyrazole compounds on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer, A549 for lung cancer).[8][9][10]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Phosphate Buffered Saline (PBS).

  • MTT solution (5 mg/mL in PBS, sterile filtered).[7]

  • Dimethyl sulfoxide (DMSO).

  • 96-well clear, flat-bottom tissue culture plates.

  • Novel pyrazole compounds dissolved in DMSO.

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.[5]

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[5]

  • Compound Treatment:

    • Prepare serial dilutions of the pyrazole compounds in complete medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

    • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).

    • Incubate for 48-72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 12 mM MTT stock solution to each well.[11]

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[11][12]

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.[11]

    • Mix thoroughly by pipetting up and down.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader.[7]

Data Analysis: The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting a dose-response curve.

Compound Cell Line IC50 (µM) Reference
Pyrazole Derivative 3dMCF-710[8]
Pyrazole Derivative 3eMCF-712[8]
Pyrazole Derivative 5aMCF-714[8]
Compound 15MCF-70.042[9]
Compound 15A5490.76[9]
Compound 7aHepG26.1[13][14]
Compound 7bHepG27.9[13][14]

Part 2: Antimicrobial Activity Screening

The emergence of antimicrobial resistance necessitates the discovery of novel antimicrobial agents.[15] Pyrazole derivatives have shown significant potential in this area.[2][16]

Agar Well Diffusion: A Primary Screening Tool

The agar well-diffusion method is a widely used and cost-effective technique for preliminary screening of antimicrobial activity.[16][17] It relies on the diffusion of the test compound from a well through the agar, inhibiting the growth of a test microorganism. The diameter of the resulting zone of inhibition is proportional to the antimicrobial activity of the compound.[17]

Objective: To qualitatively assess the antibacterial and antifungal activity of novel pyrazole compounds.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).[16]

  • Fungal strains (e.g., Candida albicans, Aspergillus niger).[18]

  • Nutrient Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi).

  • Sterile petri dishes.

  • Sterile cork borer.

  • Novel pyrazole compounds dissolved in a suitable solvent (e.g., DMSO).

  • Standard antibiotic (e.g., Rifampicin, Ampicillin) and antifungal (e.g., Fluconazole) discs.[16]

Procedure:

  • Preparation of Inoculum:

    • Prepare a fresh suspension of the test microorganism in sterile saline, adjusted to a 0.5 McFarland standard.

  • Plate Preparation:

    • Pour the molten agar into sterile petri dishes and allow it to solidify.

    • Evenly spread the microbial inoculum over the surface of the agar.

  • Well Creation and Compound Addition:

    • Create wells in the agar using a sterile cork borer.

    • Add a defined volume (e.g., 50-100 µL) of the pyrazole compound solution into each well.

    • Place standard antibiotic/antifungal discs on the agar as positive controls.

  • Incubation:

    • Incubate the plates at 37°C for 24 hours for bacteria and at 25-28°C for 48-72 hours for fungi.

  • Measurement of Inhibition Zone:

    • Measure the diameter of the zone of inhibition (including the well diameter) in millimeters.

Interpretation: A larger zone of inhibition indicates greater antimicrobial activity. The results are typically compared to the standard controls.

Part 3: Anti-inflammatory Activity Evaluation

Chronic inflammation is implicated in a wide range of diseases, making the development of novel anti-inflammatory agents a key research area.[19] Pyrazole derivatives have a long history as anti-inflammatory agents, with some acting as inhibitors of cyclooxygenase (COX) enzymes.[20][21]

In Vitro Protein Denaturation Assay

Protein denaturation is a well-documented cause of inflammation.[22] The ability of a compound to prevent protein denaturation can be a simple and effective preliminary screen for anti-inflammatory activity.[22][23]

Objective: To evaluate the in vitro anti-inflammatory activity of novel pyrazole compounds by their ability to inhibit heat-induced albumin denaturation.

Materials:

  • Bovine Serum Albumin (BSA) or Egg Albumin.

  • Phosphate Buffered Saline (PBS, pH 6.4).

  • Novel pyrazole compounds.

  • Standard anti-inflammatory drug (e.g., Diclofenac sodium, Indomethacin).[20][22]

Procedure:

  • Reaction Mixture Preparation:

    • Prepare a reaction mixture containing 0.2 mL of albumin solution (5% w/v), 2.8 mL of PBS, and 2 mL of various concentrations of the pyrazole compound.

  • Incubation:

    • Incubate the reaction mixtures at 37°C for 20 minutes.

    • Induce denaturation by heating at 70°C for 5 minutes.

  • Absorbance Measurement:

    • After cooling, measure the absorbance of the solutions at 660 nm.[22]

Data Analysis: The percentage inhibition of protein denaturation is calculated as follows: % Inhibition = ((Absorbance of control - Absorbance of test sample) / Absorbance of control) x 100

Part 4: Enzyme Inhibition Assays

Many pyrazole derivatives exert their biological effects by inhibiting specific enzymes.[13][24][25] Therefore, screening against a panel of relevant enzymes is a crucial step in elucidating the mechanism of action.

Targeting Key Enzymes in Disease
  • Kinases: A large number of pyrazole-based compounds have been developed as kinase inhibitors for cancer therapy, targeting enzymes like EGFR, VEGFR, and CDK2.[9][13][24]

  • Cyclooxygenases (COX-1 and COX-2): As mentioned, these are key targets for anti-inflammatory pyrazoles.[20][21]

  • Urease: Pyrazole derivatives have shown potential as urease inhibitors, which is relevant for treating infections caused by Helicobacter pylori.[25]

The specific protocol for an enzyme inhibition assay will depend on the target enzyme and the detection method (e.g., colorimetric, fluorometric, luminescent). Generally, these assays involve incubating the enzyme with its substrate in the presence and absence of the test compound and measuring the resulting product formation.

Signaling_Pathway cluster_0 cluster_1 cluster_2 cluster_3 Stimulus e.g., LPS, Cytokines Receptor Toll-like Receptor (TLR) Stimulus->Receptor IKK IKK Complex Receptor->IKK activates NFkB NF-κB IKK->NFkB phosphorylates IκB, releasing NF-κB COX2_Gene COX-2 Gene Transcription NFkB->COX2_Gene translocates to nucleus, activates transcription COX2_Protein COX-2 Enzyme COX2_Gene->COX2_Protein translation Arachidonic_Acid Arachidonic Acid Prostaglandins Prostaglandins Arachidonic_Acid->Prostaglandins conversion Inflammation Inflammation Prostaglandins->Inflammation Pyrazole Novel Pyrazole Compound Pyrazole->COX2_Protein Inhibits

Caption: Inhibition of the COX-2 pathway by a novel pyrazole compound.

Conclusion: From Screening to Lead Compound

This guide has outlined a systematic approach to the biological activity screening of novel pyrazole compounds. By employing a tiered screening cascade, researchers can efficiently identify and characterize promising candidates. The detailed protocols provided for key assays serve as a practical starting point for laboratory investigations. It is crucial to remember that these in vitro assays are the first step in a long journey. Promising "hits" from these screens must be further validated through more complex cell-based assays, mechanistic studies, and eventually, in vivo animal models to translate a novel pyrazole compound into a viable lead for drug development.

References

  • Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells - PMC. (2023). PubMed Central. [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025). CLYTE Technologies. [Link]

  • Synthesis and in vitro biological evaluation of novel pyrazole derivatives as potential antitumor agents. (2012). PubMed. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. [Link]

  • Development of mixed microbial screening and cultivation methods for novel antibiotic discovery. (n.d.). American Chemical Society. [Link]

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (n.d.). National Institutes of Health. [Link]

  • Cell Viability Assays. (2013). NCBI Bookshelf. [Link]

  • In vitro assays to investigate the anti-inflammatory activity of herbal extracts. (2024). ScienceDirect. [Link]

  • MTT Cytotoxicity Assay and Exotoxin A (ExoA) Titration. (2025). Benchling. [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). RSC Publishing. [Link]

  • Design, synthesis, modeling studies and biological screening of novel pyrazole derivatives as potential analgesic and anti-inflammatory agents. (2019). PubMed. [Link]

  • Screening Strategies to Identify New Antibiotics. (2012). Ingenta Connect. [Link]

  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2025). ACS Omega. [Link]

  • The Quest for Novel Antimicrobial Compounds: Emerging Trends in Research, Development, and Technologies. (n.d.). MDPI. [Link]

  • In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. (n.d.). MDPI. [Link]

  • Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. (n.d.). PubMed Central. [Link]

  • (PDF) Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. (2024). ResearchGate. [Link]

  • Evaluation Of New Pyrazole Derivatives For Their Biological Activity: Structure-Activity Relationship. (2025). ResearchGate. [Link]

  • High-Throughput Screening Platform for the Discovery of New Immunomodulator Molecules from Natural Product Extract Libraries. (n.d.). PubMed. [Link]

  • Drug Discovery of New Anti-Inflammatory Compounds by Targeting Cyclooxygenases. (n.d.). MDPI. [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (n.d.). MDPI. [Link]

  • Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. (n.d.). National Institutes of Health. [Link]

  • Pyrazoles as anticancer agents: Recent advances. (2023). SRR Publications. [Link]

  • Review of Synthesis, enzyme inhibition assay, and molecular modeling study of novel pyrazolines linked to 4-methylsulfonylphenyl scaffold: antitumor activity and cell cycle analysis. (2024). Publons. [Link]

  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2025). PubMed Central. [Link]

  • Synthesis and enzyme inhibitory activities of some new pyrazole-based heterocyclic compounds. (2011). ResearchGate. [Link]

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • A Comprehensive Review on Pyrazole and It's Pharmacological Properties. (2022). IJRASET. [Link]

  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (2021). PubMed Central. [Link]

  • Current status of pyrazole and its biological activities. (n.d.). PubMed Central. [Link]

  • Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. (2021). ACS Omega. [Link]

  • Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole−Indole. (2021). Semantic Scholar. [Link]

  • (PDF) Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. (2019). ResearchGate. [Link]

Sources

In Silico Modeling of 1-(2-Fluorophenyl)-3-methyl-1H-pyrazole-5-carboxylic Acid: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the in silico modeling of 1-(2-Fluorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid, a compound belonging to the pharmacologically significant pyrazole class of molecules. Recognizing the potential of pyrazole derivatives as potent kinase inhibitors in oncology and inflammatory diseases, this document outlines a strategic, multi-faceted computational approach to characterize its bioactivity, predict its therapeutic targets, and assess its drug-like properties. This guide is intended for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical, step-by-step protocols for molecular docking, molecular dynamics simulations, quantitative structure-activity relationship (QSAR) modeling, and ADMET prediction. By integrating these powerful in silico techniques, researchers can accelerate the hit-to-lead optimization process, enhance decision-making in preclinical development, and ultimately unlock the therapeutic potential of this promising chemical entity.

Introduction: The Therapeutic Promise of Pyrazole Scaffolds

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, with its derivatives demonstrating a broad spectrum of biological activities, including anti-inflammatory, analgesic, anti-cancer, and antimicrobial effects.[1][2] A significant body of research has highlighted the potential of pyrazole-containing compounds as potent inhibitors of protein kinases, which are critical regulators of cellular processes and frequently dysregulated in diseases such as cancer.[3][4][5] The compound of interest, this compound, possesses the characteristic pyrazole core, suggesting its potential as a modulator of kinase activity.

In silico modeling has emerged as an indispensable tool in modern drug discovery, offering a rapid and cost-effective means to investigate the interactions of small molecules with biological targets, predict their activity, and evaluate their pharmacokinetic properties.[6][7] This guide will delineate a comprehensive in silico workflow tailored to the exploration of this compound as a potential therapeutic agent.

Strategic In Silico Workflow

A systematic and integrated in silico approach is paramount to thoroughly investigate a compound's therapeutic potential. The following workflow provides a logical progression from broad, high-throughput screening to detailed, atomistic-level characterization.

In_Silico_Workflow cluster_start Initial Assessment cluster_screening Target Identification & Initial Binding cluster_refinement Dynamic Behavior & Stability cluster_prediction Predictive Modeling cluster_end Lead Optimization Start This compound (Ligand Preparation) Target_ID Target Identification (VEGFR2, JAK2, c-Met) Start->Target_ID Identify Potential Targets Docking Molecular Docking (Binding Pose & Affinity Estimation) Start->Docking Prepare Ligand Structure QSAR QSAR Modeling (Activity Prediction for Analogs) Start->QSAR Source Analog Data (e.g., ChEMBL) ADMET ADMET Prediction (Drug-likeness Assessment) Start->ADMET Input Ligand Structure Target_ID->Docking Prepare Protein Structures MD_Sim Molecular Dynamics Simulation (Complex Stability & Interaction Analysis) Docking->MD_Sim Select High-Scoring Poses Lead_Opt Lead Candidate Prioritization MD_Sim->Lead_Opt Analyze Binding Free Energy QSAR->Lead_Opt Guide Analog Design ADMET->Lead_Opt Filter for Favorable Properties

Caption: A strategic workflow for the in silico evaluation of a small molecule therapeutic candidate.

Target Identification and Rationale

Given the established role of pyrazole derivatives as kinase inhibitors, we will focus our investigation on three therapeutically relevant protein kinases implicated in oncology and inflammatory disorders:

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR2): A key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis.[8]

  • Janus Kinase 2 (JAK2): A central node in the JAK-STAT signaling pathway, which is crucial for the regulation of immune responses and cell growth. Dysregulation of JAK2 is a hallmark of myeloproliferative neoplasms and inflammatory diseases.[9]

  • c-Met (Hepatocyte Growth Factor Receptor): A receptor tyrosine kinase that, when aberrantly activated, drives tumor growth, invasion, and metastasis in a variety of cancers.[2]

Crystal structures of these kinases in complex with various inhibitors are available in the Protein Data Bank (PDB), providing the structural basis for our in silico studies.

Target ProteinPDB ID ExamplesResolution (Å)Rationale for Selection
VEGFR23VHK[10], 3C7Q[11], 6XVK[12], 2XIR[13], 3VO3[14]1.52 - 2.49Critical role in tumor angiogenesis.
JAK27RN6[15], 4FVQ[7], 8EX1[16]1.50 - 2.60Implicated in myeloproliferative neoplasms and inflammation.
c-Met3ZZE[8], 8K78[4], 5HTI[17], 3R7O[18]1.66 - 2.67Key driver of oncogenesis and metastasis.

Methodologies and Protocols

This section provides detailed, step-by-step protocols for the core in silico techniques.

Molecular Docking: Predicting Binding Conformation and Affinity

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[19] This technique is instrumental in virtual screening and for elucidating the structural basis of protein-ligand interactions.

Protocol: Molecular Docking using AutoDock Vina

  • Protein Preparation:

    • Download the desired kinase structure from the RCSB PDB (e.g., 3VHK for VEGFR2).

    • Remove water molecules, co-factors, and any existing ligands from the PDB file.

    • Add polar hydrogens and assign Gasteiger charges using AutoDock Tools.[20]

    • Save the prepared protein structure in the PDBQT format.

  • Ligand Preparation:

    • Obtain the 3D structure of this compound from a database like PubChem or sketch it using a molecular editor.

    • Assign Gasteiger charges and define the rotatable bonds using AutoDock Tools.

    • Save the prepared ligand structure in the PDBQT format.

  • Grid Box Definition:

    • Identify the ATP-binding site of the kinase, which is the target for many inhibitors.

    • Define the grid box dimensions and center to encompass the entire binding pocket. This can be guided by the position of a co-crystallized ligand in the original PDB file.

  • Docking Simulation:

    • Create a configuration file specifying the paths to the prepared protein and ligand PDBQT files, the grid box parameters, and the desired output file name.

    • Execute the docking simulation using the AutoDock Vina command-line interface.[21]

  • Analysis of Results:

    • Vina will generate multiple binding poses ranked by their predicted binding affinities (in kcal/mol).

    • Visualize the top-ranked poses in a molecular visualization program (e.g., PyMOL, Chimera) to analyze the interactions (hydrogen bonds, hydrophobic contacts, etc.) between the ligand and the protein residues.

Molecular Dynamics Simulation: Assessing Complex Stability

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of a protein-ligand complex over time, offering a more realistic representation of the biological system than static docking poses.[22]

Protocol: MD Simulation using GROMACS

  • System Preparation:

    • Select the most promising protein-ligand complex from the molecular docking results.

    • Generate the ligand topology and parameter files using a force field like CHARMM General Force Field (CGenFF).[3]

    • Combine the protein and ligand structures and solvate the system in a periodic box of water molecules.

    • Add ions to neutralize the system.

  • Energy Minimization:

    • Perform energy minimization to relax the system and remove any steric clashes.

  • Equilibration:

    • Conduct a two-phase equilibration process:

      • NVT (constant number of particles, volume, and temperature) equilibration to stabilize the temperature of the system.

      • NPT (constant number of particles, pressure, and temperature) equilibration to stabilize the pressure and density.[23]

  • Production MD:

    • Run the production MD simulation for a sufficient duration (e.g., 100 ns) to allow for the exploration of conformational space.

  • Trajectory Analysis:

    • Analyze the MD trajectory to assess the stability of the protein-ligand complex by calculating the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF).

    • Investigate the persistence of key interactions (e.g., hydrogen bonds) over the course of the simulation.

    • Calculate the binding free energy using methods like Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) or Molecular Mechanics Generalized Born Surface Area (MM-GBSA).

Quantitative Structure-Activity Relationship (QSAR): Predicting Activity of Analogs

QSAR modeling establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activities.[24][25] This allows for the prediction of the activity of novel, untested compounds.

Protocol: QSAR Model Development

  • Data Collection:

    • Gather a dataset of pyrazole derivatives with experimentally determined inhibitory activities (e.g., IC50 values) against the target kinase from databases like ChEMBL.[5][26][27]

    • Ensure the dataset is sufficiently large and structurally diverse.

  • Descriptor Calculation:

    • Calculate a wide range of molecular descriptors (e.g., topological, electronic, physicochemical) for each compound in the dataset.

  • Data Splitting:

    • Divide the dataset into a training set (for model building) and a test set (for model validation).

  • Model Building:

    • Use statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Support Vector Machines (SVM) or Random Forest to build the QSAR model.[28]

  • Model Validation:

    • Rigorously validate the model's predictive power using internal (e.g., cross-validation) and external (using the test set) validation techniques.[29]

  • Prediction for New Compounds:

    • Use the validated QSAR model to predict the biological activity of newly designed analogs of this compound.

ADMET Prediction: Assessing Drug-likeness

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is crucial for identifying compounds with favorable pharmacokinetic and safety profiles early in the drug discovery process.

Protocol: ADMET Prediction

  • Input Structure:

    • Provide the 2D or 3D structure of this compound to an ADMET prediction tool (e.g., SwissADME, pkCSM).

  • Property Calculation:

    • The software will calculate a range of physicochemical properties (e.g., molecular weight, logP, number of hydrogen bond donors/acceptors) and predict pharmacokinetic parameters (e.g., human intestinal absorption, blood-brain barrier permeability) and potential toxicity endpoints.

  • Analysis:

    • Evaluate the predicted ADMET properties against established criteria for drug-likeness (e.g., Lipinski's Rule of Five) to identify potential liabilities that may need to be addressed through chemical modification.

Data Presentation and Interpretation

The outputs of these in silico studies will generate a wealth of data that must be systematically organized and interpreted to guide further research.

Table 2: Exemplary Molecular Docking Results

Target KinaseBinding Affinity (kcal/mol)Key Interacting Residues
VEGFR2-8.5Cys919, Asp1046, Glu885
JAK2-7.9Leu932, Gly935, Tyr931
c-Met-9.1Met1160, Tyr1230, Asp1222

Table 3: Exemplary Molecular Dynamics Simulation Metrics (100 ns)

SystemAverage RMSD (Å)Key Hydrogen Bond OccupancyPredicted Binding Free Energy (kcal/mol)
c-Met Complex1.8Tyr1230 (85%), Asp1222 (65%)-45.2

Conclusion and Future Directions

This in-depth technical guide has outlined a comprehensive and robust in silico strategy for the evaluation of this compound as a potential kinase inhibitor. By systematically applying molecular docking, molecular dynamics simulations, QSAR modeling, and ADMET prediction, researchers can gain critical insights into its binding mechanisms, predict its potency, and assess its drug-like properties. The findings from this computational workflow will provide a solid foundation for guiding the synthesis and experimental testing of this compound and its analogs, thereby accelerating its journey through the drug discovery pipeline. Future work should focus on integrating the in silico predictions with in vitro and in vivo experimental data to create a feedback loop that continually refines the computational models and enhances their predictive power.

References

  • Rossi, A. R. (n.d.). GROMACS: MD Simulation of a Protein-Ligand Complex.
  • RCSB PDB. (2011). 3ZZE: Crystal structure of C-MET kinase domain in complex with N'-((3Z)-4- chloro-7-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-(4- hydroxyphenyl)propanohydrazide. Retrieved from [Link]

  • RCSB PDB. (2024). 8K78: Crystal structure of cMET kinase domain bound by TPX-0022. Retrieved from [Link]

  • ChEMBL. (n.d.). ChEMBL. Retrieved from [Link]

  • RCSB PDB. (2017). 5HTI: Crystal structure of c-Met kinase domain in complex with LXM108. Retrieved from [Link]

  • Wikipedia. (n.d.). ChEMBL. Retrieved from [Link]

  • Lemkul, J. A. (n.d.). GROMACS Tutorials. Retrieved from [Link]

  • Database Commons. (n.d.). ChEMBL. Retrieved from [Link]

  • RCSB PDB. (2021). 7RN6: High-resolution crystal structure of human JAK2 kinase domain (JH1) bound to type-II inhibitor BBT594. Retrieved from [Link]

  • The Scripps Research Institute. (2020). Tutorial – AutoDock Vina. Retrieved from [Link]

  • Lemkul, J. A. (n.d.). Protein-Ligand Complex. MD Tutorials. Retrieved from [Link]

  • Bapat, S. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced [Video]. YouTube. Retrieved from [Link]

  • Panda, P. (2025). Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial [Video]. YouTube. Retrieved from [Link]

  • RCSB PDB. (2012). 3VHK: Crystal structure of the VEGFR2 kinase domain in complex with a back pocket binder. Retrieved from [Link]

  • RCSB PDB. (2012). 4FVQ: Crystal structure of the Jak2 pseudokinase domain (Mg-ATP-bound form). Retrieved from [Link]

  • Neurosnap. (n.d.). Use Prodigy Binding Affinity Prediction Online. Retrieved from [Link]

  • Bioinformatics Review. (2020). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). (A) Domain structure of JAK2. (B) Structure of the JAK2 kinase domain... [Image]. Retrieved from [Link]

  • AutoDock Vina Documentation. (n.d.). Basic docking. Read the Docs. Retrieved from [Link]

  • Schiering, N., et al. (2000). Crystal structure of the tyrosine kinase domain of the hepatocyte growth factor receptor c-Met and its complex with the microbial alkaloid K-252a. Proceedings of the National Academy of Sciences, 97(19), 10272-10277. Retrieved from [Link]

  • RCSB PDB. (2008). 3C7Q: Structure of VEGFR2 kinase domain in complex with BIBF1120. Retrieved from [Link]

  • OpenFE-GROMACS Documentation. (n.d.). Running a Molecular Dynamics (MD) simulation of a protein-ligand complex. Read the Docs. Retrieved from [Link]

  • RCSB PDB. (2023). 8EX1: Crystal structure of JAK2 JH2 (pseudokinase domain) in complex with Reversine. Retrieved from [Link]

  • Kaggle. (n.d.). ChEMBL EBI Small Molecules Database. Retrieved from [Link]

  • Eagon, S. (n.d.). Vina Docking Tutorial. California Polytechnic State University.
  • Guide for small molecule molecular docking. (2023). Medium. Retrieved from [Link]

  • RCSB PDB. (2020). 6XVK: Crystal structure of the KDR (VEGFR2) kinase domain in complex with a type-II inhibitor bearing an acrylamide. Retrieved from [Link]

  • RCSB PDB. (2012). 3R7O: Structure of dually phosphorylated c-MET receptor kinase in complex with an MK-2461 analog. Retrieved from [Link]

  • RxRx.ai. (n.d.). Boltz-2. Retrieved from [Link]

  • RCSB PDB. (2011). 2XIR: Crystal structure of the VEGFR2 kinase domain in complex with PF- 00337210 (N,2-dimethyl-6-(7-(2-morpholinoethoxy)quinolin-4-yloxy) benzofuran-3-carboxamide). Retrieved from [Link]

  • RJ Wave. (n.d.). QSAR Modeling in Drug Discovery and Development: Principles, Methods, and Applications – A Comprehensive Review. Retrieved from [Link]

  • BioExcel Building Blocks. (n.d.). GROMACS Protein-Ligand Complex MD Setup tutorial. Retrieved from [Link]

  • RCSB PDB. (2013). 3VO3: Crystal Structure of the Kinase domain of Human VEGFR2 with imidazo[1,2-b]pyridazine derivative. Retrieved from [Link]

  • Xue, L. C., et al. (2016). PRODIGY: a web server for predicting the binding affinity of protein–protein complexes. Bioinformatics, 32(24), 3824-3826. Retrieved from [Link]

  • Neovarsity. (2024). A Beginner's Guide to QSAR Modeling in Cheminformatics for Biopharma. Retrieved from [Link]

  • Romero-Molina, S., et al. (2022). PPI-Affinity: A Web Tool for the Prediction and Optimization of Protein–Peptide and Protein–Protein Binding Affinity. Journal of Chemical Information and Modeling, 62(15), 3547-3553. Retrieved from [Link]

  • ResearchGate. (n.d.). JAK2 structures and the possible allosteric sites. (a). Representation... [Image]. Retrieved from [Link]

  • Zdrazil, B., et al. (2023). ChEMBL Database in 2023: a drug discovery platform spanning multiple bioactivity data types and time periods. Nucleic Acids Research, 51(D1), D1363-D1372. Retrieved from [Link]

  • The Scripps Research Institute. (n.d.). Hands-on tutorials of AutoDock 4 and AutoDock Vina.
  • Tropsha, A. (2012). Predictive QSAR modeling: Methods and applications in drug discovery and chemical risk assessment. In Computational Drug Discovery and Design (pp. 3-26). Humana Press. Retrieved from [Link]

  • Bonvin Lab. (n.d.). Prodigy Webserver. Retrieved from [Link]

  • ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. Retrieved from [Link]

  • Roy, K., et al. (2019). New Workflow for QSAR Model Development from Small Data Sets: Small Dataset Curator and Small Dataset Modeler. Integration of Data Curation, Exhaustive Double Cross-Validation, and a Set of Optimal Model Selection Techniques. Journal of Chemical Information and Modeling, 59(10), 4247-4262. Retrieved from [Link]

  • Neovarsity. (2025). Beginner's Guide to 3D-QSAR in Drug Design. Retrieved from [Link]

  • Barakat, K. H. (2009). Molecular Docking Tutorial. PharmaMatrix workshop in Computational Biophysics.
  • protocols.io. (2025). Molecular Dynamics Simulations for Understanding Protein–Ligand Binding Mechanisms: A Systematic Review protocol. Retrieved from [Link]

Sources

Literature review on fluorinated pyrazole carboxylic acids

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Fluorinated Pyrazole Carboxylic Acids: From Synthesis to Application in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Ascendancy of a Privileged Scaffold

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its remarkable versatility in forming a wide array of biologically active compounds.[1][2] The introduction of fluorine atoms into this already potent heterocyclic system has exponentially increased its significance in modern drug discovery.[3][4] Fluorinated pyrazole carboxylic acids and their derivatives are now integral components of numerous therapeutic agents, from anti-inflammatory drugs to kinase inhibitors for cancer therapy.[1][5] This guide provides a comprehensive overview of the synthesis, characterization, and application of these remarkable compounds, offering field-proven insights for researchers and drug development professionals.

The strategic incorporation of fluorine can dramatically alter a molecule's physicochemical and pharmacological properties.[3] This includes enhancing metabolic stability, improving membrane permeability, and increasing binding affinity to biological targets.[3] The growing number of approved drugs and clinical candidates containing fluorinated pyrazoles is a testament to the power of this chemical marriage.[1] Over the last decade, the number of drugs containing a pyrazole nucleus has seen a significant increase, with many of these being fluorinated.[1] This guide will delve into the causality behind the experimental choices in synthesizing and utilizing these compounds, providing a self-validating system of protocols and a deep understanding of their structure-activity relationships.

The Strategic Role of Fluorine in Pyrazole Scaffolds

The introduction of fluorine into the pyrazole ring is a deliberate and strategic decision in drug design.[3][6] The unique properties of the fluorine atom, being the most electronegative element, impart significant advantages to the parent molecule.[3][4]

Key Physicochemical and Pharmacokinetic Modifications:

  • Metabolic Stability: Fluorine substitution, particularly at sites susceptible to metabolic oxidation, can block these pathways, thereby increasing the drug's half-life and bioavailability.[3]

  • Binding Affinity: The high electronegativity of fluorine allows it to form strong non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, with amino acid residues in the target protein's active site, leading to enhanced binding affinity and potency.[3]

  • Lipophilicity and Permeability: The introduction of fluorine can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and reach its target.[3]

  • pKa Modulation: Fluorine's strong electron-withdrawing nature can significantly lower the pKa of nearby acidic or basic functional groups, altering the ionization state of the molecule at physiological pH and impacting its solubility, absorption, and target engagement.[6]

Synthetic Strategies for Fluorinated Pyrazole Carboxylic Acids

The synthesis of fluorinated pyrazoles presents unique challenges compared to their chlorinated or brominated counterparts due to the high reactivity of electrophilic fluorinating agents and the propensity for complex reaction mixtures.[7] However, several robust synthetic strategies have been developed.

Classical Synthesis: Condensation of Fluorinated β-Dicarbonyl Compounds

A common and effective method for constructing the pyrazole ring is the condensation of a fluorinated 1,3-dicarbonyl compound with a hydrazine derivative.[7][8] This approach allows for the introduction of fluorine at various positions of the pyrazole core.

G reagents Fluorinated β-Dicarbonyl + Hydrazine Derivative intermediate Hydrazone Intermediate reagents->intermediate Condensation product Fluorinated Pyrazole Carboxylic Acid Derivative intermediate->product Cyclization

Caption: General workflow for the synthesis of fluorinated pyrazoles.

Detailed Experimental Protocol: Synthesis of 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester (DFMMP) [9]

This patented process provides a robust method for the synthesis of a key fluorinated pyrazole intermediate.[9]

Step 1: Preparation of the α,β-unsaturated ketone

  • In a suitable reactor, combine the appropriate fluorinated starting materials.

  • Under controlled temperature and pressure, introduce the necessary reagents to form the α,β-unsaturated ketone precursor.

  • Monitor the reaction progress using a suitable analytical technique (e.g., GC-MS or NMR).

  • Upon completion, isolate and purify the intermediate.

Step 2: Cyclization with Hydrazine

  • Dissolve the purified α,β-unsaturated ketone in a suitable solvent in a continuous flow reactor.

  • Introduce a solution of methylhydrazine.

  • The reaction is carried out under controlled temperature and flow rate to ensure complete cyclization.

  • The output from the reactor is collected, and the solvent is removed under reduced pressure.

  • The crude product is then purified by column chromatography or recrystallization to yield the final product, DFMMP.

Modern Synthetic Approaches

Recent advancements have focused on developing more efficient and regioselective methods for the synthesis of fluorinated pyrazoles.[10][11] These include:

  • Direct C-H Fluorination: While challenging, direct fluorination of the pyrazole ring using electrophilic fluorinating agents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) is an area of active research.[7] However, this method often suffers from low yields and lack of regioselectivity.[7]

  • [3+2] Cycloaddition Reactions: The reaction of fluoroalkenes with diazo compounds provides a direct route to fluorinated pyrazoles.[7]

  • Multi-component Reactions: One-pot, multi-component reactions offer an efficient and atom-economical approach to synthesizing complex fluorinated pyrazole derivatives.[12]

Spectroscopic and Analytical Characterization

The unambiguous characterization of fluorinated pyrazole carboxylic acids is crucial for confirming their structure and purity. A combination of spectroscopic techniques is typically employed.

Technique Key Observables and Insights
¹H NMR The chemical shifts and coupling constants of the pyrazole ring protons provide information about the substitution pattern. The presence of fluorine will cause characteristic splitting of adjacent proton signals.[13]
¹³C NMR The carbon signals of the pyrazole ring are sensitive to the electronic environment. Fluorine substitution will result in large C-F coupling constants, which are diagnostic for the presence and location of fluorine atoms.[13]
¹⁹F NMR This is the most direct method for observing the fluorine atoms in the molecule. The chemical shift of the fluorine signal provides information about its electronic environment, and coupling to nearby protons or other fluorine atoms can help to elucidate the structure.[6]
FT-IR Characteristic vibrational bands for the carboxylic acid (O-H and C=O stretching), the pyrazole ring (C=N and C=C stretching), and C-F bonds can be observed.[14]
Mass Spectrometry Provides the molecular weight of the compound and information about its fragmentation pattern, which can aid in structure elucidation. High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula.[5]

Experimental Protocol: Characterization of a Novel Fluorinated Pyrazole Carboxylic Acid

  • NMR Spectroscopy:

    • Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field NMR spectrometer.

    • Analyze the chemical shifts, integration, and coupling patterns to confirm the structure.[13]

  • FT-IR Spectroscopy:

    • Prepare a sample as a thin film, KBr pellet, or in a suitable solvent.

    • Acquire the IR spectrum and identify the characteristic absorption bands for the functional groups present.

  • Mass Spectrometry:

    • Prepare a dilute solution of the compound in a suitable solvent.

    • Analyze the sample using ESI or APCI ionization in a mass spectrometer to obtain the mass-to-charge ratio of the molecular ion.

    • Perform HRMS analysis to confirm the elemental composition.

Case Studies in Drug Discovery: The Impact of Fluorinated Pyrazole Carboxylic Acids

The success of fluorinated pyrazole carboxylic acids in drug discovery is best illustrated through specific examples of marketed drugs and promising clinical candidates.

Celecoxib: A Blockbuster Anti-Inflammatory Drug

Celecoxib (Celebrex®) is a selective cyclooxygenase-2 (COX-2) inhibitor widely used for the treatment of pain and inflammation associated with arthritis.[7][15][16] Its structure features a trifluoromethyl-substituted pyrazole ring, which is crucial for its selective inhibition of COX-2 over COX-1.[7][16] This selectivity is thought to reduce the gastrointestinal side effects associated with non-selective NSAIDs.[16][17]

G cluster_celecoxib Celecoxib cluster_target Biological Target cluster_effect Therapeutic Effect celecoxib Trifluoromethyl- Pyrazole Core cox2 COX-2 Enzyme celecoxib->cox2 Selective Inhibition effect Anti-inflammatory Analgesic cox2->effect Leads to

Caption: The mechanism of action of Celecoxib.

The trifluoromethyl group in Celecoxib plays a key role in its binding to the COX-2 active site, contributing to its high potency and selectivity.[5] The development of Celecoxib spurred further research into fluorinated pyrazoles as anti-inflammatory agents, leading to the synthesis of numerous derivatives with improved efficacy and safety profiles.[18][19]

Emerging Applications in Oncology and Beyond

The versatility of the fluorinated pyrazole scaffold extends beyond anti-inflammatory applications. Numerous derivatives have been investigated as:

  • Kinase Inhibitors: For the treatment of various cancers.[1]

  • Antimicrobial Agents: Showing promising activity against bacteria and fungi.[6][14]

  • Antimalarial Agents: Targeting key enzymes in the malaria parasite.[20]

  • Cannabinoid Receptor Antagonists: With potential applications in metabolic disorders and addiction.[21]

Structure-Activity Relationship (SAR) Insights:

SAR studies have revealed that the nature and position of substituents on the pyrazole ring are critical for biological activity.[14][21][22] For example, in a series of pyrazole-based inhibitors, the presence of an acidic moiety was found to be crucial for potent inhibition of the target enzyme.[22] Similarly, for cannabinoid receptor antagonists, a para-substituted phenyl ring at the 5-position of the pyrazole was essential for high affinity.[21]

Future Perspectives and Emerging Trends

The field of fluorinated pyrazole carboxylic acids is continuously evolving, with several exciting trends on the horizon:

  • Novel Fluorinating Reagents: The development of new, milder, and more selective fluorinating reagents will undoubtedly facilitate the synthesis of novel fluorinated pyrazoles.

  • Flow Chemistry: The use of continuous flow reactors for the synthesis of these compounds offers advantages in terms of safety, scalability, and efficiency.[9]

  • Computational Drug Design: In silico methods, such as molecular docking and ADMET prediction, are playing an increasingly important role in the rational design of new fluorinated pyrazole-based drugs with improved properties.[5][23]

  • New Therapeutic Targets: The exploration of fluorinated pyrazole derivatives against new and challenging biological targets will continue to expand their therapeutic potential.

Conclusion

Fluorinated pyrazole carboxylic acids represent a remarkable class of compounds that have made a significant impact on medicinal chemistry and drug discovery. Their unique combination of a privileged heterocyclic scaffold and the strategic incorporation of fluorine has led to the development of important therapeutic agents. This guide has provided a comprehensive overview of their synthesis, characterization, and applications, with a focus on the underlying scientific principles and practical experimental considerations. As our understanding of the role of fluorine in drug design continues to grow, and as new synthetic methodologies emerge, the future of fluorinated pyrazole carboxylic acids in medicine appears brighter than ever.

References

  • Mykhailiuk, P. K. (2021). Fluorinated Pyrazoles: From Synthesis to Applications. Chemical Reviews, 121(3), 1670–1715. [Link][10][11][24]

  • De Kimpe, N., et al. (2010). New Synthesis of Fluorinated Pyrazoles. Organic Letters, 12(19), 4446–4449. [Link]

  • ResearchGate. (n.d.). Fluorinated pyrazoles containing marketed drug molecules. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure of fluorinated pyrazol-3-caarboxylic acid derivatives 84. Retrieved from [Link]

  • Sharma, A., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(24), 2045-2068. [Link]

  • Gümüş, M., et al. (2014). Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives. Medicinal Chemistry Research, 23(10), 4437–4449. [Link]

  • Recent Advances in Development of Bioactive Fluorinated Pyrazole Derivatives: A Review. (n.d.). Retrieved from [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6539. [Link]

  • Mayo Clinic. (n.d.). Novel fluorinated curcuminoids and their pyrazole and isoxazole derivatives: Synthesis, structural studies, Computational/Docking and in-vitro bioassay. Retrieved from [Link]

  • Mykhailiuk, P. K. (2021). Fluorinated Pyrazoles: From Synthesis to Applications. Chemical Reviews, 121(3), 1670–1715. [Link]

  • Mykhailiuk, P. K. (2021). Fluorinated Pyrazoles: From Synthesis to Applications. Chemical Reviews, 121(3), 1670–1715. [Link]

  • ResearchGate. (n.d.). Multigram Synthesis of Fluoroalkyl-Substituted Pyrazole-4-carboxylic Acids. Retrieved from [Link]

  • Gläser, J., et al. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. RSC Medicinal Chemistry, 14(2), 297–311. [Link]

  • El-Faham, A., et al. (2022). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances, 12(12), 7086–7119. [Link]

  • Google Patents. (n.d.). US11299463B2 - Process for the manufacture of pyrazoles or pyrimidones.
  • Gauthier, J. Y., et al. (2008). New Celecoxib Derivatives as Anti-Inflammatory Agents. Journal of Medicinal Chemistry, 51(18), 5533–5543. [Link]

  • Google Patents. (n.d.). US20160244412A1 - Process for the Preparation of Pyrazole Derivatives.
  • El-Sayad, H. A., et al. (2015). A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug. Pharmacological Reports, 67(1), 126–133. [Link]

  • Bîcu, E., et al. (2024). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Molecules, 29(23), 5194. [Link]

  • Lan, R., et al. (1999). Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists. Journal of Medicinal Chemistry, 42(5), 769–776. [Link]

  • Process For Preparation Of Fluoroalkyl Substituted Pyrazole Carboxylic Acid. (n.d.). Retrieved from [Link]

  • MDPI. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 27(24), 8708. [Link]

  • Gomaa, H. A. M., et al. (2024). Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation. Archiv der Pharmazie, 357(9), e2400182. [Link]

  • MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Chemistry, 4(3), 856-896. [Link]

  • Al-Warhi, T., et al. (2025). Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation. Journal of Biomolecular Structure and Dynamics, 1-16. [Link]

  • ResearchGate. (n.d.). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Retrieved from [Link]

  • Professor Dave Explains. (2021, March 3). Celecoxib (Celebrex) and other COX-2 Selective Inhibitors [Video]. YouTube. [Link]

  • Gauthier, J. Y., et al. (2008). New celecoxib derivatives as anti-inflammatory agents. Journal of Medicinal Chemistry, 51(18), 5533–5543. [Link]

Sources

Methodological & Application

Experimental protocol for synthesizing 1-(2-Fluorophenyl)-3-methyl-1h-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of 1-(2-Fluorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid

Abstract

This document provides a comprehensive, two-step experimental protocol for the synthesis of this compound, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis commences with a regioselective Knorr pyrazole synthesis, involving the cyclocondensation of 2-fluorophenylhydrazine with ethyl 2,4-dioxovalerate to yield the corresponding pyrazole ester.[1][2] This intermediate is then subjected to basic hydrolysis (saponification) to afford the target carboxylic acid. This guide is intended for researchers and scientists in organic and medicinal chemistry, offering detailed procedural steps, mechanistic insights, safety protocols, and characterization guidelines.

Introduction

Pyrazole derivatives are a cornerstone in modern pharmacology, exhibiting a wide array of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[3] The specific target molecule, this compound, serves as a valuable building block for the synthesis of more complex pharmaceutical agents due to its trifunctional nature (N-aryl group, methyl group, and a carboxylic acid handle for further modification).

The synthetic strategy employed herein is a robust and well-established pathway. The core pyrazole heterocycle is constructed via the Knorr pyrazole synthesis, a classic and reliable method for reacting a hydrazine with a 1,3-dicarbonyl compound.[4][5] The subsequent hydrolysis of the ethyl ester is a standard transformation to unmask the carboxylic acid moiety, providing the final product.[6]

Reaction Scheme

Reaction Scheme for the synthesis of this compound

Figure 1: Overall two-step synthesis of the target compound.

Materials and Safety

Reagents and Materials
ReagentCAS No.FormulaM.W. ( g/mol )
2-Fluorophenylhydrazine hydrochloride2924-15-4C₆H₇FN₂·HCl162.59
Ethyl 2,4-dioxovalerate615-79-2C₇H₁₀O₄158.15
Ethanol (Absolute)64-17-5C₂H₅OH46.07
Glacial Acetic Acid64-19-7CH₃COOH60.05
Sodium Hydroxide (NaOH)1310-73-2NaOH40.00
Hydrochloric Acid (HCl), conc.7647-01-0HCl36.46
Ethyl Acetate (EtOAc)141-78-6C₄H₈O₂88.11
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6Na₂SO₄142.04
Deionized Water7732-18-5H₂O18.02
Equipment
  • Round-bottom flasks (100 mL, 250 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bars

  • Heating mantle or oil bath

  • Ice bath

  • Separatory funnel

  • Büchner funnel and filter flask

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • pH meter or pH paper

Safety Precautions

All manipulations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • 2-Fluorophenylhydrazine hydrochloride : Toxic if swallowed, in contact with skin, or if inhaled.[7][8] Causes skin and serious eye irritation. Handle with extreme care.

  • Ethyl 2,4-dioxovalerate : May cause irritation. Handle in a fume hood.

  • Glacial Acetic Acid : Corrosive. Causes severe skin burns and eye damage.

  • Sodium Hydroxide & Hydrochloric Acid : Corrosive. Handle with care to avoid contact with skin and eyes. The neutralization reaction is exothermic.

  • Organic Solvents (Ethanol, Ethyl Acetate) : Flammable liquids. Keep away from ignition sources.[9][10]

Experimental Protocol

Step 1: Synthesis of Ethyl 1-(2-Fluorophenyl)-3-methyl-1H-pyrazole-5-carboxylate

This step involves the acid-catalyzed cyclocondensation reaction between the hydrazine and the β-ketoester. Acetic acid serves as both a catalyst and a solvent.

Workflow Diagram: Step 1

Step1_Workflow cluster_0 Step 1: Cyclocondensation A 1. Combine 2-Fluorophenylhydrazine HCl and Ethyl 2,4-dioxovalerate in Acetic Acid B 2. Heat mixture to reflux A->B C 3. Monitor reaction (TLC) B->C D 4. Cool and pour into ice water C->D E 5. Extract with Ethyl Acetate D->E F 6. Wash, dry, and concentrate organic phase E->F G 7. Purify crude product (Column Chromatography) F->G H Intermediate Ester G->H

Caption: Workflow for the synthesis of the pyrazole ester intermediate.

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-fluorophenylhydrazine hydrochloride (8.13 g, 50.0 mmol).

  • Add ethyl 2,4-dioxovalerate (7.91 g, 50.0 mmol) and glacial acetic acid (100 mL).[11]

  • Stir the mixture at room temperature for 15 minutes. The suspension should become a clear solution.

  • Heat the reaction mixture to reflux (approximately 118 °C) using a heating mantle.

  • Maintain the reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • After completion, allow the reaction mixture to cool to room temperature.

  • Slowly pour the cooled reaction mixture into a beaker containing 500 mL of ice-cold water while stirring. A precipitate or oily product should form.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL).

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 100 mL) to neutralize excess acetic acid, followed by brine (1 x 100 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude ester by column chromatography on silica gel, eluting with a hexane-ethyl acetate gradient, to yield the pure ethyl 1-(2-fluorophenyl)-3-methyl-1H-pyrazole-5-carboxylate as a solid or viscous oil.

Step 2: Hydrolysis to this compound

This step is a standard saponification of the ester to the corresponding carboxylate salt, followed by acidic workup to yield the final carboxylic acid.[12]

Procedure:

  • Dissolve the purified pyrazole ester from Step 1 (e.g., 10.0 g, 40.0 mmol) in ethanol (100 mL) in a 250 mL round-bottom flask with a magnetic stir bar.

  • In a separate beaker, prepare a solution of sodium hydroxide (2.4 g, 60.0 mmol) in deionized water (25 mL) and add it to the flask.

  • Attach a reflux condenser and heat the mixture to reflux (approximately 80-85 °C) for 2-4 hours. The reaction can be monitored by TLC until the starting ester is no longer visible.

  • After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Dissolve the remaining residue in deionized water (100 mL) and cool the solution in an ice bath.

  • While stirring vigorously, slowly add concentrated hydrochloric acid dropwise to acidify the solution to pH 2-3. A white precipitate of the carboxylic acid should form.

  • Continue stirring the suspension in the ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with cold deionized water (3 x 20 mL) to remove any remaining salts.

  • Dry the product under vacuum to a constant weight to yield this compound as a white to off-white solid.

Mechanistic Insight: Knorr Pyrazole Synthesis

The formation of the pyrazole ring proceeds through a well-defined mechanism.[2][13] The more nucleophilic nitrogen of the hydrazine attacks one of the carbonyl groups of the 1,3-dicarbonyl compound, followed by condensation to form a hydrazone intermediate. Subsequent intramolecular cyclization via attack of the second nitrogen atom on the remaining carbonyl group, followed by dehydration, leads to the stable aromatic pyrazole ring.

Knorr_Mechanism Reactants Hydrazine + 1,3-Dicarbonyl Intermediate1 Initial Condensation (Hydrazone formation) Reactants->Intermediate1 - H₂O Intermediate2 Intramolecular Cyclization Intermediate1->Intermediate2 Ring Closure Product Dehydration & Aromatization (Pyrazole Ring) Intermediate2->Product - H₂O

Caption: Simplified mechanism of the Knorr pyrazole synthesis.

Characterization

The final product should be characterized using standard analytical techniques to confirm its identity and purity.

  • Melting Point: Determine the melting range of the dried solid. A sharp melting point is indicative of high purity.

  • ¹H NMR: Expect characteristic signals for the aromatic protons (multiplets in the 7-8 ppm region), the pyrazole C4-H (singlet around 6.5-7.5 ppm), the N-phenyl group protons, and the methyl group protons (singlet around 2.3 ppm). The carboxylic acid proton will appear as a broad singlet at a high chemical shift (>10 ppm).

  • ¹³C NMR: Expect signals for the aromatic carbons, the pyrazole ring carbons, the methyl carbon, and the carbonyl carbon of the carboxylic acid.

  • FT-IR (ATR): Look for a broad O-H stretch for the carboxylic acid (~2500-3300 cm⁻¹), a sharp C=O stretch (~1700 cm⁻¹), and C-F stretching bands.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated mass of C₁₁H₉FN₂O₂ should be observed.

References

  • Elguero, J., Goya, P., Jagerovic, N., & Silva, A. M. (2002). The reaction between hydrazines and β-dicarbonyl compounds: proposal for a mechanism. Canadian Journal of Chemistry, 80(10), 1334-1342. Link

  • Name-Reaction.com. Knorr pyrazole synthesis. Link

  • BenchChem. (2025). Troubleshooting the reaction mechanism of pyrazole formation. Link

  • ChemicalBook. Ethyl 2,4-dioxovalerate synthesis. Link

  • J&K Scientific LLC. Knorr Pyrazole Synthesis. Link

  • New Jersey Department of Health. (2010). Right to Know Hazardous Substance Fact Sheet: Ethyl Acetate. Link

  • Pfaltz & Bauer, Inc. (2021). Safety Data Sheet: Ethyl acetoacetate 99%. Link

  • Acme-Hardesty. (2013). Material Safety Data Sheet - Ethyl Acetoacetate. Link

  • Sigma-Aldrich. (2014). Safety Data Sheet: Ethyl acetoacetate. Link

  • Royal Society of Chemistry. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. Link

  • Fisher Scientific. (2010). Safety Data Sheet: Ethyl acetoacetate. Link

  • ChemicalBook. (2025). 2-Fluorophenylhydrazine hydrochloride Safety Data Sheet. Link

  • Beilstein-Institut. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. Link

  • PubMed Central (PMC). (2009). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. Bioorganic & Medicinal Chemistry Letters. Link

  • National Center for Biotechnology Information. (2009). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. PubMed. Link

  • PubChem. 2-Fluorophenylhydrazine hydrochloride. Link

  • ChemicalBook. Ethyl 2,4-dioxovalerate. Link

  • Sigma-Aldrich. 2-Fluorophenylhydrazine hydrochloride. Link

  • Hamper, B. C., Kurtzweil, M. L., & Beck, J. P. (1992). Cyclocondensation of alkylhydrazines and .beta.-substituted acetylenic esters: synthesis of 3-hydroxypyrazoles. The Journal of Organic Chemistry, 57(21), 5680–5686.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 2-Fluorophenylhydrazine hydrochloride. Link

  • Synquest Labs. (2021). Safety Data Sheet: (2-Fluorobenzyl)hydrazine hydrochloride. Link

  • Journal of Chemical and Pharmaceutical Research. (2014). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Link

  • Ismail, M. M., Othman, E. S., & Mohamed, H. M. (2003). Reactions of 3-Acryloyl-1-ethyl-4-hydroxy-2-quinolinones with Some Nucleophiles and Quinolinyl α,β-Unsaturated Ketones. Chemical Papers, 57(2), 118-122.
  • MDPI. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 22(1), 138. Link

  • Sigma-Aldrich. Ethyl 2,4-dioxovalerate. Link

  • ResearchGate. (2014). Figure 1-Reagents and conditions: (a) Ethyl 2,4-dioxovalerate or... Link

  • ResearchGate. (2022). Cyclocondensation Reactions of a Bifunctional Monomer Bearing a Nucleophilic Hydrazine and Electrophilic Ketoester Pair. Link

  • DergiPark. (2019). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. Gazi University Journal of Science Part B: Art Humanities Design and Planning.
  • Hilaris Publisher. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Organic Chemistry: Current Research. Link

  • ResearchGate. (2018). Reactions of β-diketone hydrazones and enamino ketoesters with hydrazine and its derivatives. Link

  • PubChem. Ethyl 2,4-dioxovalerate. Link

  • Organic Chemistry Portal. Pyrazole synthesis. Link

  • ResearchGate. (2021). Synthesis of pyrazole carboxylic acid intermediate 5... Link

  • SciSpace. (2017). Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. Link

  • Google Patents. (2020). CN111138289B - Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same. Link

  • ResearchGate. (2007). 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid. Link

  • Google Patents. (2009). CN101367763A - Synthesis process of 1-phenyl-3-methyl-5-pyrazolone. Link

Sources

Application Notes and Protocols: The Use of Pyrazole Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Prominence of Pyrazole Scaffolds in Kinase Inhibition

Protein kinases, as central regulators of a vast array of cellular processes, have emerged as one of the most critical classes of drug targets, particularly in oncology and inflammatory diseases. The dysregulation of kinase activity is a hallmark of numerous pathologies. The pyrazole scaffold has been identified as a "privileged structure" in medicinal chemistry, forming the core of a multitude of potent and selective kinase inhibitors.[1][2] Several FDA-approved drugs, including Crizotinib (ALK/ROS1/MET inhibitor), Ruxolitinib (JAK1/2 inhibitor), and Encorafenib (BRAF inhibitor), feature a pyrazole core, underscoring the clinical success of this heterocyclic motif.

The versatility of the pyrazole ring allows for extensive chemical modifications, enabling the fine-tuning of inhibitor potency, selectivity, and pharmacokinetic properties. These derivatives are frequently designed to be ATP-competitive, binding to the ATP-binding pocket of the kinase and preventing the transfer of a phosphate group to its substrate. This guide provides a comprehensive overview of the application of pyrazole derivatives as kinase inhibitors, complete with detailed experimental protocols and data interpretation guidance to empower researchers in their drug discovery endeavors.

I. In Vitro Evaluation of Pyrazole-Based Kinase Inhibitors

The initial assessment of a novel pyrazole derivative's potential as a kinase inhibitor begins with in vitro biochemical assays. These cell-free assays are fundamental for determining the direct inhibitory activity of a compound against its target kinase and for quantifying its potency, typically expressed as the half-maximal inhibitory concentration (IC50).

A. Rationale for In Vitro Kinase Inhibition Assays
  • Direct Target Engagement: In vitro assays isolate the kinase and the inhibitor from the complexities of a cellular environment, ensuring that any observed inhibition is a direct result of the compound's interaction with the kinase.

  • Potency Determination (IC50): These assays are the gold standard for determining the IC50 value, a critical parameter for structure-activity relationship (SAR) studies and for comparing the potency of different compounds.

  • Mechanism of Action Studies: In vitro setups can be adapted to elucidate the mechanism of inhibition, such as determining whether a compound is competitive, non-competitive, or uncompetitive with respect to ATP or the substrate.

B. Protocol: In Vitro Kinase Assay for IC50 Determination using ADP-Glo™

The ADP-Glo™ Kinase Assay is a robust, luminescence-based method for measuring kinase activity by quantifying the amount of ADP produced during the kinase reaction.[3][4][5]

1. Materials:

  • Recombinant kinase of interest

  • Pyrazole-based inhibitor stock solution (e.g., 10 mM in DMSO)

  • Kinase substrate (peptide or protein)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mM Na3VO4, 2 mM DTT)[6]

  • ATP solution

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes

  • Plate-reading luminometer

2. Experimental Procedure:

  • Compound Dilution: Prepare a serial dilution of the pyrazole inhibitor in kinase buffer. A typical starting concentration range for an unknown compound might be 100 µM to 1 nM. Ensure the final DMSO concentration in the assay is consistent across all wells and does not exceed 1%.

  • Kinase Reaction Setup:

    • In a 384-well plate, add 5 µL of the diluted inhibitor or vehicle (DMSO in kinase buffer) to the appropriate wells.

    • Add 5 µL of a solution containing the kinase and its substrate in kinase buffer.

    • Initiate the kinase reaction by adding 5 µL of ATP solution in kinase buffer. The final ATP concentration should be at or near the Km for the specific kinase to accurately determine the IC50 for ATP-competitive inhibitors.

    • Incubate the plate at room temperature for 1 hour.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and generates a luminescent signal via a luciferase reaction.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

3. Data Analysis:

  • Plot the luminescence signal against the logarithm of the inhibitor concentration.

  • Perform a non-linear regression analysis using a sigmoidal dose-response model to determine the IC50 value.

C. Data Presentation: Inhibitory Potency of Exemplary Pyrazole Derivatives

The following table summarizes the in vitro inhibitory activities of several pyrazole derivatives against their target kinases, showcasing the potency that can be achieved with this scaffold.

Compound Name/ReferenceTarget KinaseIn Vitro IC50 (nM)
Barasertib (AZD1152)Aurora B0.37
AT9283Aurora A/B3 / 3
PHA-739358 (Danusertib)Aurora A/B/C13 / 79 / 61
Compound 9cCDK229.31
Compound 8dCDK251.21
PPY-A Analog (B1)ABL1.2
Pyrazole-compound 6aBcr-Abl90
BIRB 796p38 MAPKNot specified

Note: IC50 values are highly dependent on assay conditions, particularly the ATP concentration.

II. Cellular Activity of Pyrazole-Based Kinase Inhibitors

While in vitro assays are essential for determining direct inhibitory activity, it is crucial to evaluate the efficacy of pyrazole derivatives in a cellular context. Cell-based assays provide insights into a compound's ability to cross the cell membrane, engage its target in the complex intracellular environment, and exert a biological effect.

A. Rationale for Cell-Based Assays
  • Cellular Permeability and Target Engagement: These assays confirm that the inhibitor can reach its intracellular target at a sufficient concentration to be effective.

  • Phenotypic Effects: They allow for the assessment of the inhibitor's impact on cellular processes such as proliferation, viability, and apoptosis.

  • Therapeutic Potential: Positive results in cell-based assays are a key indicator of a compound's potential for further development as a therapeutic agent.

B. Protocol: Antiproliferative Activity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and proliferation.[7][8]

1. Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Pyrazole-based inhibitor stock solution (e.g., 10 mM in DMSO)

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in sterile PBS)

  • Dimethyl sulfoxide (DMSO) or other suitable solubilization buffer

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

2. Experimental Procedure:

  • Cell Seeding:

    • Harvest and count cells, ensuring high viability (>95%).

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the pyrazole inhibitor in complete culture medium.

    • Carefully remove the medium from the wells and add 100 µL of the prepared inhibitor dilutions. Include a vehicle control (medium with the same final concentration of DMSO).

    • Incubate the plate for a predetermined duration (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.[7]

    • Incubate the plate for 2-4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.[7]

    • Gently shake the plate on an orbital shaker for 10-15 minutes.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 490 nm or 570 nm using a microplate reader.[7]

3. Data Analysis:

  • Background Subtraction: Subtract the average absorbance of blank wells (medium only) from all other readings.

  • Calculate Percent Viability: (Absorbance of treated cells / Absorbance of vehicle control cells) x 100.

  • IC50 Determination: Plot the percentage of cell viability against the logarithm of the inhibitor concentration and use non-linear regression to calculate the IC50 value.

C. Data Presentation: Antiproliferative Activity of Exemplary Pyrazole Derivatives

The following table presents the antiproliferative activity of selected pyrazole derivatives against various cancer cell lines.

Compound Name/ReferenceCell LineAntiproliferative IC50 (µM)
Compound 6HCT116 (Colon)0.39
Compound 6MCF7 (Breast)0.46
Afuresertib analog (Cmpd 2)HCT116 (Colon)0.95
Compound P-6HCT 116 (Colon)0.37
Compound P-6MCF-7 (Breast)0.44
Compound 22MDA-MB-231 (Breast)3.80

III. Target Engagement and Pathway Analysis

To confirm that the observed cellular effects are a direct result of the inhibition of the intended kinase target, it is essential to perform target engagement and downstream signaling pathway analysis. Western blotting is a powerful technique for this purpose.

A. Rationale for Western Blot Analysis
  • Confirmation of Target Inhibition: By using phospho-specific antibodies, Western blotting can directly measure the phosphorylation status of the target kinase (autophosphorylation) or its direct substrates, providing evidence of target engagement and inhibition.

  • Pathway Elucidation: This technique allows for the investigation of the downstream effects of kinase inhibition on the broader signaling cascade, helping to elucidate the inhibitor's mechanism of action.

  • Validation of Cellular Activity: Western blot data provides a molecular-level validation of the phenotypic effects observed in cell viability and proliferation assays.

B. Protocol: Western Blotting for Phospho-Protein Detection

This protocol outlines the key steps for analyzing changes in protein phosphorylation in response to treatment with a pyrazole-based kinase inhibitor.[9][10][11]

1. Materials:

  • Cell line of interest

  • Pyrazole-based inhibitor

  • Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors[11][12]

  • Protein assay reagent (e.g., BCA or Bradford)

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)[10][11]

  • Primary antibodies (phospho-specific and total protein)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

2. Experimental Procedure:

  • Cell Treatment and Lysis:

    • Plate cells and allow them to attach overnight.

    • Treat cells with the pyrazole inhibitor at various concentrations and for different time points. Include a vehicle control.

    • Wash cells with ice-cold PBS and lyse them on ice with lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[11]

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-CDK2) overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 5 minutes each.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again as in the previous step.

  • Detection:

    • Incubate the membrane with ECL substrate.

    • Capture the chemiluminescent signal using an imaging system.

  • Stripping and Reprobing: The membrane can be stripped and reprobed with an antibody against the total protein (e.g., anti-CDK2) and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

3. Data Interpretation:

A decrease in the signal from the phospho-specific antibody in inhibitor-treated samples compared to the vehicle control indicates successful target inhibition. The total protein levels should remain unchanged, confirming that the observed effect is due to inhibition of phosphorylation and not protein degradation.

IV. Visualizing Workflows and Signaling Pathways

Diagrams are invaluable tools for visualizing complex experimental workflows and biological signaling pathways.

Kinase_Inhibitor_Screening_Workflow cluster_0 In Vitro Screening cluster_1 Cell-Based Assays cluster_2 Mechanism of Action a Pyrazole Compound Library b In Vitro Kinase Assay (e.g., ADP-Glo™) a->b c Determine IC50 Values b->c d Cell Viability/Proliferation (e.g., MTT Assay) c->d Potent Compounds e Determine Cellular IC50 d->e f Western Blot Analysis e->f Active Compounds g Confirm Target Inhibition (Phospho-protein levels) f->g h h g->h Lead Compound

Caption: A generalized workflow for the evaluation of pyrazole-based kinase inhibitors.

CDK_Signaling_Pathway cluster_0 Cell Cycle Progression Growth_Factors Growth_Factors Receptor Receptor Growth_Factors->Receptor Signal_Transduction Signal Transduction (e.g., Ras/MAPK) Receptor->Signal_Transduction Cyclin_D_CDK4_6 Cyclin D / CDK4/6 Signal_Transduction->Cyclin_D_CDK4_6 Rb Rb Cyclin_D_CDK4_6->Rb p Cyclin_E_CDK2 Cyclin E / CDK2 Cyclin_E_CDK2->Rb p E2F E2F Rb->E2F S_Phase_Entry S-Phase Entry E2F->S_Phase_Entry Pyrazole_Inhibitor Pyrazole-CDK2 Inhibitor Pyrazole_Inhibitor->Cyclin_E_CDK2

Caption: Inhibition of the CDK2 pathway by a pyrazole derivative, leading to cell cycle arrest.

V. Conclusion and Future Perspectives

The pyrazole scaffold continues to be a highly fruitful starting point for the development of novel kinase inhibitors. The protocols and data presented in this guide provide a framework for the systematic evaluation of new pyrazole derivatives. By combining robust in vitro and cell-based assays with detailed mechanistic studies, researchers can effectively identify and characterize promising lead compounds for further preclinical and clinical development. Future efforts in this field will likely focus on developing pyrazole derivatives with improved selectivity profiles to minimize off-target effects and on exploring their application in combination therapies to overcome drug resistance.

VI. References

  • Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. (n.d.). Creative Bioarray. Retrieved from [Link]

  • MTT Cell Assay Protocol. (n.d.). Texas Children's Hospital. Retrieved from [Link]

  • Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. (2024). RSC Medicinal Chemistry. Retrieved from [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (2022). Molecules. Retrieved from [Link]

  • Detection of Phosphorylated Proteins by Western Blotting. (n.d.). Bio-Rad. Retrieved from [Link]

  • Aurora B Inhibitors as Cancer Therapeutics. (2018). Molecules. Retrieved from [Link]

  • Synthesis, in vitro anticancer activity and in silico studies of certain pyrazole-based derivatives as potential inhibitors of cyclin dependent kinases (CDKs). (2021). Bioorganic Chemistry. Retrieved from [Link]

  • Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. (2024). RSC Publishing. Retrieved from [Link]

  • ADP Glo Protocol. (n.d.). Retrieved from [Link]

  • Expanding the Diversity of Allosteric Bcr-Abl Inhibitors. (2010). Journal of Medicinal Chemistry. Retrieved from [Link]

  • WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. (n.d.). ResearchGate. Retrieved from [Link]

  • Aurora kinase inhibitors: Progress towards the clinic. (2010). Journal of Clinical Oncology. Retrieved from [Link]

  • Cell Viability Assays. (2013). Assay Guidance Manual. Retrieved from [Link]

  • Assay Buffer and Co-factors: Kinase Assay Buffer I. (n.d.). Sino Biological. Retrieved from [Link]

  • Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer. (2021). Current Medicinal Chemistry. Retrieved from [Link]

  • Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors. (2021). Scientific Reports. Retrieved from [Link]

  • Structures of pyrazole-based Aurora kinase inhibitors and their IC50 values. (n.d.). ResearchGate. Retrieved from [Link]

  • CDK2 and CDK9 inhibitory activity (IC 50, µM) for 9a, 14g and ribociclib. (n.d.). ResearchGate. Retrieved from [Link]

  • In vitro NLK Kinase Assay. (n.d.). Methods in Molecular Biology. Retrieved from [Link]

  • In vitro kinase assay. (2023). protocols.io. Retrieved from [Link]

  • TABLE 1 IC 50 values for the p38 MAPK inhibitor PCG and the MKK 1... (n.d.). ResearchGate. Retrieved from [Link]

  • 3D-QSAR Design of New Bcr-Abl Inhibitors Based on Purine Scaffold and Cytotoxicity Studies on CML Cell Lines Sensitive and Resistant to Imatinib. (2023). Molecules. Retrieved from [Link]

  • Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells. (2025). ChemMedChem. Retrieved from [Link]

  • Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate. (2002). Journal of Medicinal Chemistry. Retrieved from [Link]

  • Rationally designed BCR-ABL kinase inhibitors for improved leukemia treatment via covalent and pro-/dual-drug targeting strategies. (2024). Nature Communications. Retrieved from [Link]

  • IC 50 values for inhibition of Bcr-Abl phosphorylation by STI571. (n.d.). ResearchGate. Retrieved from [Link]

  • New Inhibitors of Bcr-Abl Based on 2,6,9-Trisubstituted Purine Scaffold Elicit Cytotoxicity in Chronic Myeloid Leukemia-Derived Cell Lines Sensitive and Resistant to TKIs. (2022). Molecules. Retrieved from [Link]

Sources

Application Notes and Protocols: 1-(2-Fluorophenyl)-3-methyl-1H-pyrazole-5-carboxylic Acid as a Key Intermediate in Drug Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold in Modern Medicinal Chemistry

The pyrazole nucleus is a cornerstone in contemporary drug discovery, recognized as a "privileged scaffold" due to its versatile biological activities.[1] Pyrazole derivatives are integral components of numerous approved drugs, exhibiting anti-inflammatory, analgesic, anti-cancer, and anti-infective properties.[2] The synthetic tractability of the pyrazole ring allows for precise, multi-vector functionalization, enabling medicinal chemists to fine-tune pharmacokinetic and pharmacodynamic profiles.

This document provides a detailed guide on the synthesis and application of a specific, highly valuable pyrazole intermediate: 1-(2-Fluorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid . While this specific regioisomer is of significant interest, it is noteworthy that its isomer, 1-(2-Fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid , is commercially available and documented as a key intermediate in the development of anti-inflammatory and analgesic pharmaceuticals.[3] The synthetic logic and subsequent derivatization protocols outlined herein are broadly applicable to both isomers, with the choice of starting materials dictating the final regiochemical outcome. The core utility of this intermediate lies in its carboxylic acid moiety, which serves as a versatile chemical handle for constructing more complex drug candidates, typically through amide bond formation.

Part 1: Synthesis of the Pyrazole Carboxylic Acid Core

The construction of the 1,3,5-trisubstituted pyrazole ring is most reliably achieved through the Knorr pyrazole synthesis, a cyclocondensation reaction between a hydrazine derivative and a β-dicarbonyl compound.[4] This method offers high yields and excellent control over the substitution pattern.

Scientific Rationale and Strategy

To synthesize this compound, the key precursors are (2-Fluorophenyl)hydrazine and a β-ketoester bearing an ester group that will ultimately become the C5-carboxylic acid. The reaction proceeds via initial formation of a hydrazone, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. The choice of a β-ketoester, such as ethyl acetoacetate or a derivative thereof, is critical for introducing the required methyl and carboxylate functionalities at the C3 and C5 positions, respectively.

Experimental Workflow: Synthesis of the Intermediate

G cluster_0 Step 1: Reaction Setup cluster_1 Step 2: Cyclocondensation cluster_2 Step 3: Hydrolysis cluster_3 Step 4: Work-up & Isolation A 2-Fluorophenylhydrazine (or its hydrochloride salt) E Reflux Reaction Mixture (e.g., 78 °C) A->E B Ethyl Acetoacetate (β-Ketoester) B->E C Ethanol (Solvent) C->E D Acetic Acid (Catalyst) D->E F Intermediate: Ethyl 1-(2-fluorophenyl)-3-methyl- 1H-pyrazole-5-carboxylate E->F Formation of Pyrazole Ester H Reflux or Heat F->H G Aqueous NaOH (or other base) G->H I Acidification (e.g., HCl) to precipitate product H->I Saponification J Filtration & Washing I->J K Drying J->K L Final Product: 1-(2-Fluorophenyl)-3-methyl- 1H-pyrazole-5-carboxylic acid K->L

Caption: General workflow for the two-step synthesis of the pyrazole carboxylic acid intermediate.

Detailed Laboratory Protocol 1: Synthesis of this compound

Materials:

  • (2-Fluorophenyl)hydrazine hydrochloride (1.0 eq)

  • Ethyl acetoacetate (1.05 eq)

  • Ethanol, absolute

  • Glacial Acetic Acid (catalytic, ~0.1 eq)

  • Sodium Hydroxide (NaOH)

  • Hydrochloric Acid (HCl), concentrated

  • Deionized Water

  • Ethyl Acetate

  • Brine

Procedure:

  • Cyclocondensation:

    • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add (2-fluorophenyl)hydrazine hydrochloride (1.0 eq) and ethanol (approx. 5-10 mL per gram of hydrazine).

    • Add a catalytic amount of glacial acetic acid.

    • Slowly add ethyl acetoacetate (1.05 eq) to the stirred solution at room temperature.

    • Heat the reaction mixture to reflux (approx. 78-80°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

    • Upon completion, cool the mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

    • Dissolve the residue in ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude ethyl 1-(2-fluorophenyl)-3-methyl-1H-pyrazole-5-carboxylate, which can be used directly in the next step.

  • Saponification (Ester Hydrolysis):

    • Dissolve the crude pyrazole ester from the previous step in a mixture of ethanol and a 2M aqueous solution of sodium hydroxide (2-3 eq).

    • Heat the mixture to reflux for 2-4 hours, again monitoring by TLC for the disappearance of the ester spot.

    • Cool the reaction mixture to room temperature and remove the ethanol via rotary evaporation.

    • Dilute the remaining aqueous solution with water and wash with a small amount of ethyl acetate to remove any non-polar impurities.

    • Cool the aqueous layer in an ice bath and acidify slowly with concentrated HCl until the pH is approximately 2-3. A precipitate should form.

    • Stir the cold suspension for 30 minutes to ensure complete precipitation.

  • Isolation and Purification:

    • Collect the solid product by vacuum filtration, washing the filter cake with cold deionized water.

    • Dry the product under vacuum at 50-60°C to a constant weight. The resulting this compound is typically obtained as a white to off-white solid. Purity can be assessed by HPLC and NMR.

Part 2: Application in Drug Synthesis via Amide Coupling

The carboxylic acid functional group is an ideal anchor for diversification. In drug development, it is frequently converted into an amide to modulate properties such as solubility, cell permeability, and target engagement. Pyrazole carboxamides are prominent in many kinase inhibitors and other therapeutic agents.[5][6] The following protocol details a standard and robust method for this transformation.

Scientific Rationale and Strategy

Amide bond formation from a carboxylic acid and an amine requires an activating agent to convert the hydroxyl group of the carboxylic acid into a better leaving group. Common coupling reagents include carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) often used with an additive such as HOBt (Hydroxybenzotriazole) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). These reagents react with the carboxylic acid to form a highly reactive intermediate that is readily attacked by the amine nucleophile to form the stable amide bond.

Experimental Workflow: Synthesis of Pyrazole Carboxamides

G cluster_0 Step 1: Activation cluster_1 Step 2: Amine Addition cluster_2 Step 3: Reaction & Monitoring cluster_3 Step 4: Work-up & Purification A 1-(2-Fluorophenyl)-3-methyl- 1H-pyrazole-5-carboxylic acid E Stir at 0 °C to RT A->E B Coupling Reagent (e.g., HATU, EDC/HOBt) B->E C Aprotic Solvent (e.g., DMF, DCM) C->E D Base (e.g., DIPEA) D->E G Stir at RT for 12-24h E->G F Primary or Secondary Amine (R1R2NH) F->G Nucleophilic Attack H Monitor by TLC/LC-MS G->H I Aqueous Work-up (Wash with acid, base, brine) H->I J Dry & Concentrate I->J K Purification (Column Chromatography or Recrystallization) J->K L Final Product: N-Substituted Pyrazole-5-Carboxamide K->L

Caption: General workflow for the synthesis of pyrazole carboxamides from the carboxylic acid intermediate.

Detailed Laboratory Protocol 2: Synthesis of a Representative N-Aryl Pyrazole-5-Carboxamide

Materials:

  • This compound (1.0 eq)

  • Substituted Aniline (e.g., 4-methoxyaniline) (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl Acetate

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

Procedure:

  • Reaction Setup:

    • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve this compound (1.0 eq) in anhydrous DMF.

    • Add the substituted aniline (1.1 eq) to the solution.

    • Add DIPEA (3.0 eq) and stir the mixture for 5 minutes at room temperature.

    • Add HATU (1.2 eq) portion-wise to the stirred solution. The reaction may exotherm slightly.

  • Reaction and Monitoring:

    • Stir the reaction mixture at room temperature for 12-24 hours.

    • Monitor the progress of the reaction by TLC or LC-MS to confirm the consumption of the carboxylic acid starting material.

  • Work-up and Purification:

    • Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate and water.

    • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude material by silica gel column chromatography or recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield the pure N-aryl pyrazole-5-carboxamide.

Summary of Quantitative Data

The following table summarizes key data for the intermediate and provides expected outcomes for the subsequent reactions.

ParameterThis compoundN-Aryl Pyrazole-5-Carboxamide Derivative
Molecular Formula C₁₁H₉FN₂O₂Varies based on amine used
Molecular Weight 220.20 g/mol Varies based on amine used
Appearance White to off-white solidTypically a white or pale yellow solid
Melting Point 176-182 °C (for 4-COOH isomer)[3]Varies significantly
Purity (Typical) ≥98% (HPLC)>95% after purification
Yield (Typical) 60-80% over 2 steps70-95%
Solubility Soluble in polar organic solvents (DMF, DMSO), sparingly soluble in othersVaries, generally soluble in DCM, EtOAc
Key Spectro. Data ¹H NMR shows characteristic pyrazole and phenyl protons; IR shows broad O-H and C=O stretch¹H NMR shows amide N-H proton; IR shows amide C=O stretch (~1650-1680 cm⁻¹)

Conclusion and Field Insights

The protocols described provide a robust and scalable pathway for the synthesis of this compound and its subsequent elaboration into diverse carboxamide derivatives. The fluorine atom on the N-phenyl ring is a common feature in modern pharmaceuticals, often introduced to block metabolic oxidation or to modulate electronic properties for improved target binding. The true value of this intermediate is its role as a platform for building libraries of potential drug candidates. By varying the amine component in the amide coupling step, researchers can rapidly generate a multitude of analogues to explore structure-activity relationships (SAR) for a given biological target, accelerating the hit-to-lead and lead optimization phases of drug discovery.

References

  • Fan, Z., et al. (2018). Synthesis of 1-(2′-hydroxy-3′-aroxypropyl)-3-aryl-1H-pyrazole-5-carbohydrazide derivatives and evaluation of their cytotoxicity. Bioorganic & Medicinal Chemistry Letters, 28(15), 2535-2539.
  • Koca, M., et al. (2013). Synthesis of 4-benzoyl-1,5-diphenyl-N-(substitutedphenylcarbamothioyl)-1H-pyrazole-3-carboxamide derivatives and their anticancer activity. European Journal of Medicinal Chemistry, 60, 22-29.
  • Journal of Organic Chemistry and Pharmaceutical Research. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Retrieved from [Link]

  • Zhi, Y., et al. (2019). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Molecules, 24(23), 4359.
  • Bristol-Myers Squibb Company. (2004). Aryl-substituted pyrazole-amide compounds useful as kinase inhibitors. European Patent EP 1 618 092 B1.
  • Beilstein-Institut. (2017). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 13, 1338-1379.

Sources

Assay Development for Testing the Efficacy of Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Authored by: Senior Application Scientist

Introduction

The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to serve as a versatile framework for designing potent and selective ligands for a multitude of biological targets.[1][2] Pyrazole derivatives have demonstrated a remarkable breadth of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects.[3][4][5] Clinically successful drugs such as Celecoxib (a COX-2 inhibitor), Ruxolitinib (a JAK1/2 inhibitor), and Erdafitinib (an FGFR inhibitor) feature a pyrazole core, underscoring the therapeutic significance of this heterocyclic motif.[1][6]

The efficacy of a novel pyrazole compound is entirely dependent on the biological question being asked. A compound designed to inhibit a specific kinase will require a different testing strategy than one intended to kill cancer cells or reduce inflammation. Therefore, developing a robust assay cascade is paramount for accurately characterizing the compound's biological activity, determining its potency and selectivity, and ultimately predicting its therapeutic potential. This guide provides a framework for selecting and developing appropriate assays for pyrazole compounds, complete with detailed protocols for common applications and guidance on data interpretation and assay validation.

Part 1: Foundational Concepts - Matching the Assay to the Mechanism

The first and most critical step in assay development is to align the experimental approach with the compound's hypothesized mechanism of action. Assays can be broadly categorized into two main types: biochemical (target-based) and cell-based (phenotypic).

  • Biochemical Assays directly measure the interaction between a compound and a purified biological target, such as an enzyme or receptor.[7] These assays are invaluable for determining direct target engagement and potency (e.g., IC50) in a simplified, controlled environment.

  • Cell-Based Assays utilize living cells to measure the effect of a compound on a complex biological process.[8][9][10] These assays provide greater physiological relevance by assessing compound activity in the context of cellular machinery, including signaling pathways, membrane transport, and potential off-target effects.[9][11]

The choice between these formats depends on the stage of drug discovery and the specific questions being addressed. Often, a combination of both is employed in a hierarchical screening cascade.

Visualizing the Assay Development Workflow

The process of developing and validating an assay is a systematic endeavor. It begins with a clear hypothesis about the pyrazole compound's activity and progresses through optimization and validation to ensure the data generated is reliable and reproducible.

AssayDevelopmentWorkflow cluster_0 Phase 1: Design & Planning cluster_1 Phase 2: Development & Optimization cluster_2 Phase 3: Validation & Implementation Hypothesis Hypothesize Pyrazole's Biological Activity (e.g., Kinase Inhibitor) AssaySelection Select Assay Format (Biochemical vs. Cell-Based) Hypothesis->AssaySelection informs TechChoice Choose Detection Technology (Luminescence, Fluorescence, etc.) AssaySelection->TechChoice ProtocolDev Develop Initial Protocol TechChoice->ProtocolDev Optimization Optimize Parameters (Conc., Incubation Time, etc.) ProtocolDev->Optimization ControlSelection Define Positive & Negative Controls Optimization->ControlSelection Validation Perform Assay Validation (Z-Factor, Precision, Accuracy) ControlSelection->Validation IC50 Determine Potency (IC50 / EC50 Curves) Validation->IC50 qualifies for Screening Implement for Screening or SAR Studies IC50->Screening

Caption: A streamlined workflow for assay development.

Comparison of Common Assay Technologies

The selection of a detection technology is a critical decision that impacts sensitivity, throughput, and cost.

TechnologyPrincipleAdvantagesDisadvantagesCommon Application
Absorbance Measures light absorbed by a sample.Simple, inexpensive, widely available equipment.Lower sensitivity, potential for interference.ELISA, MTT cell viability assays.
Fluorescence Measures light emitted by a fluorophore.High sensitivity, multiplexing capabilities.Potential for compound autofluorescence, photobleaching.Kinase assays, receptor binding.
Luminescence Measures light produced by a chemical reaction.Very high sensitivity, wide dynamic range, low background.Requires specific enzyme/substrate systems, often lytic.Cell viability (ATP), kinase activity (ADP).

Part 2: Detailed Protocols & Methodologies

Here we provide detailed, step-by-step protocols for assays commonly used to evaluate pyrazole compounds, reflecting their frequent investigation as kinase inhibitors, anticancer agents, and anti-inflammatory drugs.

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of a pyrazole compound against a specific protein kinase using a technology like the ADP-Glo™ Kinase Assay. This assay quantifies the amount of ADP produced during the kinase reaction, which is inversely proportional to the inhibitor's activity.[12][13]

Causality Behind Choices:

  • ATP Concentration: The ATP concentration is set at or near the Michaelis constant (Km) for the specific kinase. This ensures the assay is sensitive to competitive inhibitors that bind to the ATP pocket, a common mechanism for pyrazole-based inhibitors.[1]

  • Luminescence Detection: A luminescent readout is chosen for its high sensitivity and broad dynamic range, minimizing interference from colored or fluorescent test compounds.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 2X kinase solution in reaction buffer containing the kinase of interest and its specific substrate.

    • Prepare a 2X ATP solution in reaction buffer.

    • Perform a serial dilution of the test pyrazole compound in 100% DMSO, followed by a further dilution in reaction buffer to create 4X final concentrations.

  • Assay Plate Setup (384-well plate):

    • Add 2.5 µL of the 4X test compound dilutions to the appropriate wells.

    • Add 2.5 µL of vehicle control (e.g., 1% DMSO in buffer) to positive control (maximum activity) and negative control (no kinase) wells.

    • Add 2.5 µL of buffer to the negative control wells.

    • Add 2.5 µL of the 2X kinase solution to the test compound wells and positive control wells.

  • Kinase Reaction:

    • Add 5 µL of the 2X ATP solution to all wells to initiate the reaction. The final volume is 10 µL.

    • Mix the plate gently and incubate at the optimal temperature for the kinase (e.g., 30°C) for 60 minutes.

  • Signal Detection (ADP-Glo™ Protocol):

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase reaction. Incubate for 30 minutes at room temperature.

    • Read the luminescence signal on a plate reader.

  • Data Analysis:

    • Subtract the background signal (negative control) from all data points.

    • Normalize the data by setting the positive control (vehicle) as 100% activity and background as 0% activity.

    • Plot the normalized percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell-Based Proliferation/Viability Assay (MTT Assay)

This protocol assesses the effect of a pyrazole compound on the proliferation and viability of cancer cells.[14][15][16] The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.

Causality Behind Choices:

  • Phenotypic Screening: This cell-based assay provides a functional readout of the compound's overall effect, integrating target engagement, cell permeability, and potential cytotoxicity.[8]

  • MTT Reagent: Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product. This conversion is easily quantifiable and provides a robust signal.

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) under standard conditions.[14][17]

    • Trypsinize and count the cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate.

    • Incubate for 24 hours to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the pyrazole compound in culture medium.

    • Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle-only wells as a negative control.

    • Incubate for 48-72 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 20 µL of the MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization and Reading:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Mix gently on a plate shaker for 5 minutes.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

    • Plot the percent viability against the log of the compound concentration to determine the IC50 or GI50 (concentration for 50% growth inhibition) value.

Protocol 3: In Vitro Anti-Inflammatory COX-2 Inhibition Assay

Many pyrazole-containing drugs, like Celecoxib, are selective COX-2 inhibitors.[6][18] This protocol describes a method to screen for COX-2 inhibitory activity.

Causality Behind Choices:

  • Target-Specific Assay: This biochemical assay directly measures the ability of the compound to inhibit the COX-2 enzyme, providing clear evidence of on-target activity.

  • Fluorometric Detection: A fluorometric probe is used to detect the production of prostaglandin G2 (PGG2), the initial product of the COX-2 reaction. This method offers high sensitivity suitable for inhibitor screening.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).

    • Prepare solutions of human recombinant COX-2 enzyme, heme cofactor, and arachidonic acid (substrate).

    • Prepare a solution of a fluorometric probe (e.g., ADHP).

    • Prepare serial dilutions of the pyrazole test compound and a known COX-2 inhibitor (e.g., Celecoxib) as a positive control.

  • Assay Plate Setup (96-well black plate):

    • Add 20 µL of test compound dilutions or controls to the wells.

    • Add 150 µL of a master mix containing assay buffer, COX-2 enzyme, and heme.

    • Incubate for 10 minutes at room temperature to allow for inhibitor binding.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 20 µL of a solution containing arachidonic acid and the fluorometric probe.

    • Immediately place the plate in a fluorescence plate reader.

    • Measure the fluorescence kinetics over 10-15 minutes at the appropriate excitation/emission wavelengths (e.g., Ex/Em = 535/587 nm).

  • Data Analysis:

    • Calculate the reaction rate (slope of the linear portion of the kinetic curve) for each well.

    • Determine the percent inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the log of the compound concentration and fit the data to determine the IC50 value. A parallel assay using the COX-1 isozyme should be run to determine selectivity.

Part 3: Assay Validation and Data Interpretation

A robust and reliable assay is self-validating. Before using an assay for screening or characterization, its performance must be statistically validated.[19][20]

Visualizing Target Inhibition

This diagram illustrates the fundamental principle of a pyrazole compound acting as a kinase inhibitor, which is the basis for Protocol 1.

KinaseInhibition cluster_pathway Kinase Signaling Kinase Kinase Enzyme pSubstrate Phosphorylated Substrate Kinase->pSubstrate Phosphorylation ADP ADP Kinase->ADP ATP ATP ATP->Kinase Substrate Substrate Protein Substrate->Kinase Downstream Downstream Cellular Effect pSubstrate->Downstream Inhibitor Pyrazole Inhibitor Inhibitor->Kinase Binds to ATP Pocket

Caption: Pyrazole inhibitor blocking the kinase ATP-binding site.

Key Assay Validation Parameters

The quality of a high-throughput screening assay is often assessed using the Z-factor (Z'), a statistical parameter that measures the separation between positive and negative controls.[21][22] A Z' value between 0.5 and 1.0 indicates an excellent assay suitable for screening.[22][23][24]

The formula for Z' is: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|

Where:

  • SD_pos and SD_neg are the standard deviations of the positive and negative controls.

  • Mean_pos and Mean_neg are the means of the positive and negative controls.

ParameterDescriptionAcceptance Criteria (Typical)Reference
Z-Factor (Z') Measures the statistical separation between positive and negative controls.Z' > 0.5 for an excellent assay.[22][23][25]
Accuracy The closeness of the measured value to the true value.Recovery of 80-120% for spiked samples.[20][26][27]
Precision The degree of agreement among individual test results (repeatability).Coefficient of Variation (CV) < 15-20%.[20][27]
Linearity & Range The ability to produce results proportional to the analyte concentration over a defined range.Correlation coefficient (r²) > 0.99.[20][27]
Robustness The capacity to remain unaffected by small, deliberate variations in method parameters.Consistent results despite minor changes in pH, temp, etc.[26][27]
Interpreting IC50/EC50 Data

The IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) is the most common metric for quantifying a compound's potency. It is derived from a dose-response curve.

  • A lower IC50 value indicates a more potent compound. For example, a compound with an IC50 of 10 nM is 100 times more potent than a compound with an IC50 of 1 µM.

  • The slope of the curve (Hill slope) can provide insights into the mechanism of inhibition.

  • Selectivity is determined by comparing the IC50 values against the primary target versus other related targets (e.g., COX-2 vs. COX-1, or one kinase vs. a panel of other kinases). A high selectivity ratio is desirable to minimize off-target effects.

Conclusion

The development of robust and relevant assays is fundamental to the successful discovery and characterization of novel pyrazole-based therapeutic agents. By carefully selecting the assay format based on the biological hypothesis, meticulously optimizing and validating the protocol, and correctly interpreting the resulting data, researchers can confidently assess the efficacy of their compounds. The protocols and principles outlined in this guide provide a solid foundation for generating high-quality, reproducible data to drive drug discovery projects forward.

References

  • GraphPad. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153. Available from: [Link]

  • BIT 479/579 High-throughput Discovery. Z-factors. Available from: [Link]

  • Assay Quality Control. Z-Factor Calculator - Free Online Tool. Available from: [Link]

  • On HTS. Z-factor. (2023-12-12). Available from: [Link]

  • MDPI. From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. (2024-06-21). Available from: [Link]

  • Bioinformatics | Oxford Academic. Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. Available from: [Link]

  • PubMed. Evaluation of anti-inflammatory, analgesic activities, and side effects of some pyrazole derivatives. (2016-06-23). Available from: [Link]

  • NIH. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. (2016-08-16). Available from: [Link]

  • NIH. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. (2013-09-12). Available from: [Link]

  • PubMed Central. Comparative Analysis of Biochemical and Cellular Assay Conditions and the Need for a Buffer That Mimics Cytoplasmic Environments. (2023-01-26). Available from: [Link]

  • Vipergen. Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. Available from: [Link]

  • Bio-Agilytix. Cell Based Assays in Drug Development: Comprehensive Overview. (2021-09-24). Available from: [Link]

  • SRR Publications. Pyrazoles as anticancer agents: Recent advances. (2023-10-10). Available from: [Link]

  • BMG LABTECH. Cell-based assays on the rise. (2022-05-02). Available from: [Link]

  • ACS Publications. Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. (2021-04-29). Available from: [Link]

  • NIH. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2024-03-20). Available from: [Link]

  • PubMed Central. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. (2017-09-14). Available from: [Link]

  • Ofni Systems. Assay Validation Guidelines. Available from: [Link]

  • Biocompare. Biochemical and Cell-Based Assays for Targeted Cancer Drug Discovery and Development. (2022-12-27). Available from: [Link]

  • Altabrisa Group. What Is FDA Method Validation Guidance and Its Importance? (2024-08-06). Available from: [Link]

  • FDA. Q2(R2) Validation of Analytical Procedures. Available from: [Link]

  • ProPharma. Highlights from FDA's Analytical Test Method Validation Guidance. (2024-06-25). Available from: [Link]

  • Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. (2024-10-22). Available from: [Link]

  • PubMed Central. Identification of a Potent Cytotoxic Pyrazole with Anti-Breast Cancer Activity That Alters Multiple Pathways. (2022-08-25). Available from: [Link]

  • ACS Publications. Synthesis and Anticancer Activities of Pyrazole–Thiadiazole-Based EGFR Inhibitors. (2023-08-17). Available from: [Link]

  • NIH. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2021-01-20). Available from: [Link]

  • MDPI. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2022-09-14). Available from: [Link]

  • NIH. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. (2021-06-29). Available from: [Link]

  • NIH. Current status of pyrazole and its biological activities. (2011-04-01). Available from: [Link]

  • NIH. Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. (2018-05-24). Available from: [Link]

  • MDPI. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (2021-07-29). Available from: [Link]

  • PubMed. Development of new pyrazoles as class I HDAC inhibitors: Synthesis, molecular modeling, and biological characterization in leukemia cells. (2024-09-18). Available from: [Link]

Sources

Application Notes & Protocols: A Researcher's Guide to the Safe Handling and Storage of Fluorinated Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold in Modern Chemistry

Fluorinated pyrazoles represent a cornerstone of modern medicinal and agricultural chemistry.[1][2][3] The strategic incorporation of fluorine into the pyrazole scaffold can significantly enhance critical molecular properties such as metabolic stability, membrane permeability, and target binding affinity.[4][5] This has led to their widespread use in the development of pharmaceuticals and agrochemicals.[1][2] However, the very characteristics that make these compounds so valuable—altered electronic properties and increased stability of the C-F bond—also necessitate specific handling and storage protocols to ensure researcher safety and maintain compound integrity.[6]

This guide provides a comprehensive framework for the safe handling and storage of fluorinated pyrazole derivatives. It is designed for researchers, scientists, and drug development professionals, offering not just procedural steps, but the underlying scientific rationale to foster a culture of safety and experimental excellence.

Hazard Identification and Risk Assessment: Know Your Molecule

Before any laboratory work commences, a thorough risk assessment is mandatory. The diverse nature of fluorinated pyrazoles means that hazards can vary significantly based on the specific substituents present.

  • Toxicity: Many pyrazole derivatives are bioactive and can be harmful if swallowed, inhaled, or absorbed through the skin.[7][8][9] The presence of fluorine can modulate this toxicity. Always consult the Safety Data Sheet (SDS) for the specific compound and its analogs.

  • Irritation: Pyrazole derivatives are often classified as skin and eye irritants.[7][8][9]

  • Reactivity: While generally stable, some derivatives can be hygroscopic or reactive with strong oxidizing or reducing agents.[7] The pyrazole ring itself can be susceptible to certain chemical transformations, and fluorination can influence this reactivity.

  • Thermal Stability: The strong carbon-fluorine bond generally imparts high thermal stability.[6] However, at elevated temperatures, decomposition can occur, potentially releasing hazardous fumes.

Protocol: Pre-Experiment Risk Assessment

  • Obtain and Review the SDS: For the specific fluorinated pyrazole derivative, carefully read all sections of the SDS. Pay close attention to Hazard Statements (H-phrases) and Precautionary Statements (P-phrases).

  • Literature Review: Conduct a brief search for the compound or structurally similar analogs to understand any reported reactivity or stability issues.

  • Process Evaluation: Consider every step of your planned experiment. Identify where splashes, aerosol generation (e.g., during weighing or solvent removal), or dust formation could occur.[8]

  • Scale of Work: The risks associated with handling milligrams are substantially different from those for multigram scale-up. Adjust your controls accordingly.

  • Documentation: Record your risk assessment. This is not only good practice but often a regulatory requirement.

Engineering Controls and Personal Protective Equipment (PPE): Your Primary Lines of Defense

A multi-layered approach to safety is essential, starting with robust engineering controls and followed by appropriate PPE.

Engineering Controls
  • Chemical Fume Hood: All manipulations of volatile fluorinated compounds, or any procedure that could generate dust or aerosols (e.g., weighing, preparing solutions), must be performed in a properly functioning chemical fume hood.[10] This is the most critical engineering control to minimize inhalation exposure.

  • Glove Boxes: For highly potent, toxic, or moisture-sensitive fluorinated pyrazoles, the use of a glove box with an inert atmosphere is recommended to provide maximum containment and protection against hydrolysis.[10]

  • Ventilation: Ensure the laboratory has adequate general ventilation. Safety showers and eyewash stations must be readily accessible and tested regularly.[11]

Personal Protective Equipment (PPE)

PPE is the final barrier between you and the chemical. It must be selected based on the specific hazards identified in your risk assessment.

PPE CategorySpecification & Rationale
Eye Protection Chemical splash goggles are the minimum requirement.[10] A face shield worn over goggles is necessary when there is a significant risk of splashing or explosion.[10][12]
Hand Protection Nitrile gloves are suitable for incidental contact with many derivatives, but always check the manufacturer's compatibility chart.[12] For prolonged handling or with aggressive solvents, consider thicker gloves or double-gloving.[10] Neoprene gloves may offer protection against hydrofluoric acid (HF), which could form under certain reaction conditions.[11]
Body Protection A flame-resistant lab coat, fully buttoned, should be worn at all times.[10][12] For larger quantities or highly hazardous materials, a chemical-resistant apron is recommended.[10]
Footwear Closed-toe, closed-heel shoes are mandatory. Avoid perforated shoes.[12]
Respiratory Protection Respirators are typically not required if work is conducted in a fume hood.[10] If a risk assessment determines that hood performance is insufficient, a properly fitted respirator (e.g., an N95 for particulates or a cartridge respirator for vapors) is necessary after completing required training and fit-testing.[12]

Storage Guidelines: Preserving Integrity and Ensuring Safety

Proper storage is crucial for maintaining the chemical purity and stability of fluorinated pyrazole derivatives, preventing degradation, and ensuring safety.

General Storage Principles
  • Cool, Dry, and Dark: Store containers in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[8][9] Light can initiate photolytic degradation pathways in some fluorinated compounds.[6]

  • Inert Atmosphere: For compounds that are particularly sensitive to moisture (hygroscopic) or oxidation, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended.[13] This is especially critical for long-term storage.

  • Container Integrity: Ensure containers are tightly sealed and clearly labeled with the chemical name, structure, date received, and any specific hazard warnings.[8][9]

  • Segregation: Store fluorinated pyrazoles away from incompatible materials. This includes strong oxidizing agents, strong bases, and reactive metals. Consult the SDS for a list of incompatible materials.

Specific Storage Recommendations
Compound CharacteristicRecommended Storage ConditionRationale
Hygroscopic Solids Desiccator or glove boxPrevents absorption of atmospheric moisture which can lead to hydrolysis or clumping, affecting weighing accuracy.
Light-Sensitive Amber vials or stored in the darkPrevents photodecomposition, which can occur even with the stable C-F bond, leading to impurities.[6]
Solutions in Solvents Tightly sealed vial with PTFE-lined cap, stored at recommended temperature (often 4°C or -20°C)Prevents solvent evaporation and concentration changes. Low temperature slows potential degradation in solution.
General Solids Tightly sealed container in a ventilated cabinetStandard practice to prevent contamination and accidental spillage while ensuring adequate ventilation.[9]

Safe Handling Protocols: From Vial to Waste

Adherence to meticulous handling procedures is paramount for safety and experimental reproducibility.

Workflow for Handling Fluorinated Pyrazole Derivatives

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Use A 1. Don PPE B 2. Prepare Fume Hood A->B C 3. Equilibrate Compound B->C D 4. Weigh Solid C->D E 5. Prepare Solution D->E F 6. Decontaminate E->F G 7. Segregate Waste F->G H 8. Doff PPE & Wash G->H

Caption: Standard workflow for safe handling of fluorinated pyrazole solids.

Protocol: Preparation of a Stock Solution
  • Preparation: Don all required PPE (goggles, lab coat, appropriate gloves).[10] Ensure the fume hood sash is at the correct height and the work area is clean and uncluttered.

  • Equilibration: If the compound is stored cold, allow the sealed container to equilibrate to room temperature before opening. This prevents condensation of atmospheric moisture onto the solid.

  • Weighing:

    • Perform all weighing operations within the fume hood or a vented balance enclosure.

    • Use a spatula to carefully transfer the solid to a tared weigh boat or directly into the receiving vessel.

    • Avoid creating dust. If the material is a fine powder, handle it with extra care.

    • Close the primary container immediately after dispensing.

  • Dissolution:

    • Add the desired solvent to the vessel containing the weighed solid.

    • Use a vortex mixer or gentle sonication to aid dissolution if necessary. Ensure the vessel is capped during mixing to prevent aerosol release.

  • Cleanup:

    • Wipe down the spatula, weigh boat, and any affected surfaces with a solvent-dampened towel.

    • Dispose of the weigh boat and towel into the appropriate solid chemical waste container.[14]

  • Waste Disposal: All waste, including contaminated gloves, pipette tips, and excess solution, must be disposed of in properly labeled hazardous waste containers according to institutional guidelines.[13]

Emergency Procedures: Spill and Exposure Management

Preparedness is key to mitigating the impact of an accident.

Spill Response

The appropriate response depends on the size and hazard level of the spill.

G Spill Spill Occurs Alert Alert Colleagues & Supervisor Spill->Alert Assess Assess Size & Hazard Is it a minor spill? Evacuate MAJOR SPILL Evacuate Area Call Emergency Response Assess->Evacuate No Cleanup MINOR SPILL Contain & Clean Up Assess->Cleanup Yes Alert->Assess PPE Don Appropriate PPE Cleanup->PPE Contain Cover/Dike Spill with Absorbent Material PPE->Contain Collect Collect Debris into Sealed Waste Container Contain->Collect Decon Decontaminate Area with Soap & Water Collect->Decon

Caption: Decision tree for responding to a chemical spill.

Protocol: Minor Spill Cleanup (Solid or Liquid)

  • Alert: Immediately notify others in the lab.[15]

  • Isolate: Restrict access to the spill area.[10]

  • Protect: Wear appropriate PPE, including double gloves, goggles, and a lab coat.[10]

  • Contain:

    • For Solids: Gently cover the spill with absorbent paper to avoid raising dust.[16]

    • For Liquids: Cover the spill with a non-reactive absorbent material like vermiculite or a commercial spill kit absorbent, working from the outside in.[14][17]

  • Clean:

    • Carefully scoop the absorbed material into a labeled, sealable hazardous waste container.[18]

    • Clean the spill area with soap and water.[18]

  • Dispose: Dispose of all cleanup materials as hazardous waste.[14]

  • Report: Report the incident to your supervisor and institutional safety office.[15][18]

For a major spill , evacuate the area immediately, close the doors, and call your institution's emergency response number.[14][15]

Personnel Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[11] Seek immediate medical attention.[10]

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[10][11] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[10] If breathing is difficult, administer oxygen if trained to do so. Seek immediate medical attention.

  • Ingestion: If the person is conscious, rinse their mouth with water. Do not induce vomiting. Seek immediate medical attention.

Conclusion

Fluorinated pyrazole derivatives are powerful tools in chemical research and development. By understanding their properties and adhering to the principles of risk assessment, proper engineering controls, diligent PPE use, and meticulous handling and storage protocols, researchers can harness their potential safely and effectively. This guide serves as a foundation for building safe laboratory practices; always supplement it with institution-specific procedures and the Safety Data Sheet for the specific compound you are working with.

References

  • Benchchem.
  • Rutgers University. Fluorine Gas Safety Guideline.
  • Columbia University Research. Emergency Spill Procedures.
  • CHEMM. Personal Protective Equipment (PPE).
  • ChemistrySelect.
  • University of California, Riverside EH&S. Chemical Safety: Personal Protective Equipment.
  • ResearchGate. Fluorine-containing pyrazoles and their condensed derivatives: Synthesis and biological activity.
  • University of British Columbia. General Chemical Spill Procedures.
  • Fisher Scientific.
  • ResearchGate. Fluorinated pyrazoles containing marketed drug molecules.
  • Sigma-Aldrich.
  • SUNY College of Optometry. Procedures to be followed in the event of minor or major spill.
  • University of Toronto EHS. Chemical Spill Procedures.
  • Florida International University EHS. Spill Response Procedures.
  • Hazmat School. 5 Types of PPE for Hazardous Chemicals.
  • NIH.
  • ChemRxiv. On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective.
  • NIH PMC.
  • MDPI.
  • Fisher Scientific. Safety Data Sheet for 1H-Pyrazole-3-boronic acid pinacol ester.
  • Thermo Fisher Scientific.
  • MDPI. 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole.
  • PubMed.
  • NIH. Trifluoromethylated Pyrazoles via Sequential (3 + 2)

Sources

Protocol for N-alkylation of pyrazole carboxylic acids

Table 2: Representative Yields for Acid-Catalyzed N-Alkylation with Trichloroacetimidates. [5]The data illustrates that electron-donating groups on the electrophile (Entry 1) facilitate the reaction, likely through stabilization of a carbocation intermediate, while electron-withdrawing groups have a detrimental effect (Entry 4). [6]

Essential Validation: Characterization of Regioisomers

Unambiguous determination of the alkylation site is critical. A combination of spectroscopic methods is employed for structural elucidation.

  • NMR Spectroscopy: This is the primary tool.

    • ¹H and ¹³C NMR: The chemical shifts of the pyrazole ring protons and carbons are distinct for each regioisomer.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D NMR technique is the gold standard for confirming regiochemistry. A cross-peak between the protons of the newly introduced alkyl group and a nearby substituent on the pyrazole ring provides definitive proof of their spatial proximity, thus identifying the site of alkylation. [5][20]* X-ray Crystallography: For crystalline products, single-crystal X-ray diffraction provides unequivocal structural proof, resolving any ambiguity. [13][20]

Conclusion

The N-alkylation of pyrazole carboxylic acids is a fundamental transformation in the synthesis of high-value pharmaceutical compounds. Mastery of this reaction hinges on a deep understanding of the factors that control regioselectivity. By carefully considering the steric and electronic properties of the substrate and selecting the appropriate synthetic protocol—be it a classic basic alkylation, a mild phase-transfer catalysis, or a strategic Mitsunobu reaction—researchers can efficiently and predictably access the desired N-alkylated isomers. The protocols and insights provided herein serve as a robust foundation for navigating this critical synthetic challenge, ultimately accelerating the discovery and development of next-generation therapeutics.

References

  • Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent. (2006). ResearchGate. [Link]

  • Phase-Transfer Catalysis for the Alkylation of Pyrazolones. (2024). ChemistryViews. [Link]

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. (2022). Semantic Scholar. [Link]

  • Phase-Transfer Catalyzed Alkylation and Cycloalkylation of 3-Substituted-1H-pyrazol-2-in-5-ones in the Absence or Presence of Carbon Disulfide. (2010). ResearchGate. [Link]

  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. (2022). MDPI. [Link]

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. (2024). MDPI. [Link]

  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. (2022). Semantic Scholar. [Link]

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. (2022). ResearchGate. [Link]

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. (2022). ACS Publications. [Link]

  • Mitsunobu and Related Reactions: Advances and Applications. (2015). Chemical Reviews. [Link]

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. (2022). PubMed. [Link]

  • C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition. (2009). NIH National Center for Biotechnology Information. [Link]

  • Phase‐Transfer Catalyzed Alkylation and Cycloalkylation of 3‐Substituted‐1H‐pyrazol‐2‐in‐5‐ones in the Absence or Presence of Carbon Disulfide. (2010). ResearchGate. [Link]

  • Regioselective synthesis of pyrazoles via the ring cleavage of 3-substituted N-alkylated 3-hydroxyisoindolin-1-ones. (2002). Royal Society of Chemistry. [Link]

  • Synthesis of Pyrazole Compounds by Using Sonication Method. (N.D.). Preprints.org. [Link]

  • Mitsunobu reaction. (N.D.). Organic Synthesis. [Link]

  • Experimental and theoretical study of pyrazole N-alkylation catalyzed by basic modified molecular sieves. (2012). ResearchGate. [Link]

  • The Role of Pyrazole Carboxylic Acids in Modern Drug Discovery. (N.D.). Pharmaffiliates. [Link]

  • N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. (2024). ACS Publications. [Link]

  • Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. (2020). Royal Society of Chemistry. [Link]

  • Mitsunobu Reaction in My Chemistry: Lecture at VU Study Tour. (2017). ResearchGate. [Link]

  • Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. (2015). Royal Society of Chemistry. [Link]

  • Discovery of pyrazole carboxylic acids as potent inhibitors of rat long chain L-2-hydroxy acid oxidase. (2012). PubMed. [Link]

  • Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. (2015). Semantic Scholar. [Link]

  • C-H bonds as ubiquitous functionality: a general approach to complex arylated pyrazoles via sequential regioselective C-arylation and N-alkylation enabled by SEM-group transposition. (2009). PubMed. [Link]

  • Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. (2020). ResearchGate. [Link]

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. (2008). ACS Publications. [Link]

  • SYNTHESIS, CHARACTERIZATION OF NEW N-ALKYL-1H- PYRAZOL-3-ONE DERIVATIVES. (2019). ResearchGate. [Link]

  • Alkylation of Pyrazolones via the Mitsunobu Reaction. (N.D.). J-GLOBAL. [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (2022). Taylor & Francis Online. [Link]

  • ChemInform Abstract: Alkylation of Pyrazolones via the Mitsunobu Reaction. (2010). ResearchGate. [Link]

  • Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. (2020). Arkivoc. [Link]

Sources

Introduction: The Pyrazole Scaffold as a Privileged Structure in Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Pyrazole Compounds in Agrochemical Formulations

Pyrazole, a five-membered heterocyclic ring with two adjacent nitrogen atoms, stands as a cornerstone in the architecture of modern agrochemicals.[1][2] Its remarkable chemical versatility, offering multiple sites for substitution, allows for the fine-tuning of physicochemical properties and biological activity.[3] This adaptability has established the pyrazole scaffold as a "privileged structure" in pesticide discovery, leading to the successful commercialization of highly effective fungicides, herbicides, and insecticides that are integral to global crop protection strategies.[4][5]

This guide provides an in-depth exploration of the application of pyrazole compounds in agrochemical formulations. It is designed for researchers, scientists, and development professionals, offering not just protocols, but the scientific rationale behind methodological choices, from molecular design to final product evaluation.

Mechanism-Based Classification of Pyrazole Agrochemicals

The success of pyrazole-based agrochemicals stems from their ability to interact with a diverse range of specific biological targets in fungi, plants, and insects. They are best understood when classified by their mode of action.

Pyrazole Fungicides: Disrupting Fungal Respiration

A dominant class of pyrazole fungicides are the Succinate Dehydrogenase Inhibitors (SDHIs).[3] These compounds, particularly pyrazole-carboxamides, are highly effective at disrupting the fungal mitochondrial respiratory chain.[6]

  • Mechanism of Action: SDHIs target and block Complex II (succinate dehydrogenase) of the mitochondrial electron transport chain. This inhibition halts the conversion of succinate to fumarate, a critical step in the Krebs cycle.[2][7] The resulting disruption of ATP synthesis effectively starves the fungal cells of energy, leading to the inhibition of spore germination and mycelial growth, and ultimately, cell death.[6][7] Many commercial fungicides, including Bixafen, Fluxapyroxad, and Penthiopyrad, are built upon this pyrazole-carboxamide core.[8]

SDHI_MoA cluster_Mitochondrion Fungal Mitochondrion cluster_ETC Electron Transport Chain TCA_Cycle Krebs Cycle Succinate Succinate TCA_Cycle->Succinate Complex_II Complex II (SDH) Complex_III Complex III Complex_II->Complex_III e- Fumarate Fumarate Complex_II->Fumarate Complex_IV Complex IV Complex_III->Complex_IV e- ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase Proton Gradient ATP ATP (Energy) ATP_Synthase->ATP Succinate->Complex_II Pyrazole_SDHI Pyrazole SDHI (e.g., Fluxapyroxad) Pyrazole_SDHI->Complex_II INHIBITS

Caption: Mode of Action for Pyrazole SDHI Fungicides.

Pyrazole Herbicides: Inducing Chlorophyll Bleaching

Pyrazole herbicides are renowned for their efficacy in controlling broadleaf weeds and sedges, particularly in crops like corn and rice.[9] The most prominent among them are inhibitors of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[1]

  • Mechanism of Action: HPPD is a key enzyme in the tyrosine catabolism pathway, which is essential for the biosynthesis of plastoquinone and tocopherols.[1][10] Plastoquinone is a critical cofactor for phytoene desaturase, an enzyme involved in the carotenoid biosynthesis pathway. Carotenoids protect chlorophyll from photo-oxidation.[1] By inhibiting HPPD, pyrazole herbicides like Pyrasulfotole and Topramezone prevent carotenoid formation.[1][11] Without this protective shield, chlorophyll is rapidly destroyed by sunlight, leading to the characteristic "bleaching" symptoms in susceptible weeds and eventual plant death.[1]

HPPD_MoA Tyrosine Tyrosine HPPA p-Hydroxyphenylpyruvate (HPPA) Tyrosine->HPPA HPPD HPPD Enzyme HPPA->HPPD HGA Homogentisate (HGA) HPPD->HGA Plastoquinone Plastoquinone HGA->Plastoquinone Carotenoids Carotenoids (Pigment & Protection) Plastoquinone->Carotenoids Chlorophyll Chlorophyll Carotenoids->Chlorophyll protects Bleaching Bleaching & Plant Death Carotenoids->Bleaching lack of protection leads to Photosynthesis Healthy Photosynthesis Chlorophyll->Photosynthesis Chlorophyll->Bleaching Pyrazole_HPPD Pyrazole HPPD Inhibitor (e.g., Pyrasulfotole) Pyrazole_HPPD->HPPD INHIBITS

Caption: Mechanism of Pyrazole HPPD-Inhibiting Herbicides.

Pyrazole Insecticides: Disrupting the Nervous System

Pyrazole insecticides target the central nervous system of insects. Fipronil is a classic example of a phenylpyrazole insecticide that acts as a potent neurotoxin.

  • Mechanism of Action: Fipronil non-competitively blocks the GABA-gated chloride channels in insect neurons.[12] The neurotransmitter GABA normally has a "calming" or inhibitory effect. By blocking these channels, fipronil prevents the influx of chloride ions, leading to hyperexcitation of the central nervous system, paralysis, and death of the insect.[12] More recent pyrazole amide insecticides, such as chlorantraniliprole, act on a different target: the ryanodine receptors, causing uncontrolled release of internal calcium stores and muscle paralysis.[2]

Formulation Development of Pyrazole Agrochemicals

The active ingredient (AI) is rarely applied in its pure form. Formulation is the critical process of converting a technical-grade AI into a product that is safe, stable, and efficacious for field application.[13] The choice of formulation type depends heavily on the physicochemical properties of the pyrazole compound, particularly its solubility.

Common Formulation Types
Formulation TypeAbbreviationDescription & RationaleKey Components
Suspension Concentrate SCA stable suspension of a finely milled, water-insoluble solid AI in water. Causality: Chosen for pyrazole compounds with low water solubility to create a dust-free, easy-to-dilute liquid formulation.[14][15]AI, Water, Wetting Agent, Dispersing Agent, Thickener (e.g., Xanthan Gum), Antifreeze, Antifoam.[15][16]
Emulsifiable Concentrate ECA solution of a water-insoluble AI in a water-immiscible organic solvent with emulsifiers. Causality: Used when the AI is soluble in oil/solvents but not water. Forms a stable oil-in-water emulsion upon dilution.[17][18]AI, Organic Solvent, Emulsifier blend (Anionic & Non-ionic).[18]
Water Dispersible Granules WG / WDGA solid, non-dusty granular formulation that disintegrates and disperses in water to form a suspension. Causality: Offers high AI loading, excellent storage stability, and reduced user exposure (dust-free) compared to wettable powders (WP).[6][19]AI, Dispersing Agent, Wetting Agent, Binder, Inert Carrier (e.g., Kaolin).[6]
Workflow for Formulation Development and Quality Control

A robust formulation must be both biologically effective and physically stable over its shelf life. This requires a systematic development and testing workflow.

Formulation_Workflow cluster_Dev Phase 1: Development cluster_Stability Phase 2: Stability Testing cluster_Bio Phase 3: Bio-Efficacy Start Select Pyrazole AI & Target Formulation Type (e.g., SC) Screen Screen Excipients (Dispersants, Wetting Agents, etc.) Start->Screen Lab_Formulate Prepare Lab-Scale Formulations Screen->Lab_Formulate Mill Wet Milling to Target Particle Size (<5 µm) Lab_Formulate->Mill Initial_QC Initial QC Checks (pH, Viscosity, Particle Size) Mill->Initial_QC Accelerated Accelerated Storage (e.g., 54°C for 14 days) Initial_QC->Accelerated Real_Time Real-Time Storage (e.g., 25°C for 2 years) Initial_QC->Real_Time Low_Temp Low Temperature Stability (e.g., 0°C for 7 days) Initial_QC->Low_Temp Stability_QC Post-Storage QC (Phase Separation, Crystal Growth, AI Content) Accelerated->Stability_QC Real_Time->Stability_QC Low_Temp->Stability_QC Bioassay Greenhouse/Field Bioassays (Test against target pests/weeds) Stability_QC->Bioassay Analyze Analyze Efficacy Data (e.g., ED90) Bioassay->Analyze Finalize Finalize Formulation Recipe Analyze->Finalize

Caption: General Workflow for Agrochemical Formulation Development.

Application Protocols

The following protocols are representative methodologies for the synthesis, formulation, and evaluation of pyrazole-based agrochemicals.

Protocol: Synthesis of a Pyrazole-4-Carboxamide Fungicide Precursor

This protocol describes a common method for synthesizing the core pyrazole-4-carboxylic acid structure, a key intermediate for many SDHI fungicides.[12][20]

  • Objective: To synthesize 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.

  • Materials: Ethyl 2-(difluoroacetyl)-3-oxobutanoate, methylhydrazine, sodium hydroxide, hydrochloric acid, ethanol, diethyl ether.

  • Procedure:

    • Cyclization: In a round-bottom flask, dissolve ethyl 2-(difluoroacetyl)-3-oxobutanoate (1 equivalent) in ethanol. Add methylhydrazine (1.1 equivalents) dropwise at room temperature.

    • Rationale: The reaction between the hydrazine and the β-dicarbonyl compound is a classic Knorr pyrazole synthesis, forming the heterocyclic ring.

    • Stir the mixture at reflux for 4 hours. Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture and remove the ethanol under reduced pressure.

    • Saponification: To the crude ethyl pyrazolecarboxylate residue, add a 2M aqueous solution of sodium hydroxide (2.5 equivalents).

    • Heat the mixture to 80°C and stir for 3 hours to hydrolyze the ester to the carboxylic acid salt.

    • Rationale: Saponification is necessary to convert the ethyl ester intermediate into the desired carboxylic acid, which can then be coupled with an aniline moiety to form the final active amide.

    • Acidification: Cool the solution in an ice bath and acidify to pH 2-3 by slowly adding concentrated hydrochloric acid. A precipitate will form.

    • Isolation: Filter the solid precipitate, wash with cold water, and then diethyl ether.

    • Drying: Dry the resulting white solid (3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid) under vacuum.

  • Validation: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and HRMS.[12]

Protocol: Preparation of a Lab-Scale Suspension Concentrate (SC) Formulation

This protocol details the preparation of a 40% (w/v) pyrazole fungicide SC formulation.

  • Objective: To prepare a stable 250 mL SC formulation containing 100g of a technical-grade pyrazole AI.

  • Materials & Example Recipe:

ComponentFunctionQuantity
Pyrazole AI (98% purity)Active Ingredient102.0 g
Polymeric DispersantDispersing Agent7.5 g
Anionic Wetting AgentWetting Agent5.0 g
Propylene GlycolAntifreeze12.5 g
Silicone-based DefoamerAntifoam1.0 g
Xanthan Gum (2% solution)Thickener25.0 g
Biocide/PreservativePreservative0.5 g
Deionized WaterCarrierto 250 mL
  • Procedure:

    • Aqueous Phase Preparation: In a beaker, combine the propylene glycol, wetting agent, dispersant, and about 100 mL of water. Stir until fully dissolved.

    • Mill Base Creation: Slowly add the technical-grade pyrazole AI powder to the aqueous phase while stirring with a high-shear mixer to create a homogenous slurry (the "mill base").

    • Rationale: Creating a uniform slurry is essential for efficient milling. The wetting agent reduces the surface tension between the solid AI and water, while the dispersant begins to adsorb onto the particle surfaces to prevent agglomeration.[14]

    • Wet Milling: Transfer the mill base to a bead mill. Mill the suspension until the particle size is consistently below 5 µm (d90 < 5 µm), as measured by a laser diffraction particle size analyzer.

    • Rationale: Reducing particle size is critical. Smaller particles (<10 µm) provide better suspension stability (resisting sedimentation due to Brownian motion), improved surface coverage on the plant, and enhanced bioavailability of the AI.[5][15]

    • Let-Down: Transfer the milled concentrate to a mixing vessel. Slowly add the 2% xanthan gum solution while stirring gently. Add the defoamer and preservative.

    • Rationale: Xanthan gum is a rheology modifier that creates a weak gel structure at rest, preventing particles from settling during storage, but thins under shear for easy pouring and spraying.[14]

    • Final Adjustment: Add the remaining water to reach the final volume of 250 mL and mix until uniform.

  • Validation (Initial QC):

    • Appearance: Homogenous, opaque liquid, free of lumps.

    • pH: Measure and record the pH.

    • Viscosity: Measure using a viscometer to ensure it is within the target range for pourability.

    • Suspensibility: Dilute the SC in standard hard water and allow it to stand. A high percentage of the AI should remain in suspension.[21]

Protocol: In Vitro Antifungal Bioassay (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) or Effective Concentration (EC50) of a pyrazole fungicide against a target pathogen.[22][23]

  • Objective: To determine the antifungal activity of a formulated pyrazole SDHI against Rhizoctonia solani.

  • Materials: 96-well microtiter plates, Potato Dextrose Broth (PDB), formulated pyrazole fungicide, sterile water, R. solani culture, spectrophotometer.

  • Procedure:

    • Inoculum Preparation: Grow R. solani in PDB. Filter the mycelia and homogenize to create a mycelial suspension. Adjust the concentration with sterile PDB to a standardized optical density (e.g., OD₆₀₀ = 0.1).

    • Serial Dilution: Prepare a stock solution of the pyrazole formulation in PDB. In a 96-well plate, perform a two-fold serial dilution to achieve a range of concentrations (e.g., 100 µg/mL down to 0.05 µg/mL). Each well should contain 100 µL of the diluted compound.

    • Inoculation: Add 100 µL of the standardized fungal inoculum to each well.

    • Controls: Include a positive control (inoculum with no fungicide) and a negative control (PDB only).

    • Incubation: Incubate the plate at 25-28°C for 48-72 hours.

  • Data Analysis:

    • After incubation, measure the optical density of each well at 600 nm using a plate reader.

    • Calculate the percentage of growth inhibition for each concentration relative to the positive control.

    • Validation: The MIC is the lowest concentration that shows complete visual inhibition of growth.[23] The EC₅₀ is the concentration that causes 50% inhibition of growth, determined by plotting inhibition versus log(concentration) and performing a dose-response regression analysis.[20]

CompoundTarget FungusEC₅₀ (µg/mL)Reference
Compound 7dRhizoctonia solani0.046[20]
Compound 12bRhizoctonia solani0.046[20]
Boscalid (Ref.)Rhizoctonia solani0.741[20]
Fluxapyroxad (Ref.)Rhizoctonia solani0.103[20]
Compound 8jAlternaria solani3.06[12]
Boscalid (Ref.)Alternaria solani10.0 (approx.)[12]
Protocol: Quality Control - HPLC Analysis of Fipronil in Formulation

This protocol provides a validated HPLC method for quantifying the fipronil content in an EC formulation.[9][24]

  • Objective: To determine the concentration (% w/v) of fipronil in an unknown formulation sample.

  • HPLC System & Parameters:

ParameterSpecificationRationale
Instrument HPLC with UV DetectorStandard for routine QC analysis.
Column C18 (e.g., 4.6 mm x 150 mm, 5 µm)Provides good hydrophobic retention for fipronil.[9]
Mobile Phase Acetonitrile : Water (80:20 v/v)Offers good separation and resolution from formulation excipients.[9]
Flow Rate 1.0 mL/minStandard flow for analytical columns.
Detection UV at 280 nmFipronil has a strong absorbance at this wavelength.[24]
Injection Vol. 20 µLStandard injection volume.
Column Temp. AmbientSufficient for robust separation.
  • Procedure:

    • Standard Preparation: Accurately weigh a certified fipronil reference standard to prepare a stock solution in acetonitrile (e.g., 250 µg/mL). Create a series of calibration standards (e.g., 20, 50, 100, 200 µg/mL) by diluting the stock.

    • Sample Preparation: Accurately weigh an amount of the formulation expected to contain a known quantity of fipronil. Dissolve and dilute it in a volumetric flask with acetonitrile to bring the theoretical concentration within the calibration range.

    • Analysis: Inject the calibration standards to generate a linear calibration curve (Peak Area vs. Concentration). The R² value must be >0.997 for the curve to be valid.[9]

    • Inject the prepared sample solution in triplicate.

  • Calculation & Validation:

    • Determine the concentration of fipronil in the sample solution using the calibration curve.

    • Calculate the final concentration in the original formulation, accounting for all dilutions and the initial weight.

    • The method is considered validated if precision (RSD%) is low (<2-3%) and accuracy is confirmed, for instance, through inter-laboratory comparison.[9]

Stability Assessment

Ensuring the long-term stability of a formulation is a critical regulatory and quality requirement.[]

  • Accelerated Storage Stability: This test is designed to predict shelf-life in a shorter timeframe.[] A common protocol involves storing the formulation at an elevated temperature (e.g., 54°C) for 14 days.[26] After storage, the formulation must be re-analyzed for physical properties (e.g., suspensibility, phase separation) and chemical properties (AI content).[26]

  • Low-Temperature Stability: Liquid formulations are stored at low temperatures (e.g., 0°C for 7 days) to check for crystallization of the AI, phase separation, or significant changes in viscosity.[]

  • Real-Time Stability: The definitive test involves storing the product in its commercial packaging at ambient temperature for at least two years, with periodic testing to confirm it still meets all quality specifications.[]

Conclusion and Future Outlook

The pyrazole ring is a remarkably versatile and potent scaffold that continues to be a focal point of innovation in the agrochemical industry. Its derivatives form the backbone of numerous high-performing fungicides, herbicides, and insecticides. Future research will likely focus on developing novel pyrazole compounds with new modes of action to combat growing pest resistance, as well as creating more sustainable and environmentally benign formulations, such as nano-suspensions and biodegradable delivery systems. A thorough understanding of the interplay between chemical structure, mode of action, and formulation science is paramount to unlocking the next generation of pyrazole-based crop protection solutions.

References

A complete list of all sources cited in this document, including full titles and verifiable URLs.

  • Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors. ACS Publications. [Link]

  • Synthesis of pyrazole-4-carboxamides as potential fungicide candidates. PubMed. [Link]

  • Design, Synthesis, and Antifungal Activities of Novel Pyrazole-4-carboxamide Derivatives Containing an Ether Group as Potential Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry. [Link]

  • Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors. PubMed. [Link]

  • Design, synthesis and fungicidal activity of pyrazole–thiazole carboxamide derivatives. ResearchGate. [Link]

  • Development and Validation of an HPLC Method for the Simultaneous Determination of Fipronil, Chlorfenapyr, and Pyriproxyfen in Insecticide Formulations. PubMed. [Link]

  • Development and Validation of an HPLC Method for the Simultaneous Determination of Fipronil, Chlorfenapyr, and Pyriproxyfen in Insecticide Formulations. Semantic Scholar. [Link]

  • Physicochemical Properties and Technical Characteristics of Formulated Products. Labcorp. [Link]

  • Water Dispersible Granules (WG and WG-SB). FAO/WHO. [Link]

  • 4-Hydroxyphenylpyruvate dioxygenase inhibitor. Wikipedia. [Link]

  • Physicochemical Testing and Storage Stability. Charles River Laboratories. [Link]

  • METHOD OF ANALYSIS FOR FIPRONIL CONTENT. Central Insecticides Board & Registration Committee. [Link]

  • Chemical vs. Physical Stability of Formulations. Microtrac. [Link]

  • Method for manufacturing water dispersible granules (WG).
  • The ABC's of Pesticide Formulations. University of Georgia Extension. [Link]

  • Scheme 1: The commonly recognized HPPD catalytic reaction mechanism. ResearchGate. [Link]

  • Mechanism of action of 4-hydroxyphenylpyruvate dioxygenase inhibitor herbicide on homoterm animals and humans. Biblioteka Nauki. [Link]

  • Systemic Insecticide: Emulsifiable Concentrate Formulation. Aragen Life Sciences. [Link]

  • Water dispersible granule (WDG). Croda Agriculture. [Link]

  • (PDF) Development and Validation of an HPLC Method for the Simultaneous Determination of Fipronil, Chlorfenapyr, and Pyriproxyfen in Insecticide Formulations. ResearchGate. [Link]

  • Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism. ResearchGate. [Link]

  • View of Development and Validation of HPLC Method for the Simultaneous Determination of Insecticides (Carbofuranand Fipronil) in Its Technical and Granular Formulation. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Mechanism of action of 4-hydroxyphenylpyruvate dioxygenase inhibitor herbicide on homoterm animals and humans. Ukrainian Journal of Modern Medicine. [Link]

  • Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism. MDPI. [Link]

  • Succinate Dehydrogenase. Proteopedia. [Link]

  • 4-Hydroxyphenylpyruvate Dioxygenase (HPPD)-Inhibiting Herbicides: Past, Present, and Future. UNL Digital Commons. [Link]

  • Succinate dehydrogenase. Wikipedia. [Link]

  • 4-Hydroxyphenylpyruvate dioxygenase (HPPD)-inhibiting herbicides: past, present, and future. Weed Technology. [Link]

  • Suspension concentrate (SC) guide. Croda Agriculture. [Link]

  • Formulation. CABI Digital Library. [Link]

  • Emulsifiable Concentrate Formulation. Solutions Pest & Lawn. [Link]

  • Pyrazole fungicide composition.
  • Formulating emulsifiable concentrate (EC). Croda Agriculture. [Link]

  • Emulsifiable concentrate formulations and their uses.
  • Emulsifiable concentrate comprising an insecticidal 1-arylpyrazole.
  • (PDF) Greenhouse and field evaluation of a novel HPPD-inhibiting herbicide, QYM201, for weed control in wheat. ResearchGate. [Link]

  • IN VITRO SCREENING FOR ANTIFUNGAL EFFICACY. iFyber. [Link]

  • Novel bacterial bioassay for a high-throughput screening of 4-hydroxyphenylpyruvate dioxygenase inhibitors. PubMed. [Link]

  • Virtual Screening and Bioassay of Novel Protoporphyrinogen Oxidase and p-Hydroxyphenylpyruvate Dioxygenase Dual-Target Inhibitor. Semantic Scholar. [Link]

  • Suspension Concentrate (SC) Formulations. SBR International. [Link]

  • Herbicide Bioassay Study Guide. Analyzeseeds. [Link]

  • Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms. PMC. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(2-Fluorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for the synthesis of 1-(2-Fluorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. This guide moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and improve your yields.

Synthesis Overview & Core Principles

The synthesis of this compound is typically achieved via a two-step process. The foundational reaction is the Knorr pyrazole synthesis, a robust cyclocondensation reaction, followed by a standard ester hydrolysis.[1][2][3] Understanding the mechanism of each step is critical for diagnosing and resolving experimental issues.

Step 1: Cyclocondensation. This step involves the reaction of (2-Fluorophenyl)hydrazine with a β-ketoester, commonly ethyl 2,4-dioxovalerate (or a synthetic equivalent), to form the pyrazole ring. The reaction proceeds via acid-catalyzed imine formation, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ester.[4]

Step 2: Hydrolysis. The resulting ethyl ester is then saponified, typically using a strong base like sodium hydroxide (NaOH) or lithium hydroxide (LiOH), followed by acidic workup to yield the final carboxylic acid product.

Overall Synthetic Workflow

Synthetic_Workflow cluster_step1 Step 1: Cyclocondensation cluster_step2 Step 2: Hydrolysis Reactant1 (2-Fluorophenyl)hydrazine Intermediate Ethyl 1-(2-fluorophenyl)-3-methyl- 1H-pyrazole-5-carboxylate Reactant1->Intermediate Acid Catalyst (e.g., Acetic Acid) Solvent (e.g., EtOH) Reactant2 Ethyl 2,4-dioxovalerate Reactant2->Intermediate Acid Catalyst (e.g., Acetic Acid) Solvent (e.g., EtOH) Product 1-(2-Fluorophenyl)-3-methyl- 1H-pyrazole-5-carboxylic acid Intermediate->Product 1. Base (e.g., NaOH) 2. Acid Workup (e.g., HCl)

Caption: General two-step synthesis pathway.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis in a direct question-and-answer format.

Part A: The Cyclocondensation Reaction
Q1: My yield of the pyrazole ester intermediate is low or non-existent. What are the common causes?

A1: Low yields in Knorr-type pyrazole syntheses are a frequent challenge and can originate from several factors. A systematic approach is key to identifying the root cause.

  • Reagent Quality:

    • (2-Fluorophenyl)hydrazine: Hydrazines are susceptible to air oxidation. Using old or improperly stored hydrazine can significantly reduce the concentration of the active nucleophile. It is recommended to use freshly opened or purified hydrazine.

    • β-Ketoester (Ethyl 2,4-dioxovalerate): This reagent can be unstable. It is often generated in situ or should be checked for purity (e.g., by ¹H NMR) before use. Some protocols generate the necessary 1,3-dicarbonyl from a simpler ketone and an acid chloride immediately before the reaction.[5][6]

  • Suboptimal Reaction Conditions:

    • Catalyst: While the reaction can proceed without a catalyst, it is often slow. An acid catalyst, such as glacial acetic acid or a catalytic amount of a mineral acid (e.g., HCl), is crucial for accelerating the imine formation and subsequent dehydration steps.[5][7]

    • Temperature: Many cyclocondensations require heating to proceed to completion. Refluxing the reaction mixture in a suitable solvent like ethanol is a common practice. Microwave-assisted synthesis can also dramatically reduce reaction times and improve yields.[7]

    • Solvent: The choice of solvent is critical. While protic solvents like ethanol are standard, aprotic polar solvents such as DMF, NMP, or DMAc can sometimes provide better results, especially for less reactive substrates, by accelerating the dehydration steps.[1][8]

  • Formation of Regioisomers:

    • If an unsymmetrical 1,3-dicarbonyl compound is used, two different pyrazole regioisomers can form. For the synthesis of the target molecule from ethyl 2,4-dioxovalerate, the initial attack of the substituted nitrogen of the hydrazine at the more electrophilic C4-carbonyl is generally favored, leading to the desired 5-carboxylate isomer. However, reaction conditions, particularly pH, can influence this selectivity.[1][8]

Q2: I am observing the formation of regioisomers on my TLC/LCMS. How can I improve selectivity?

A2: Controlling regioselectivity is paramount. The key is to exploit the different electrophilicity of the two carbonyl carbons in your β-ketoester.

  • pH Control: Acidic conditions favor the formation of the desired 5-carboxy pyrazole. The reaction of an arylhydrazine hydrochloride in an aprotic solvent like N,N-dimethylacetamide (DMAc) has been shown to yield excellent regioselectivity.[8] The acid protonates the carbonyl oxygen, increasing its electrophilicity and facilitating the initial nucleophilic attack.

  • Solvent Choice: As mentioned, polar aprotic solvents can enhance regioselectivity compared to conventional conditions in ethanol, which may yield equimolar mixtures of regioisomers in some cases.[8]

Part B: The Ester Hydrolysis (Saponification)
Q3: The hydrolysis of my pyrazole ester is incomplete or very slow. What should I do?

A3: Incomplete saponification is typically an issue of reaction conditions or stoichiometry.

  • Stoichiometry of Base: A significant excess of the base (e.g., 3-10 equivalents of NaOH or LiOH) is often required to drive the reaction to completion, especially if the ester is sterically hindered.

  • Temperature and Solvent: Heating is almost always necessary. Refluxing in a mixture of ethanol and water or THF and water is a standard approach.[9] Be aware that using alcoholic solvents like methanol with NaOH can lead to transesterification if the reaction does not go to completion, resulting in a methyl ester byproduct.[9]

  • Choice of Base: Lithium hydroxide (LiOH) is often reported to be more effective for ester hydrolysis than NaOH or KOH, sometimes allowing the reaction to proceed at lower temperatures.[9]

Q4: I am observing degradation of my product during hydrolysis. How can I prevent this?

A4: While pyrazole rings are generally stable, they can be susceptible to degradation under harsh conditions (high temperature and high base concentration). Some pyrazole esters have been noted to be unstable in aqueous buffers.[10]

  • Milder Conditions: If degradation is suspected, switch to milder conditions. Try using LiOH in a THF/water mixture at room temperature or with gentle heating (e.g., 40-50 °C) for a longer period. Monitor the reaction closely by TLC or LCMS to avoid prolonged exposure after the starting material is consumed.[11]

Q5: I am losing a significant amount of my final carboxylic acid product during the acidic workup. How can I improve my yield?

A5: This is a common issue related to the precipitation and isolation of the final product.

  • Controlled Acidification: The goal is to bring the pH of the solution to the isoelectric point of your carboxylic acid, where its solubility in water is at a minimum. Do not add the acid all at once. Cool the basic solution in an ice bath and add your acid (e.g., 1M HCl) dropwise with vigorous stirring. Monitor the pH carefully.

  • Optimal pH for Precipitation: The target pH is typically in the range of 2-4. Adding too much acid can sometimes lead to the formation of the hydrochloride salt of the pyrazole, which may be more soluble.

  • Maximize Crystallization: After reaching the target pH, allow the mixture to stir in the ice bath for an extended period (e.g., 30-60 minutes) to ensure complete precipitation before filtering.

Troubleshooting Flowchart for Low Yield in Cyclocondensation

Troubleshooting_Flowchart decision decision process process start_end Start: Low Yield check_reagents Are reagents pure & fresh? start_end->check_reagents check_conditions Are reaction conditions optimal? check_reagents->check_conditions Yes purify_reagents Use fresh/purified hydrazine. Verify dicarbonyl purity. check_reagents->purify_reagents No check_isomers Is regioisomer formation an issue? check_conditions->check_isomers Yes add_catalyst Add acid catalyst (e.g., Acetic Acid). check_conditions->add_catalyst No check_isomers->start_end No (Re-evaluate problem) adjust_ph Use hydrazine salt and control pH for better selectivity. check_isomers->adjust_ph Yes purify_reagents->check_conditions optimize_temp Increase temperature (reflux or microwave). change_solvent Switch to polar aprotic solvent (e.g., DMF, DMAc). optimize_temp->change_solvent add_catalyst->optimize_temp change_solvent->check_isomers

Caption: A logical workflow for diagnosing low yield issues.

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose solvent for the cyclocondensation step? A1: Ethanol is the most common and environmentally friendly choice. However, for challenging substrates, glacial acetic acid can serve as both the solvent and the catalyst. For maximizing regioselectivity and reaction rate, aprotic polar solvents like N,N-dimethylformamide (DMF) or N,N-dimethylacetamide (DMAc) are excellent alternatives.[1][8]

Q2: How do I monitor the progress of the reactions? A2: Thin-Layer Chromatography (TLC) is the most straightforward method. For the cyclocondensation, you will monitor the disappearance of the hydrazine and/or dicarbonyl starting materials. For the hydrolysis, you will see the disappearance of the ester spot (higher Rf) and the appearance of the carboxylic acid spot (lower Rf, often streaks without base in the eluent). Liquid Chromatography-Mass Spectrometry (LC-MS) is also highly effective for definitive tracking.

Q3: How can I definitively confirm the structure and regiochemistry of my synthesized pyrazole? A3: A combination of spectroscopic methods is required. ¹H and ¹³C NMR will confirm the basic structure. For regiochemistry, a 2D NMR experiment like ¹H-¹H NOESY is the gold standard. A Nuclear Overhauser Effect (NOE) between the protons on the N-phenyl ring and the C5-proton of the pyrazole ring would confirm the desired 1,5-substitution pattern.[12]

Optimized Experimental Protocols

Protocol 1: Synthesis of Ethyl 1-(2-fluorophenyl)-3-methyl-1H-pyrazole-5-carboxylate
  • To a round-bottom flask equipped with a reflux condenser, add (2-Fluorophenyl)hydrazine (1.0 eq) and ethyl 2,4-dioxovalerate (1.05 eq).

  • Add ethanol as the solvent (approx. 5-10 mL per gram of hydrazine).

  • Add glacial acetic acid (0.1 eq) as a catalyst.

  • Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • Once the starting materials are consumed, cool the reaction mixture to room temperature.

  • Reduce the solvent volume under reduced pressure.

  • Add water to the residue to precipitate the crude product. If the product oils out, extract with a suitable organic solvent like ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent to obtain the crude product.

  • Purify the crude material by column chromatography (silica gel, using a hexane/ethyl acetate gradient) or recrystallization from an ethanol/water mixture to yield the pure ester.

Protocol 2: Hydrolysis to this compound
  • Dissolve the ethyl pyrazole-5-carboxylate intermediate (1.0 eq) in a mixture of THF and water (e.g., a 2:1 ratio).

  • Add sodium hydroxide (3.0 eq) or lithium hydroxide (3.0 eq) to the solution.

  • Heat the mixture to 60-70 °C and stir for 2-4 hours, or until TLC/LCMS analysis shows complete consumption of the starting ester.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add 2M hydrochloric acid (HCl) dropwise with vigorous stirring until the pH of the solution is approximately 2-3. A white precipitate should form.

  • Continue stirring the suspension in the ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with cold water.

  • Dry the solid product under vacuum to obtain the final this compound.

Data Summary Table

ParameterStep 1: CyclocondensationStep 2: Hydrolysis
Key Reactants (2-Fluorophenyl)hydrazine, Ethyl 2,4-dioxovalerateEthyl 1-(2-fluorophenyl)-3-methyl-1H-pyrazole-5-carboxylate
Solvent Ethanol, Acetic Acid, or DMFTHF/Water, Ethanol/Water
Reagent/Catalyst Acetic Acid (catalytic)NaOH or LiOH (3.0 eq)
Temperature 78-100 °C (Reflux)60-70 °C
Typical Time 4-8 hours2-6 hours
Typical Yield 60-85%85-95%

References

  • Benchchem. Troubleshooting common issues in pyrazole synthesis. 7

  • Elguero, J., Goya, P., Jagerovic, N., & Silva, A. M. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(15), 4473.

  • Topchiy, M. A., et al. (2020). Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. Organic & Biomolecular Chemistry, 18(3), 454-463.

  • Zhang, Y., et al. (2024). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Molecules, 29(8), 1706.

  • ResearchGate. Optimization of the reaction conditions for the synthesis of the 3,5-disubstituted 1H-pyrazole 2a.

  • Benchchem. Technical Support Center: Pyrazole Synthesis via Cyclocondensation. 5

  • MDPI. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023).

  • MDPI. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2021).

  • Benchchem. Preventing degradation of pyrazole compounds during synthesis. 11

  • El-Faham, A., et al. (2014). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Arkivoc, 2015(6), 1-89.

  • Kumpins, V., et al. (2018). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 23(11), 2901.

  • Oden, S., & Müller, T. J. (2021). Multicomponent syntheses of pyrazoles via (3+ 2)-cyclocondensation and (3+ 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 17, 1935-1976.

  • National Institutes of Health. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps.

  • Journal of Applied Chemistry. Pyrazoline Synthesis via Saccharomyces cerevisiae-Catalyzed Cyclocondensation Reaction. (2024).

  • Journal of Chemical and Pharmaceutical Research. Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole.

  • Götzinger, A. C., et al. (2022). One-Pot Coupling–Coupling–Cyclocondensation Synthesis of Fluorescent Pyrazoles. The Journal of Organic Chemistry, 87(17), 11366-11381.

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrazole.

  • Community Practitioner. Review of pyrazole compounds' production, use, and pharmacological activity. (2024).

  • Johnston, J. M., et al. (2009). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. Bioorganic & Medicinal Chemistry Letters, 19(19), 5773-5777.

  • Organic Chemistry Portal. Pyrazole synthesis.

  • DergiPark. Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit.

  • Reddit. Hydrolysis product troubleshooting. (2024).

  • Reddit. Why are my ester hydrolysis not working. (2025).

  • Benchchem. Technical Support Center: Troubleshooting Pyrazole Synthesis with 5-Hydrazinoisophthalic Acid Hydrochloride. 4

Sources

Technical Support Center: Purification of Fluorophenyl-Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the unique purification challenges associated with fluorophenyl-pyrazole derivatives. As critical scaffolds in pharmaceutical and agrochemical research, the purity of these compounds is paramount. The presence of the fluorophenyl moiety introduces distinct electronic and intermolecular behaviors that can complicate standard purification protocols.[1][2] This guide provides field-proven insights, troubleshooting workflows, and detailed protocols to help you achieve the highest possible purity for your target compounds.

Troubleshooting Guide: Common Purification Issues

This section addresses specific, common problems encountered during the purification of fluorophenyl-pyrazole derivatives in a practical question-and-answer format.

Question 1: My fluorophenyl-pyrazole regioisomers are co-eluting or have very poor separation during silica gel column chromatography. What should I do?

This is the most frequently encountered challenge. The synthesis of pyrazoles from unsymmetrical 1,3-dicarbonyls and hydrazines often yields a mixture of constitutional isomers (regioisomers).[3][4][5] These isomers can have nearly identical polarities, making separation by standard flash chromatography extremely difficult.[6]

Root Cause Analysis:

  • Similar Polarity: Regioisomers, such as 1-(fluorophenyl)-3-aryl-5-methylpyrazole and 1-(fluorophenyl)-5-aryl-3-methylpyrazole, present a very similar solvent-accessible surface area and dipole moment to the silica stationary phase.

  • Fluorine Interactions: The highly electronegative fluorine atom can engage in complex dipole-dipole interactions with the silanol groups (Si-OH) on the silica surface.[7] This can sometimes lead to non-intuitive elution behavior and band broadening, further compromising separation.

Troubleshooting Workflow:

G

Detailed Solutions:

  • Optimize the Mobile Phase:

    • Reduce Polarity & Use a Shallow Gradient: If your TLC shows even a slight separation, exploit it. Avoid strong solvents like methanol. Use a binary system like heptane/ethyl acetate or toluene/ethyl acetate. A very shallow gradient (e.g., increasing the polar component by 0.5-1% per column volume) is critical for resolving compounds with similar Rf values.[6]

    • Explore Different Selectivities: If hexane/ethyl acetate fails, try substituting ethyl acetate with dichloromethane (DCM) or methyl t-butyl ether (MTBE). These solvents offer different hydrogen bonding capabilities and can alter the selectivity of the separation.

  • Switch to High-Performance Liquid Chromatography (HPLC):

    • For isomers that are inseparable by flash chromatography, preparative HPLC is the gold standard.[6]

    • Reverse-Phase (RP-HPLC): A C18 column with a mobile phase of acetonitrile/water or methanol/water is often the first choice. The differential hydrophobicity of the isomers, driven by the placement of the fluorophenyl ring, can lead to excellent separation.[6]

    • Normal-Phase (NP-HPLC): Using a silica-based HPLC column with a non-polar mobile phase (e.g., hexane/ethanol) provides much higher efficiency and resolving power than flash chromatography.[8][9]

  • Employ Dry Loading: Wet loading (dissolving the sample in a strong solvent) can severely degrade resolution. Adsorb your crude product onto a small amount of silica gel or Celite™, evaporate the solvent, and load the resulting dry powder onto the column. This ensures the sample starts as a very narrow band.[6]

Question 2: My fluorinated compound is streaking badly or appears to be decomposing on the silica TLC plate/column. How can I fix this?

This issue often points to undesirable interactions between the compound and the acidic silica surface, or compound instability.

Root Cause Analysis:

  • Acidity of Silica: Standard silica gel is acidic (pH ≈ 4-5) due to the presence of silanol groups. Basic nitrogen atoms in the pyrazole ring can interact strongly with these acidic sites, leading to strong adsorption, peak tailing, and in some cases, degradation.[10]

  • Fluorine Interactions: Highly polar C-F bonds can lead to strong, localized interactions with the silica surface, preventing smooth elution.[7]

Solutions:

  • Deactivate the Silica Gel: Before packing your column, prepare a slurry of silica gel in your starting mobile phase and add 0.5-1% triethylamine (Et₃N) or ammonia in methanol.[11] This neutralizes the acidic sites on the silica surface, minimizing strong interactions and preventing decomposition of basic compounds. Always run a small test column first, as this can dramatically alter elution profiles.

  • Switch the Stationary Phase:

    • Alumina: Neutral or basic alumina can be an excellent alternative to silica for acid-sensitive or basic compounds.

    • Chemically-Bonded Silica: Consider using a less reactive stationary phase like Diol or Cyano-bonded silica for flash chromatography.

  • Work Quickly: Minimize the time your compound spends on the column by using a slightly faster flow rate and collecting fractions efficiently.[6]

Question 3: I can't find a good single solvent for recrystallization. My compound either oils out or remains completely soluble.

This is a common frustration, especially with highly polar fluorinated molecules whose intermolecular forces make ideal crystal lattice formation difficult.[1] Oiling out occurs when the compound comes out of solution above its melting point.

Root Cause Analysis:

  • Complex Solubility Profile: The combination of a relatively non-polar pyrazole core and a highly polar fluorophenyl group can lead to high solubility in many common solvents, making it difficult to find one where it is sparingly soluble when cold but highly soluble when hot.[12]

Solutions:

  • Use a Two-Solvent System: This is the most effective technique when a single solvent fails.[13][14]

    • Step 1: Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature.

    • Step 2: While still hot, slowly add a "poor" solvent (in which it is sparingly soluble, but miscible with the "good" solvent) dropwise until the solution just becomes cloudy (the saturation point).

    • Step 3: Add a drop or two of the "good" solvent to make the solution clear again.

    • Step 4: Allow the solution to cool slowly. Crystals should form as the solubility decreases.

  • Consider Salt Formation: If your pyrazole derivative has a basic nitrogen, you can purify it by forming a salt.[15]

    • Dissolve the crude freebase in a solvent like acetone or isopropanol.

    • Add an acid (e.g., HCl in ethanol, or aqueous sulfuric acid) to precipitate the corresponding salt.

    • The salt often has very different solubility properties and may crystallize readily.

    • The pure salt can then be collected and, if needed, neutralized with a base to regenerate the pure freebase compound.

Common Two-Solvent Systems for Recrystallization
System
Ethanol / Water
Ethyl Acetate / Heptane
Dichloromethane / Hexane
Acetone / n-Hexane
Tetrahydrofuran (THF) / n-Hexane

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect from a fluorophenyl-pyrazole synthesis? The most common synthesis is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine.[16][17] Therefore, the primary impurities are typically:

  • Unreacted Starting Materials: Residual fluorophenylhydrazine or the dicarbonyl compound.

  • Regioisomers: As discussed above, this is a product of the reaction itself if unsymmetrical precursors are used.[18][19]

  • Reaction Intermediates: Incomplete cyclization or dehydration can leave intermediates like hydrazones or pyrazoline derivatives in the crude mixture.[18]

Q2: When should I choose preparative HPLC over flash chromatography? Choose preparative HPLC when:

  • The Rf difference between your product and an impurity (especially an isomer) is less than 0.1 on TLC.[6]

  • You need very high purity (>99%) for applications like pharmacological testing.[20][21]

  • You are working with a very small amount of material where the potential losses on a large flash column are unacceptable.

  • The compounds are highly polar and require reverse-phase conditions for separation.

Q3: Can the fluorine atoms on my compound react with or be removed by the silica gel? Under standard chromatographic conditions, the C-F bond is extremely strong and stable. It will not be cleaved by silica gel. However, silica gel waste from fluorochemical production can contain bound fluoride, indicating strong interactions are possible.[22][23] The primary issue is not a chemical reaction but strong, non-covalent adsorption that leads to poor chromatography.[7]

Experimental Protocols

Protocol 1: Optimized Flash Column Chromatography for Regioisomer Separation

This protocol assumes TLC analysis has shown a small but viable separation (ΔRf ≈ 0.1) in 10% Ethyl Acetate / 90% Heptane.

  • Sample Preparation (Dry Loading):

    • Dissolve ~500 mg of the crude regioisomer mixture in a minimal amount of a strong solvent (e.g., 5-10 mL of DCM).

    • Add ~1.5 g of silica gel (230-400 mesh) to the solution.

    • Concentrate the slurry on a rotary evaporator until a dry, free-flowing powder is obtained.

  • Column Packing:

    • Select a glass column with an appropriate diameter (e.g., 2.5 cm for 500 mg sample).

    • Prepare a slurry of silica gel (~25 g, 50:1 silica-to-sample ratio) in the initial mobile phase (e.g., 2% Ethyl Acetate in Heptane).

    • Pack the column using positive air pressure, ensuring a firm, level bed. Add a thin layer of sand on top.

  • Elution and Fractionation:

    • Carefully load the dry sample powder onto the sand layer.

    • Begin elution with the initial, low-polarity mobile phase (2% EtOAc/Heptane).

    • Employ a very shallow gradient. For example:

      • Column Volumes (CVs) 1-3: 2% EtOAc/Heptane

      • CVs 4-15: Gradient from 2% to 8% EtOAc/Heptane

      • CVs 16-20: Gradient from 8% to 15% EtOAc/Heptane

    • Collect small, uniform fractions (e.g., 10 mL) and monitor them by TLC to identify and combine the pure fractions of each isomer.[6]

G

Protocol 2: Two-Solvent Recrystallization

This protocol provides a general method for purifying a solid fluorophenyl-pyrazole derivative.

  • Solvent Screening (Small Scale):

    • Place a few milligrams of your crude solid in several small test tubes.

    • Test single solvents first (e.g., ethanol, isopropanol, ethyl acetate, toluene). Find a solvent that dissolves your compound when hot but in which it is poorly soluble at room temperature.[12] If none are suitable, proceed to step 2.

  • Select a Two-Solvent System:

    • Find a "good" solvent that readily dissolves your compound (e.g., Acetone).

    • Find a "poor" solvent in which your compound is insoluble but is miscible with the "good" solvent (e.g., n-Hexane).[14]

  • Recrystallization Procedure:

    • Place the crude solid (e.g., 1 g) in an Erlenmeyer flask with a stir bar.

    • Add the "good" solvent (Acetone) dropwise while heating and stirring until the solid just dissolves. Use the absolute minimum amount.

    • While maintaining the heat, add the "poor" solvent (n-Hexane) dropwise until the solution becomes persistently cloudy.

    • Add 1-2 more drops of the "good" solvent (Acetone) to redissolve the precipitate and make the solution clear.

    • Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. To promote slower cooling, you can place it in an insulated container.

    • Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal formation.[24]

  • Crystal Collection:

    • Collect the crystals by vacuum filtration using a Büchner funnel.[12]

    • Wash the crystals with a small amount of the cold "poor" solvent (n-Hexane) to rinse away any remaining impurities.

    • Allow the crystals to dry under vacuum and then in a vacuum oven to remove all residual solvent.

References

  • BenchChem. (2025). Column chromatography conditions for separating pyrazole isomers. BenchChem Technical Support.
  • Matsumoto, K., et al. (2024). Evaluation of fluorous affinity using fluoroalkyl-modified silica gel and selective separation of poly-fluoroalkyl substances in organic solvents. Journal of Separation Science, 47(16). [Link]

  • Luque, C., et al. (2011). Preparation, separation and characterisation of two regioisomers of a N-hydroxyalkylpyridylpyrazole ligand: A structural investigation of their coordination to Pd(II), Pt(II) and Zn(II) centres. Inorganica Chimica Acta, 367, 35–43. [Link]

  • BenchChem. (2025). Technical Support Center: Managing Regioisomer Formation in Unsymmetrical Pyrazole Synthesis. BenchChem Technical Support.
  • BenchChem. (2025). Application Notes and Protocols for the Chromatographic Separation of Pyrazole Isomers. BenchChem Technical Support.
  • Google Patents. (2011). Method for purifying pyrazoles. WO2011076194A1.
  • Chromatography Forum. (2008). Halogenated Molecule Sticking to Column. [Link]

  • UAB Barcelona. (n.d.). Preparation, separation and characterization of two pyrazolic regioisomers of high purity. [Link]

  • Al-Majid, A. M., et al. (2022). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. Molecules, 27(15), 4989. [Link]

  • ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?. [Link]

  • Tayana Generic. (n.d.). Picking the best purification method for your API can be a tricky challenge. [Link]

  • ResearchGate. (2025). Retention of Fluorine in Silica Gels and Glass. [Link]

  • Acquity Aps. (n.d.). Active Pharmaceutical Ingredient Purification Advanced Techniques and Methods. [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. [Link]

  • Zamann Pharma Support GmbH. (n.d.). API Purification. [Link]

  • SIELC Technologies. (n.d.). Separation of Pyrazole on Newcrom R1 HPLC column. [Link]

  • Vscht.cz. (n.d.). Troubleshooting HPLC. [Link]

  • BenchChem. (2025). Application Note: Recrystallization Techniques for Polar Fluorinated Molecules. BenchChem Technical Support.
  • Phenomenex. (n.d.). Troubleshooting Guide. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. [Link]

  • Chemistry LibreTexts. (2023). Recrystallization. [Link]

  • Semantic Scholar. (n.d.). Applications of fluorinated compounds as phases and additives in chromatography and their uses in pharmaceutical analysis. [Link]

  • Asif, M. (2022). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. [Link]

  • J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis. [Link]

  • ResearchGate. (2025). Neutralization and removal of compounds containing fluoride ions from waste silica gel. [Link]

  • Poddenezhny, E. N., et al. (n.d.). Role of fluorine ions in the formation of silica gel structure and gel glass*. Materials Science -- Poland. [Link]

  • CUNY Baruch College. (2025). Purification by Recrystallization. [Link]

  • Elguero, J., et al. (n.d.). The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. Canadian Journal of Chemistry. [Link]

  • Name-Reaction.com. (n.d.). Knorr pyrazole synthesis. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]

  • Sieroń, L., et al. (2022). Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions. Organic Letters, 24(13), 2496–2501. [Link]

  • Semantic Scholar. (2024). Recent Advances in Development of Bioactive Fluorinated Pyrazole Derivatives: A Review. [Link]

  • MDPI. (n.d.). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. [Link]

  • Royal Society of Chemistry. (2025). Accessing trifluoromethylated SuFEx-able pyrazole via distortion-accelerated 1,3-dipolar cycloadditions. RSC Advances. [Link]

  • Tripp, J. A., et al. (2019). Preparative HPLC Separation of Underivatized Amino Acids for Isotopic Analysis. Methods in Molecular Biology, 2030, 69-83. [Link]

Sources

Stability issues of 1-(2-Fluorophenyl)-3-methyl-1h-pyrazole-5-carboxylic acid in solution

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1-(2-Fluorophenyl)-3-methyl-1h-pyrazole-5-carboxylic acid

Welcome to the technical support guide for this compound (CAS No. 948293-26-3)[1]. This resource is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered when working with this compound in solution. Our goal is to provide you with the expertise and practical guidance necessary to ensure the integrity of your experiments and the reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental chemical properties of this compound?

This compound is a substituted pyrazole derivative. The pyrazole ring itself is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, which generally confers significant chemical stability.[2][3] The molecule's key functional groups are a carboxylic acid at the 5-position, a methyl group at the 3-position, and a 2-fluorophenyl group attached to one of the ring nitrogens. Its acidic nature is due to the carboxylic acid group, making its solubility and stability highly dependent on the pH of the solution.

Q2: Why is the stability of this compound in solution a critical concern for my research?

The stability of any compound in solution is paramount for generating reproducible and accurate data. Degradation, even partial, can lead to:

  • Reduced Potency: A lower concentration of the active parent compound results in diminished efficacy in biological assays.

  • Altered Pharmacology: Degradation products may have different biological activities, potentially leading to off-target effects or confounding results.

  • Inconsistent Results: Variability in degradation rates between experiments can be a major source of poor reproducibility.

Given that pyrazole derivatives are widely used as key intermediates in the development of pharmaceuticals and agrochemicals, ensuring the integrity of the starting material is a foundational step for success.[4][5]

Q3: What are the primary factors that can influence the stability of this compound in solution?

Several environmental and chemical factors can impact the stability of this compound:

  • pH: The carboxylic acid group's ionization state is pH-dependent. Extreme pH values (highly acidic or alkaline) can catalyze hydrolytic reactions or other degradation pathways.

  • Solvent Choice: The polarity, protic/aprotic nature, and purity of the solvent can significantly affect both solubility and stability. Protic solvents like water or methanol can participate in hydrolysis.

  • Temperature: Elevated temperatures accelerate the rate of most chemical reactions, including degradation. Many suppliers recommend storing the solid compound at low temperatures (e.g., 0-8°C) to ensure long-term stability.[4]

  • Light Exposure (Photostability): Aromatic systems can be susceptible to degradation upon exposure to UV or high-intensity light.

  • Oxidizing Agents: The presence of dissolved oxygen, peroxides (often found in older ether solvents), or other oxidizing agents can lead to oxidative degradation of the pyrazole ring or its substituents.[6]

Q4: How can I visually or qualitatively assess if my compound solution might be degrading?

While analytical confirmation is essential, initial signs of degradation can include:

  • Color Change: A freshly prepared solution is typically colorless. The development of a yellow or brown tint can indicate the formation of degradation products.

  • Precipitation: The formation of an unexpected solid may indicate that the parent compound is degrading into less soluble byproducts.

  • Inconsistent pH Drift: Unexpected changes in the pH of a buffered solution could signal a chemical reaction is occurring.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during your experiments.

Q1: My compound is precipitating from my aqueous buffer. What's happening and how can I fix it?
  • Causality: this compound is a carboxylic acid and, like many organic acids, has limited solubility in neutral aqueous solutions. The protonated (acid) form is less soluble than its deprotonated (carboxylate salt) form. If the pH of your buffer is near or below the compound's pKa, it will exist primarily in the less soluble protonated state.

  • Troubleshooting Steps:

    • pH Adjustment: Try increasing the pH of your buffer slightly (e.g., to pH 7.4 or 8.0) to favor the formation of the more soluble carboxylate salt.

    • Co-Solvent Use: Prepare a high-concentration stock solution in an organic solvent like DMSO or DMF and add it to your aqueous buffer in a small volume (typically <1% of the final volume) to minimize solvent effects on your assay.

    • Gentle Warming/Sonication: Briefly and gently warming the solution or placing it in an ultrasonic bath can help dissolve the compound, but be cautious as excessive heat can promote degradation. Always cool the solution to your experimental temperature before use.

Q2: I'm observing a gradual loss of activity in my cell-based assay over 24-48 hours. Could this be a stability problem?
  • Causality: A time-dependent loss of efficacy is a classic indicator of compound instability in the assay medium. Over the incubation period, the compound may be degrading due to hydrolysis, oxidation, or metabolic processes from the cells themselves.

  • Troubleshooting Workflow:

    • Prepare Fresh: Always use freshly prepared solutions for your experiments. Avoid using solutions that have been stored for extended periods, even at 4°C.

    • Run a Time-Course Control: Incubate the compound in your cell-free assay medium for the same duration as your experiment (e.g., 24, 48 hours). At the end of the incubation, test its activity in a short-term assay. A significant drop in activity compared to a freshly prepared solution confirms instability in the medium.

    • Analytical Confirmation: Use HPLC to analyze the concentration of the parent compound in the medium at time zero and after the incubation period to directly quantify the extent of degradation.

`dot graph TD { rankdir=TB; node [shape=box, style="rounded,filled", margin=0.2, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];

} ` Caption: Troubleshooting workflow for suspected compound instability.

Potential Degradation Pathways & Prevention

Understanding potential degradation mechanisms is key to preventing them. For a substituted pyrazole carboxylic acid, the most probable pathways are hydrolysis, oxidation, and decarboxylation.

DegradationPathways

  • Hydrolysis: While the pyrazole ring is stable, the carboxylic acid functional group can react with nucleophiles, especially under strong acid or base catalysis.

    • Prevention: Maintain the pH of your solutions within a moderate range (e.g., pH 6-8). Use high-purity solvents.

  • Oxidation: The electron-rich pyrazole ring can be susceptible to oxidation, especially in the presence of reactive oxygen species.

    • Prevention: Use freshly de-gassed solvents for sensitive applications. Avoid long-term storage of solutions in solvents prone to peroxide formation (e.g., THF, diethyl ether). Protect solutions from light.

  • Decarboxylation: The loss of the carboxylic acid group as CO₂ can be induced by high temperatures.

    • Prevention: Avoid excessive heating of the compound, both in solid form and in solution. Prepare solutions at room temperature whenever possible.

Experimental Protocols & Data

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Pre-analysis: Allow the vial of this compound (MW: 220.20 g/mol ) to equilibrate to room temperature for at least 15 minutes before opening to prevent moisture condensation.

  • Weighing: Accurately weigh approximately 2.2 mg of the compound into a sterile, dry glass vial.

  • Solvent Addition: Add 1.0 mL of high-purity, anhydrous DMSO (Dimethyl sulfoxide) to the vial.

  • Dissolution: Cap the vial securely and vortex for 30-60 seconds. If necessary, sonicate for 2-5 minutes in a room temperature water bath until all solid is dissolved.

  • Storage: For short-term storage (<1 week), store the solution at -20°C. For long-term storage, aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C.

Solvent Formula Dielectric Constant (Polarity) Notes
DMSO C₂H₆OS47.0Excellent solvating power for many organic compounds. Hygroscopic. Use anhydrous grade.
DMF C₃H₇NO38.25Good alternative to DMSO. Can be slightly more reactive.
Ethanol C₂H₆O24.6Useful for less polar compounds or when DMSO/DMF are incompatible with an assay.
Data sourced from Common Solvents Table.[7]
Protocol 2: Forced Degradation Study (Stress Testing)

This protocol is designed to rapidly identify conditions that cause degradation, providing insight into the compound's stability profile. A 1 mg/mL solution in a 50:50 acetonitrile:water mixture is recommended as the starting sample.

  • Prepare Samples: Prepare five separate, identical samples of the compound solution.

  • Stress Conditions:

    • Acid Hydrolysis: Add 1N HCl to one sample to achieve a final concentration of 0.1N HCl.

    • Base Hydrolysis: Add 1N NaOH to a second sample to achieve a final concentration of 0.1N NaOH.

    • Oxidation: Add 3% hydrogen peroxide to a third sample to achieve a final concentration of 0.3% H₂O₂. This mimics oxidative stress.[6]

    • Thermal Stress: Place a fourth sample in an oven at 60°C.

    • Control: Keep the fifth sample at room temperature, protected from light.

  • Incubation: Incubate all samples for 24 hours.

  • Analysis: After incubation, neutralize the acidic and basic samples. Analyze all five samples by HPLC-UV. Compare the chromatograms to the control sample. The appearance of new peaks or a decrease in the area of the parent peak indicates degradation.

Condition Reagent Incubation Primary Pathway Tested
Acidic 0.1N HCl24h @ RTAcid-catalyzed hydrolysis
Basic 0.1N NaOH24h @ RTBase-catalyzed hydrolysis
Oxidative 0.3% H₂O₂24h @ RTOxidation
Thermal None24h @ 60°CThermally-induced degradation (e.g., decarboxylation)

References

  • Aggarwal, N., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6533. Available from: [Link]

  • Prakash, O., et al. (2024). Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. Organic Letters, 26(28), 5946-5950. Available from: [Link]

  • Claramunt, R. M., et al. (2020). The Structure and Dynamic Properties of 1 H -Pyrazole-4-Carboxylic Acids in the Solid State. Crystals, 10(9), 785. Available from: [Link]

  • Bansal, R. K. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 65(1), 162-172. Available from: [Link]

  • IJNRD. (2024). A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. International Journal of Novel Research and Development, 9(7). Available from: [Link]

  • Kovács, L., et al. (2021). Synthesis and Characterization of Novel Methyl 3(5)-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(23), 7309. Available from: [Link]

  • Gomha, S. M., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 22(2), 134. Available from: [Link]

  • 773 Discovery. (n.d.). 1-(2-FLUOROPHENYL)-3-PHENYL-1H-PYRAZOLE-5-CARBOXYLIC ACID. Retrieved from [Link]

  • Stella, V. J., & Waugh, W. N. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)2. Journal of Pharmaceutical Sciences, 89(6), 758-765. Available from: [Link]

  • University of Rochester. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Pyrazole Cyclization Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for optimizing pyrazole cyclization reactions. Pyrazoles are a critical scaffold in medicinal chemistry and materials science, and their efficient synthesis is paramount.[1][2][3] This resource will help you navigate common challenges and refine your experimental conditions for optimal outcomes.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental hurdles in a question-and-answer format, providing causal explanations and actionable protocols.

Q1: Why is the yield of my pyrazole synthesis consistently low?

Low yields are a frequent challenge and can arise from multiple factors.[4] Here’s a breakdown of potential causes and how to address them:

  • Incomplete Reaction: The most straightforward cause of low yield is a reaction that has not reached completion.

    • Troubleshooting Steps:

      • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of starting materials. A reaction is complete only when the limiting reagent is no longer visible.

      • Increase Reaction Time: If starting material persists, extend the reaction time. Some cyclizations can be slower than anticipated depending on the substrate.

      • Elevate Temperature: Many condensation reactions, like the Knorr pyrazole synthesis, require heat to proceed efficiently.[4] Consider refluxing the reaction mixture. For thermally sensitive substrates, a modest increase in temperature can be beneficial. Microwave-assisted synthesis can also be a powerful tool to increase yields and dramatically reduce reaction times.[3][4] Raising the reaction temperature to 60°C has been shown to improve yields in some cases, but exceeding this can sometimes lead to lower yields due to decomposition or side reactions.[5][6]

  • Suboptimal Catalyst Choice or Loading: The catalyst is crucial for facilitating the cyclization.

    • Troubleshooting Steps:

      • Catalyst Type: For the classic Knorr synthesis involving 1,3-dicarbonyls and hydrazines, a catalytic amount of a protic acid like acetic acid or a mineral acid is often sufficient to promote imine formation.[4][7] However, for less reactive substrates, stronger Lewis acids such as lithium perchlorate or advanced catalysts like nano-ZnO have demonstrated improved yields.[1][4]

      • Catalyst Loading: Ensure the correct catalyst loading is used. While "catalytic" implies a substoichiometric amount, the optimal percentage can vary. Start with a standard loading (e.g., 1-10 mol%) and perform a screen to find the most effective concentration.

  • Side Reactions and Byproduct Formation: The formation of undesired products directly consumes starting materials and reduces the yield of the target pyrazole.[4]

    • Troubleshooting Steps:

      • Identify Byproducts: Use techniques like NMR or LC-MS to identify the structure of major byproducts. Understanding what is being formed can provide clues about competing reaction pathways.

      • Adjust Stoichiometry: Ensure the stoichiometry of your reactants is accurate. An excess of one reactant can sometimes promote side reactions.

      • Control Temperature: Running the reaction at a lower temperature can sometimes suppress the formation of side products, even if it requires a longer reaction time. A temperature-controlled approach can be used to selectively synthesize different pyrazole derivatives.[8]

  • Purity of Starting Materials: Impurities in your starting materials can inhibit the reaction or lead to unwanted side products.[9]

    • Troubleshooting Steps:

      • Verify Purity: Confirm the purity of your 1,3-dicarbonyl compounds and hydrazines using techniques like NMR or melting point analysis.

      • Purify if Necessary: If impurities are detected, purify the starting materials before use. Hydrazine derivatives, in particular, can degrade over time and may require purification.[10]

Q2: My reaction is producing a mixture of regioisomers. How can I improve regioselectivity?

When using unsymmetrical 1,3-dicarbonyl compounds, the formation of two regioisomeric pyrazoles is a common issue.[1][11][12] The initial nucleophilic attack of the substituted hydrazine can occur at either of the two distinct carbonyl carbons.

  • Understanding the Causality: The regioselectivity is governed by the relative electrophilicity of the two carbonyl carbons and steric hindrance. Electronic effects of the substituents on the dicarbonyl compound play a major role.

  • Strategies for Control:

    • Solvent Choice: The solvent can have a profound impact on regioselectivity. While polar protic solvents like ethanol are traditional choices, aprotic dipolar solvents such as N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), or N,N-dimethylacetamide have been shown to significantly improve regioselectivity in the synthesis of 1-aryl-3,4,5-substituted pyrazoles.[9][11][13]

    • Temperature Control: In some cases, lowering the reaction temperature can favor the formation of the thermodynamically more stable regioisomer.

    • pH Control: The pH of the reaction mixture can influence which carbonyl group is more readily protonated and thus more electrophilic. The addition of a mild base like sodium acetate can sometimes improve regioselectivity, especially when using hydrazine salts.[14]

    • Use of Protecting Groups: In complex syntheses, it may be necessary to use a protecting group strategy to differentiate the two carbonyl groups, forcing the reaction to proceed with the desired regioselectivity.

Q3: The reaction mixture has turned a deep yellow or red color. Is this normal, and how can I get a cleaner product?

Discoloration, often described as a "sinful yellow/red," is frequently observed in Knorr-type pyrazole syntheses, especially when using arylhydrazine salts like phenylhydrazine hydrochloride.[10][14] This is typically due to the formation of colored impurities from the hydrazine starting material, which can be prone to oxidation.[14]

  • Troubleshooting Steps:

    • Addition of a Mild Base: If you are using a hydrazine salt (e.g., hydrochloride), the reaction mixture can become acidic, which may promote the formation of colored byproducts. Adding one equivalent of a mild base, such as sodium acetate or potassium acetate, can neutralize the acid and often results in a cleaner reaction profile.[14]

    • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help minimize oxidative side reactions that lead to colored impurities.[14]

    • Purification: These colored impurities can often be removed during the workup and purification steps. Washing the crude product with a non-polar solvent like toluene may help remove some of the coloration before proceeding to column chromatography or recrystallization.[10][14]

Frequently Asked Questions (FAQs)

General Synthesis & Optimization

Q1: What is the most common method for synthesizing pyrazoles? The Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine, is the most traditional and widely used method due to its simplicity and generally high yields.[7][13][15] Other significant methods include the reaction of α,β-unsaturated carbonyls with hydrazines and 1,3-dipolar cycloadditions.[11][16]

Q2: How does the choice of solvent affect the reaction? The solvent can significantly influence the reaction rate, yield, and regioselectivity.[13] While polar protic solvents like ethanol are commonly used, aprotic dipolar solvents such as DMF and NMP have been shown to give better results for the synthesis of certain substituted pyrazoles.[9][11][13] In some cases, "green" solvents like deep eutectic solvents or even solvent-free conditions can be highly effective.[6][17]

Q3: What role does temperature play in pyrazole synthesis? Temperature is a critical parameter. Increasing the temperature can increase the reaction rate and drive the reaction to completion, but excessive heat can lead to the formation of byproducts and decomposition.[4][5] In some systems, temperature can be used to control the reaction pathway and selectively form different products.[8] Microwave-assisted synthesis often allows for rapid heating to high temperatures, significantly reducing reaction times.[3]

Reactants and Reagents

Q4: Can I use substituted hydrazines? How does this affect the reaction? Yes, substituted hydrazines are commonly used to produce N-substituted pyrazoles. The electronic and steric properties of the substituent on the hydrazine can impact the reaction rate and yield.[9] For example, aryl hydrazines may react differently than alkyl hydrazines.[9]

Q5: Are there more environmentally friendly ("green") approaches to pyrazole synthesis? Absolutely. Green chemistry principles are increasingly being applied to pyrazole synthesis. This includes the use of:

  • Microwave-assisted synthesis: Reduces reaction times and energy consumption.[4][13]

  • Ultrasonic irradiation: Can accelerate reaction rates.[13]

  • Solvent-free conditions: Minimizes waste.[6][13]

  • Alternative catalysts: Such as nano-organocatalysts or biocatalysts.[7]

  • Green solvents: Like ionic liquids or deep eutectic solvents.[13][17]

Visualization of Optimization Workflow

Below is a generalized workflow for optimizing a pyrazole cyclization reaction.

G cluster_0 Phase 1: Initial Reaction Setup cluster_1 Phase 2: Monitoring & Initial Troubleshooting cluster_2 Phase 3: Optimization Loop cluster_3 Phase 4: Finalization start Define Substrates (1,3-Dicarbonyl & Hydrazine) setup Initial Conditions: - Solvent (e.g., Ethanol) - Catalyst (e.g., Acetic Acid) - Room Temperature start->setup monitor Monitor by TLC/LC-MS setup->monitor check_yield Low Yield or Incomplete Reaction? monitor->check_yield increase_temp Increase Temperature (Reflux / Microwave) check_yield->increase_temp Yes good_yield Good Yield & Purity check_yield->good_yield No change_catalyst Screen Catalysts (Lewis Acids, etc.) increase_temp->change_catalyst change_solvent Screen Solvents (Aprotic, Green, etc.) change_catalyst->change_solvent check_regio Regioisomer Formation? change_solvent->check_regio optimize_regio Adjust Solvent/Temp for Regioselectivity check_regio->optimize_regio Yes check_regio->good_yield No optimize_regio->monitor purify Work-up & Purification good_yield->purify

Caption: A workflow for optimizing pyrazole cyclization reactions.

Data Summary Table: Catalyst and Solvent Effects

The selection of catalyst and solvent is a critical decision in pyrazole synthesis. The following table summarizes the performance of various catalytic systems.

CatalystReactantsCatalyst LoadingSolventTemperature (°C)TimeYield (%)Reference
Homogeneous Catalysts
Acetic Acid1,3-Dicarbonyl, HydrazineCatalyticEthanolRefluxVariesGood[18]
Silver Triflate (AgOTF)Trifluoromethylated Ynones, Hydrazines1 mol%Not SpecifiedRoom Temp1 hup to 99%[1][18]
Heterogeneous Catalysts
Nano-ZnOEthyl Acetoacetate, PhenylhydrazineNot SpecifiedNot SpecifiedNot SpecifiedShort95%[11]
Green Solvents
Deep Eutectic SolventsAldehydes, Malononitrile, HydrazineCatalyst-freeCholine chloride/UreaRoom Temp10-25 min80-96%[17]

Experimental Protocol: Knorr Synthesis of a Pyrazolone

This protocol details the synthesis of a pyrazolone from a β-ketoester and hydrazine hydrate, a common procedure in many research labs.[12][19]

Materials:

  • Ethyl benzoylacetate (1 equivalent, e.g., 3 mmol)

  • Hydrazine hydrate (2 equivalents, e.g., 6 mmol)

  • 1-Propanol (3 mL)

  • Glacial acetic acid (3 drops)

Procedure:

  • Reaction Setup: In a 20-mL scintillation vial equipped with a magnetic stir bar, combine ethyl benzoylacetate and hydrazine hydrate.[12]

  • Solvent and Catalyst Addition: Add 1-propanol, followed by the drops of glacial acetic acid to the mixture.[12]

  • Heating: Heat the reaction mixture on a hot plate with stirring at approximately 100°C.[12]

  • Monitoring: After 1 hour, monitor the reaction progress by TLC (e.g., using 30% ethyl acetate/70% hexane as the mobile phase) to check for the consumption of the starting ketoester.[19]

  • Work-up: Once the starting material is consumed, add water (10 mL) to the hot reaction mixture while stirring.[12]

  • Crystallization: Turn off the heat and allow the reaction to cool slowly to room temperature while stirring for approximately 30 minutes to facilitate the precipitation of the product.[12]

  • Isolation and Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the collected solid with a small amount of cold water and allow it to air dry.[12] The product can be further purified by recrystallization if necessary.

Safety Precaution: Hydrazine and its derivatives are toxic and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.[12]

References

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PMC - NIH.
  • Knorr Pyrazole Synthesis. (2025). J&K Scientific LLC.
  • A Comparative Guide to Catalysts for Pyrazole Synthesis. (n.d.). Benchchem.
  • Troubleshooting common issues in pyrazole synthesis. (n.d.). Benchchem.
  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI.
  • Recent advances in the multicomponent synthesis of pyrazoles. (2024). Organic & Biomolecular Chemistry (RSC Publishing).
  • synthesis of pyrazoles. (2019). YouTube.
  • Optimization of the reaction conditions towards the formation of pyrazole. (n.d.). ResearchGate.
  • Troubleshooting Knorr pyrazole synthesis impurities. (n.d.). Benchchem.
  • troubleshooting low conversion rates in pyrazole synthesis. (n.d.). Benchchem.
  • Synthesis of Pyrazoles from 1,3-Diols via Hydrogen Transfer Catalysis. (n.d.). Organic Letters.
  • Recent highlights in the synthesis and biological significance of pyrazole derivatives. (n.d.). NIH.
  • Optimization of the reaction conditions for the synthesis of the 3,5-disubstituted 1H-pyrazole 2a a. (n.d.). ResearchGate.
  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (n.d.). PMC - NIH.
  • Various methods for the synthesis of pyrazole. (n.d.). ResearchGate.
  • Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. (2024). MDPI.
  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). Beilstein Journals.
  • Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. (n.d.). NIH.
  • Synthesis, Cyclization and Nucleophilic Substitution Reactions of Substituted Pyrazole Carboxylic Acid. (n.d.). ResearchGate.
  • Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1 H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. (2024). PubMed.
  • General procedure for the synthesis of pyrazole systems in the presence of TBAB at room temperature. (n.d.). ResearchGate.
  • Sustainable Routes and Mechanistic Study in Pyrazole Synthesis Using Deep Eutectic Solvents (DESs). (2025).
  • Knorr Pyrazole Synthesis. (n.d.). Chem Help Asap.
  • Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline.
  • Graph of temperature and power % vs time for the synthesis of pyrazole... (n.d.). ResearchGate.
  • Knorr Pyrazole Synthesis advice. (2024). Reddit.
  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). Semantic Scholar.
  • Application Notes and Protocols for Knorr Pyrazole Synthesis. (n.d.). Benchchem.
  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (n.d.). NIH.
  • Optimizing solvent and base selection for pyrazole synthesis. (n.d.). Benchchem.
  • Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. (n.d.). Slideshare.
  • Knorr Pyrazole Synthesis. (n.d.).
  • Two-Stage Synthesis of Pyrazoles from Acetophenones by Flow Chemistry. (n.d.). GalChimia.
  • pyrazole.pdf. (n.d.). CUTM Courseware.
  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal.

Sources

Troubleshooting low yield in one-pot pyrazole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

One-pot pyrazole syntheses, particularly multicomponent reactions (MCRs), represent a cornerstone of modern heterocyclic chemistry, prized for their efficiency and atom economy in producing scaffolds for pharmaceuticals and agrochemicals.[1][2] The classical approach, the Knorr pyrazole synthesis, involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, a method that remains fundamental in the field.[3][4][5] While elegant in concept, these reactions can be susceptible to issues that lead to diminished yields, challenging even for experienced chemists.

This guide provides field-proven insights and troubleshooting strategies to diagnose and resolve common problems encountered during one-pot pyrazole synthesis. It is structured as a series of targeted questions and answers to help you navigate experimental challenges, optimize your reaction conditions, and achieve high-purity, high-yield products.

Troubleshooting Guide: Diagnosing and Solving Low Yield

This section addresses specific, practical problems that frequently lead to low yields. Each question is followed by an analysis of potential causes and a set of actionable solutions.

Question 1: My reaction isn't going to completion, and TLC/LC-MS analysis shows significant unreacted starting material. What's wrong?

Low or incomplete conversion is a primary driver of poor yields. The root cause often lies in suboptimal reaction kinetics or reagent deactivation.

Potential Causes & Solutions:

  • Insufficient Reaction Time or Temperature:

    • Causality: The condensation and subsequent cyclization/dehydration steps have activation energy barriers that must be overcome. If the reaction time is too short or the temperature is too low, the reaction may stall.

    • Troubleshooting Steps:

      • Monitor the Reaction: Track the consumption of starting materials using an appropriate analytical technique like TLC or LC-MS to establish the optimal reaction duration.[6]

      • Increase Temperature: Gradually increase the reaction temperature. For instance, some silver-catalyzed syntheses show improved yields when the temperature is raised to 60 °C.[7] However, be cautious, as excessive heat can promote side reactions.

      • Consider Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times and improve yields by facilitating the polarization of molecules and achieving rapid, uniform heating.[8][9][10]

  • Poor Reagent Quality or Stoichiometry:

    • Causality: Hydrazine and its derivatives can degrade upon storage, especially if exposed to air and light, forming non-reactive species. Similarly, the 1,3-dicarbonyl starting material may be unstable. Incorrect stoichiometry will naturally leave one reagent in excess.

    • Troubleshooting Steps:

      • Verify Reagent Purity: Use freshly opened or purified hydrazine. If using hydrazine hydrate, ensure its concentration is known. For solid hydrazines (e.g., hydrochloride salts), check for discoloration.

      • Optimize Stoichiometry: While a 1:1 ratio of dicarbonyl to hydrazine is typical, a slight excess of the more volatile or less stable reagent may sometimes be beneficial. Some protocols recommend an excess of hydrazine hydrate.[11][12]

  • Catalyst Issues (If Applicable):

    • Causality: Acid catalysts facilitate both the initial condensation to a hydrazone and the final dehydration.[3][11] Heterogeneous or metal catalysts can lose activity over time or be poisoned by impurities.

    • Troubleshooting Steps:

      • Check Catalyst Loading: Ensure the correct catalytic amount is used. For acid catalysis, a few drops of glacial acetic acid are often sufficient.[5][11] For metal-based systems, catalyst loading is typically specified in mol%.[1]

      • Use Fresh Catalyst: If using a heterogeneous catalyst, ensure it has not been deactivated. Some modern protocols utilize robust, reusable catalysts like nano-ZnO or nickel-based systems that maintain activity over several cycles.[1][13][14]

Question 2: My yield is low due to the formation of multiple products, including what appear to be regioisomers. How can I improve selectivity?

The formation of regioisomers is a classic challenge when using unsymmetrically substituted 1,3-dicarbonyl compounds.[7] The initial nucleophilic attack by the hydrazine can occur at either of the two distinct carbonyl carbons, leading to two different pyrazole products.

Potential Causes & Solutions:

  • Lack of Intrinsic Substrate Control:

    • Causality: If the electronic and steric environments of the two carbonyl groups in the 1,3-dicarbonyl are very similar, there is little to no inherent preference for the hydrazine to attack one over the other.

    • Troubleshooting Steps:

      • Modify Reaction Conditions: Regioselectivity is highly dependent on the reaction environment. A highly regioselective synthesis has been achieved by running the condensation at room temperature in N,N-dimethylacetamide (DMAc), which can favor one isomer over another, yielding products in the 59% to 98% range.[7][14][15]

      • Strategic Reactant Choice: High regioselectivity can sometimes be achieved when the least sterically hindered carbonyl group is attacked first.[7]

Question 3: My reaction mixture turns a deep yellow or red color, and the final product is an impure, dark oil. What causes this and how can I fix it?

This discoloration, sometimes described as a "sinful yellow/red," is a very common observation, particularly when using hydrazine salts like phenylhydrazine hydrochloride.[16][17] It is almost always attributed to the formation of colored impurities from the hydrazine starting material.

Potential Causes & Solutions:

  • Hydrazine Decomposition/Side Reactions:

    • Causality: Hydrazine can undergo oxidation or self-condensation, especially under acidic conditions or in the presence of air, to form highly colored byproducts. When using a hydrazine salt (e.g., phenylhydrazine HCl), the reaction mixture becomes acidic, which can promote the formation of these impurities.[16]

    • Troubleshooting Steps:

      • Add a Mild Base: If you are using a hydrazine salt, add one equivalent of a mild, non-nucleophilic base like sodium acetate (NaOAc) or potassium acetate (KOAc). This neutralizes the acid generated from the salt, leading to a much cleaner reaction profile.[16][17]

      • Use an Inert Atmosphere: While not always required, running the reaction under a nitrogen or argon atmosphere can mitigate the formation of colored impurities that arise from oxidative processes.[16]

      • Targeted Purification: These colored impurities can often be removed during workup. Washing the crude product or organic extract with toluene may help remove some of the coloration.[16] Loading the crude material onto a short silica plug and washing with a non-polar solvent (like toluene or hexanes) before eluting the product with a more polar solvent is also a highly effective strategy.[17]

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for a one-pot pyrazole synthesis? The most traditional and widely used method is the Paal-Knorr synthesis, which involves the condensation of a 1,3-dicarbonyl compound (or a synthetic equivalent like a β-ketoester) with a hydrazine or a substituted hydrazine.[4][5][18] Modern variations often employ three-component reactions, typically using a ketone, an aldehyde, and a hydrazine .[1][13] In this latter case, a chalcone is often formed in situ, which then reacts with the hydrazine.[19]

Q2: How do I select the best solvent and temperature for my reaction? Solvent and temperature selection are critical for optimizing yield and minimizing side reactions.

G cluster_solvents Common Solvents cluster_conditions Typical Conditions s1 Ethanol (Most Common) c2 Reflux (60-110°C) (Standard Condition) s1->c2 Standard Knorr s2 Acetic Acid (Solvent & Catalyst) s2->c2 Acid-catalyzed s3 DMF / DMAc (High Regioselectivity) c1 Room Temperature (For reactive substrates) s3->c1 Improved Selectivity s4 Solvent-Free (Microwave) c3 Microwave (Rapid, High Temp) s4->c3 Green Chemistry

Q3: Is an acid or base catalyst necessary? An acid catalyst (e.g., acetic acid, HCl) is very common in Knorr-type syntheses to promote the formation of the hydrazone intermediate and catalyze the final dehydration step to form the aromatic pyrazole ring.[3][11][20] However, many modern protocols utilize other catalytic systems, including heterogeneous catalysts (e.g., Nickel, CuO NPs)[1][21], biocatalysts[22], or proceed under metal-free conditions to improve the environmental footprint of the synthesis.[23] Basic conditions are also used, for instance, in the initial deprotonation of a ketone to form an enolate for subsequent reaction.[12][24]

Q4: How can I effectively purify my final pyrazole product? Purification strategy depends on the physical properties of the product and the nature of the impurities.

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent (e.g., ethanol, hexanes) is the preferred method for achieving high purity.[1][17] If the product is an oil, trituration with a non-polar solvent like hexanes or diethyl ether can sometimes induce crystallization.

  • Column Chromatography: This is the most versatile method for purifying both solid and oily products and for separating isomers.[1][20]

  • Washing/Extraction: A standard aqueous workup is crucial. Washing the organic layer with water can remove water-soluble reagents like hydrazine salts, while washing with toluene can remove non-polar, colored impurities.[1][13][16]

  • Acid Salt Formation: For basic pyrazoles that are difficult to crystallize, reacting them with an acid (like HCl or H2SO4) to form the corresponding salt can yield a stable, crystalline solid that is easier to purify.[25]

Data Summary and Protocols

Table 1: Overview of Common Reaction Conditions for One-Pot Pyrazole Synthesis
Synthesis TypeStarting MaterialsCatalystSolventTemp. (°C)Typical YieldReference(s)
Knorr Synthesis 1,3-Diketone, HydrazineAcetic AcidEthanolRefluxGood to Excellent[5][11]
Three-Component Ketone, Aldehyde, HydrazineHeterogeneous NickelEthanolRoom TempGood to Excellent[1][13]
Three-Component β-Ketoester, Hydrazine, AldehydeNone (MW)Solvent-Free100-150 (MW)51-98%[8][26][27]
Metal-Free 1,3-Diyne, HydrazineNonePEG-40010070-95%[23]
Iodine-Catalyzed 1,3-Dicarbonyl, HydrazineMolecular Iodine (I₂)MeCNReflux24-96%[6]
Experimental Protocol: General Procedure for Knorr-Type Synthesis of a Pyrazolone

This protocol describes the synthesis of a pyrazolone from a β-ketoester and a hydrazine hydrate, a common variation of the Knorr synthesis.

G

Materials:

  • Ethyl benzoylacetate (1.0 equivalent)

  • Hydrazine hydrate (~60-80% solution, 2.0 equivalents)

  • 1-Propanol

  • Glacial Acetic Acid (catalytic amount)

  • Deionized Water

Procedure:

  • Reaction Setup: In a round-bottom flask or scintillation vial equipped with a magnetic stir bar, combine ethyl benzoylacetate (e.g., 3 mmol) and hydrazine hydrate (e.g., 6 mmol).[5][11]

  • Solvent and Catalyst Addition: Add 1-propanol (e.g., 3 mL) as the solvent, followed by 2-3 drops of glacial acetic acid to catalyze the reaction.[5]

  • Heating and Monitoring: Heat the reaction mixture on a hot plate to approximately 100°C with vigorous stirring. Allow the reaction to proceed for 1 hour. Monitor the reaction's progress by TLC, using the starting ketoester as a reference, to ensure it has gone to completion.[5]

  • Work-up and Crystallization: Once the starting material is consumed, add deionized water (e.g., 10 mL) directly to the hot, stirring reaction mixture. Turn off the heat and allow the flask to cool slowly to room temperature over 30 minutes. Vigorous stirring during cooling will promote the formation of fine, pure crystals.[5][11]

  • Isolation and Purification: Collect the precipitated solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with a small amount of cold water to remove any residual hydrazine or acetic acid. Allow the product to air dry completely on the filter.[5][11]

  • Analysis: Determine the mass and calculate the percent yield. Characterize the product by measuring its melting point and acquiring spectroscopic data (NMR, IR, MS).

References

  • BenchChem. (n.d.). Troubleshooting Knorr pyrazole synthesis impurities. BenchChem Technical Support.
  • Choukchou-Braham, N., et al. (2022). Nickel-Catalyzed, One-Pot Synthesis of Pyrazoles. Chem. Proc., 12(1), 34. Retrieved from [Link]

  • da Cruz, J. F., et al. (2021). Molecular iodine-catalyzed one-pot multicomponent synthesis of 5-amino-4-(arylselanyl)-1H-pyrazoles. RSC Advances, 11(38), 23653-23661. Retrieved from [Link]

  • J&K Scientific LLC. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]

  • Barros, H. J. V., et al. (2016). Metal-Free Synthesis of 3,5-Disubstituted 1H- and 1-Aryl-1H-pyrazoles from 1,3-Diyne-indole Derivatives Employing Two Successive Hydroaminations. RSC Advances, 6, 91336-91343. Retrieved from [Link]

  • Gunturu, K. C., et al. (2021). Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles. Scientific Reports, 11, 19894. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • Li, Y., et al. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Heller, S. T., & Natarajan, S. R. (2016). Efficient One-Pot, Two-Component Modular Synthesis of 3,5-Disubstituted Pyrazoles. ACS Omega, 1(4), 595-605. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions for the one-pot synthesis of 6a. Retrieved from [Link]

  • Vashisht, D., et al. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry, 86(14), 9847–9856. Retrieved from [Link]

  • ResearchGate. (2022). Nickel-Catalyzed, One-Pot Synthesis of Pyrazoles. Retrieved from [Link]

  • Shojaie, M. (2022). One-pot Multicomponent synthesis of pyrano[2,3-c]pyrazoles catalyzed by Copper oxide nanoparticles (CuO NPs). Journal of Synthetic Chemistry, 1(2), 125-131. Retrieved from [Link]

  • Thomson, C. J., et al. (2019). One-Pot Catalytic Enantioselective Synthesis of 2-Pyrazolines. Angewandte Chemie International Edition, 58(8), 2469-2473. Retrieved from [Link]

  • ResearchGate. (n.d.). Proposed reaction mechanism of one-pot synthesis of pyrazoline. Retrieved from [Link]

  • Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]

  • Google Patents. (2011). WO2011076194A1 - Method for purifying pyrazoles.
  • Al-Mulla, A. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Reactions, 4(3), 481-512. Retrieved from [Link]

  • Bekhit, A. A., & Abdel-Aziem, T. (2004). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Medicinal Chemistry Reviews, 1(4), 337-355. Retrieved from [Link]

  • Ma, R., et al. (2010). Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. Molecules, 15(5), 3593-3601. Retrieved from [Link]

  • Reddit. (2024). Knorr Pyrazole Synthesis advice. r/Chempros. Retrieved from [Link]

  • Wang, X., et al. (2019). Iodine-promoted synthesis of pyrazoles from 1,3-dicarbonyl compounds and oxamic acid thiohydrazides. Organic Chemistry Frontiers, 6(12), 1956-1960. Retrieved from [Link]

  • Khedr, M. A. (2017). Microwave-assisted one pot three-component synthesis of some novel pyrazole scaffolds as potent anticancer agents. Chemistry Central Journal, 11, 43. Retrieved from [Link]

  • Royal Society of Chemistry. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules, 27(15), 4935. Retrieved from [Link]

  • Sci-Hub. (n.d.). Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. Retrieved from [Link]

  • Chemistry Stack Exchange. (2018). One-pot synthesis of pyrazole. Retrieved from [Link]

  • ResearchGate. (2010). Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. Retrieved from [Link]

  • Unknown Source. Knorr Pyrazole Synthesis.
  • Ghasemi, S., et al. (2024). One-Pot Synthesis of 1,3,5-Trisubstitued Pyrazoles via Immobilized Thermomyces lanuginosus Lipase (TLL) on a Metal–Organic Framework. ACS Omega. Retrieved from [Link]

  • Wagh, S., et al. (2020). An Efficient One Pot Synthesis and Biological Screening of Some Pyrazole Based Heterocycles. Journal of Pharmaceutical Chemistry, 6(1), 1-5. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Retrieved from [Link]

Sources

Technical Support Center: Enhancing the Solubility of Pyrazole-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for enhancing the solubility of pyrazole-based compounds. This resource is designed for researchers, scientists, and drug development professionals to provide practical, in-depth guidance on overcoming the common challenge of poor solubility with this important class of molecules. Many pyrazole derivatives exhibit low aqueous solubility due to their planar, aromatic nature, which can lead to strong crystal lattice energy.[1] This guide offers troubleshooting strategies and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Troubleshooting Guide

This section provides a systematic approach to resolving solubility-related problems with your pyrazole compounds.

Issue 1: My pyrazole compound precipitates out of solution in aqueous assay buffer.

Precipitation of a test compound in an aqueous assay buffer is a frequent issue, often stemming from the compound's low intrinsic aqueous solubility.[2] Many organic compounds, including pyrazole derivatives, are highly soluble in aprotic solvents like DMSO but can "crash out" of solution when diluted into a water-based medium.[2]

Troubleshooting Workflow for Compound Precipitation:

G start Precipitation Observed in Assay Buffer check_conc Step 1: Verify Final Concentration Is it exceeding the aqueous solubility limit? start->check_conc reduce_conc Action: Perform serial dilution to find max soluble concentration. Reduce highest tested concentration. check_conc->reduce_conc Yes check_dmso Step 2: Evaluate DMSO Concentration Is the final DMSO concentration >1%? check_conc->check_dmso No end Compound Solubilized reduce_conc->end reduce_dmso Action: Lower final DMSO to ≤1%. Use serial dilution in assay buffer. check_dmso->reduce_dmso Yes check_buffer Step 3: Assess Buffer Composition Is the pH optimal? Are there interfering components? check_dmso->check_buffer No reduce_dmso->end adjust_ph Action: Determine compound pKa. Adjust buffer pH for optimal ionization. check_buffer->adjust_ph use_cosolvent Action: Introduce a water-miscible co-solvent. check_buffer->use_cosolvent use_cyclodextrin Action: Employ cyclodextrin complexation. check_buffer->use_cyclodextrin adjust_ph->end use_cosolvent->end use_cyclodextrin->end

Caption: Troubleshooting workflow for pyrazole compound precipitation in assays.

Issue 2: My final pyrazole product has very low solubility, making purification and downstream applications difficult.

Low solubility of the final compound can hinder various stages of research, from purification to biological evaluation. Several strategies can be employed to improve the solubility of the bulk compound.

Strategies for Enhancing Bulk Compound Solubility:

StrategyDescriptionWhen to UseKey Considerations
Salt Formation If the pyrazole derivative possesses acidic or basic functional groups, it can be converted into a salt, which often exhibits significantly higher aqueous solubility.[3][4][5]For ionizable compounds intended for in vivo studies or requiring aqueous stock solutions.The choice of counter-ion is crucial and can affect solubility, stability, and hygroscopicity.[6]
Co-crystallization This technique involves forming a crystalline solid composed of the active pharmaceutical ingredient (API) and a co-former. This can alter the crystal lattice energy and improve solubility.[4]When salt formation is not possible or does not yield the desired properties.Requires screening for suitable co-formers and can be more challenging to control crystallization.[7]
Structural Modification Introducing polar functional groups (e.g., hydroxyl, amino) or side chains to the pyrazole scaffold can enhance aqueous solubility.[4]During the lead optimization phase of drug discovery.Modifications must not negatively impact the compound's biological activity.
Particle Size Reduction Techniques like micronization and nanosuspension increase the surface area of the compound, which can improve the dissolution rate.[8][9][10] However, this does not increase the equilibrium solubility.[4][10]To improve the dissolution rate of poorly soluble compounds.May not be sufficient for compounds with very low intrinsic solubility.
Amorphous Solid Dispersions The drug is dispersed in an inert carrier matrix, often a hydrophilic polymer, in an amorphous state.[6][11] This amorphous form has higher free energy and increased molecular mobility, leading to improved solubility.[11]For compounds that are difficult to crystallize or when other methods are insufficient.The amorphous state is less stable than the crystalline form and may revert over time.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the solubility of pyrazole derivatives?

The solubility of pyrazole derivatives is governed by a combination of factors, including:

  • Molecular Weight: Generally, higher molecular weight compounds are more challenging to solvate.[4]

  • Crystal Structure: The arrangement of molecules in the crystal lattice determines the energy required to dissolve the compound.[4]

  • Substituents: The nature of the groups attached to the pyrazole ring is critical. Lipophilic substituents tend to decrease aqueous solubility, while polar groups can increase it.[4]

  • Intermolecular Forces: Strong intermolecular forces, such as hydrogen bonding, can lead to lower solubility.[4]

  • pH: For ionizable pyrazole derivatives, the pH of the solution can significantly impact solubility.[4][6]

Q2: What are some common organic solvents for pyrazole derivatives?

1H-pyrazole itself is more soluble in organic solvents like ethanol, methanol, and acetone than in water.[4][12] The choice of solvent for a specific pyrazole derivative will depend on its overall polarity, which is dictated by its substituents. Common organic solvents used in the synthesis and purification of pyrazole derivatives include ethanol, methanol, acetone, toluene, dichloromethane, and acetonitrile.[4]

Q3: Can pH adjustment be used to improve the solubility of my pyrazole compound?

Yes, pH modification is a highly effective strategy if your pyrazole compound has ionizable acidic or basic functional groups.[6] The solubility of weakly basic pyrazoles can be increased in acidic media, while weakly acidic pyrazoles will be more soluble in alkaline conditions. By adjusting the pH of the aqueous medium to a point where the compound is ionized, a significant increase in solubility can often be achieved.[6]

Q4: How do co-solvents work to enhance the solubility of pyrazole compounds?

Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, can increase the solubility of poorly soluble compounds.[3][8][10] The most frequently used low-toxicity co-solvents for parenteral use are propylene glycol, ethanol, glycerin, and polyethylene glycol.[8] Co-solvents improve solubility by:

  • Altering Polarity: They reduce the overall polarity of the solvent system, making it more favorable for dissolving non-polar solutes.[11]

  • Disrupting Water's Hydrogen Bonding: Co-solvents like ethanol can disrupt the highly structured hydrogen-bonding network of water.[11]

G cluster_0 Aqueous Medium cluster_1 Aqueous Medium with Co-solvent pyrazole Poorly Soluble Pyrazole Compound water Water Molecules (High Polarity) pyrazole->water Low Solubility pyrazole_sol Solubilized Pyrazole Compound water_co Water + Co-solvent (Reduced Polarity) pyrazole_sol->water_co Enhanced Solubility

Caption: Mechanism of co-solvency for enhancing pyrazole solubility.

Q5: What are cyclodextrins and how can they improve the solubility of my pyrazole compound?

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[6][13] They can encapsulate poorly water-soluble molecules, such as many pyrazole derivatives, within their hydrophobic core to form an inclusion complex.[6][14] This complex presents a hydrophilic exterior to the aqueous environment, thereby increasing the apparent solubility of the "guest" molecule.[6][13]

G pyrazole Pyrazole (Guest Molecule) complex Inclusion Complex (Enhanced Water Solubility) pyrazole->complex cyclodextrin Cyclodextrin (Host Molecule) Hydrophobic Cavity Hydrophilic Exterior cyclodextrin->complex

Caption: Formation of a pyrazole-cyclodextrin inclusion complex.

Experimental Protocols

Protocol 1: Co-solvent Screening for a Poorly Soluble Pyrazole Derivative

Objective: To identify a suitable co-solvent to maintain a pyrazole derivative in solution for an in vitro assay.

Materials:

  • Poorly soluble pyrazole derivative

  • Primary assay buffer

  • A selection of potential co-solvents (e.g., DMSO, ethanol, propylene glycol)

  • 96-well plate

  • Plate reader capable of measuring turbidity (e.g., at 600 nm)

Procedure:

  • Prepare a high-concentration stock solution of the pyrazole derivative in 100% of each co-solvent being tested.

  • In a 96-well plate, perform serial dilutions of each stock solution directly into the primary assay buffer.

  • Mix the plate thoroughly and incubate under the intended assay conditions (e.g., 37°C for 1 hour).

  • Measure the turbidity of each well using a plate reader.

  • The highest concentration of the pyrazole derivative in each co-solvent system that does not show a significant increase in turbidity compared to the buffer-only control is the apparent solubility.

  • Select the co-solvent that provides the desired solubility at the lowest final concentration.

Protocol 2: Preparation of a Pyrazole-Cyclodextrin Inclusion Complex by Kneading Method

Objective: To prepare a solid inclusion complex of a pyrazole derivative with β-cyclodextrin to enhance its aqueous solubility.

Materials:

  • Poorly soluble pyrazole derivative

  • β-cyclodextrin

  • Mortar and pestle

  • Water

  • Ethanol

  • Vacuum oven

Procedure:

  • Determine the appropriate molar ratio of the pyrazole derivative to β-cyclodextrin (a 1:1 molar ratio is a good starting point).

  • Place the β-cyclodextrin in a mortar and add a small amount of water to form a paste.

  • Dissolve the pyrazole derivative in a minimal amount of ethanol.

  • Slowly add the ethanolic solution of the pyrazole derivative to the β-cyclodextrin paste in the mortar.

  • Knead the mixture thoroughly for 30-60 minutes.

  • If the mixture becomes too dry, add a small amount of water to maintain a paste-like consistency.

  • Dry the resulting solid in a vacuum oven at 40-50°C until a constant weight is achieved.

  • The resulting powder is the inclusion complex, which can be tested for its improved aqueous solubility.

References

  • (PDF) Techniques for solubility enhancement of poorly soluble drugs: An overview. (n.d.).
  • Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. (2019). Indian Journal of Pharmaceutical and Biological Research, 7(2), 9-16.
  • Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. (n.d.). International Journal of Pharmaceutical Sciences.
  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. (2022). Molecules, 27(19), 6213.
  • Techniques for Improving Solubility. (n.d.). International Journal of Medical Science and Dental Research.
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (2022). Acta Pharmaceutica Sinica B, 12(9), 3511-3531.
  • Pyrazole. (n.d.). Solubility of Things. Retrieved January 17, 2026, from [Link]

  • Preparation and Physicochemical Characterization of Water-Soluble Pyrazole-Based Nanoparticles by Dendrimer Encapsulation of an Insoluble Bioactive Pyrazole Deriv
  • Synthesis and spectroscopy studies of the inclusion complex of 3-amino-5-methyl pyrazole with beta-cyclodextrin. (2012). Journal of Molecular Structure, 1012, 163-170.
  • (PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. (2025). Future Medicine and Health Research, 3(10), 1462-1487.
  • Pyrazole compound and salt and application thereof. (2020).
  • Inclusion complex formation of cyclodextrin with its guest and their applic
  • Sustainability & Circularity NOW. (2023). Thieme, x, SCNOW-0000X.
  • Molecular Inclusion Complexes of β-Cyclodextrin Derivatives Enhance Aqueous Solubility and Cellular Internalization of Paclitaxel: Preformulation and In vitro Assessments. (2016). Molecular Pharmaceutics, 13(5), 1596-1608.
  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]

  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (2020). Journal of Heterocyclic Chemistry, 57(1), 1-28.
  • Recent Advances in Synthesis and Properties of Pyrazoles. (2022). Chemistry, 4(4), 1367-1407.
  • Pyrazole: an emerging privileged scaffold in drug discovery. (2023). Future Medicinal Chemistry, 15(22), 2011-2027.
  • Target Identification of a Class of Pyrazolone Protein Aggregation Inhibitor Therapeutics for Amyotrophic Lateral Sclerosis. (2021). Journal of Medicinal Chemistry, 64(14), 10189-10203.
  • Cyclodextrin Inclusion Complexes and Their Application in Food Safety Analysis: Recent Developments and Future Prospects. (2022). Foods, 11(23), 3901.
  • How to deal with the poor solubility of tested compounds in MTT assay? (2013).
  • How are cyclodextrins used to form inclusion complexes with drug molecules? (2021). Chemistry Stack Exchange.
  • Preparation and Physicochemical Characterization of Water-Soluble Pyrazole-Based Nanoparticles by Dendrimer Encapsulation of an Insoluble Bioactive Pyrazole Deriv
  • What is the reason behind the precipitation of drugs or compounds during MTT assay in 96-well plates after the treatment? (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

Sources

Overcoming regioselectivity issues in pyrazole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with regioselectivity in their synthetic routes. Pyrazoles are a cornerstone scaffold in pharmaceuticals and agrochemicals, but their synthesis, particularly via the classical Knorr condensation of unsymmetrical 1,3-dicarbonyls and substituted hydrazines, is often plagued by the formation of difficult-to-separate regioisomeric mixtures.[1][2]

This document provides in-depth, field-proven troubleshooting advice and answers to frequently asked questions to help you gain precise control over your reaction outcomes.

Troubleshooting Guide: Common Regioselectivity Problems

Question 1: My reaction of an unsymmetrical 1,3-diketone with a substituted hydrazine (e.g., methylhydrazine) in ethanol is producing a nearly 1:1 mixture of regioisomers. How can I selectively synthesize a single isomer?

This is the most common challenge in pyrazole synthesis.[3] The formation of two isomers arises from the two non-equivalent carbonyl groups of the diketone competing for the initial nucleophilic attack by the hydrazine.[4][5] The final ratio is a delicate balance of electronic effects, steric hindrance, and, most critically, the reaction conditions.[4]

The Underlying Principle: Competing Reaction Pathways

A substituted hydrazine has two different nucleophilic nitrogen atoms (N1 and N2). An unsymmetrical 1,3-diketone has two different electrophilic carbonyl carbons (Cα and Cβ). This creates two primary reaction pathways that lead to two distinct pyrazole regioisomers.

G cluster_reactants Reactants cluster_pathways Reaction Pathways cluster_products Products R1_CO R1-(C=O)-CH2- R2_CO (C=O)-R2 A Attack at R1-C=O B Attack at R2-C=O Hydrazine R3-NH-NH2 Hydrazine->A Path A Hydrazine->B Path B Isomer1 Regioisomer 1 A->Isomer1 Cyclization & Dehydration Isomer2 Regioisomer 2 B->Isomer2 Cyclization & Dehydration

Caption: Competing pathways in Knorr pyrazole synthesis.

Recommended Troubleshooting Protocol: Solvent Screening

The solvent system is one of the most powerful tools for controlling regioselectivity, often more so than steric or electronic factors inherent to the substrates. Standard protic solvents like ethanol frequently lead to poor selectivity.[6] Fluorinated alcohols, however, have been shown to dramatically enhance selectivity due to their unique properties, such as high hydrogen-bond donating ability and low nucleophilicity.[7]

Step-by-Step Protocol:

  • Baseline Reaction: Run the reaction using your standard conditions (e.g., ethanol, room temperature) to establish a baseline regioisomeric ratio. Analyze the crude product ratio by ¹H NMR or LC-MS.

  • TFE Test: Set up an identical reaction, but replace ethanol with 2,2,2-trifluoroethanol (TFE). Maintain the same stoichiometry and temperature.

  • HFIP Test: Set up a third reaction, replacing the solvent with 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP). HFIP is a stronger hydrogen-bond donor than TFE and often gives even higher selectivity.[6][7]

  • Analysis: After the reaction period, carefully determine the regioisomeric ratio for the TFE and HFIP reactions. Compare these results to your baseline.

Data Presentation: Effect of Solvent on Regioselectivity

The following table summarizes typical results for the reaction between various 1-aryl-4,4,4-trifluorobutane-1,3-diones and methylhydrazine, demonstrating the powerful effect of fluorinated solvents.

R¹ (Aryl)SolventRatio (3-CF₃ : 5-CF₃ Isomer)Combined Yield (%)Reference
FurylCF₃EtOH15 : 8585[7]
FurylCF₃TFE85 : 1590[7]
FurylCF₃HFIP 97 : 3 95 [7]
PhenylCF₃EtOH(Mixture)~80[8]
PhenylCF₃HFIP >95 : 5 92 [8]

Expected Outcome: You should observe a significant shift in the product ratio, often favoring a single isomer with >95% selectivity when using HFIP as the solvent.[7] This method provides a robust and predictable way to control the reaction's outcome.

Question 2: I'm reacting a 1,3-dicarbonyl with an arylhydrazine. Can I reverse the regioselectivity by changing the pH or catalyst?

Yes, altering the pH is a classic and effective strategy for controlling, and even reversing, regioselectivity. The key is understanding how acidity affects the nucleophilicity of the two nitrogen atoms in the substituted hydrazine.

The Underlying Principle: pH-Dependent Nucleophilicity

  • In Neutral/Basic Conditions: The terminal -NH₂ group of a substituted hydrazine (e.g., R-NH-NH₂) is generally more nucleophilic. It will preferentially attack the more electrophilic (less hindered or electronically activated) carbonyl group.[4]

  • In Acidic Conditions: The terminal -NH₂ group is more basic and will be protonated first, forming R-NH-NH₃⁺. This deactivates it. The internal nitrogen (-NH-) now becomes the primary nucleophile, leading to an attack on the carbonyl and resulting in the opposite regioisomer.[4][9]

Recommended Troubleshooting Protocol: pH Modification

G cluster_conditions Select Reaction Conditions cluster_outcomes Favored Products start Start: Regioisomer Mixture acid Acidic Conditions (e.g., Arylhydrazine HCl salt) start->acid neutral Neutral/Basic Conditions (e.g., Arylhydrazine free base) start->neutral isomerA Regioisomer A acid->isomerA Internal N is more nucleophilic isomerB Regioisomer B neutral->isomerB Terminal N is more nucleophilic

Caption: Workflow for controlling regioselectivity via pH.

Step-by-Step Protocol:

  • Condition A (Acidic): Dissolve your 1,3-dicarbonyl compound in a suitable solvent (e.g., ethanol, TFE). Add the arylhydrazine as its hydrochloride salt (Ar-NH-NH₃⁺Cl⁻). If you only have the free base, add 1.1 equivalents of HCl (as a solution in dioxane or isopropanol) before adding the hydrazine.

  • Condition B (Neutral/Basic): In a separate flask, dissolve the 1,3-dicarbonyl. Add the arylhydrazine free base. To ensure non-acidic conditions, you can add a non-nucleophilic base like sodium acetate (NaOAc) as a buffer.[4]

  • Monitor and Analyze: Run both reactions under identical temperature and concentration. Monitor by TLC or LC-MS. Upon completion, analyze the crude product ratios to determine the selectivity under each condition.

Expected Outcome: You will likely observe the formation of one major regioisomer under acidic conditions and the opposite regioisomer under neutral/basic conditions. This method offers a powerful "switch" to access either product selectively from the same set of starting materials.[9]

Frequently Asked Questions (FAQs)

Q: What are the primary factors that control regioselectivity in the Knorr pyrazole synthesis? A: The outcome is governed by a complex interplay of three main factors:

  • Reaction Conditions: As detailed above, solvent choice and pH are often the most dominant factors and the easiest to manipulate for experimental control.[4]

  • Electronic Effects: Electron-withdrawing groups (EWGs) like -CF₃ or -CO₂Et on the 1,3-dicarbonyl substrate increase the electrophilicity of the adjacent carbonyl carbon, making it a more favorable site for the initial nucleophilic attack.[1][4]

  • Steric Effects: Large, bulky substituents on either the 1,3-dicarbonyl or the hydrazine will sterically hinder the approach of the nucleophile, directing the attack to the less hindered carbonyl group.[4]

Q: Does the substituent on the hydrazine (e.g., methyl vs. phenyl) influence the reaction? A: Absolutely. The electronic nature of the hydrazine substituent alters the relative nucleophilicity of the two nitrogen atoms. In methylhydrazine, the methyl group is electron-donating, making the adjacent internal nitrogen less nucleophilic and the terminal -NH₂ group more nucleophilic. In phenylhydrazine, the phenyl group is electron-withdrawing, which reduces the nucleophilicity of the adjacent internal nitrogen, again favoring attack through the terminal -NH₂ under neutral conditions.[7] However, the pH effects described previously can override these intrinsic properties.

Q: My desired regioisomer is still the minor product even after screening solvents and pH. What other strategies can I try? A: If conventional methods fail, consider alternative synthetic strategies that "lock in" the desired regiochemistry.

  • Use a Pre-formed Enaminone: Instead of a 1,3-diketone, you can use a β-enaminone. The enamine nitrogen directs the cyclization, providing high regioselectivity.[10]

  • Cycloaddition Reactions: 1,3-dipolar cycloadditions, for instance between a nitrile imine and an alkyne, can offer excellent regiocontrol, although this requires different starting materials.[11]

  • Use of Protecting Groups: In some cases, a protected hydrazine (e.g., 1-phenylsemicarbazide) can be used to force the reaction through a specific pathway, with the protecting group removed later.[9]

Q: Are there any catalysts that can improve regioselectivity? A: While solvent and pH are the primary tools, certain catalysts can influence the outcome. Acid catalysts (HCl, H₂SO₄) are standard for pH control.[12] Some Lewis acids have been reported to promote the reaction, and in specific multicomponent systems, catalysts like silver or rhodium have been used to achieve high regioselectivity, though these are typically for more advanced, non-Knorr type syntheses.[1][11] For the classic Knorr synthesis, focusing on solvent and pH is the most reliable first step.

References

  • Fustero, S., Román, R., Sanz-Cervera, J. F., Simón-Fuentes, A., Cuñat, A. C., & Villanova, S. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 73(9), 3523–3529. [Link]

  • J&K Scientific. (n.d.). Knorr Pyrazole Synthesis. Retrieved January 17, 2026, from [Link]

  • Aggarwal, N., Kumar, R., Srivastava, P., & Singh, P. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6529. [Link]

  • Jacob, J., & Chitreddy, R. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. [Link]

  • Katritzky, A. R., Wang, M., Zhang, S., Voronkov, M. V., & Steel, P. J. (2001). Regioselective Synthesis of Polysubstituted Pyrazoles and Isoxazoles. The Journal of Organic Chemistry, 66(20), 6787–6791. [Link]

  • Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. Journal of Organic Chemistry. [Link]

  • Fustero, S., Román, R., Sanz-Cervera, J. F., Simón-Fuentes, A., Cuñat, A. C., & Villanova, S. (2008). Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents: synthesis and biological activity of fluorinated tebufenpyrad analogs. PubMed. [Link]

  • Lhassani, M., et al. (2019). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Link]

  • Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry, 73(6), 2412–2415. [Link]

  • Elguero, J., et al. (1998). The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. Canadian Journal of Chemistry. [Link]

  • UAB Divulga. (2011). Preparation, separation and characterization of two pyrazolic regioisomers of high purity. Retrieved January 17, 2026, from [Link]

  • Ebenezer, O. A., & Oladipo, T. D. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules. [Link]

  • Singh, S. K., et al. (2018). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. ResearchGate. [Link]

  • da Silva, G. G., et al. (2023). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. ACS Omega. [Link]

  • Pieczonka, A. M., & Schomaker, J. M. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry. [Link]

  • Usanov, D. L., et al. (2023). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Molecules. [Link]

  • Power, M., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering. [Link]

Sources

Technical Support Center: Scale-up Synthesis of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the scale-up of pyrazole derivative synthesis. This resource is designed for researchers, chemists, and drug development professionals navigating the complexities of transitioning pyrazole synthesis from the laboratory bench to pilot plant and manufacturing scales. Pyrazoles are a cornerstone of medicinal chemistry, appearing in numerous pharmaceuticals, but their synthesis at scale presents unique challenges.[1][2][3] This guide provides in-depth, experience-driven answers to common issues, focusing on the causality behind experimental choices to ensure robust and safe process development.

Section 1: Frequently Asked Questions (FAQs) - Core Scale-up Strategy

This section addresses high-level strategic questions that are fundamental to planning a successful scale-up campaign.

Q1: We are scaling up a Knorr-type pyrazole synthesis using hydrazine hydrate. What are the most critical safety and process considerations?

A1: The use of hydrazine hydrate is the single most critical aspect to manage during scale-up. Hydrazine is highly toxic, corrosive, and its reactions are often highly exothermic, posing a risk of thermal runaway.[4][5][6] A failure to control the reaction exotherm is a primary safety concern, as the reduced surface-area-to-volume ratio in large reactors severely limits heat dissipation.[7][8]

Core Safety & Process Strategy:

  • Hazard Analysis: Before any scale-up work, a thorough Process Hazard Analysis (PHA) is mandatory. Review the Safety Data Sheet (SDS) and conduct a risk assessment for all planned operations.[9] Hydrazine can decompose explosively at elevated temperatures or in the presence of certain metals.[4]

  • Exotherm Management:

    • Controlled Addition: Hydrazine hydrate must be added slowly and sub-surface to the reaction mixture under vigorous agitation.[4][8] This prevents localized concentration and temperature spikes.

    • Adequate Cooling: Ensure the reactor's cooling capacity is sufficient to handle the heat of reaction. Never start the addition without the cooling system active and at the target temperature.

    • Dilution: Running the reaction at a lower concentration can help manage the exotherm, as the solvent acts as a heat sink.[4]

  • Personal Protective Equipment (PPE): Rigorous adherence to PPE is non-negotiable. This includes chemical-resistant gloves (nitrile or neoprene), splash-proof goggles, a face shield, and a lab coat.[5][6] All manipulations must be performed in a well-ventilated fume hood or a closed system.[5][6]

  • Flow Chemistry Consideration: For highly exothermic or hazardous reactions, transitioning to a continuous flow process is a superior strategy. Flow reactors offer exceptional heat transfer and precise temperature control, drastically improving the safety profile and consistency of the reaction.[7][10]

Q2: Our yield dropped significantly, and we're seeing new impurities after moving from a 1L to a 50L reactor. What's the likely cause?

A2: This is a classic scale-up issue, typically pointing to problems with mixing and heat transfer . What works in a round-bottom flask doesn't translate directly to a large, jacketed reactor.

  • Mixing Inefficiency: Inadequate mixing in large vessels leads to poor reaction homogeneity.[8] This can create localized "hot spots" or areas of high reactant concentration, which promotes the formation of side products and impurities.[7][8] The type of impeller, baffle design, and stirring speed (RPM) are critical process parameters that must be re-optimized for the new reactor geometry.

  • Poor Temperature Control: As mentioned, the lower surface-area-to-volume ratio makes heat removal less efficient.[8] If the reaction is exothermic, the internal temperature can rise uncontrollably, leading to product degradation or alternative reaction pathways.[8] Always monitor the internal reaction temperature, not just the jacket temperature.

  • Reagent Addition Rate: A rate of addition that was acceptable on a small scale may be too fast for a larger batch, causing temperature spikes that favor impurity formation.[8]

Troubleshooting Workflow:

Caption: Decision workflow for troubleshooting yield loss during scale-up.

Section 2: Troubleshooting Guide - Reaction & Synthesis

This section dives into specific chemical problems encountered during the synthesis itself.

Q3: We are struggling with poor regioselectivity in the reaction of an unsymmetrical 1,3-dicarbonyl with a substituted hydrazine. How can we control which isomer is formed?

A3: Regioselectivity is a common and significant challenge in pyrazole synthesis.[4] The outcome is determined by which nitrogen of the hydrazine attacks which carbonyl group first, a process sensitive to both steric and electronic factors, as well as reaction conditions.[11][12]

Strategies to Control Regioselectivity:

  • pH Control: The pH of the reaction medium is paramount. Acid catalysis is often required for the condensation and cyclization steps.[13][14] However, the initial nucleophilic attack can be highly pH-dependent. Systematically screen the reaction pH. Sometimes, moving from acidic to neutral or slightly basic conditions can completely reverse the selectivity.

  • Solvent Effects: The polarity and protic/aprotic nature of the solvent can influence the tautomeric equilibrium of the 1,3-dicarbonyl and the nucleophilicity of the hydrazine nitrogens. A solvent screen is a valuable exercise.[8]

  • Temperature Optimization: Run the reaction at different temperatures. Lower temperatures often favor the thermodynamically controlled product, which may be the desired isomer.

  • Protecting Groups / Pre-formation: If direct cyclization fails, consider a multi-step approach. You can often "lock in" the desired regiochemistry by first forming a stable intermediate like a hydrazone or enaminone under one set of conditions before inducing cyclization under different conditions.[15]

  • Alternative Synthetic Routes: Some modern methods offer superior regioselectivity compared to the classical Knorr synthesis. For instance, methods using N-arylhydrazones and nitroolefins or tosylhydrazones and alkynes have been developed to provide single regioisomers.[16][17]

Q4: The reaction mixture turns dark red/brown, and we isolate a significant amount of tar-like byproduct. What is causing this decomposition?

A4: Discoloration and tar formation, especially in reactions involving hydrazines, often point to oxidative side reactions or thermal decomposition of the starting materials or intermediates.[18]

  • Hydrazine Instability: Phenylhydrazine and other substituted hydrazines can be sensitive to air and light, leading to colored impurities. Ensure you are using high-quality, fresh reagents.

  • Thermal Degradation: As discussed, poor heat control can "cook" the reaction mixture. Localized hot spots from inefficient mixing or rapid reagent addition are common culprits.[8]

  • Atmosphere Control: Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) is crucial, especially at elevated temperatures. This minimizes oxidation of sensitive reagents like hydrazine.

Immediate Troubleshooting Steps:

  • Inert the Reactor: Purge the reactor with nitrogen before adding reagents and maintain a positive nitrogen pressure throughout the reaction.

  • Check Reagent Quality: Use fresh, high-purity hydrazine. If it's discolored, it may already be partially decomposed.

  • Improve Heat Transfer: Slow the addition of the exothermic reagent and ensure the cooling system is performing optimally.

  • Lower Reaction Temperature: If the reaction kinetics allow, running at a lower temperature can significantly reduce decomposition pathways.

Section 3: Troubleshooting Guide - Work-up & Purification

Isolating a pure product at scale is as important as the reaction itself. This section covers common downstream processing issues.

Q5: Our pyrazole derivative is difficult to crystallize. It either oils out or crashes out as a fine powder that is difficult to filter and still contains impurities. How can we develop a robust crystallization process?

A5: Developing a reliable crystallization process is critical for achieving the required purity and physical properties of the final product.[19] This requires a systematic approach to solvent selection and control over supersaturation.[20]

Systematic Approach to Crystallization Development:

StepActionRationale & Key Considerations
1. Solvent Screening Perform solubility tests in a range of solvents (e.g., alcohols, esters, ketones, hydrocarbons).[21]The ideal solvent should dissolve the product well at high temperatures but poorly at low temperatures, maximizing yield.[22] Impurities should either remain soluble or be completely insoluble.[21]
2. Determine Solubility Curve Quantify the solubility of your product in the chosen solvent(s) at different temperatures.This data is essential for controlling supersaturation, which is the driving force for crystallization.[20] Uncontrolled, rapid supersaturation leads to "crashing out" and poor impurity rejection.
3. Control Cooling Profile Implement a slow, controlled cooling ramp instead of simply placing the vessel in an ice bath.Slow cooling allows for ordered crystal growth, leading to larger, more easily filterable crystals and better purification.
4. Seeding Strategy Introduce a small amount of pure crystalline material (seed crystals) at the point of supersaturation.Seeding controls the nucleation process, preventing oiling out and leading to a more consistent crystal size and form.
5. Consider Anti-Solvent If a single solvent is ineffective, explore anti-solvent crystallization.This involves dissolving the product in a "good" solvent and then slowly adding a "poor" solvent (an anti-solvent) in which the product is insoluble to induce crystallization.

Process Analytical Technology (PAT) for Crystallization: For robust scale-up, implementing PAT tools can provide real-time process understanding.[20][23] Tools like inline Raman spectroscopy or Focused Beam Reflectance Measurement (FBRM) can monitor crystal form, size, and concentration during the process, allowing for precise control and ensuring batch-to-batch consistency.[24]

Q6: We are trying to purify our basic pyrazole product by forming its HCl salt, but the salt is poorly crystalline. What are our options?

A6: Salt formation is an excellent purification strategy, but not all salts have ideal physical properties. If the hydrochloride salt is problematic, you should screen other acids.

Salt Screening Workflow:

Caption: Workflow for selecting an optimal salt for purification.

The goal is to find a salt-solvent combination that yields a stable, highly crystalline solid that is easy to filter and handle. The process involves dissolving the crude pyrazole in a suitable solvent, adding the selected acid, and inducing crystallization.[25][26]

Section 4: References

  • Applying simple PAT tools to crystallisation in process chemistry. (2017). Scientific Update. [Link]

  • Process Analytical Technology for Crystallization of Active Pharmaceutical Ingredients. (n.d.). Bentham Science. [Link]

  • Malwade, C. (n.d.). Process analytical technology for crystallization of active pharmaceutical ingredients. University of Southern Denmark. [Link]

  • Process Analytical Technology for Crystallization of Active Pharmaceutical Ingredients. (n.d.). Semantic Scholar. [Link]

  • An Integrated Process Analytical Technology (PAT) Approach for Pharmaceutical Crystallization Process Understanding to Ensure Product Quality and Safety: FDA Scientist's Perspective. (2014). ACS Publications. [Link]

  • Knorr Pyrazole Synthesis of Edaravone. (n.d.). The Royal Society of Chemistry. [Link]

  • Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. (n.d.). Organic Chemistry Portal. [Link]

  • Model-based solvent selection for the synthesis and crystallisation of pharmaceutical compounds. (n.d.). Spiral. [Link]

  • Solvent Selection in Pharmaceutical Crystallization Process Development. (2020). YouTube. [Link]

  • Chapter 4 Solvent design for crystallization of pharmaceutical products. (n.d.). Request PDF on ResearchGate. [Link]

  • The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. (n.d.). MDPI. [Link]

  • Hydrazine Standard Operating Procedure Template. (n.d.). Environmental Health & Safety, University of New Mexico. [Link]

  • Overview of synthesis of pyrazole derivatives. (n.d.). ResearchGate. [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. [Link]

  • Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. (2022). ResearchGate. [Link]

  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2025). RSC Publishing. [Link]

  • Regioselective synthesis of polysubstituted pyrazoles and isoxazoles. (2001). PubMed. [Link]

  • Hydrazine Hydrate. (n.d.). Lanxess. [Link]

  • LESSON LEARNED - HYDRAZINE MONOHYDRATE EXPLOSION. (2024). Environmental Health & Safety, University of Florida. [Link]

  • Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. (n.d.). Organic Chemistry Portal. [Link]

  • Safety and Handling of Hydrazine. (n.d.). DTIC. [Link]

  • SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. (n.d.). JETIR. [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline. [Link]

  • Method for purifying pyrazoles. (2011). Google Patents.

  • Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. (n.d.). ACS Publications. [Link]

  • Synthesis of some novel pyrazole derivatives and evaluation of their purification of chromatography in thin-layer chromatography. (2018). Request PDF on ResearchGate. [Link]

  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Integrated Purification and Formulation of an Active Pharmaceutical Ingredient via Agitated Bed Crystallization and Fluidized Bed Processing. (n.d.). PMC - NIH. [Link]

  • Key Considerations for Selecting Solvents in Drug Manufacturing. (2025). Purosolv. [Link]

  • Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. (n.d.). PMC - NIH. [Link]

  • Scalable Synthesis of 6-Chloro-1 H -pyrazolo[3,4- b ]pyrazine via a Continuous Flow Formylation/Hydrazine Cyclization Cascade. (n.d.). Request PDF on ResearchGate. [Link]

  • Process for the purification of pyrazoles. (n.d.). Google Patents.

  • Knorr Pyrazole Synthesis advice. (2024). Reddit. [Link]

  • Styrylpyrazoles: Properties, Synthesis and Transformations. (2020). PMC - NIH. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Structure-Activity Relationship of 1-(2-Fluorophenyl)-3-methyl-1H-pyrazole-5-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the pyrazole scaffold stands out as a "privileged structure," a core molecular framework that consistently appears in a multitude of biologically active compounds.[1] Its inherent physicochemical properties, including its aromaticity and ability to participate in hydrogen bonding, make it an attractive starting point for the design of novel therapeutics.[2] This guide delves into the nuanced world of structure-activity relationships (SAR) for a specific and promising class of pyrazole derivatives: those based on the 1-(2-Fluorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid core.

Through a comprehensive analysis of available data, this document aims to provide researchers with a detailed understanding of how subtle molecular modifications to this scaffold can profoundly impact biological activity. We will explore the rationale behind experimental design, compare the performance of key analogs with supporting data, and provide detailed protocols for relevant biological assays, empowering you to make informed decisions in your own drug discovery endeavors.

The Core Scaffold: A Platform for Diverse Biological Activities

The this compound scaffold is a versatile platform that has been explored for a range of therapeutic applications, including as an anticancer, antimicrobial, and enzyme inhibitory agent.[3][4][5] The strategic placement of a 2-fluorophenyl group at the N1 position, a methyl group at the C3 position, and a carboxylic acid at the C5 position provides a unique combination of steric, electronic, and hydrogen-bonding features that can be systematically modified to optimize potency, selectivity, and pharmacokinetic properties.

The pyrazole ring itself is a five-membered heterocycle containing two adjacent nitrogen atoms, a feature that contributes to its metabolic stability and ability to act as a bioisostere for other aromatic rings.[2] Pyrazole-containing drugs have demonstrated a broad spectrum of pharmacological activities and a significant number have been approved by the FDA.[2]

Deconstructing the Molecule: A Systematic Approach to SAR

To understand the structure-activity relationships of this scaffold, we will dissect the molecule into its three key components and analyze the impact of modifications to each.

The N1-Aryl Substituent: The Role of the 2-Fluorophenyl Group

The nature of the substituent at the N1 position of the pyrazole ring is a critical determinant of biological activity. The presence of a phenyl ring at this position is a common feature in many active pyrazole derivatives. The fluorine atom at the ortho position of the phenyl ring in our core scaffold introduces specific electronic and conformational effects.

Key Insights:

  • Electron-Withdrawing Effects: The electronegative fluorine atom can influence the electron density of the pyrazole ring, potentially affecting its interaction with biological targets.

  • Conformational Restriction: The ortho-fluoro substituent can induce a twist in the orientation of the phenyl ring relative to the pyrazole core. This conformational constraint can be crucial for fitting into a specific binding pocket and enhancing selectivity.

  • Metabolic Stability: Fluorine substitution can block potential sites of metabolism on the phenyl ring, leading to improved pharmacokinetic profiles.

For instance, in a series of 1-aryl-1H-pyrazole-fused curcumin analogues, the nature of the substituent on the N1-phenyl ring was shown to be important for their anticancer activity.[6] While this study did not specifically investigate a 2-fluoro substitution, it highlights the general importance of the electronic nature of this part of the molecule.

The C3-Substituent: The Influence of the Methyl Group

The substituent at the C3 position of the pyrazole ring can significantly impact the molecule's overall shape and its interactions with the target protein. In our core scaffold, this position is occupied by a methyl group.

Key Insights:

  • Steric Bulk: The small, lipophilic methyl group can provide a key interaction within a hydrophobic pocket of a target enzyme or receptor.

  • Positional Isomerism: It is important to note that the synthesis of unsymmetrically substituted pyrazoles can lead to a mixture of N1 and N2 alkylation isomers. The specific regioisomer can have a profound impact on biological activity.[2]

In a study of pyrazole-based inhibitors of meprin α and β, the introduction of a methyl group at a similar position on the pyrazole core led to a decrease in inhibitory activity compared to an unsubstituted analog, suggesting that for that particular target, a larger substituent might be preferred.[7] This underscores the target-dependent nature of SAR.

The C5-Carboxylic Acid: A Key Interaction Point

The carboxylic acid group at the C5 position is a versatile functional group that can act as a hydrogen bond donor and acceptor, as well as participate in ionic interactions.

Key Insights:

  • Hydrogen Bonding: The carboxylic acid can form crucial hydrogen bonds with amino acid residues in the active site of a target protein, anchoring the molecule and contributing to its binding affinity.

  • Salt Formation and Solubility: The acidic nature of this group allows for the formation of salts, which can improve the aqueous solubility and bioavailability of the compound.

  • Bioisosteric Replacement: In some cases, the carboxylic acid can be replaced with other acidic functional groups, such as a tetrazole, to modulate the pKa and pharmacokinetic properties of the molecule.

Comparative Analysis: Benchmarking Against Alternatives

Compound ClassBiological ActivityKey Structural FeaturesReference
1-Aryl-1H-pyrazole-fused Curcumin Analogues Anticancer (antiproliferative)Varied substituents on the N1-phenyl ring and C3 position.[6]
N-(3-fluoro-4-morpholinophenyl)-3-methyl-1-(aroyl)-5-(methylthio)-1H-pyrazole-4-carboxamides AntimicrobialCarboxamide at C4 and methylthio at C5.[3]
Trifluoromethyl-pyrazole-carboxamides COX InhibitionTrifluoromethyl group at C5 and carboxamide at C4.[8]
5-Aryl-1H-pyrazole-3-carboxylic acids Carbonic Anhydrase InhibitionAryl group at C5 and carboxylic acid at C3.

This table highlights the diverse biological activities that can be achieved by modifying the pyrazole core. The choice of substituents and their positions are critical in directing the molecule towards a specific biological target.

Experimental Protocols: Methodologies for Biological Evaluation

To ensure the scientific rigor of SAR studies, it is crucial to employ standardized and validated experimental protocols. Below are detailed, step-by-step methodologies for key assays relevant to the evaluation of pyrazole derivatives.

Protocol 1: In Vitro Antiproliferative Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of a compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, HCT-116, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Test compounds dissolved in DMSO

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Prepare serial dilutions of the test compounds in the culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 2: In Vitro Antimicrobial Assay (Broth Microdilution Method)

This protocol is used to determine the minimum inhibitory concentration (MIC) of a compound against various microbial strains.

Materials:

  • Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • 96-well microplates

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Microbial inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)

Procedure:

  • Prepare serial two-fold dilutions of the test compounds in the appropriate broth in a 96-well plate.

  • Add an equal volume of the standardized microbial inoculum to each well.

  • Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubate the plates at the optimal temperature for the specific microorganism (e.g., 37°C for 24 hours for bacteria).

  • The MIC is defined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Visualizing the SAR: A Logical Framework

To better illustrate the key structure-activity relationships, the following diagrams, generated using Graphviz, provide a visual representation of the SAR principles discussed.

SAR_Framework cluster_N1 N1-Aryl Substituent cluster_C3 C3-Substituent cluster_C5 C5-Carboxylic Acid Core 1-(2-Fluorophenyl)-3-methyl- 1H-pyrazole-5-carboxylic acid N1_Phenyl 2-Fluorophenyl Group Core->N1_Phenyl C3_Methyl Methyl Group Core->C3_Methyl C5_Carboxylic Carboxylic Acid Core->C5_Carboxylic N1_Effects Electronic Effects Conformational Restriction Metabolic Stability N1_Phenyl->N1_Effects Influences Activity Biological Activity (Potency & Selectivity) N1_Effects->Activity C3_Effects Steric Bulk Lipophilicity Positional Isomerism C3_Methyl->C3_Effects Provides C3_Effects->Activity C5_Effects H-Bonding Ionic Interactions Solubility C5_Carboxylic->C5_Effects Enables C5_Effects->Activity

Caption: Key structural components influencing biological activity.

Experimental_Workflow start Compound Synthesis & Purification assay In Vitro Biological Assay (e.g., MTT, MIC) start->assay data_analysis Data Analysis (IC50 / MIC Determination) assay->data_analysis sar_analysis Structure-Activity Relationship Analysis data_analysis->sar_analysis lead_optimization Lead Optimization (Design of New Analogs) sar_analysis->lead_optimization lead_optimization->start Iterative Cycle

Caption: Iterative workflow for SAR-driven drug discovery.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. This guide has systematically explored the key structural features that govern its biological activity and provided a framework for its rational modification. The strategic interplay of the N1-aryl substituent, the C3-methyl group, and the C5-carboxylic acid offers a rich chemical space for optimization.

Future research in this area should focus on obtaining more comprehensive biological data for a wider range of analogs. This includes screening against diverse panels of cancer cell lines, microbial strains, and specific enzyme targets. Such data will be invaluable for building more predictive quantitative structure-activity relationship (QSAR) models, which can further accelerate the drug discovery process. By combining insightful design, rigorous biological evaluation, and a deep understanding of SAR, the full therapeutic potential of this versatile pyrazole scaffold can be unlocked.

References

  • Thanh Le, N., et al. (2022). Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents. ACS Omega, 7(38), 34659–34673. Available at: [Link]

  • Patel, H. D., et al. (2015). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research, 7(1), 586-593. Available at: [Link]

  • Hafez, H. M., et al. (2025). Design, synthesis, antiproliferative activity, and molecular dynamics simulation of pyrazoline-based derivatives as dual EGFR and HER-2 inhibitors. RSC Medicinal Chemistry. Available at: [Link]

  • Li, G., & Cheng, Y. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(11), 1300-1324. Available at: [Link]

  • Hawash, M., et al. (2025). Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation. Journal of Molecular Structure, 1311, 138290. Available at: [Link]

  • Yıldırım, S., et al. (2021). Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents. Scientific Reports, 11(1), 1-17. Available at: [Link]

  • Sardar, S., et al. (2012). Synthesis, Biological Evaluation of Some Arylsulfonyl, Carboxamide Derivatives of 3-Methyl-1H-pyrazol-5(4H)-one. Journal of the Chemical Society of Pakistan, 34(5), 1289-1296. Available at: [Link]

  • Al-Ghorbani, M., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules, 27(13), 4233. Available at: [Link]

  • Cooper, A., et al. (2017). 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents. Bioorganic & Medicinal Chemistry Letters, 27(19), 4573-4577. Available at: [Link]

  • Kumar, D., & Kumar, N. (2013). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences, 5(3), 171–183. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2023). Convenient one-pot synthesis and biological evaluation of novel 3,5- dimethyl-1H-pyrazole-1-carbothiohydrazide derivatives as n. ChemRxiv. Available at: [Link]

  • Hawash, M. M. (2019). Antiproliferative Activities of Some Biologically Important Scaffolds. An-Najah Staff. Available at: [Link]

  • Wang, Y., et al. (2019). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). International Journal of Molecular Sciences, 20(22), 5739. Available at: [Link]

  • NIST. (n.d.). 1H-Pyrazole, 3-methyl-5-phenyl-. NIST WebBook. Available at: [Link]

  • Ben-Aoun, Z., et al. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Chemistry Central Journal, 15(1), 1-14. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(22), 1845-1863. Available at: [Link]

  • ResearchGate. (2023). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Available at: [Link]

  • Wagner, T., et al. (2023). Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. ChemMedChem, 18(11), e202300021. Available at: [Link]

  • Kaya, B., et al. (2021). Synthesis and biological evaluation of new pyrazolebenzene-sulphonamides as potential anticancer agents and hCA I and II inhibit. Turkish Journal of Chemistry, 45(2), 528-543. Available at: [Link]

  • Tasso, B., et al. (2024). Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. International Journal of Molecular Sciences, 25(10), 5296. Available at: [Link]

Sources

From Benchtop to Bedside: A Comparative Analysis of In Vitro and In Vivo Efficacy of Pyrazole Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide:

Introduction: The Prominence of the Pyrazole Scaffold

Pyrazole and its derivatives represent a cornerstone in medicinal chemistry, forming the structural core of numerous pharmacologically active agents.[1][2] These five-membered heterocyclic compounds, containing two adjacent nitrogen atoms, are lauded for their versatile biological activities.[3][4] Specifically, pyrazole carboxylic acid derivatives have garnered significant attention for their potential as antimicrobial, anti-inflammatory, anticancer, and antidiabetic agents.[4][5][6][7] The journey of a potential drug candidate from a laboratory concept to a clinical reality is arduous, marked by rigorous testing and validation. This guide provides a comparative analysis of the efficacy of pyrazole carboxylic acid derivatives in two distinct but interconnected realms: the controlled, isolated environment of in vitro assays and the complex, dynamic setting of in vivo models. Understanding the correlation—and frequent disparity—between these two is paramount for researchers, scientists, and drug development professionals aiming to translate promising laboratory findings into effective therapies.[8]

Part 1: In Vitro Efficacy – The Foundation of Discovery

In vitro (Latin for "in glass") studies are the bedrock of early-stage drug discovery.[8] They involve testing compounds in a controlled environment outside of a living organism, such as in cell cultures or with isolated enzymes. This approach allows for high-throughput screening, precise determination of mechanisms of action, and cost-effective evaluation of a large number of candidates.

Key In Vitro Applications for Pyrazole Derivatives:
  • Antimicrobial Screening: The antibacterial and antifungal potential of pyrazole carboxylic acid derivatives is often first assessed using in vitro methods. For instance, a series of pyrazole-3-carboxylic acid and pyrazole-3,4-dicarboxylic acid derivatives were screened against various bacterial and fungal pathogens, with several molecules demonstrating notable inhibitory effects on Candida strains.[9] These assays typically determine the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism.

  • Anticancer Cytotoxicity: The efficacy of novel pyrazole compounds against cancer is evaluated using cytotoxicity assays on various cancer cell lines.[10] For example, pyrazole-fused 23-hydroxybetulinic acid derivatives were tested for their antiproliferative activity, with one compound, 15e , displaying potent activity against B16 melanoma and SF763 glioma cell lines with IC₅₀ values of 5.58 and 6.13μM, respectively.[11] Similarly, indolo–pyrazole conjugates have been evaluated as tubulin polymerization inhibitors, with compound 6c showing an IC₅₀ value of 3.46 μM against melanoma cells.[12]

  • Enzyme Inhibition Assays: Many pyrazole derivatives exert their therapeutic effects by inhibiting specific enzymes. In vitro assays are crucial for quantifying this inhibition.

    • Anti-inflammatory: Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, a mechanism shared with well-known drugs like Celecoxib.[13]

    • Antidiabetic: Novel pyrazole derivatives have been tested for their ability to inhibit α-glucosidase and α-amylase, enzymes involved in carbohydrate digestion, showing potential for controlling blood glucose levels.[14]

Data Summary: Representative In Vitro Efficacy
Compound ClassAssay TypeTargetEfficacy Metric (Example)Reference
Pyrazole-fused Betulinic AcidMTT Cytotoxicity AssayB16 Melanoma CellsIC₅₀ = 5.58 µM[11]
Indolo-pyrazole ConjugateTubulin PolymerizationSK-MEL-28 Melanoma CellsIC₅₀ = 3.46 µM[12]
Pyrazole-3,4-dicarboxylic AcidAntifungal SusceptibilityCandida albicansZone of Inhibition[9]
Pyrazole Derivativesα-glucosidase Inhibitionα-glucosidase EnzymeIC₅₀ = 75.62 µM[14]
Experimental Protocol: MTT Cytotoxicity Assay

This protocol outlines a standard method for assessing the in vitro cytotoxic effect of a pyrazole derivative on a cancer cell line.

Causality: The MTT assay is based on the principle that mitochondrial dehydrogenases in living, metabolically active cells can cleave the tetrazolium ring of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) into a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test pyrazole carboxylic acid derivative in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48 hours under the same conditions.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Visualization: In Vitro Screening Workflow

InVitro_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Secondary Validation cluster_2 Phase 3: Lead Candidate Selection Compound_Library Pyrazole Carboxylic Acid Derivatives Library Primary_Assay High-Throughput Assay (e.g., Cell Viability) Compound_Library->Primary_Assay Hit_Identification Identify 'Hits' (Compounds with Activity) Primary_Assay->Hit_Identification Dose_Response Dose-Response Studies (Determine IC50) Hit_Identification->Dose_Response Mechanism_Assay Mechanism of Action Assay (e.g., Enzyme Inhibition) Dose_Response->Mechanism_Assay Lead_Candidate Select Lead Candidate for In Vivo Testing Mechanism_Assay->Lead_Candidate

Caption: Workflow for in vitro screening and lead identification.

Part 2: In Vivo Efficacy – The Whole-System Validation

While in vitro tests are essential for initial screening, they cannot replicate the complex environment of a living organism. In vivo (Latin for "within the living") studies are critical for evaluating a compound's overall therapeutic effect, safety, and pharmacokinetic profile—how it is absorbed, distributed, metabolized, and excreted (ADME).[8]

Key In Vivo Models for Pyrazole Derivatives:
  • Anti-inflammatory and Analgesic Models: The carrageenan-induced rat paw edema model is a standard for assessing anti-inflammatory activity. Several pyrazole derivatives have shown potent activity in this model, significantly reducing paw swelling compared to controls.[13] Analgesic properties are often tested using methods like the acetic acid-induced writhing test in mice.[7]

  • Antitumor Models: The ultimate test of an anticancer compound's efficacy is its ability to reduce tumor growth in a living animal. This is often done using xenograft models, where human cancer cells are implanted into immunocompromised mice. The pyrazole derivative 15e , which showed strong in vitro cytotoxicity, was validated in H22 liver cancer and B16 melanoma xenograft mouse models, where it demonstrated significant in vivo antitumor activity.[11]

  • Antidiabetic Models: To confirm in vitro enzyme inhibition results, derivatives are tested in animal models of diabetes. For example, a new series of pyrazole derivatives were prepared and evaluated for their in vivo anti-hyperglycaemic activity, with one compound demonstrating a 24.6% reduction in blood glucose levels at a dose of 100 mg/kg.[7]

Data Summary: Representative In Vivo Efficacy
Compound ClassAnimal ModelDosageObserved EffectReference
Pyrazole-fused Betulinic AcidH22 Liver Cancer XenograftN/ASignificant tumor growth inhibition[11]
Pyrazole CarboxamidesCarrageenan-induced Rat Paw EdemaN/AUp to 78% inhibition of edema[13]
Pyrazolyl-methyl-tetrazolesDiabetic Mouse Model100 mg/kg24.6% blood glucose reduction[7]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This protocol describes a widely used in vivo model to screen for acute anti-inflammatory activity.

Causality: The subcutaneous injection of carrageenan, a phlogistic agent, into a rat's paw induces a biphasic inflammatory response characterized by edema (swelling). The effectiveness of an anti-inflammatory drug is measured by its ability to reduce this swelling.

Step-by-Step Methodology:

  • Animal Acclimatization: Acclimate male Wistar rats (150-200g) for one week under standard laboratory conditions (12h light/dark cycle, 22±2°C, free access to food and water).

  • Grouping and Fasting: Divide animals into groups (n=6 per group): Vehicle Control, Positive Control (e.g., Indomethacin 10 mg/kg), and Test Groups (receiving different doses of the pyrazole derivative). Fast the animals overnight before the experiment.

  • Drug Administration: Administer the test compound or control substance orally (p.o.) or intraperitoneally (i.p.) one hour before carrageenan injection.

  • Baseline Measurement: Just before carrageenan injection, measure the initial volume of the right hind paw of each rat using a plethysmometer. This is the 0-hour reading.

  • Induction of Inflammation: Inject 0.1 mL of a 1% carrageenan solution (in sterile saline) into the sub-plantar region of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [ (V_c - V_t) / V_c ] x 100 Where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.

Visualization: Transition from In Vitro to In Vivo

InVivo_Transition InVitro_Lead Potent Lead Candidate Identified from In Vitro Assays (IC50 < 10µM) PK_Studies Pharmacokinetic (ADME) and Toxicology Screening InVitro_Lead->PK_Studies InVivo_Model Disease-Specific Animal Model (e.g., Xenograft, Paw Edema) PK_Studies->InVivo_Model Efficacy_Safety Evaluate In Vivo Efficacy (e.g., Tumor Reduction) & Safety Profile InVivo_Model->Efficacy_Safety Preclinical_Candidate Preclinical Candidate Selection Efficacy_Safety->Preclinical_Candidate

Caption: The progression from a validated in vitro hit to in vivo testing.

Part 3: Bridging the Gap – The Challenge of In Vitro-In Vivo Correlation (IVIVC)

A central challenge in drug development is that potent in vitro activity does not always translate to in vivo efficacy.[8] This "in vitro-in vivo gap" can be attributed to a multitude of factors that are absent in a simplified cell culture environment.

  • Metabolic Transformation: The liver is the primary site of drug metabolism. A pyrazole derivative that is highly active in vitro may be rapidly metabolized into an inactive or even toxic compound in vivo, drastically reducing its therapeutic effect.

  • Bioavailability and Distribution: For a drug to be effective, it must be absorbed into the bloodstream and reach its target tissue in sufficient concentrations. Poor oral bioavailability, high protein binding, or an inability to cross biological barriers (like the blood-brain barrier) can render a potent compound ineffective in vivo.

  • Off-Target Effects: In a complex organism, a compound can interact with numerous unintended targets, leading to unforeseen side effects or a reduction in efficacy at the intended target.

  • Physiological Complexity: The in vivo environment includes complex cell-cell interactions, hormonal signaling, and immune responses, all of which can influence a drug's activity in ways that cannot be predicted from in vitro monocultures.

A successful translation, as seen with compound 15e , occurs when a molecule possesses not only high target potency (in vitro) but also favorable ADME properties that allow it to reach and act upon its target effectively within a living system.[11] Conversely, many compounds that are promising "hits" in primary screens fail in animal models due to these pharmacokinetic and pharmacodynamic complexities.

Visualization: Factors Influencing the IVIVC Gap

IVIVC_Gap cluster_factors Translational Barriers InVitro In Vitro Efficacy (Target Potency) Metabolism Metabolism (Activation/Inactivation) InVitro->Metabolism Bioavailability Bioavailability (ADME) InVitro->Bioavailability Toxicity Off-Target Effects & Toxicity InVitro->Toxicity Physiology Complex Physiology (Immune Response, etc.) InVitro->Physiology InVivo In Vivo Efficacy (Therapeutic Outcome) Metabolism->InVivo Bioavailability->InVivo Toxicity->InVivo Physiology->InVivo

Caption: Key biological factors creating the gap between in vitro and in vivo results.

Conclusion

The development of pyrazole carboxylic acid derivatives as therapeutic agents showcases the critical interplay between in vitro and in vivo research. In vitro assays provide an indispensable platform for high-throughput screening and mechanistic elucidation, allowing for the rapid identification of potent compounds. However, the true therapeutic potential of these candidates can only be ascertained through rigorous in vivo testing, which accounts for the intricate physiological and metabolic processes of a living organism.

Successfully navigating the path from benchtop to bedside requires a deep understanding of the factors that govern the in vitro-in vivo correlation. By integrating early ADME and toxicology profiling with efficacy studies, and by developing more predictive in vitro models, researchers can better bridge this gap. The continued exploration of the versatile pyrazole scaffold, guided by this dual-pronged evaluative approach, holds immense promise for the discovery of next-generation medicines.

References

  • Molecules.

  • European Journal of Medicinal Chemistry.

  • Mini-Reviews in Organic Chemistry.

  • National Journal of Pharmaceutical Sciences.

  • Mini-Reviews in Organic Chemistry.

  • MDPI.

  • ResearchGate.

  • Bentham Science.

  • Journal of Pharmacy & Bioallied Sciences.

  • International Journal of Novel Research and Development.

  • MDPI.

  • International Journal of Pharmaceutical Sciences Review and Research.

  • Molecules.

  • ResearchGate.

  • Bioorganic & Medicinal Chemistry Letters.

  • Scientific Reports.

  • Bioorganic & Medicinal Chemistry Letters.

  • ResearchGate.

  • Beilstein Journal of Organic Chemistry.

  • Sygnature Discovery.

  • RSC Medicinal Chemistry.

  • Journal of Photochemistry and Photobiology B: Biology.

Sources

A Comparative Analysis of 1-(2-Fluorophenyl)-3-methyl-1H-pyrazole-5-carboxylic Acid Against Established Lactate Dehydrogenase A Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting the Warburg Effect through Lactate Dehydrogenase A Inhibition

A fundamental hallmark of many cancer cells is their altered metabolism, characterized by a preference for aerobic glycolysis, a phenomenon termed the "Warburg effect." This metabolic reprogramming leads to increased glucose uptake and lactate production, even in the presence of ample oxygen. Lactate dehydrogenase A (LDHA), the enzyme responsible for the conversion of pyruvate to lactate, is a critical node in this pathway and has emerged as a promising therapeutic target for cancer.[1][2] Inhibition of LDHA can disrupt cancer cell metabolism, leading to reduced ATP production, increased oxidative stress, and ultimately, cell death.[2]

This guide provides a comprehensive comparative analysis of a novel investigational compound, 1-(2-Fluorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid (hereafter referred to as Compound X ), a pyrazole derivative with therapeutic potential. While the precise molecular target of Compound X is under active investigation, its structural class shares features with other known enzyme inhibitors.[3][4][5] For the purpose of this guide, we will hypothesize that Compound X is an inhibitor of LDHA and compare its potential performance characteristics against well-established LDHA inhibitors, providing the experimental frameworks necessary for such an evaluation.

The inhibitors chosen for this comparative analysis include:

  • GSK2837808A: A potent and selective LDHA inhibitor.[6][7][8]

  • FX-11: A selective, reversible, and competitive inhibitor of LDHA.[2][6][7]

  • Oxamic acid: A structural analog of pyruvate that acts as a competitive inhibitor of both LDHA and LDHB.[6][9]

This guide is intended for researchers, scientists, and drug development professionals, offering an in-depth look at the methodologies required to rigorously assess and compare novel therapeutic candidates in the context of established alternatives.

Comparative In Vitro Potency and Selectivity

The initial characterization of any novel inhibitor involves determining its half-maximal inhibitory concentration (IC50), a measure of its potency.[10] A lower IC50 value indicates a more potent inhibitor. Furthermore, assessing the inhibitor's activity against related enzyme isoforms, such as Lactate Dehydrogenase B (LDHB), is crucial for understanding its selectivity. High selectivity for LDHA over LDHB is often desirable to minimize potential off-target effects. The following table presents a hypothetical but plausible comparison of Compound X with known LDHA inhibitors.

CompoundLDHA IC50 (nM)LDHB IC50 (nM)Selectivity (LDHB/LDHA)
Compound X (Hypothetical) 15 >1000 >66
GSK2837808A2.643~16.5
FX-118,000 (Ki)>90,000 (Ki)>11.25
Oxamic acidµM rangeµM rangeNon-selective

Data for GSK2837808A, FX-11, and Oxamic acid are based on published literature.[2][6][7][8] The data for Compound X is hypothetical for illustrative purposes.

This hypothetical data positions Compound X as a potent LDHA inhibitor with excellent selectivity against LDHB.

Elucidating the Mechanism of Action and Target Engagement

Understanding how an inhibitor interacts with its target is fundamental. While IC50 values quantify potency, they do not reveal the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive). Furthermore, confirming that the compound engages with its intended target within a cellular context is a critical validation step.

Signaling Pathway and Point of Inhibition

LDHA inhibitors act at a key juncture in cancer cell metabolism, blocking the conversion of pyruvate to lactate. This disruption has several downstream consequences, including a decrease in NAD+ regeneration, a buildup of pyruvate, and a reduction in lactate export.

LDHA_Pathway Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate Mitochondria TCA Cycle & Oxidative Phosphorylation Pyruvate->Mitochondria LDHA LDHA Pyruvate->LDHA Substrate Lactate Lactate NAD NAD+ NADH NADH NADH->LDHA Inhibitors LDHA Inhibitors (Compound X, GSK2837808A, etc.) Inhibitors->LDHA LDHA->Lactate Product LDHA->NAD

Caption: Role of LDHA in the Warburg effect and the action of inhibitors.

Confirming Target Engagement with Cellular Thermal Shift Assay (CETSA)

The Cellular Thermal Shift Assay (CETSA) is a powerful technique to verify that a compound binds to its target protein in a physiological context (i.e., within cells).[11][12][13][14] The principle is based on ligand-induced thermal stabilization; when a drug binds to its target protein, the protein becomes more resistant to heat-induced denaturation.[12][13] By heating cell lysates or intact cells to various temperatures and then quantifying the amount of soluble target protein remaining, a melting curve can be generated. A shift in this curve to higher temperatures in the presence of the compound confirms target engagement.[13][15]

Experimental Protocols for Comparative Analysis

To generate the comparative data discussed, a series of well-defined experiments are necessary. The following protocols provide a framework for the in vitro and in vivo characterization of LDHA inhibitors.

Experimental Workflow Overview

The process of characterizing and comparing a novel inhibitor like Compound X follows a logical progression from initial biochemical assays to cellular and finally in vivo models.

Workflow cluster_0 In Vitro Characterization cluster_1 Cellular Validation cluster_2 In Vivo Efficacy biochemical_assay LDH Activity Assay (IC50 Determination) selectivity_assay Isoform Selectivity (LDHB Assay) biochemical_assay->selectivity_assay cetsa CETSA (Target Engagement) biochemical_assay->cetsa lactate_assay Cellular Lactate Production Assay cetsa->lactate_assay viability_assay Cell Viability Assay (e.g., MTT) lactate_assay->viability_assay xenograft Tumor Xenograft Model viability_assay->xenograft pharmacodynamics Pharmacodynamic Studies (e.g., Tumor Lactate Levels) xenograft->pharmacodynamics

Caption: General experimental workflow for inhibitor comparison.

Protocol 1: Lactate Dehydrogenase (LDH) Activity Assay (for IC50 Determination)

This colorimetric assay quantifies LDHA activity by measuring the decrease in NADH absorbance at 340 nm as it is oxidized to NAD+ during the conversion of pyruvate to lactate.[16]

Materials:

  • 96-well UV-transparent flat-bottom plate

  • Spectrophotometric multiwell plate reader

  • Recombinant human LDHA enzyme

  • Assay Buffer: 100 mM potassium phosphate, pH 7.4

  • Pyruvate solution

  • NADH solution

  • Test compounds (Compound X and comparators) dissolved in DMSO

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute these into the Assay Buffer to the desired final concentrations.

  • Reaction Setup: In each well of the 96-well plate, add:

    • Assay Buffer

    • Recombinant LDHA enzyme

    • Test compound dilution (or vehicle control - DMSO)

  • Incubation: Incubate the plate at room temperature for 15 minutes to allow the compounds to bind to the enzyme.

  • Reaction Initiation: Add NADH solution to each well. Immediately after, add the pyruvate solution to initiate the reaction.

  • Measurement: Immediately begin reading the absorbance at 340 nm every 30 seconds for 10-15 minutes.

  • Calculation:

    • Determine the initial reaction velocity (rate of decrease in A340) for each compound concentration.

    • Normalize the velocities to the vehicle control (100% activity).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[10][17][18]

Protocol 2: Cellular Thermal Shift Assay (CETSA)

This protocol is adapted for a standard Western blot readout to confirm target engagement in intact cells.[11][12]

Materials:

  • Cancer cell line with high LDHA expression (e.g., MiaPaCa2 pancreatic cancer cells)[19]

  • Cell culture reagents

  • Test compound (e.g., Compound X) and vehicle control (DMSO)

  • Phosphate-buffered saline (PBS) with protease inhibitors

  • Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)

  • PCR thermal cycler

  • Centrifuge

  • SDS-PAGE and Western blot equipment

  • Primary antibody against LDHA

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescence substrate

Procedure:

  • Cell Treatment: Culture cells to ~80% confluency. Treat the cells with the test compound (at a concentration ~10-100x its IC50) or vehicle for 1-2 hours.

  • Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.

  • Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermal cycler, followed by cooling at 4°C for 3 minutes.

  • Lysis: Lyse the cells by three rapid freeze-thaw cycles (liquid nitrogen and a 37°C water bath).

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.

  • Analysis: Collect the supernatant (soluble protein fraction). Determine the protein concentration, and analyze equal amounts of protein by SDS-PAGE and Western blot using an anti-LDHA antibody.

  • Data Interpretation: Quantify the band intensities at each temperature for both the vehicle- and compound-treated samples. A shift of the melting curve to the right (higher temperatures) for the compound-treated sample indicates thermal stabilization and confirms target engagement.

Protocol 3: In Vivo Tumor Xenograft Study

This protocol outlines a general procedure to evaluate the anti-tumor efficacy of an LDHA inhibitor in a mouse model.[2][19]

Materials:

  • Immunocompromised mice (e.g., NOD-SCID or nude mice)

  • Cancer cell line (e.g., MiaPaCa2)

  • Matrigel

  • Test compound formulation for in vivo administration (e.g., intravenous or oral)

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation: Subcutaneously inject a suspension of cancer cells mixed with Matrigel into the flank of each mouse.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomization and Treatment: Randomize the mice into treatment groups (e.g., vehicle control, Compound X, positive control inhibitor).

  • Dosing: Administer the compounds according to a predetermined schedule (e.g., daily intravenous injections).[19]

  • Monitoring: Monitor the health of the mice and measure tumor volume with calipers every 2-3 days.

  • Endpoint: At the end of the study (or when tumors reach a predetermined maximum size), euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic markers like lactate levels).

  • Analysis: Compare the tumor growth rates between the different treatment groups to determine the in vivo efficacy of the test compound.

Structure-Activity Relationship (SAR) Considerations

The pyrazole scaffold is a common motif in medicinal chemistry.[20][21] Structure-activity relationship studies on pyrazole derivatives have shown that modifications at various positions on the ring can significantly impact biological activity.[3][4][5] For this compound (Compound X), key areas for future optimization could include:

  • The 2-Fluorophenyl group at position 1: Altering the substitution pattern on this phenyl ring could influence potency and selectivity.

  • The methyl group at position 3: Replacing this with other small alkyl or cyclic groups may affect binding.

  • The carboxylic acid at position 5: This group is likely crucial for interacting with key residues in the active site of LDHA. Bioisosteric replacement could be explored to modulate pharmacokinetic properties.

Conclusion

This guide provides a framework for the comparative analysis of this compound (Compound X) as a hypothetical inhibitor of Lactate Dehydrogenase A. By systematically evaluating its in vitro potency, cellular target engagement, and in vivo efficacy against established inhibitors like GSK2837808A and FX-11, a comprehensive profile of this novel compound can be established. The provided experimental protocols offer robust and validated methods for generating the necessary data to support further drug development efforts. The strong hypothetical potency and selectivity of Compound X, combined with its tractable chemical structure, make it a compelling candidate for further investigation in the pursuit of novel cancer metabolic therapies.

References

  • Bio-protocol. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved from [Link]

  • AACR Journals. (2018). Abstract 4104: Evaluation of a novel LDH inhibitor efficacy in vivo in a glycolytic cancer model using hyperpolarized 13C magnetic resonance imaging. Retrieved from [Link]

  • National Center for Biotechnology Information. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Retrieved from [Link]

  • Unknown Source. (n.d.).
  • National Institutes of Health. (n.d.). Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. Retrieved from [Link]

  • Unknown Source. (n.d.). Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay.
  • PubMed Central. (n.d.). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Retrieved from [Link]

  • Wikipedia. (n.d.). IC50. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Development of a novel lactate dehydrogenase A inhibitor with potent antitumor activity and immune activation. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Targeting Lactate Dehydrogenase-B as a Strategy to Fight Cancer: Identification of Potential Inhibitors by In Silico Analysis and In Vitro Screening. Retrieved from [Link]

  • Unknown Source. (n.d.). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists.
  • YouTube. (2025). NATURAL Inhibitors of Lactate Dehydrogenase (LDHA). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Inhibition of lactate dehydrogenase A induces oxidative stress and inhibits tumor progression. Retrieved from [Link]

  • Unknown Source. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β.
  • National Institutes of Health. (n.d.). Dynamic Imaging of LDH Inhibition in Tumors Reveals Rapid In Vivo Metabolic Rewiring and Vulnerability to Combination Therapy. Retrieved from [Link]

  • Unknown Source. (2025).
  • edX. (n.d.). IC50 Determination. Retrieved from [Link]

  • Unknown Source. (n.d.).
  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]

  • CETSA. (n.d.). CETSA. Retrieved from [Link]

  • PraxiLabs. (n.d.). In Vitro Cell Viability by the Lactate Dehydrogenase Assay (LDH). Retrieved from [Link]

  • YouTube. (2023). Compound Inhibition, IC50 Values, Artifactual & Whole-Cell Activity l Protocol Preview. Retrieved from [Link]

  • PubMed. (2014). Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Discovery of human lactate dehydrogenase A (LDHA) inhibitors as anticancer agents to inhibit the proliferation of MG-63 osteosarcoma cells. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure–activity relationship summary of tested compounds. Retrieved from [Link]

  • PubMed. (n.d.). Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. Retrieved from [Link]

  • JOCPR. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Retrieved from [Link]

  • Frontiers. (2022). LDHA: The Obstacle to T cell responses against tumor. Retrieved from [Link]

  • DergiPark. (n.d.). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. Retrieved from [Link]

  • PubMed. (2024). Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module. Retrieved from [Link]

  • Unknown Source. (2025).

Sources

A Comparative Guide to Validating the Target Engagement of Novel Pyrazole Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of modern biophysical and cell-based methods to validate the target engagement of novel compounds, using 1-(2-Fluorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid as a representative example of the pyrazole carboxylic acid class. Pyrazole derivatives are a well-established scaffold in medicinal chemistry, known to exhibit a wide range of biological activities, including anti-inflammatory and anticancer effects.[1][2][3][4] The journey from a promising hit in a phenotypic screen to a validated lead compound hinges on unequivocally demonstrating that the molecule directly interacts with its intended biological target in a relevant cellular context. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical process of target engagement validation.

The Imperative of Target Engagement Validation

Target engagement is the crucial first step in the mechanism of action of any drug, describing the binding of the drug molecule to its molecular target.[5][6] Robust and quantitative validation of target engagement is paramount for several reasons:

  • Establishes a Clear Mechanism of Action: It provides direct evidence that a compound's biological effect is mediated through the intended target.

  • Guides Structure-Activity Relationship (SAR) Studies: Quantitative binding data allows for the rational design of more potent and selective analogues.

  • De-risks Clinical Development: Early confirmation of target engagement in cellular and preclinical models increases the probability of success in later clinical phases.[6]

For a novel compound like this compound, which may emerge from a high-throughput screen with an unknown mechanism, the initial task is to identify its direct binding partner(s). Following target identification, a rigorous validation of this interaction is required. This guide will explore and compare several state-of-the-art techniques for this purpose, assuming a hypothetical target, "Kinase X," has been identified for our lead compound.

Biophysical Methods: Quantifying Direct Binding in vitro

Biophysical assays are indispensable for the precise measurement of the physical and chemical parameters of a drug-target interaction.[7][8] These methods typically utilize purified proteins and provide high-quality, quantitative data on binding affinity, kinetics, and thermodynamics.

Surface Plasmon Resonance (SPR)

SPR is a label-free, real-time optical technique that measures the binding of an analyte (the compound) to a ligand (the target protein) immobilized on a sensor surface.[9][10][11] The binding event causes a change in the refractive index at the sensor surface, which is detected as a shift in the resonance angle of reflected light.[12]

Causality of Experimental Choice: SPR is an excellent choice for the initial validation of a direct interaction. It provides not only the binding affinity (K D ) but also the kinetic rate constants for association (k a ) and dissociation (k d ), offering a deeper understanding of the binding mechanism.[10]

Experimental Protocol: SPR for Kinase X Engagement

  • Immobilization of Kinase X: Covalently immobilize purified, active Kinase X onto a sensor chip (e.g., a CM5 chip via amine coupling).

  • Analyte Preparation: Prepare a dilution series of this compound in a suitable running buffer.

  • Binding Analysis: Inject the compound dilutions over the immobilized Kinase X surface and a reference surface (without the protein).

  • Regeneration: After each injection, regenerate the sensor surface to remove the bound compound.

  • Data Analysis: Subtract the reference channel signal and fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine k a , k d , and K D .

Data Presentation: SPR Kinetic Data for Kinase X Inhibitors

Compoundk a (1/Ms)k d (1/s)K D (nM)
This compound 2.5 x 1055.0 x 10-320
Known Kinase X Inhibitor (Control)5.0 x 1051.0 x 10-32

Workflow for SPR-based Target Validation

SPR_Workflow cluster_prep Preparation cluster_spr SPR Experiment cluster_analysis Data Analysis p1 Purify Kinase X s1 Immobilize Kinase X on Sensor Chip p1->s1 p2 Prepare Compound Dilutions s2 Inject Compound (Association) p2->s2 s1->s2 Next Cycle s3 Buffer Flow (Dissociation) s2->s3 Next Cycle s4 Regeneration s3->s4 Next Cycle a1 Generate Sensorgrams s3->a1 s4->s2 Next Cycle a2 Fit Data to Binding Model a1->a2 a3 Determine ka, kd, KD a2->a3

Caption: Workflow for SPR-based target validation.

Isothermal Titration Calorimetry (ITC)

ITC is a thermodynamic technique that directly measures the heat released or absorbed during a binding event.[8][13] It is considered the gold standard for characterizing binding interactions as it provides a complete thermodynamic profile of the interaction in a single experiment.

Causality of Experimental Choice: Unlike SPR, ITC is performed in solution, avoiding potential artifacts from protein immobilization. It directly measures the binding affinity (K D ), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding, providing deep mechanistic insights.[13]

Experimental Protocol: ITC for Kinase X Engagement

  • Sample Preparation: Place purified Kinase X in the sample cell and this compound in the injection syringe.

  • Titration: Perform a series of small injections of the compound into the protein solution.

  • Heat Measurement: Measure the heat change after each injection until the protein is saturated.

  • Data Analysis: Integrate the heat pulses and plot them against the molar ratio of the compound to the protein. Fit the resulting isotherm to a binding model to determine K D , n, and ΔH.

Data Presentation: Thermodynamic Profile of Kinase X Inhibitors

CompoundK D (nM)Stoichiometry (n)ΔH (kcal/mol)-TΔS (kcal/mol)
This compound 251.05-8.5-2.0
Known Kinase X Inhibitor (Control)30.98-10.2-1.5

Cellular Methods: Validating Engagement in a Physiological Context

While biophysical methods are powerful, they do not account for the complexities of the cellular environment, such as membrane permeability, off-target binding, and compound metabolism.[14] Cellular target engagement assays are therefore essential to confirm that the compound reaches and binds to its target in living cells.

Cellular Thermal Shift Assay (CETSA®)

CETSA® is based on the principle that the binding of a ligand to its target protein stabilizes the protein against thermal denaturation.[14][15][16] This change in thermal stability can be quantified, providing evidence of target engagement in intact cells and tissues.[5][6][17][18]

Causality of Experimental Choice: CETSA® is a label-free method that can be used in unmodified cells, making it highly physiologically relevant. It provides direct evidence of target binding in the intended environment of action.[6][16]

Experimental Protocol: CETSA® for Kinase X Engagement

  • Cell Treatment: Treat cultured cells with either vehicle or this compound.

  • Heating: Heat the cell suspensions at a range of temperatures to create a melt curve.

  • Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated aggregates by centrifugation.

  • Protein Quantification: Quantify the amount of soluble Kinase X remaining at each temperature using a specific antibody (e.g., by Western blot or ELISA).

  • Data Analysis: Plot the percentage of soluble Kinase X as a function of temperature. A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement.

Data Presentation: CETSA® Melting Temperature Shift

CompoundT m (°C) - VehicleT m (°C) - CompoundΔT m (°C)
This compound 48.553.0+4.5
Negative Control Compound48.548.6+0.1

CETSA_Workflow cluster_cell Cellular Treatment cluster_heat Thermal Challenge cluster_analysis Analysis c1 Culture Cells c2 Treat with Compound or Vehicle c1->c2 h1 Heat Aliquots at Different Temperatures c2->h1 a1 Cell Lysis h1->a1 a2 Separate Soluble & Aggregated Protein a1->a2 a3 Quantify Soluble Kinase X (e.g., Western Blot) a2->a3 a4 Plot Melt Curve & Determine ΔTm a3->a4

Caption: Principle of the NanoBRET™ Target Engagement Assay.

Experimental Protocol: NanoBRET™ for Kinase X Engagement

  • Cell Line Generation: Create a stable cell line expressing Kinase X fused to NanoLuc® luciferase.

  • Assay Setup: Plate the cells and treat them with a dilution series of this compound.

  • Tracer Addition: Add the fluorescent tracer specific for Kinase X.

  • Substrate Addition and Measurement: Add the NanoLuc® substrate and immediately measure the luminescence at two wavelengths (donor and acceptor emission).

  • Data Analysis: Calculate the BRET ratio and plot it against the compound concentration to determine the IC 50 , which reflects the compound's affinity for the target in the cell.

Data Presentation: NanoBRET™ Cellular IC 50 Values

CompoundCellular IC 50 (nM)
This compound 150
Known Kinase X Inhibitor (Control)25

Comparative Summary and Recommendations

Choosing the right target engagement assay depends on the specific research question, the stage of the drug discovery project, and available resources.

MethodPrincipleContextThroughputKey Output(s)ProsCons
SPR Refractive Index Changein vitroMediumK D , k a , k dLabel-free, real-time kinetics, high precision [9][11]Requires purified protein, potential immobilization artifacts
ITC Heat Changein vitroLowK D , n, ΔH, ΔSGold standard, solution-based, full thermodynamic profile [13]Requires large amounts of pure protein, low throughput
CETSA® Thermal Stabilizationin celluloMedium-HighΔT m , cellular IC 50Label-free, physiologically relevant, applicable to tissues [6][16]Indirect readout, requires specific antibodies
NanoBRET™ BRETin celluloHighCellular IC 50 , residence timeLive-cell, highly sensitive, quantitative, high throughput [19][20]Requires cell line engineering and a specific fluorescent tracer

Expert Recommendations:

  • For initial hit validation and detailed kinetic analysis, SPR is the method of choice due to its precision and ability to provide on- and off-rates.

  • To obtain a comprehensive thermodynamic understanding of the binding event, ITC is unparalleled, although it is more resource-intensive.

  • To confirm target engagement in a native cellular environment without genetic modification, CETSA® is a robust and widely applicable technique.

  • For high-throughput screening of compound libraries and quantitative assessment of cellular potency in live cells, NanoBRET™ is the ideal platform, provided a suitable tracer is available.

By employing a combination of these orthogonal methods, researchers can build a comprehensive and convincing case for the target engagement of novel compounds like this compound, paving the way for their successful development as next-generation therapeutics.

References

  • Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. SciSpace. Available at: [Link]

  • Surface Plasmon Resonance (SPR)-Based Workflow for High-Throughput Discovery of CD28-Targeted Small Molecules. ACS Omega. Available at: [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. Available at: [Link]

  • A straightforward method for measuring binding affinities of ligands to proteins of unknown concentration in biological tissues. National Institutes of Health. Available at: [Link]

  • Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. ResearchGate. Available at: [Link]

  • Cellular Thermal Shift Assay (CETSA). News-Medical.Net. Available at: [Link]

  • 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid. ResearchGate. Available at: [Link]

  • Surface plasmon resonance: a useful technique for cell biologists to characterize biomolecular interactions. Molecular Biology of the Cell. Available at: [Link]

  • NanoBRET™ Target Engagement for drug development. News-Medical.Net. Available at: [Link]

  • Biophysical Assays for Investigating Modulators of Macromolecular Complexes: An Overview. ACS Omega. Available at: [Link]

  • Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same. Google Patents.
  • Applications of Surface Plasmon Resonance (SPR) for the Characterization of Nanoparticles Developed for Biomedical Purposes. MDPI. Available at: [Link]

  • Navigating Phase 1: Target Identification and Validation in Drug Discovery. Technology Networks. Available at: [Link]

  • Current status of pyrazole and its biological activities. PMC - PubMed Central. Available at: [Link]

  • Biophysical Approaches Determining Ligand Binding to Biomolecular Targets: Detection, Measurement and Modelling. Books.
  • Principle of NanoBRET target engagement. ResearchGate. Available at: [Link]

  • 1-(2-chlorophenyl)-3-phenyl-1h-pyrazole-5-carboxylic acid. PubChem. Available at: [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Available at: [Link]

  • Target identification and validation in research. World Journal of Biology Pharmacy and Health Sciences. Available at: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]

  • Techniques to Measure Binding. Biology LibreTexts. Available at: [Link]

  • Surface plasmon resonance as a high throughput method to evaluate specific and non-specific binding of nanotherapeutics. NIH. Available at: [Link]

  • Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Taylor & Francis Online. Available at: [Link]

  • Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. MDPI. Available at: [Link]

  • Biophysical Screening for the Discovery of Small-Molecule Ligands. PMC - PubMed Central. Available at: [Link]

  • From Hit to Live-Cell Target Engagement Assay: DNA-Encoded Library Screens and NanoBRET Dye. Promega Connections. Available at: [Link]

  • What is surface plasmon resonance (SPR)?. Cytiva Life Sciences. Available at: [Link]

  • Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. PMC - PubMed Central. Available at: [Link]

  • What is NanoBRET™? An introduction to NanoBRET™ technology. YouTube. Available at: [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. Available at: [Link]

  • The Art of Finding the Right Drug Target: Emerging Methods and Strategies. PMC. Available at: [Link]

  • Synthesis and biological evaluation of 3-(1H-indol-3-yl)pyrazole-5-carboxylic acid derivatives. PubMed. Available at: [Link]

  • Target Engagement: A Key Factor in Drug Development Failures. Pelago Bioscience. Available at: [Link]

  • 3-Methyl-5-phenyl-1H-pyrazole-4-carboxylic acid. Amerigo Scientific. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Cross-Reactivity Profiling of Pyrazole-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Pyrazole Scaffold in Modern Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, has firmly established itself as a "privileged scaffold" in medicinal chemistry.[1][2] Its remarkable versatility and metabolic stability have led to its incorporation into a multitude of FDA-approved drugs targeting a wide range of diseases, particularly in oncology.[3][4] Pyrazole-containing molecules exhibit a broad spectrum of biological activities, including anti-inflammatory, anticancer, antiviral, and analgesic properties.[5][6]

In the realm of targeted therapy, pyrazole-based compounds are particularly prominent as protein kinase inhibitors.[2][7] Kinases are a large family of enzymes that play pivotal roles in cellular signaling, and their dysregulation is a hallmark of many cancers.[8] The pyrazole ring is adept at forming key interactions within the ATP-binding pocket of kinases, often acting as a bioisostere for other aromatic systems to improve properties like solubility and binding affinity.[3][7] For instance, the N-1 nitrogen can serve as a hydrogen bond donor, while the N-2 nitrogen can act as an acceptor, allowing for critical "hinge-binding" interactions that are fundamental to kinase inhibition.[7] Drugs like Ruxolitinib (JAK1/2 inhibitor) and Crizotinib (ALK/ROS1 inhibitor) are prime examples of successful pyrazole-based kinase inhibitors.[1]

However, the very success of these compounds hinges on their specificity. The human kinome consists of over 500 members, many of which share structural similarities in their ATP-binding sites.[9] This homology creates a significant challenge: a compound designed to inhibit one kinase may inadvertently inhibit others, leading to off-target effects and potential toxicity.[10] Therefore, rigorous and comprehensive cross-reactivity profiling is not merely a regulatory checkbox but a critical step in the drug discovery pipeline to understand a compound's true mechanism of action, predict potential side effects, and uncover opportunities for beneficial polypharmacology.[8][10]

The Rationale Behind Profiling Strategies: Beyond a Single IC50

Selecting the right profiling strategy requires understanding the fundamental questions being asked at each stage of drug discovery. An early-stage screen aims to quickly identify potent hits and flag promiscuous compounds, while a late-stage, preclinical assessment demands a deep, quantitative understanding of a compound's selectivity. The choice of assay is therefore a strategic one, balancing throughput, cost, and the type of data generated.

Fundamentally, profiling methods can be categorized into three main types:

  • Biochemical Assays: Measure direct inhibition of isolated, purified enzymes.

  • Biophysical Assays: Measure the direct physical binding of a compound to a protein.

  • Cell-Based Assays: Measure target engagement or downstream pathway effects within a living cell.

A robust profiling campaign will ideally use orthogonal methods—confirming a result from a biochemical assay with a biophysical or cell-based assay—to ensure the data is reliable and not an artifact of a particular technology.

dot graph TD subgraph "Core Concept: Pyrazole in Kinase Hinge Binding" direction LR A["ATP Binding Site"] -- "Hinge Region" --> B{Kinase}; C["Pyrazole Core"] -- "H-Bond Donor (N1-H)" --> Hinge; C -- "H-Bond Acceptor (N2)" --> Hinge; D[Inhibitor] -- "Contains" --> C; D -- "Binds To" --> A; end style A fill:#F1F3F4,stroke:#5F6368,fontcolor:#202124 style B fill:#4285F4,stroke:#FFFFFF,fontcolor:#FFFFFF style C fill:#FBBC05,stroke:#202124,fontcolor:#202124 style D fill:#34A853,stroke:#FFFFFF,fontcolor:#FFFFFF style Hinge fill:#EA4335,stroke:#FFFFFF,fontcolor:#FFFFFF end

Caption: Pyrazole core forming key hydrogen bonds in a kinase ATP-binding site.

Comparative Analysis of Cross-Reactivity Profiling Platforms

The choice of platform is critical and depends on the specific goals of the study. No single method is universally superior; their strengths and weaknesses are complementary.

Profiling Method Principle Typical Throughput Advantages Limitations Primary Application
Radiometric Kinase Assay Measures the transfer of radiolabeled phosphate ([³³P]-ATP) from ATP to a substrate.[11]Medium to HighGold standard for enzymatic activity; highly sensitive and direct.Requires handling of radioactive materials; discontinuous assay format.IC50 determination; lead optimization.
Luminescence/Fluorescence Assays Measures ATP depletion (e.g., Kinase-Glo®) or substrate phosphorylation using specific antibodies (e.g., HTRF®).[12]HighNon-radioactive; amenable to high-throughput screening (HTS); homogeneous format.Prone to compound interference (color, fluorescence); indirect measurement.Primary screening; large panel screens.
Differential Scanning Fluorimetry (DSF) Measures the thermal stabilization of a protein upon ligand binding by monitoring a fluorescent dye.[13][14]MediumDoes not require an active enzyme or substrate; detects direct binding.[13]Not a measure of inhibition; may not detect allosteric binders that don't cause stabilization.[14]Hit validation; orthogonal screening.
Cellular Thermal Shift Assay (CETSA®) Based on the principle of ligand-induced thermal stabilization of a target protein in intact cells or cell lysates.Low to MediumMeasures target engagement in a physiological context; can assess cell permeability.Lower throughput; requires specific antibodies for detection (Western Blot).In-cell target validation; bioavailability assessment.
NanoBRET™ Target Engagement Assay Measures compound binding to a NanoLuc® luciferase-tagged kinase in live cells via Bioluminescence Resonance Energy Transfer.HighReal-time measurement in live cells; quantitative binding data (IC50).Requires genetic modification of cells to express the fusion protein.Cellular potency determination; residence time studies.

Experimental Methodologies: A Self-Validating Approach

To ensure trustworthiness, protocols must be robust and include appropriate controls. Below are detailed, step-by-step methodologies for two common and complementary profiling techniques.

Protocol 1: In Vitro Biochemical Kinase Profiling (Luminescence-Based)

This protocol outlines a method for determining the IC50 values of a pyrazole-based compound against a panel of purified kinases using an ATP-depletion assay format.

Objective: To quantify the inhibitory potency (IC50) of a test compound against multiple kinases.

Materials:

  • Test Compound (e.g., "PYR-123"), dissolved in 100% DMSO.

  • Purified, active kinase enzymes.

  • Kinase-specific peptide or protein substrates.

  • Kinase reaction buffer (typically contains Tris-HCl, MgCl₂, DTT, BSA).

  • ATP solution.

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega).

  • White, opaque 384-well assay plates.

  • Multichannel pipettes and a plate reader capable of measuring luminescence.

Methodology:

  • Compound Preparation:

    • Create a 10-point, 3-fold serial dilution of PYR-123 in 100% DMSO, starting from a 100X final high concentration (e.g., 1 mM for a 10 µM final concentration).

    • Include a DMSO-only control (0% inhibition) and a known potent inhibitor for each kinase as a positive control (100% inhibition).

  • Reaction Mixture Preparation:

    • For each kinase, prepare a master mix containing the appropriate reaction buffer, kinase enzyme, and substrate. The concentration of the kinase should be optimized to produce a robust signal within the linear range of the assay.

  • Inhibitor Incubation:

    • Dispense the kinase reaction mixture into the wells of the 384-well plate.

    • Transfer a small volume of the serially diluted compound and controls from the DMSO plate to the assay plate. The final DMSO concentration should be kept low and constant across all wells (e.g., ≤1%).

    • Incubate the plate for 20 minutes at room temperature to allow for compound-enzyme binding equilibrium.

  • Initiation of Kinase Reaction:

    • Initiate the reaction by adding ATP. The ATP concentration should be at or near the Michaelis constant (Km) for each kinase to accurately determine ATP-competitive inhibitor potency.[11]

    • Mix gently and incubate the reaction for a predetermined time (e.g., 60 minutes) at 30°C. The reaction time should be within the linear phase of the reaction.

  • Detection:

    • Equilibrate the plate and the Kinase-Glo® reagent to room temperature.

    • Add a volume of Kinase-Glo® reagent equal to the volume in the well. This reagent stops the kinase reaction and measures the amount of remaining ATP.

    • Incubate for 10 minutes to allow the luminescent signal to stabilize.

    • Measure luminescence using a plate reader. A lower signal indicates higher kinase activity (more ATP consumed) and thus lower inhibition.

  • Data Analysis:

    • Convert raw luminescence units to percent inhibition relative to the DMSO (0%) and positive control (100%) wells.

    • Plot percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cellular Thermal Shift Assay (CETSA®) for Target Engagement

This protocol describes a method to confirm that a pyrazole compound binds to its intended target kinase within a cellular environment.

Objective: To validate intracellular target engagement by assessing the thermal stabilization of the target protein.

Materials:

  • Cultured cells expressing the target kinase.

  • Complete cell culture medium.

  • Test Compound (PYR-123) and vehicle control (DMSO).

  • Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors.

  • Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles).

  • PCR thermal cycler.

  • Centrifuge.

  • SDS-PAGE and Western Blotting equipment.

  • Primary antibody specific to the target kinase.

  • HRP-conjugated secondary antibody and chemiluminescent substrate.

Methodology:

  • Cell Treatment:

    • Plate cells and grow to ~80% confluency.

    • Treat cells with the desired concentration of PYR-123 or vehicle (DMSO) for a set period (e.g., 1-2 hours) in serum-free media.

  • Cell Harvesting and Lysis:

    • Harvest cells, wash with PBS, and resuspend in PBS containing protease/phosphatase inhibitors.

    • Lyse the cells using three rapid freeze-thaw cycles (liquid nitrogen followed by a 37°C water bath).

  • Heat Challenge:

    • Aliquot the cell lysate into PCR tubes.

    • Place the tubes in a thermal cycler and heat them across a range of temperatures (e.g., 40°C to 65°C in 2-3°C increments) for 3 minutes. One aliquot should be kept at room temperature as a non-heated control.

  • Separation of Soluble and Precipitated Protein:

    • Cool the tubes at room temperature for 3 minutes.

    • Centrifuge the samples at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated, denatured proteins.

  • Protein Analysis:

    • Carefully collect the supernatant (containing the soluble, non-denatured protein) from each sample.

    • Analyze the amount of soluble target protein remaining at each temperature using SDS-PAGE and Western Blotting with a target-specific antibody.

  • Data Analysis:

    • Quantify the band intensities from the Western Blot.

    • For both the vehicle- and compound-treated samples, plot the percentage of soluble protein remaining (relative to the non-heated control) against the temperature.

    • A successful target engagement will result in a rightward shift of the melting curve for the compound-treated sample, indicating thermal stabilization. The difference in the melting temperature (Tm) is a measure of the compound's binding effect.

dot graph G { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", color="#5F6368", fontcolor="#202124", fillcolor="#F1F3F4"]; edge [color="#4285F4"];

}

Caption: A typical experimental workflow for kinase inhibitor cross-reactivity profiling.

Interpreting the Data: From Numbers to Insights

The ultimate goal of profiling is to generate actionable insights. Raw IC50 or Kd values are just the beginning.

Case Study: Profiling "PYR-123," a Hypothetical BRAF Inhibitor

Target Kinase Kinase Family Biochemical IC50 (nM) Cellular NanoBRET IC50 (nM) Notes
BRAF (V600E) RAF 5 25 Primary Target
BRAF (WT)RAF85350Good selectivity over wild-type
CRAFRAF90410Good selectivity within RAF family
SRC SRC 75 300 Identified Off-Target
LCKSRC850>5000Selective within SRC family
FYNSRC920>5000Selective within SRC family
VEGFR2 RTK 45 180 Identified Off-Target
PDGFRβRTK>1000>10000Selective against related RTKs
KITRTK>1000>10000Selective against related RTKs
p38αCMGC>5000>10000No activity on unrelated kinase

Analysis:

  • On-Target Potency: PYR-123 is a potent inhibitor of the intended target, BRAF V600E, both biochemically and in cells. The ~5-fold shift between the biochemical and cellular IC50 is common and reflects factors like cell permeability and intracellular ATP concentration.[15]

  • Selectivity: The compound shows good selectivity against wild-type BRAF and other RAF family members, which is a desirable trait.

  • Off-Target Liabilities: The screen reveals potent off-target activity against SRC and VEGFR2.[10] This is a critical finding. Inhibition of SRC could lead to gastrointestinal toxicity, while VEGFR2 inhibition could cause hypertension. These potential liabilities must be addressed.

  • Next Steps: The next step would be to initiate structure-activity relationship (SAR) studies to modify the PYR-123 scaffold, aiming to reduce its affinity for SRC and VEGFR2 while maintaining or improving its potency against BRAF V600E.

dot graph G { layout=dot; rankdir=LR; node [shape=Mrecord, style=filled, fontname="Arial", color="#202124"]; edge [color="#EA4335"];

}

Caption: Logic diagram for interpreting selectivity data and guiding next steps.

Conclusion

The pyrazole scaffold is a powerful tool in the medicinal chemist's arsenal, but its successful application relies on a deep understanding of inhibitor selectivity.[16] Cross-reactivity profiling is an indispensable discipline that transforms raw potency data into a nuanced understanding of a compound's biological activity. By employing a multi-faceted approach that combines high-throughput biochemical or biophysical screens with orthogonal, cell-based validation, researchers can confidently identify and advance drug candidates. This rigorous, data-driven process is essential for mitigating risks, uncovering new therapeutic potential, and ultimately, developing safer and more effective medicines.

References

  • Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. (2025). Publisher not specified.
  • Kinase inhibitor selectivity profiling using differential scanning fluorimetry. (n.d.). PubMed. [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). Royal Society of Chemistry. [Link]

  • High-Throughput Selectivity Assays for Small-Molecule Inhibitors of β-Catenin/T-Cell Factor Protein-Protein Interactions. (n.d.). PubMed. [Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). MDPI. [Link]

  • High-Throughput Selectivity Assays for Small-Molecule Inhibitors of β-Catenin/T-Cell Factor Protein–Protein Interactions. (2018). ACS Medicinal Chemistry Letters. [Link]

  • Perspective: the potential of pyrazole-based compounds in medicine. (2011). PubMed. [Link]

  • REVIEW OF PYRAZOLE COMPOUNDS' PRODUCTION, USE, AND PHARMACOLOGICAL ACTIVITY. (2024). OSF Preprints. [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors. (n.d.). PMC - NIH. [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023). MDPI. [Link]

  • Pyrazole: an emerging privileged scaffold in drug discovery. (2023). PMC - PubMed Central. [Link]

  • Computational analysis of kinase inhibitor selectivity using structural knowledge. (2012). Bioinformatics | Oxford Academic. [Link]

  • Pyrazole Scaffold: A Remarkable Tool in Drug Development. (2022). ResearchGate. [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. [Link]

  • Kinase Inhibitor Selectivity Profiling Using Differential Scanning Fluorimetry. (2012). Springer Link. [Link]

  • An Interpretable Machine Learning Model for Selectivity of Small-Molecules Against Homologous Protein Family. (n.d.). Taylor & Francis Online. [Link]

  • A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. (2017). ACS Publications. [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (n.d.). Publisher not specified. [Link]

  • Dissecting kinase profiling data to predict activity and understand cross-reactivity of kinase inhibitors. (2012). PubMed. [Link]

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. (2023). MDPI. [Link]

  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (2021). Frontiers. [Link]

  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (2021). PMC - PubMed Central. [Link]

  • Pyrazole-Containing Pharmaceuticals: Target, Pharmacological Activity, and Their SAR Studies. (2022). ResearchGate. [Link]

  • The designed pyrazole-based target compounds. (n.d.). ResearchGate. [Link]

Sources

A Head-to-Head Comparison of Synthetic Routes to Pyrazole Carboxylic Acids: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of Pyrazole Carboxylic Acids

Pyrazole carboxylic acids and their derivatives are cornerstone scaffolds in modern medicinal chemistry and materials science.[1][2] Their remarkable versatility and diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties, have cemented their importance in drug discovery programs.[3][4] The specific substitution pattern on the pyrazole ring, particularly the position of the carboxylic acid group, profoundly influences the molecule's physicochemical properties and biological targets. Consequently, the efficient and regioselective synthesis of these compounds is a critical endeavor for synthetic and medicinal chemists.

This comprehensive guide provides a head-to-head comparison of the most prominent synthetic routes to pyrazole carboxylic acids. We will delve into the mechanistic underpinnings of each strategy, present detailed experimental protocols from peer-reviewed literature, and offer a critical evaluation of their respective advantages and limitations. This analysis is designed to empower researchers in selecting the optimal synthetic approach for their specific target molecules and research goals.

I. The Classic Approach: Cyclocondensation Reactions

Cyclocondensation reactions, particularly the Knorr pyrazole synthesis and its variations, represent the most traditional and widely employed method for constructing the pyrazole core.[5][6] This strategy generally involves the reaction of a 1,3-dicarbonyl compound or a synthon with a hydrazine derivative.

A. Knorr-Type Synthesis of Pyrazole-3- and -5-Carboxylic Acid Esters

The reaction of a β-ketoester with a hydrazine is a powerful method for producing pyrazolones, which are tautomers of hydroxypyrazoles and can be precursors to pyrazole carboxylic acids. A more direct approach involves the condensation of a 1,3-dicarbonyl compound containing an ester group with a hydrazine. The regioselectivity of this reaction is a key consideration, as unsymmetrical 1,3-dicarbonyls can potentially yield two different regioisomers.

The reaction is typically acid-catalyzed and proceeds through the initial formation of a hydrazone intermediate at one of the carbonyl groups. This is followed by an intramolecular cyclization where the second nitrogen of the hydrazine attacks the remaining carbonyl group. Subsequent dehydration leads to the formation of the stable aromatic pyrazole ring.[7]

Diagram: Knorr-Type Pyrazole Synthesis Mechanism

G cluster_0 1,3-Dicarbonyl cluster_1 Hydrazine cluster_2 Intermediate cluster_3 Product Dicarbonyl R1-C(=O)-CH2-C(=O)-OR2 Hydrazone Hydrazone Intermediate Dicarbonyl->Hydrazone + Hydrazine - H2O Hydrazine R3-NH-NH2 Hydrazine->Hydrazone Cyclic_Intermediate Cyclic Intermediate Hydrazone->Cyclic_Intermediate Intramolecular Cyclization Pyrazole Pyrazole Carboxylic Acid Ester Cyclic_Intermediate->Pyrazole - H2O

Caption: General mechanism of the Knorr-type pyrazole synthesis.

This protocol describes a two-step synthesis of ethyl 5-substituted-1H-pyrazole-3-carboxylates, a class of compounds with demonstrated anti-inflammatory activity.[8]

Step 1: Synthesis of Substituted Ethyl-2,4-dioxo-4-phenylbutanoate Derivatives (Intermediate)

  • In a suitable reaction vessel, react diethyl oxalate with a substituted acetophenone in the presence of sodium ethoxide.

  • The reaction mixture is typically stirred at room temperature.

  • Upon completion, the intermediate ethyl-2,4-dioxo-4-phenylbutanoate derivative is isolated.

Step 2: Synthesis of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate

  • A suspension of the intermediate dioxo-ester is prepared.

  • Hydrazine hydrate is added to the suspension in the presence of glacial acetic acid.

  • The reaction mixture is heated, typically at reflux.

  • After cooling, the product, ethyl 5-(substituted)-1H-pyrazole-3-carboxylate, precipitates and is collected by filtration.[8]

Advantages and Limitations of Cyclocondensation Routes
Advantages Limitations
Readily available and inexpensive starting materials.Regioselectivity can be an issue with unsymmetrical 1,3-dicarbonyls, often leading to mixtures of isomers.
Generally robust and high-yielding reactions.The synthesis of the 1,3-dicarbonyl precursor can sometimes be challenging.
Well-established and widely understood methodology.Reaction conditions can be harsh (e.g., strong acids or bases, high temperatures).

II. The Modern Approach: 1,3-Dipolar Cycloaddition

The [3+2] cycloaddition reaction between a diazo compound (the 1,3-dipole) and an alkyne or alkene is a powerful and highly regioselective method for the synthesis of pyrazoles.[9][10] This approach offers a more convergent and often milder alternative to classical cyclocondensation methods.

Mechanism of 1,3-Dipolar Cycloaddition

The reaction proceeds via a concerted pericyclic mechanism, where the HOMO of the diazo compound interacts with the LUMO of the dipolarophile (the alkyne). The regioselectivity is governed by the electronic properties of the substituents on both the diazo compound and the alkyne. For electron-poor diazocarbonyl compounds like ethyl diazoacetate, activation of the alkyne may be required, for instance, through the use of a Lewis acid.[9]

Diagram: 1,3-Dipolar Cycloaddition for Pyrazole Synthesis

G cluster_0 Reactants cluster_1 Transition State cluster_2 Product Diazo R1-C(N2)-COOR2 (Diazo Compound) TS Concerted [3+2] Transition State Diazo->TS Alkyne R3-C≡C-R4 (Alkyne) Alkyne->TS Pyrazole Substituted Pyrazole Carboxylic Acid Ester TS->Pyrazole

Caption: Concerted mechanism of 1,3-dipolar cycloaddition.

Experimental Protocol: In Situ Generation of Ethyl Diazoacetate for Pyrazole Synthesis in an Aqueous Micellar Environment

This protocol highlights a green chemistry approach to 1,3-dipolar cycloaddition, avoiding the need to handle potentially hazardous diazo compounds in organic solvents.[9][10]

  • In an open reaction vessel, a cold suspension of sodium nitrite in an aqueous solution of the surfactant TPGS-750-M (1.5 wt%) is added dropwise to a suspension of glycine ethyl ester hydrochloride in the same surfactant solution at 0 °C.

  • The mixture is stirred at 0 °C for 30 minutes.

  • Sulfuric acid (4 mol%) is added dropwise, followed by the alkyne (e.g., methyl propiolate).

  • The reaction mixture is stirred at room temperature for 20 hours.

  • The reaction is quenched with a saturated solution of sodium bicarbonate.

  • The product, a mixture of pyrazole-3,5- and -4,5-dicarboxylates, is extracted and purified.[9][10]

Advantages and Limitations of 1,3-Dipolar Cycloaddition
Advantages Limitations
High regioselectivity, often leading to a single product isomer.Diazo compounds can be toxic and potentially explosive, requiring careful handling. In-situ generation mitigates this risk.
Milder reaction conditions compared to many cyclocondensation methods.The synthesis of substituted diazo compounds can be complex.
Convergent synthesis, allowing for the rapid assembly of complex pyrazoles.Some alkynes may have low reactivity, requiring activation or harsher conditions.
Amenable to green chemistry approaches (e.g., aqueous micellar catalysis).

III. Functionalization of the Pyrazole Ring: Vilsmeier-Haack and Oxidation Strategies

Instead of constructing the pyrazole ring with the carboxylic acid group already in place, an alternative strategy involves the functionalization of a pre-formed pyrazole ring.

A. Vilsmeier-Haack Reaction for Pyrazole-4-Carboxylic Acids

The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic and heterocyclic compounds.[11][12] Hydrazones of β-keto esters can undergo Vilsmeier cyclization to directly yield pyrazole-4-carboxylic acid esters.[13] Alternatively, a pre-existing pyrazole can be formylated at the 4-position, and the resulting aldehyde can be oxidized to the corresponding carboxylic acid.

This protocol describes the synthesis of 3-(2-chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde, which can be a precursor to the corresponding carboxylic acid.[12]

  • The Vilsmeier reagent is prepared by adding phosphorus oxychloride dropwise to dry dimethylformamide at -10 °C.

  • The substituted pyrazole, dissolved in dry dimethylformamide, is added dropwise to the Vilsmeier reagent at room temperature.

  • The reaction temperature is raised to 70 °C and maintained for 24 hours.

  • After workup, the pyrazole-4-carbaldehyde is purified by column chromatography.[12] The subsequent oxidation to the carboxylic acid can be achieved using standard oxidizing agents like potassium permanganate or Jones reagent.

B. Oxidation of Alkyl-Substituted Pyrazoles

The oxidation of an alkyl group, typically a methyl group, on the pyrazole ring is a straightforward method for introducing a carboxylic acid functionality. This approach is particularly useful for the synthesis of pyrazole-3,5-dicarboxylic acid from the readily available 3,5-dimethyl-1H-pyrazole.[14][15]

  • 3,5-Dimethyl-1H-pyrazole is dissolved in water heated to 70 °C.

  • Potassium permanganate is added portion-wise to the hot solution, maintaining the temperature below 90 °C.

  • The mixture is cooled to room temperature, and the manganese dioxide precipitate is filtered off.

  • The filtrate is acidified with aqueous HCl to pH 2 and left to stand overnight.

  • The precipitated 1H-pyrazole-3,5-dicarboxylic acid is collected by filtration.[14]

Advantages and Limitations of Functionalization Routes
Advantages Limitations
Utilizes readily available and often simple pyrazole starting materials.The regioselectivity of the functionalization reaction can be a challenge.
Can provide access to specific isomers that are difficult to obtain through cyclization methods.The required functional group handle (e.g., an alkyl group for oxidation) must be present on the starting pyrazole.
Oxidation of alkyl groups is a well-established and reliable transformation.The Vilsmeier-Haack reaction may not be suitable for pyrazoles with electron-withdrawing groups.
The use of strong oxidizing agents like potassium permanganate can lead to over-oxidation or degradation of sensitive functional groups.

IV. Modern Catalytic Approaches: Cross-Coupling and C-H Activation

In recent years, transition-metal-catalyzed cross-coupling and C-H activation reactions have emerged as powerful tools for the synthesis of highly functionalized heterocycles, including pyrazole carboxylic acids.[16] These methods offer novel disconnections and can provide access to previously inaccessible structures.

A. Palladium-Catalyzed C-H Arylation and Decarboxylation

A notable example of a modern catalytic approach is the palladium-catalyzed C5-H arylation of a pyrazole-4-carboxylate, followed by decarboxylation.[17] This strategy utilizes the carboxylate group as a removable directing group to achieve selective functionalization at the C5 position.

  • In a reaction vessel, ethyl 1-methylpyrazole-4-carboxylate, an aryl bromide, a palladium catalyst (e.g., 5 mol% PdCl(C3H5)(dppb)), and a base (e.g., KOAc) are combined in a suitable solvent like DMA.

  • The reaction mixture is heated at 150 °C.

  • After completion, the C5-arylated pyrazole-4-carboxylate is isolated and purified.

  • The subsequent decarboxylation can be achieved under basic conditions followed by acidification at elevated temperatures.[17]

Advantages and Limitations of Modern Catalytic Methods
Advantages Limitations
High degree of functional group tolerance.The cost and availability of transition metal catalysts and ligands can be a concern.
Can achieve high regioselectivity through the use of directing groups.Optimization of reaction conditions (catalyst, ligand, base, solvent, temperature) is often required.
Provides access to novel and complex pyrazole structures.C-H activation can sometimes lead to mixtures of isomers if multiple C-H bonds are similarly reactive.
Often proceeds under milder conditions than classical methods.Substrate scope can be limited in some cases.

V. The Power of Convergence: Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs), where three or more reactants combine in a one-pot process to form a product that contains essentially all the atoms of the starting materials, have gained significant traction in synthetic chemistry.[3][18][19] MCRs offer a highly efficient and atom-economical route to complex molecules, including functionalized pyrazole carboxylic acid esters.

Mechanism of a Three-Component Synthesis of Pyrazole-4-carboxylates

One common MCR approach involves the reaction of an aldehyde, a β-ketoester, and a hydrazine.[18] The reaction can be catalyzed by a Lewis acid, such as Yb(PFO)3. The mechanism likely involves the initial formation of an enamine from the β-ketoester and the hydrazine, which then reacts with the aldehyde in a Knoevenagel-type condensation, followed by intramolecular cyclization and dehydration to afford the pyrazole product.

Diagram: Workflow Comparison of Synthetic Routes

G cluster_0 Cyclocondensation cluster_1 1,3-Dipolar Cycloaddition cluster_2 Functionalization cluster_3 Multicomponent Reaction C1 1,3-Dicarbonyl + Hydrazine C2 Cyclization C1->C2 C3 Pyrazole Carboxylic Acid C2->C3 D1 Diazo Compound + Alkyne D2 [3+2] Cycloaddition D1->D2 D3 Pyrazole Carboxylic Acid D2->D3 F1 Substituted Pyrazole F2 Vilsmeier-Haack or Oxidation F1->F2 F3 Pyrazole Carboxylic Acid F2->F3 M1 Aldehyde + β-Ketoester + Hydrazine M2 One-Pot Reaction M1->M2 M3 Pyrazole Carboxylic Acid M2->M3

Sources

A Multi-Technique Spectroscopic Approach to the Structural Validation of 1-(2-Fluorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, multi-technique spectroscopic workflow for the unambiguous structural validation of 1-(2-Fluorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid. Pyrazole carboxylic acid derivatives are significant scaffolds in medicinal chemistry, recognized for a wide range of biological activities.[1] Therefore, rigorous and unequivocal confirmation of their molecular structure is a critical prerequisite for any downstream application, from biological screening to clinical development.

This document moves beyond a simple recitation of data to explain the causal reasoning behind our analytical choices. We will explore not only what the expected spectral data should be, but also how this data allows us to distinguish the target molecule from key structural isomers. The protocols described herein are designed to form a self-validating system, ensuring the highest degree of confidence in the final structural assignment.

The Analytical Challenge: Isomeric Differentiation

The synthesis of substituted pyrazoles can often yield a mixture of regioisomers. For our target compound, this compound, a primary analytical challenge is to differentiate it from its key isomers, such as the 1,5-disubstituted regioisomer or positional isomers of the fluorine atom on the phenyl ring. Our spectroscopic strategy is designed to provide definitive evidence for the correct substitution pattern.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structure Elucidation

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of a molecule. For a fluorinated compound like our target, a combination of ¹H, ¹³C, and ¹⁹F NMR, along with 2D correlation experiments, provides a complete picture of the molecular framework.[2][3]

Experimental Protocol: NMR Sample Preparation and Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of the synthesized compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

    • Rationale: DMSO-d₆ is chosen for its ability to dissolve a wide range of organic compounds and, crucially, for its capacity to slow the exchange of the acidic carboxylic acid and pyrazole NH protons, often allowing them to be observed in the ¹H NMR spectrum.[4]

  • Internal Standard: Add a capillary containing a known standard or use the residual solvent peak as a primary reference. For quantitative NMR (qNMR), a calibrated internal standard like 1,3,5-trimethoxybenzene would be added.[5]

  • Acquisition: Record ¹H, ¹³C{¹H}, ¹⁹F{¹H}, and 2D correlation spectra (e.g., COSY, HSQC, HMBC) on a 400 MHz or higher field spectrometer.

    • Rationale: Higher field strengths provide better signal dispersion, which is critical for resolving the complex multiplets expected from the aromatic regions of the spectrum.

¹H NMR: Proton Environment Analysis

The ¹H NMR spectrum provides the initial map of the proton environments. We anticipate signals corresponding to the methyl group, the pyrazole ring proton, the four protons of the fluorophenyl ring, and the carboxylic acid proton.

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale & Key Correlations
~12.0 - 13.5broad singlet1HCOOHThe acidic proton of the carboxylic acid is expected to be a broad signal at a very downfield shift, characteristic of hydrogen-bonded acidic protons.[4]
~7.7 - 7.3multiplet4HAr-HThe four protons on the 2-fluorophenyl ring will exhibit complex splitting due to both H-H and H-F couplings.[6] Their exact shifts depend on the electronic environment.
~6.8singlet1HPyrazole C4-HThis lone proton on the pyrazole ring is expected to be a sharp singlet. Its position confirms the 1,3,5-substitution pattern. An HMBC correlation to the methyl carbon (C3-CH₃) and the carboxylic carbon (C5-COOH) would be definitive.
~2.3singlet3HCH₃The methyl group protons at position 3 of the pyrazole ring will appear as a singlet. An HMBC correlation to the pyrazole C3 and C4 carbons will confirm its location.
¹³C NMR: The Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about their hybridization and electronic state. The large C-F coupling constants are particularly diagnostic.[3]

Predicted Chemical Shift (δ, ppm) Assignment Rationale & Expected C-F Coupling
~162C=OCarboxylic acid carbonyl carbon.
~158 (d, ¹JCF ≈ 250 Hz)Ar C-FThe carbon directly bonded to fluorine will appear as a doublet with a very large one-bond coupling constant, a hallmark of a C-F bond.[7]
~148Pyrazole C5Carbon bearing the carboxylic acid group.
~145Pyrazole C3Carbon bearing the methyl group.
~132-116Ar-CAromatic carbons of the fluorophenyl ring. These will show smaller two- and three-bond C-F couplings (²JCF, ³JCF), aiding in their assignment.
~110Pyrazole C4The sole CH carbon of the pyrazole ring.
~14CH₃Methyl group carbon.
¹⁹F NMR: The Fluorine Probe

¹⁹F NMR is exceptionally sensitive to the local electronic environment and provides a clean window for analysis.[6][8]

  • Expected Signal: For the 2-fluorophenyl group, a single multiplet is expected in the aromatic fluorine region (typically -110 to -140 ppm). The multiplicity will arise from coupling to the ortho, meta, and para protons on the phenyl ring. This complex pattern is a key fingerprint for the substitution pattern and can be used to differentiate it from 3-fluoro or 4-fluoro isomers, which would show different splitting patterns.

Workflow for Structural Confirmation using NMR

The following diagram illustrates how different NMR experiments are synergistically used to build a complete picture of the molecular structure.

G cluster_1d 1D NMR Experiments cluster_2d 2D Correlation NMR cluster_validation Validation Output H1_NMR ¹H NMR (Proton Count & Splitting) COSY COSY (H-H Connectivity) H1_NMR->COSY Identifies Ar-H system HSQC HSQC (Direct C-H Bonds) H1_NMR->HSQC C13_NMR ¹³C NMR (Carbon Skeleton & C-F Coupling) C13_NMR->HSQC Assigns protonated carbons (C4, CH3, Ar-CH) F19_NMR ¹⁹F NMR (Fluorine Environment) HMBC HMBC (Long-Range C-H Connectivity) F19_NMR->HMBC ¹H-¹⁹F HMBC can map long-range couplings COSY->HMBC Confirms assignments HSQC->HMBC Structure Final Validated Structure HMBC->Structure Defines full connectivity

Caption: NMR workflow for structural validation.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the crucial confirmation of the molecular weight and offers structural clues through the analysis of fragmentation patterns.

Experimental Protocol: Mass Spectrometry
  • Technique: Employ Electrospray Ionization (ESI) coupled with a high-resolution mass analyzer (e.g., TOF or Orbitrap).

  • Mode: Acquire data in both positive and negative ion modes.

    • Rationale: The carboxylic acid makes the molecule amenable to negative ion mode detection ([M-H]⁻), while the pyrazole nitrogens can be protonated in positive ion mode ([M+H]⁺). High-resolution measurement allows for the determination of the elemental formula.

Expected Mass Spectrometry Data
  • Molecular Formula: C₁₁H₉FN₂O₂

  • Exact Mass: 220.0648

  • High-Resolution MS (HRMS):

    • Positive Mode: Expect to find an [M+H]⁺ ion at m/z 221.0726.

    • Negative Mode: Expect to find an [M-H]⁻ ion at m/z 219.0570.

  • Key Fragmentation:

    • A characteristic loss of CO₂ (44 Da) from the carboxylic acid, leading to a fragment at m/z 175.0672 in negative mode.

    • Cleavage of the N-phenyl bond, potentially yielding fragments corresponding to the fluorophenyl cation (m/z 95.03) and the pyrazole carboxylic acid radical cation (m/z 125.02).

Infrared (IR) Spectroscopy: Functional Group Identification

IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups.

Experimental Protocol: IR Spectroscopy
  • Technique: Attenuated Total Reflectance (ATR) is a modern, simple method requiring minimal sample preparation.

  • Acquisition: Record the spectrum from 4000 cm⁻¹ to 400 cm⁻¹.

Expected IR Absorption Bands

The IR spectrum is expected to show characteristic absorptions for the carboxylic acid and aromatic moieties.

Wavenumber (cm⁻¹) Vibration Type Functional Group
3300 - 2500 (very broad)O-H stretchCarboxylic Acid
~1710C=O stretchCarboxylic Acid
~1600, ~1500C=C stretchAromatic Ring
~1250C-F stretchAryl-Fluoride
~1240C-O stretchCarboxylic Acid

The extremely broad O-H stretch is a definitive feature of a hydrogen-bonded carboxylic acid.[9][10]

Comparison with a Key Isomer: 1-(4-Fluorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid

To highlight the power of this multi-technique approach, let's consider how the data would differ for the 4-fluoro isomer.

Spectroscopic Technique Target: 1-(2-Fluorophenyl)... Isomer: 1-(4-Fluorophenyl)...
¹H NMR (Aromatic Region) Complex multiplet for 4 protons due to varied couplings to fluorine.Two symmetrical doublets of doublets (an AA'BB' system coupled to F), appearing more resolved.
¹⁹F NMR One complex multiplet.One triplet of triplets (coupling to ortho and meta protons).
¹³C NMR (Aromatic Carbons) Six distinct aromatic carbon signals.Four distinct aromatic carbon signals due to symmetry.

This comparative analysis demonstrates that subtle differences, particularly in the NMR spectra, provide conclusive evidence to distinguish between positional isomers.

Conclusion

The structural validation of this compound is definitively achieved through the synergistic application of NMR spectroscopy (¹H, ¹³C, ¹⁹F, and 2D), high-resolution mass spectrometry, and infrared spectroscopy. The combination of precise mass measurement, functional group identification, and, most importantly, the detailed connectivity map provided by NMR, forms a self-validating workflow. This rigorous characterization ensures the identity and purity of the molecule, providing the solid analytical foundation required for its advancement in research and drug development programs.

References

  • Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. (2019). DergiPark. Available at: [Link]

  • Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. (2017). AZoM. Available at: [Link]

  • Pyrazole-3-carboxylic acid Spectra. SpectraBase. Available at: [Link]

  • Chemical shifts and coupling constants in pentafluorophenyl derivatives. I. Correlations of chemical shifts, coupling constants, and .pi.-electronic interactions. Journal of the American Chemical Society. Available at: [Link]

  • Reactions of Some Pyrazole-3-Carboxylic Acid and Carboxylic Acid Chlorides with Various Alcohols. (2011). ResearchGate. Available at: [Link]

  • Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. (2025). ResearchGate. Available at: [Link]

  • The Structure and Dynamic Properties of 1H-Pyrazole-4-Carboxylic Acids in the Solid State. (2013). ResearchGate. Available at: [Link]

  • New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. (2018). Nature Communications. Available at: [Link]

  • Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. The Royal Society of Chemistry. Available at: [Link]

  • 4-fluorophenylalanine replaces phenylalanine but not tyrosine. a 1D ¹⁹F... (2020). ResearchGate. Available at: [Link]

  • Structure Elucidation of Fluorinated Compounds by NMR. JEOL Ltd. Available at: [Link]

  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. The Royal Society of Chemistry. Available at: [Link]

  • 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. NIST WebBook. Available at: [Link]

  • 1-(4-fluorophenyl)-5-(pyridin-3-yl)-1H-pyrazole-3-carboxylic acid. SpectraBase. Available at: [Link]

  • 1H and 13C NMR Characterization of Pyrazole Carboxamide Derivatives. (2020). ResearchGate. Available at: [Link]

  • Combination of 1H and 13C NMR Spectroscopy. NMR Spectra. Available at: [Link]

  • 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. NIST WebBook. Available at: [Link]

  • IR Absorption Table. University of Colorado Boulder. Available at: [Link]

  • 1H-pyrazole-5-carboxylic acid, 3-(4-fluorophenyl)-. SpectraBase. Available at: [Link]

  • 5-methyl-1H-pyrazole-3-carboxylic acid. PubChem. Available at: [Link]

  • FT-IR spectrum of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid molecule. ResearchGate. Available at: [Link]

  • 1H-Pyrazole-5-carboxylic acid. PubChem. Available at: [Link]

  • ETHYL 5-AMINO-1-((2-FLUOROPHENYL)METHYL)-1H-PYRAZOLE-3-CARBOXYLATE. gsrs. Available at: [Link]

  • 1H-Pyrazole-4-carboxylic acid, 3-(4-chlorophenyl)-4,5-dihydro-4-methyl-1-[[[4-(trifluoromethyl)phenyl]amino]carbonyl]-. EPA. Available at: [Link]

  • 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. National Institutes of Health. Available at: [Link]

Sources

A Senior Application Scientist's Guide to the Comparative Efficacy of Commercial Pyrazole Fungicides

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals in plant pathology and mycology.

Introduction: The Rise of Pyrazole Fungicides in Crop Protection

The pyrazole class of fungicides, particularly the pyrazole-carboxamides, has become a cornerstone of modern agriculture for the management of a wide spectrum of fungal diseases.[1][2] Their widespread adoption is largely due to their specific and highly effective mode of action as succinate dehydrogenase inhibitors (SDHIs).[3][4] This guide provides an in-depth technical comparison of the efficacy of prominent commercial pyrazole fungicides, focusing on their performance against economically significant plant pathogens. We will delve into the causality behind experimental design for fungicide evaluation and provide detailed, replicable protocols for both in vitro and field-based efficacy assessments.

The core of this guide is built on the principle of scientific integrity. Every protocol is designed as a self-validating system, and all mechanistic claims are grounded in authoritative, citable research. Our objective is to equip researchers and professionals with the knowledge and tools necessary to make informed decisions in the development and application of novel fungicidal agents.

The Molecular Target: Succinate Dehydrogenase and its Inhibition

Pyrazole fungicides exert their antifungal activity by targeting Complex II of the mitochondrial respiratory chain, the enzyme succinate dehydrogenase (SDH).[3][5] This enzyme is a critical component of both the tricarboxylic acid (TCA) cycle and the electron transport chain, playing a pivotal role in cellular energy production.[5][6] By binding to the ubiquinone-binding (Qp) site of the SDH enzyme complex, pyrazole fungicides block the transfer of electrons from succinate to ubiquinone, thereby inhibiting fungal respiration and leading to cell death.[7][8]

The SDH enzyme is composed of four subunits (SdhA, SdhB, SdhC, and SdhD).[6] The binding site for SDHI fungicides is located within a pocket formed by the SdhB, SdhC, and SdhD subunits.[7] The chemical structure of a pyrazole fungicide, particularly the substituents on the pyrazole ring and the nature of the amide linkage, significantly influences its binding affinity to the target site and, consequently, its fungicidal efficacy.[9][10] Understanding this structure-activity relationship is paramount for the rational design of new and more effective SDHI fungicides.[11][12]

TCA_Cycle TCA Cycle Succinate Succinate TCA_Cycle->Succinate SDH Succinate Dehydrogenase (SDH) (Complex II) Succinate->SDH Fumarate Fumarate SDH->Fumarate UQ Ubiquinone (Q) SDH->UQ e- ETC Electron Transport Chain UQH2 Uquinol (QH2) UQ->UQH2 Complex_III Complex III UQH2->Complex_III Complex_III->ETC Pyrazole Pyrazole Fungicide Pyrazole->SDH Inhibition Inhibition

Caption: Fungal Succinate Dehydrogenase (SDH) Inhibition Pathway.

Comparative Efficacy Data of Commercial Pyrazole Fungicides

The following tables summarize the in vitro and field efficacy of three leading commercial pyrazole fungicides: Fluxapyroxad, Bixafen, and Penthiopyrad, against two economically important fungal pathogens, Septoria tritici (causal agent of Septoria tritici blotch in wheat) and Botrytis cinerea (causal agent of gray mold in numerous crops).

In Vitro Efficacy Comparison

The half-maximal effective concentration (EC50) is a standard measure of a fungicide's intrinsic activity against a pathogen in a controlled laboratory setting. Lower EC50 values indicate higher fungicidal activity.

FungicideTarget PathogenEC50 (µg/mL)Reference(s)
Fluxapyroxad Septoria triticiVaries by isolate sensitivity[13]
Botrytis cinereaNot specified in provided results
Bixafen Septoria triticiVaries by isolate sensitivity[13]
Botrytis cinereaNot specified in provided results
Penthiopyrad Septoria triticiNot specified in provided results
Botrytis cinereaEC50 < 0.1 (preventative)[14]

Note: EC50 values can vary significantly between different fungal isolates due to the development of resistance.

Field Performance Comparison

Field trials provide a more realistic assessment of a fungicide's performance under real-world conditions, taking into account environmental factors and application methods.

FungicideTarget DiseaseCropEfficacy (% control)Reference(s)
Fluxapyroxad Septoria tritici blotchWheatGenerally high, but declining in some regions[13]
Gray MoldStrawberryHighly effective[15]
Bixafen Septoria tritici blotchWheatModerate to high, often used in mixtures[13]
Gray MoldNot specified in provided results
Penthiopyrad Septoria tritici blotchNot specified in provided results
Gray MoldStrawberryEffective[14]

Experimental Protocols for Efficacy Evaluation

The following protocols are based on established methodologies and are designed to provide a robust framework for the comparative evaluation of fungicide efficacy. Adherence to standardized guidelines, such as those provided by the European and Mediterranean Plant Protection Organization (EPPO), is crucial for generating reliable and comparable data.[16][17][18]

In Vitro Mycelial Growth Inhibition Assay

This assay determines the direct inhibitory effect of a fungicide on the vegetative growth of a fungus.

Objective: To determine the EC50 value of a fungicide against a specific fungal pathogen.

Materials:

  • Pure culture of the target fungal pathogen

  • Potato Dextrose Agar (PDA) or other suitable growth medium

  • Fungicide stock solution of known concentration

  • Sterile petri dishes (90 mm)

  • Sterile cork borer (5 mm diameter)

  • Incubator

Procedure:

  • Media Preparation: Prepare PDA according to the manufacturer's instructions. Autoclave and allow to cool to 45-50°C.

  • Fungicide Amendment: Add the appropriate volume of fungicide stock solution to the molten PDA to achieve a range of desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). Also, prepare a control set of plates with no fungicide.

  • Pouring Plates: Pour the amended and control PDA into sterile petri dishes and allow them to solidify.

  • Inoculation: Using a sterile cork borer, take a 5 mm plug from the edge of an actively growing fungal culture and place it, mycelium-side down, in the center of each PDA plate.

  • Incubation: Incubate the plates at the optimal temperature for the specific fungus (e.g., 20-25°C) in the dark.

  • Data Collection: Measure the diameter of the fungal colony in two perpendicular directions at regular intervals (e.g., every 24 hours) until the colony in the control plate reaches the edge of the dish.

  • Calculation: Calculate the percentage of mycelial growth inhibition for each fungicide concentration compared to the control.[19][20] Plot the inhibition percentage against the log of the fungicide concentration and use probit analysis to determine the EC50 value.

Start Start Prepare_Media Prepare Fungicide-Amended and Control Media Start->Prepare_Media Pour_Plates Pour Media into Petri Dishes Prepare_Media->Pour_Plates Inoculate Inoculate Plates with Fungal Plugs Pour_Plates->Inoculate Incubate Incubate at Optimal Temperature Inoculate->Incubate Measure Measure Colony Diameter Incubate->Measure Calculate Calculate % Inhibition and EC50 Value Measure->Calculate End End Calculate->End

Caption: In Vitro Mycelial Growth Inhibition Assay Workflow.

In-Field Fungicide Efficacy Trial

Field trials are essential for evaluating the performance of a fungicide under practical agricultural conditions.

Objective: To assess the efficacy of a fungicide in controlling a specific plant disease and its impact on crop yield.

Experimental Design:

  • Location: Select a site with a history of the target disease and uniform soil conditions.

  • Plot Size: Plots should be large enough to minimize edge effects and allow for accurate yield assessment.[17]

  • Replication: Use a randomized complete block design with a minimum of four replications to account for field variability.[17]

  • Treatments: Include an untreated control, the test fungicide(s) at various application rates, and a commercial standard for comparison.

Procedure:

  • Crop Establishment: Plant a susceptible crop variety and manage it according to standard agronomic practices.

  • Fungicide Application: Apply the fungicides at the recommended growth stage for disease control, using calibrated spray equipment to ensure uniform coverage.[21][22][23]

  • Disease Assessment: Regularly assess the disease severity in each plot using a standardized rating scale (e.g., percentage of leaf area affected).

  • Yield Data: At crop maturity, harvest the center of each plot and measure the yield.[24]

  • Data Analysis: Analyze the disease severity and yield data using analysis of variance (ANOVA) to determine statistically significant differences between treatments.

Start Start Site_Selection Select Trial Site and Establish Crop Start->Site_Selection Plot_Design Design and Layout Experimental Plots Site_Selection->Plot_Design Fungicide_Application Apply Fungicide Treatments at Key Growth Stages Plot_Design->Fungicide_Application Disease_Assessment Conduct Regular Disease Assessments Fungicide_Application->Disease_Assessment Yield_Measurement Harvest and Measure Crop Yield Disease_Assessment->Yield_Measurement Data_Analysis Analyze Data for Statistical Significance Yield_Measurement->Data_Analysis End End Data_Analysis->End

Caption: In-Field Fungicide Efficacy Trial Workflow.

Concluding Remarks

The commercial pyrazole fungicides, particularly the SDHIs, represent a powerful tool in the ongoing effort to protect global food production from the threat of fungal diseases. Their high efficacy and broad-spectrum activity have made them indispensable in modern agriculture. However, the emergence of fungicide resistance is a persistent challenge that necessitates a deep understanding of their mode of action and a commitment to robust efficacy evaluation.

This guide has provided a framework for the comparative assessment of pyrazole fungicides, grounded in scientific principles and established methodologies. By employing these protocols and considering the nuances of structure-activity relationships, researchers and drug development professionals can contribute to the discovery and responsible stewardship of the next generation of fungicidal agents. It is through such rigorous and objective evaluation that we can ensure the long-term sustainability of our agricultural systems.

References

  • Sierotzki, H., & Scalliet, G. (2013). A review of current knowledge of resistance aspects for the next-generation succinate dehydrogenase inhibitor fungicides. Phytopathology, 103(8), 880-887. [Link]

  • Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. (2016). Molecules, 21(11), 1563. [Link]

  • A review of current knowledge of resistance aspects for the next-generation succinate dehydrogenase inhibitor fungicides. (2013). Phytopathology, 103(8), 880-887. [Link]

  • Sang, H., & Lee, H. B. (2020). Molecular Mechanisms of Succinate Dehydrogenase Inhibitor Resistance in Phytopathogenic Fungi. Research in Plant Disease, 26(1), 1-9. [Link]

  • Succinate Dehydrogenase: An Ideal Target for Fungicide Discovery. (2025). Request PDF. [Link]

  • Design, synthesis and structure–activity relationship of novel pyrazole‐4‐carboxamide derivatives. (2024). Pest Management Science. [Link]

  • Succinate dehydrogenase inhibitors fungicides: a review of their impact on human health and epigenetic changes. (2023). Acta Toxicológica Argentina, 31(1). [Link]

  • A Review of Current Knowledge of Resistance Aspects for the Next-Generation Succinate Dehydrogenase Inhibitor Fungicides. (2025). Request PDF. [Link]

  • Effectiveness of Different Classes of Fungicides on Botrytis cinerea Causing Gray Mold on Fruit and Vegetables. (2015). The Plant Pathology Journal, 31(3), 281-288. [Link]

  • THE SUCCINATE DEHIDROGENASE INHIBITOR FUNGICIDES: FUNGAL RESISTANCE AND ITS MANAGEMENT. (n.d.). OUCI. [Link]

  • Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism. (2023). International Journal of Molecular Sciences, 24(4), 3897. [Link]

  • Succinate Dehydrogenase Subunit C Contributes to Mycelial Growth and Development, Stress Response, and Virulence in the Insect Parasitic Fungus Beauveria bassiana. (2022). Applied and Environmental Microbiology, 88(16), e00632-22. [Link]

  • Discovery of Novel Pyrazole/Thiazole Derivatives Containing Cyano/Thiocyanato Groups as Fungicide Candidates. (2025). Journal of Agricultural and Food Chemistry. [Link]

  • Shifting sensitivity of septoria tritici blotch compromises field performance and yield of main fungicides in Europe. (2022). Pest Management Science, 78(11), 4849-4860. [Link]

  • Novel pyrazole-4-carboxamides containing a piperazine moiety: Synthesis, crystal structure, antifungal activity, molecular docking, DFT and ESP calculations. (2024). Journal of Molecular Structure, 1302, 137452. [Link]

  • The assembly of succinate dehydrogenase: a key enzyme in bioenergetics. (2015). Cellular and Molecular Life Sciences, 72(12), 2291-2305. [Link]

  • Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms. (2017). Journal of Visualized Experiments, (129), 56915. [Link]

  • Design, synthesis and structure-activity relationship of novel pyrazole-4-carboxamide derivatives. (2024). Pest Management Science. [Link]

  • Fluxapyroxad. (n.d.). In Wikipedia. Retrieved January 18, 2026, from [Link]

  • Fungicide Efficacy and Resistance Ratings for Botrytis Grey Mold. (n.d.). UC IPM. [Link]

  • Effectiveness of Different Classes of Fungicides on Botrytis cinerea Causing Gray Mold on Fruit and Vegetables. (2015). ResearchGate. [Link]

  • Fungicide performance dose-response curves for septoria tritici in winter wheat. (2025). AHDB. [Link]

  • First report of antifungal activity conferred by non-conventional peptides. (2020). Plant Biotechnology Journal, 18(10), 2031-2033. [Link]

  • Chemical structures of furametpyr, penthiopyrad, bixafen, sedaxane,... (n.d.). ResearchGate. [Link]

  • Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations. (2020). Journal of Fungi, 6(1), 23. [Link]

  • Key timings for fungicide applications to manage Septoria tritici blotch (STB) in wheat in the medium and low rainfall. (n.d.). Online Farm Trials. [Link]

  • Developing management practices for septoria tritici blotch in wheat for medium rainfall zones. (n.d.). Hart Field-Site Group. [Link]

  • Evaluation of fungicide application programmes for Septoria tritici blotch control in winter wheat. (2022). Zemdirbyste-Agriculture, 109(2), 143-150. [Link]

  • Conduct and reporting of efficacy evaluation trials, including good experimental practice. (n.d.). WordPress.com. [Link]

  • Evaluation of fungicides against Gray mould (Botrytis cinerea Pers. Fr) and Leaf mould [Fulvia fulva (Cooke) Cif . (Cladosporium. (2017). International Journal of Chemical Studies, 5(5), 400-404. [Link]

  • Efficacy of fungicides in controlling Botrytis cinerea. (2025). ResearchGate. [Link]

  • Fengycin–essential oil emulsions as sustainable biocontrol formulations against Moniliophthora roreri, the cacao frosty pod rot pathogen. (2024). Frontiers in Microbiology, 15, 1369986. [Link]

  • Evaluation of the In Vitro Antifungal Activity of Allicin. (1977). Antimicrobial Agents and Chemotherapy, 11(4), 691-698. [Link]

  • Design and analysis of efficacy evaluation trials. (n.d.). EPPO. [Link]

  • PP 1/181 (5) Conduct and reporting of efficacy evaluation trials, including good experimental practice. (n.d.). EPPO. [Link]

  • fluxapyroxad data sheet. (n.d.). Compendium of Pesticide Common Names. [Link]

  • Guidelines on Efficacy Evaluation for the Registration of Plant Protection Products. (n.d.). FAO. [Link]

  • EPPO Bulletin - 2021 - PP 1 181 5 Conduct and Reporting of Efficacy Evaluation Trials Including Good Experimental. (n.d.). Scribd. [Link]Efficacy-Evaluation-Trials-Including-Good-Experimental)

Sources

A Comparative Guide to the Antifungal Activity Spectrum of Substituted Pyrazole-3-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

The persistent challenge of fungal infections in agriculture and medicine necessitates the continuous development of novel antifungal agents. Pyrazole-3-carboxylic acids and their derivatives have emerged as a highly promising class of heterocyclic compounds, demonstrating a broad spectrum of antifungal activities.[1][2] This guide provides a comprehensive comparison of the antifungal performance of various substituted pyrazole-3-carboxylic acid derivatives, supported by experimental data and insights into their structure-activity relationships and mechanisms of action.

Comparative Antifungal Activity

The antifungal efficacy of pyrazole-3-carboxylic acid derivatives is significantly influenced by the nature and position of substituents on the pyrazole ring. A wide range of these compounds have been synthesized and evaluated against various fungal pathogens, including those affecting plants and humans.

A series of pyrazole-3-carboxylic acid and pyrazole-3,4-dicarboxylic acid derivatives demonstrated notable inhibitory effects against several fungal pathogens, with most of the molecules showing activity against both standard and clinical strains of Candida albicans.[3] Further studies have synthesized pyrazole carboxamide and isoxazolol pyrazole carboxylate derivatives, with some exhibiting moderate to strong antifungal activity against phytopathogenic fungi such as Alternaria porri, Marssonina coronaria, Cercospora petroselini, and Rhizoctonia solani.[4] One isoxazolol pyrazole carboxylate, in particular, displayed potent activity against R. solani, with an EC50 value of 0.37 μg/mL, which was superior to the commercial fungicide carbendazol.[4]

The introduction of a thiazole moiety to pyrazole carboxamides has also yielded compounds with significant antifungal activities against various plant pathogens.[5] For instance, certain derivatives exhibited excellent inhibitory activity against Valsa mali and Rhizoctonia solani.[5] Similarly, novel pyrazole analogues containing an aryl trifluoromethoxy group have shown high efficacy against a panel of six plant pathogenic fungi, with some compounds demonstrating activity comparable to the commercial fungicide pyraclostrobin.[6]

The following table summarizes the antifungal activity of selected substituted pyrazole-3-carboxylic acid derivatives against a range of fungal species.

Compound/Derivative ClassSubstituentsFungal SpeciesActivity (MIC/EC50)Reference
Pyrazole-3-carboxylic acid derivativesVariousCandida albicansActive[3]
Isoxazolol pyrazole carboxylateMethyl at C-3Rhizoctonia solaniEC50: 0.37 μg/mL[4]
Pyrazole carboxamide thiazole derivativesVariousValsa maliEC50: 1.77 - 9.19 mg/L[5]
Pyrazole analogues with aryl trifluoromethoxyStraight chain or cycloalkyl at R1Fusarium graminearumEC50: 0.0530 μM[6]
Pyrazole derivative5-hydroxy-3-methyl-1H-pyrazol-4-ylAspergillus nigerMIC: 1 μg/mL[7]
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamidesIndazole groupVarious phytopathogenic fungiHigh activity[8]

Structure-Activity Relationship (SAR)

The antifungal activity of pyrazole-3-carboxylic acid derivatives is intricately linked to their molecular structure. The strategic placement of various functional groups on the pyrazole core can significantly modulate their potency and spectrum of activity.

Key SAR findings from multiple studies indicate that:

  • Substituents at the C-3 position of the pyrazole ring are crucial. For instance, replacing a methyl group with a trifluoromethyl group at this position has been shown to significantly weaken the antifungal activity of isoxazolol pyrazole carboxylates.[4]

  • The nature of the amide substituent in pyrazole carboxamides plays a vital role. The introduction of an indazole group in 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamides resulted in high antifungal activity against a range of phytopathogenic fungi.[8]

  • The presence of electronegative atoms , such as fluorine and oxygen, in the substituents and their positions are critical in determining the strength of antifungal activity against Candida albicans.[3]

  • For pyrazole analogues with an aryl trifluoromethoxy group, a straight chain or cycloalkyl ring moiety as the R1 substituent was identified as a key structural feature for potent activity.[6]

Structure_Activity_Relationship cluster_Substituents Key Substituent Positions cluster_Activity Impact on Antifungal Activity Pyrazole_Core Pyrazole-3-Carboxylic Acid Core C3_Position C-3 Position Pyrazole_Core->C3_Position Amide_Group Amide Moiety Pyrazole_Core->Amide_Group R1_Substituent R1 Substituent Pyrazole_Core->R1_Substituent Electronegative_Atoms Electronegative Atoms (F, O) Pyrazole_Core->Electronegative_Atoms High_Activity Enhanced Activity C3_Position->High_Activity Methyl Group Low_Activity Reduced Activity C3_Position->Low_Activity Trifluoromethyl Group Amide_Group->High_Activity Indazole Moiety R1_Substituent->High_Activity Straight Chain/Cycloalkyl Electronegative_Atoms->High_Activity Strategic Placement

Caption: Key structure-activity relationships for substituted pyrazole-3-carboxylic acids.

Mechanism of Action

Several commercial fungicides containing a pyrazole moiety function as respiration inhibitors by targeting the mitochondrial complex II, also known as succinate dehydrogenase (SDH).[6] This enzyme is a key component of both the tricarboxylic acid (TCA) cycle and the electron transport chain. By inhibiting SDH, these compounds disrupt the fungus's energy production, leading to cell death.[6]

Molecular docking studies of novel pyrazole carboxamide thiazole derivatives have shown that these compounds can interact with key amino acid residues (TRP, SER, TYR, and ARG) of SDH through hydrogen bonding and σ-π interactions, similar to the binding mode of the known SDH inhibitor boscalid.[5] This further supports the hypothesis that SDH is a primary target for many antifungal pyrazole derivatives.

Mechanism_of_Action Pyrazole_Derivative Substituted Pyrazole-3-Carboxylic Acid SDH Succinate Dehydrogenase (Mitochondrial Complex II) Pyrazole_Derivative->SDH Inhibition Fumarate Fumarate SDH->Fumarate Electron_Transport_Chain Electron Transport Chain SDH->Electron_Transport_Chain Succinate Succinate Succinate->SDH ATP_Production ATP Production Electron_Transport_Chain->ATP_Production Fungal_Cell_Death Fungal Cell Death ATP_Production->Fungal_Cell_Death Disruption leads to

Caption: Proposed mechanism of action for antifungal pyrazole derivatives targeting succinate dehydrogenase.

Experimental Protocol: In Vitro Antifungal Susceptibility Testing

The following is a generalized protocol for determining the in vitro antifungal activity of substituted pyrazole-3-carboxylic acids using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC). This method is widely used for screening new antifungal compounds.[9][10]

Materials:

  • Test compounds (substituted pyrazole-3-carboxylic acids)

  • Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)

  • Standard antifungal drug (e.g., Fluconazole, Amphotericin B) as a positive control

  • Growth medium (e.g., RPMI-1640, Sabouraud Dextrose Broth)

  • Sterile 96-well microplates

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Fungal Inoculum:

    • Culture the fungal strain on an appropriate agar medium.

    • Prepare a suspension of fungal spores or cells in sterile saline.

    • Adjust the concentration of the suspension to a standard density (e.g., 1-5 x 10^5 CFU/mL) using a spectrophotometer or hemocytometer.

  • Preparation of Test Compounds:

    • Dissolve the test compounds and the standard antifungal drug in a suitable solvent (e.g., DMSO) to prepare stock solutions.

    • Perform serial two-fold dilutions of the stock solutions in the growth medium to obtain a range of test concentrations.

  • Microdilution Assay:

    • Add 100 µL of the diluted test compounds to the wells of a 96-well microplate.

    • Include wells for a positive control (fungal inoculum with no compound) and a negative control (medium only).

    • Add 100 µL of the fungal inoculum to each well (except the negative control).

    • Incubate the microplates at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).

  • Determination of MIC:

    • After incubation, determine the MIC by visual inspection for fungal growth or by measuring the optical density at a specific wavelength (e.g., 600 nm) using a microplate reader.

    • The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the positive control.

Antifungal_Screening_Workflow start Start prep_inoculum Prepare Fungal Inoculum start->prep_inoculum prep_compounds Prepare Test Compound Dilutions start->prep_compounds microdilution Perform Broth Microdilution in 96-well Plate prep_inoculum->microdilution prep_compounds->microdilution incubation Incubate at Optimal Temperature microdilution->incubation read_results Read Results (Visually or Spectrophotometrically) incubation->read_results determine_mic Determine Minimum Inhibitory Concentration (MIC) read_results->determine_mic end End determine_mic->end

Caption: Workflow for in vitro antifungal susceptibility testing.

Conclusion

Substituted pyrazole-3-carboxylic acids represent a versatile and potent class of antifungal agents with significant potential for development in both agriculture and medicine. The extensive research into their synthesis and biological evaluation has provided valuable insights into the structure-activity relationships that govern their antifungal efficacy. The primary mechanism of action for many of these compounds appears to be the inhibition of succinate dehydrogenase, a crucial enzyme in fungal respiration. Further optimization of the pyrazole scaffold, guided by the principles of SAR, is likely to yield new derivatives with improved potency, a broader spectrum of activity, and favorable safety profiles.

References

  • Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. National Institutes of Health (NIH). [Link]

  • Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives. PubMed. [Link]

  • Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group. National Institutes of Health (NIH). [Link]

  • Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety. National Institutes of Health (NIH). [Link]

  • Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists. ACS Publications. [Link]

  • Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. National Institutes of Health (NIH). [Link]

  • Design, Synthesis, and In Vitro and In Vivo Evaluation of Novel Fluconazole-Based Compounds with Promising Antifungal Activities. ACS Omega. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]

  • Design, Synthesis, and Evaluation of Antifungal Bioactivity of Novel Pyrazole Carboxamide Thiazole Derivatives as SDH Inhibitors. PubMed. [Link]

  • Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. MDPI. [Link]

  • A novel pan-fungal screening platform for antifungal drug discovery: proof of principle study. bioRxiv. [Link]

  • Evaluation of the In Vitro Antifungal Activity of Novel Arylsulfonamides against Candida spp. MDPI. [Link]

  • Synthesis, Antibacterial and Antifungal Activity of Some New Pyrazoline and Pyrazole Derivatives. ResearchGate. [Link]

  • Discovery of novel antifungal drugs via screening repurposing libraries against Coccidioides posadasii spherule initials. mBio. [Link]

  • Structure-activity relationship for antibacterial, antifungal and... ResearchGate. [Link]

  • Antifungal drug screening: thinking outside the box to identify novel antifungal scaffolds. National Institutes of Health (NIH). [Link]

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of 1-(2-Fluorophenyl)-3-methyl-1H-pyrazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and developers at the forefront of pharmaceutical innovation, our work extends beyond synthesis and discovery to encompass the entire lifecycle of a chemical substance. The responsible management of chemical waste is not merely a regulatory hurdle; it is a cornerstone of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a detailed, experience-driven protocol for the proper disposal of 1-(2-Fluorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid, a heterocyclic compound representative of many novel agents in modern drug discovery. The procedures outlined here are designed to be self-validating, ensuring that safety and compliance are integrated directly into the laboratory workflow.

Core Principle: Hazard-Aware Waste Management

The foundation of any disposal procedure is a thorough understanding of the substance's inherent risks. While specific toxicological data for every novel compound may be limited, we can infer a reliable hazard profile by examining analogous structures and applying established principles of chemical safety. This compound belongs to the pyrazole derivative class and contains a fluorinated aromatic ring, both of which inform its handling and disposal requirements.

Inferred Hazard Profile

Based on Safety Data Sheets (SDS) for structurally similar fluorinated pyrazole carboxylic acids, we can anticipate the following GHS classifications.[1][2][3]

Hazard ClassGHS CodeDescriptionRationale & Implication for Disposal
Acute Toxicity, OralH302Harmful if swallowedPrevents disposal via sanitary sewer. Contaminated containers must be treated as hazardous.
Skin IrritationH315Causes skin irritationRequires use of appropriate gloves during handling and disposal. Contaminated PPE must be disposed of as hazardous waste.
Serious Eye IrritationH319Causes serious eye irritationMandates safety glasses or goggles. Rinsing of empty containers must be done carefully to avoid splashes.
Specific Target Organ ToxicityH335May cause respiratory irritationHandling of the solid compound (e.g., weighing, transferring) must be done in a ventilated enclosure like a fume hood to prevent inhalation of dust.
The Significance of the Fluorophenyl Moiety

The presence of a carbon-fluorine bond in the molecule is a critical consideration. These bonds are exceptionally strong and contribute to the chemical stability and environmental persistence of many fluorinated organic compounds.[4] Improper disposal, particularly via methods that do not ensure complete molecular destruction, can lead to the release of "forever chemicals" into the environment.[4] Therefore, the disposal pathway must be capable of breaking this bond, which typically necessitates high-temperature incineration.[4]

Pre-Disposal Operations: A Safety-First Workflow

Proper disposal begins long before the waste container is full. It starts with safe handling during the experimental phase.

Engineering Controls and Personal Protective Equipment (PPE)
  • Ventilation : All handling of solid this compound and preparation of its waste should be conducted in a certified chemical fume hood to mitigate inhalation risks.[5]

  • Eye Protection : Chemical safety goggles or a face shield are mandatory.[1][2]

  • Hand Protection : Wear chemically resistant gloves (e.g., nitrile). Inspect gloves before use and change them immediately if contamination occurs.[1][2]

  • Protective Clothing : A lab coat must be worn.[5]

Spill Management

In the event of a spill, isolate the area. For small spills of the solid, carefully sweep up the material, avoiding dust generation, and place it in a sealed, labeled hazardous waste container.[6][7] Absorb any liquid spills with an inert material (e.g., vermiculite, sand) and collect the absorbed material into a sealed container for proper disposal.[8][9] Do not use combustible materials like paper towels for large spills.

Step-by-Step Disposal Protocol

This protocol applies to the pure compound, reaction mixtures containing it, and contaminated materials.

Step 1: Waste Classification

  • Action: Classify all waste containing this compound as Halogenated Organic Hazardous Waste .

  • Causality: The presence of fluorine classifies this compound as a halogenated organic. This segregation is critical as many waste treatment facilities, particularly those using incineration, have separate streams for halogenated and non-halogenated waste due to the potential for forming acidic gases (like HF) during combustion.

Step 2: Waste Segregation & Collection

  • Action: Collect waste in a designated, properly labeled hazardous waste container.[10] Do not mix this waste with non-halogenated solvents, aqueous waste, or solid waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.

  • Causality: Proper segregation prevents dangerous reactions within the waste container and simplifies the final disposal process, often reducing costs. Mixing incompatible waste streams is a primary cause of laboratory accidents.

Step 3: Containerization

  • Action: Use a robust, chemically compatible container with a secure, tight-fitting lid.[10] The container must be clearly labeled with the words "Hazardous Waste" and a full description of the contents, including the name "this compound" and any solvents present.

  • Causality: Secure and accurate labeling is a legal requirement and is essential for the safety of all personnel handling the waste, from the lab to the final disposal facility.[10]

Step 4: Managing Contaminated Labware

  • Action:

    • Grossly Contaminated Items: Items like gloves, weighing paper, or pipette tips should be placed directly into the solid hazardous waste container.

    • "Empty" Glassware: Rinse glassware three times with a suitable solvent (e.g., acetone, ethanol). The first rinseate must be collected as halogenated organic hazardous waste. Subsequent rinses may be managed according to your institutional policy, but collecting all rinsates is the most conservative and safest approach.

  • Causality: The "triple rinse" procedure is a standard practice to decontaminate containers to a level considered non-hazardous by regulatory bodies. However, the initial rinse will contain significant amounts of the compound and must be treated as hazardous waste.

Step 5: Arranging for Final Disposal

  • Action: Store the sealed and labeled waste container in a designated satellite accumulation area. Contact your institution's EHS department to schedule a waste pickup.[11]

  • Causality: Final disposal of hazardous waste must be handled by trained professionals and transported to a licensed Treatment, Storage, and Disposal Facility (TSDF).[11] EHS is the required intermediary for this process.

Disposal Decision Workflow

The following diagram illustrates the logical steps for managing waste generated from experiments involving this compound.

G cluster_0 Waste Characterization cluster_1 Glassware Decontamination start Waste Generated (Contains Fluoropyrazole) is_solid Solid Waste? (e.g., excess reagent, contaminated PPE) start->is_solid is_liquid Liquid Waste? (e.g., reaction mixture, solvent rinsate) start->is_liquid is_glass Contaminated Glassware? start->is_glass collect_solid Collect in Labeled 'Halogenated Solid Waste' Container is_solid->collect_solid collect_liquid Collect in Labeled 'Halogenated Liquid Waste' Container is_liquid->collect_liquid triple_rinse Triple Rinse with Appropriate Solvent is_glass->triple_rinse store_waste Store Sealed Container in Satellite Accumulation Area collect_solid->store_waste collect_liquid->store_waste collect_rinse Collect First Rinseate in Liquid Waste Container triple_rinse->collect_rinse Rinse 1 dispose_glass Dispose of Cleaned Glassware (per institutional policy) triple_rinse->dispose_glass Rinses 2 & 3 (if permitted) collect_rinse->collect_liquid ehs_pickup Schedule Pickup with Environmental Health & Safety (EHS) store_waste->ehs_pickup

Caption: Decision workflow for proper segregation and disposal of waste.

Ultimate Fate of the Waste: The Rationale for Incineration

When your EHS department collects the hazardous waste, it is typically consolidated and sent to a licensed TSDF. For halogenated organic compounds like this compound, the preferred disposal method is high-temperature incineration.[4][11]

  • Mechanism: Incinerators operating at temperatures typically above 1,800°F (982°C) provide sufficient energy to break the stable carbon-fluorine and aromatic bonds, converting the organic material primarily into carbon dioxide, water, and hydrogen fluoride (HF).

  • Safety Engineering: These facilities are equipped with advanced scrubbers and filtration systems that neutralize acidic gases like HF and capture any particulate matter before they are released into the atmosphere.

This method is considered the gold standard as it leads to the permanent destruction of the hazardous compound, contrasting with methods like landfilling, which only contain the substance without eliminating the long-term threat.[4]

By adhering to this comprehensive disposal guide, you not only ensure the safety of yourself and your colleagues but also uphold the highest standards of environmental responsibility integral to sustainable scientific research.

References

  • ChemScene. (2025). Safety Data Sheet: 5-Acetyl-1H-pyrazole-3-carboxylic acid.
  • Biosynth & Carbosynth. (2021). Safety Data Sheet: 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.
  • MCF Environmental Services. (2023). Guidelines for Disposing of PFAs.
  • Benchchem. (n.d.). Safety and handling of fluorinated organic compounds.
  • Sigma-Aldrich. (2024). SAFETY DATA SHEET: L-Cystathionine.
  • KISHIDA CHEMICAL CO., LTD. (n.d.). Safety Data Sheet: this compound.
  • TCI Chemicals. (2025). Safety Data Sheet: 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic Acid.
  • CymitQuimica. (2023). SAFETY DATA SHEET: 3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid.
  • PubChem. (n.d.). 5-methyl-1H-pyrazole-3-carboxylic acid.
  • Santa Cruz Biotechnology. (n.d.). Safety Data Sheet.
  • Fisher Scientific. (2025). SAFETY DATA SHEET: Pyrazole.
  • Sigma-Aldrich. (2024). SAFETY DATA SHEET: 3-Methyl-1-phenyl-2-pyrazoline-5-one.
  • OLFA. (n.d.). DC-4 Reusable Blade Disposal Can with Mounting Hole.
  • Sigma-Aldrich. (n.d.). 1-(2-FLUOROPHENYL)-5-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID AldrichCPR.
  • Verma, Y., et al. (2024). A Review on Environment-friendly Protocol for the Synthesis of Pyrazole Derivative.
  • El-Fawal, E. M., et al. (2025). Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. PMC - NIH.
  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.
  • ResearchGate. (2025). (PDF) Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review.
  • MDPI. (n.d.). Microwave-Irradiated Eco-Friendly Multicomponent Synthesis of Substituted Pyrazole Derivatives and Evaluation of Their Antibacterial Potential.
  • Cornell EHS. (n.d.). Chapter 7 - Management Procedures For Specific Waste Types.
  • Sigma-Aldrich. (n.d.). 5-(2-Fluorophenyl)-1H-pyrazole-3-carboxylic acid AldrichCPR.
  • AERU. (2025). 5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid (Ref: IN E8S72).
  • University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures. Retrieved from University of Wisconsin–Madison website.
  • Jetir.Org. (2024). SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST.
  • Georganics. (n.d.). Pyrazole derivatives.

Sources

Navigating the Safe Handling of 1-(2-Fluorophenyl)-3-methyl-1h-pyrazole-5-carboxylic acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth technical guide for the safe handling, use, and disposal of 1-(2-Fluorophenyl)-3-methyl-1h-pyrazole-5-carboxylic acid (CAS No. 948293-26-3). As a trusted partner in your research and development endeavors, we are committed to providing essential safety information that extends beyond the product itself, ensuring the well-being of our valued scientific community. This guide is structured to deliver immediate, actionable intelligence for researchers, scientists, and drug development professionals.

Hazard Identification and Risk Assessment: Understanding the Compound

This compound is a solid, white, water-soluble organic compound. A thorough risk assessment is the cornerstone of safe laboratory practice. While a comprehensive toxicological profile is not fully established, the compound's structural motifs—a carboxylic acid, a pyrazole ring, and an organofluorine component—necessitate a cautious and well-informed approach to handling.

Based on available Safety Data Sheets (SDS) and the chemical properties of related compounds, the primary hazards include:

  • Eye, Skin, and Respiratory Irritation: As with many carboxylic acids and fine chemical powders, this compound may cause irritation upon contact.

  • Potential for Harm if Swallowed or Inhaled: Ingestion or inhalation of the dust may be harmful.

  • Hazardous Decomposition Products: Combustion may produce irritating, corrosive, and/or toxic gases, including carbon oxides, nitrogen oxides, and hydrogen fluoride.

It is imperative to consult the specific Safety Data Sheet (SDS) provided with the compound before commencing any work. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for hazard communication on SDSs and labels.[1][2][3][4][5]

Personal Protective Equipment (PPE): Your First Line of Defense

The appropriate selection and consistent use of Personal Protective Equipment (PPE) are non-negotiable when handling this compound. The following table summarizes the recommended PPE, with detailed explanations below.

Body PartRecommended PPERationale
Eyes/Face Chemical splash goggles and a face shieldProvides protection against dust particles and potential splashes.
Hands Nitrile or Butyl rubber glovesOffers resistance to a broad range of chemicals, including acids and organic compounds.
Body Flame-resistant lab coatProtects against incidental contact and potential fire hazards.
Respiratory NIOSH-approved air-purifying respirator with P100/organic vapor/acid gas cartridgesEssential for weighing and handling the solid compound to prevent inhalation of fine dust.
In-Depth PPE Rationale and Selection:
  • Eye and Face Protection: Standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are mandatory to protect against fine dust. When handling larger quantities or when there is a significant risk of splashing, a full-face shield should be worn in conjunction with goggles.[6]

  • Hand Protection: The choice of glove material is critical. Both nitrile and butyl rubber gloves provide good resistance to acids and a variety of organic chemicals.[7][8][9][10] Always inspect gloves for any signs of degradation or perforation before use. Double-gloving can be considered for enhanced protection during prolonged handling.

  • Respiratory Protection: Due to the compound's solid, powdered form, the primary inhalation risk is from airborne dust, especially during weighing and transfer operations. A NIOSH-approved air-purifying respirator is required.[11][12][13] The recommended cartridge combination of a P100 particulate filter with organic vapor and acid gas protection provides comprehensive coverage against the compound's potential hazards.[2][4][7][14] A proper fit test is essential to ensure the respirator's effectiveness.

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow start Task Assessment: Handling 1-(2-Fluorophenyl)-3-methyl- 1h-pyrazole-5-carboxylic acid weighing Weighing or Transfer (Potential for Dust) start->weighing solution_work Working with Dilute Solutions start->solution_work ppe_high Required PPE: - Chemical Splash Goggles & Face Shield - Nitrile/Butyl Gloves - Flame-Resistant Lab Coat - Respirator with P100/OV/AG Cartridge weighing->ppe_high High Risk of Inhalation ppe_moderate Required PPE: - Chemical Splash Goggles - Nitrile/Butyl Gloves - Flame-Resistant Lab Coat (Respirator readily available) solution_work->ppe_moderate Lower Risk of Inhalation

Caption: PPE Selection Workflow based on the handling task.

Operational and Disposal Plans: A Step-by-Step Guide

Engineering Controls and Safe Handling Procedures
  • Ventilation: All work with the solid compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Hygienic Practices: Avoid eating, drinking, or smoking in the laboratory. Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.

  • Storage: Store the compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Spill Management Protocol

In the event of a spill, remain calm and follow these steps:

  • Evacuate and Secure: Immediately evacuate all non-essential personnel from the area and restrict access.

  • Don Appropriate PPE: Before attempting any cleanup, don the full PPE as outlined in Section 2, including respiratory protection.

  • Contain the Spill: For a solid spill, gently cover it with an absorbent material to prevent the dust from becoming airborne.

  • Clean Up: Carefully sweep or scoop the spilled material and absorbent into a designated hazardous waste container. Avoid generating dust.

  • Decontamination: Decontaminate the spill area with a suitable cleaning agent. Studies on the decontamination of 5-fluorouracil, a related organofluorine compound, have shown that a 0.5% w/v sodium hypochlorite solution can be effective.[15] However, always test the cleaning agent on a small, inconspicuous area first to ensure compatibility with the surface. Follow up with a water rinse. Other studies suggest that distilled water or a solution of sodium dodecyl sulfate (SDS) and 2-propanol can also be effective cleaning agents.[16][17]

  • Waste Disposal: All contaminated materials, including absorbent pads, wipes, and disposable PPE, must be placed in a sealed, labeled hazardous waste container for proper disposal.

The following diagram outlines the spill cleanup workflow.

Spill_Cleanup_Workflow start Spill of 1-(2-Fluorophenyl)-3-methyl- 1h-pyrazole-5-carboxylic acid Occurs evacuate 1. Evacuate and Secure Area start->evacuate don_ppe 2. Don Full PPE (including respirator) evacuate->don_ppe contain 3. Gently Cover Spill with Absorbent Material don_ppe->contain cleanup 4. Carefully Scoop into Hazardous Waste Container contain->cleanup decontaminate 5. Decontaminate Surface (e.g., 0.5% Sodium Hypochlorite) cleanup->decontaminate dispose 6. Dispose of all Contaminated Materials as Hazardous Waste decontaminate->dispose end Spill Cleanup Complete dispose->end

Caption: Step-by-step workflow for cleaning up a chemical spill.

Waste Disposal Plan

Chemical waste must be managed responsibly to protect both human health and the environment.

  • Waste Segregation: this compound is a halogenated organic compound. As such, all waste containing this substance must be collected in a dedicated, properly labeled hazardous waste container for halogenated organic waste.[18] Do not mix with non-halogenated waste streams.

  • Container Management: Waste containers must be kept closed except when adding waste. Ensure containers are chemically compatible and in good condition.

  • Professional Disposal: The ultimate disposal of this compound and any contaminated materials must be handled by a licensed professional waste disposal company. The preferred method for halogenated organic compounds is high-temperature incineration.[1][9][19][20] Incineration at temperatures of at least 1100°C is often required for waste containing more than 1% halogenated organic substances to ensure complete destruction and prevent the formation of toxic byproducts.[3]

By adhering to these rigorous safety protocols, you can confidently and safely incorporate this compound into your research workflows, contributing to the advancement of science while prioritizing a culture of safety.

References

  • 3M. (n.d.). 3M™ Cartridge/Filter, 60928, P100/organic vapour/acid gas, large, 30 pairs/case. Retrieved from [Link]

  • Zero Waste Europe. (n.d.). Incineration. Retrieved from [Link]

  • Magid Glove & Safety. (n.d.). Respirator Cartridges, Organic Vapor Cartridges. Retrieved from [Link]

  • 3M. (n.d.). 3M 6001 Organic Vapor Cartridges for Reusable Respirators 1-Pair. Retrieved from [Link]

  • Bucknell University. (2016). HAZARDOUS WASTE SEGREGATION. Retrieved from [Link]

  • Safety Express. (n.d.). 3M ORGANIC VAPOUR/ACID GAS CARTRIDGE/P100 FILTER 30PR/CS. Retrieved from [Link]

  • Northern Metalic. (n.d.). ORGANIC/ACID GAS CARTRIDGE. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]

  • Kodavanti, P. R., & Loganathan, B. G. (2022). Perspective on halogenated organic compounds. Environmental Health Perspectives, 130(11), 115001. [Link]

  • Centers for Disease Control and Prevention. (1996). NIOSH Guide to the Selection & Use of Particulate Respirators. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Respirator Section of Label Review Manual Chapter 10. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). OSHA Respirator Requirements for Selected Chemicals | NIOSH. Retrieved from [Link]

  • Krenkel, H. B., & Wakelin, A. (1999). Hazardous waste incineration – A viable and environmentally sound option. Environmental Science & Engineering Magazine. Retrieved from [Link]

  • Regulations.gov. (n.d.). NIOSH Guide to the Selection and Use of Particulate Respirators. Retrieved from [Link]

  • Arvia Technology. (n.d.). Pyrazole Removal From Water. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (2025). Respirator Types and Use | Personal Protective Equipment. Retrieved from [Link]

  • GV Health. (2022, May 4). Chemical Spills: How to safely contain & remove | GV Health - Life.Protected. [Video]. YouTube. Retrieved from [Link]

  • Northwestern University. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]

  • Wikipedia. (n.d.). Scotchgard. Retrieved from [Link]

  • Mak, K. K. W., & Chan, S. C. (2009). Surface Contamination of Cytotoxic Drug 5Fluorouracil (5FU) and Decontamination. Retrieved from [Link]

  • Sottolani, S., et al. (2015). Cleaning Efficiencies of Three Cleaning Agents on Four Different Surfaces after Contamination by Gemcitabine and 5-fluorouracile. Journal of Occupational and Environmental Hygiene, 12(7), 475-483. [Link]

  • Bussières, J. F., et al. (2014). Comparison of Decontamination Efficacy of Cleaning Solutions on a Biological Safety Cabinet Workbench Contaminated by Cyclophosphamide. The Canadian Journal of Hospital Pharmacy, 67(4), 273–279. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
1-(2-Fluorophenyl)-3-methyl-1h-pyrazole-5-carboxylic acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1-(2-Fluorophenyl)-3-methyl-1h-pyrazole-5-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.